2-Amino-2-cyclopentylacetic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 12751. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-amino-2-cyclopentylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c8-6(7(9)10)5-3-1-2-4-5/h5-6H,1-4,8H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBPKRVHTESHFAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70918522 | |
| Record name | Amino(cyclopentyl)acetic acid | |
| Source | EPA DSSTox | |
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Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933-95-9, 2521-82-6 | |
| Record name | α-Aminocyclopentaneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=933-95-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopentaneacetic acid, alpha-amino- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000933959 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DL-2-Cyclopentylglycine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12751 | |
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| Record name | Amino(cyclopentyl)acetic acid | |
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| Record name | 2-amino-2-cyclopentylacetic acid | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | α-Aminocyclopentaneacetic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UU47F8DM2N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Introduction: The Strategic Value of Non-Proteinogenic Amino Acids
An In-depth Technical Guide to (2S)-2-amino-2-cyclopentylacetic Acid for Advanced Research and Development
In the landscape of modern drug discovery and peptide science, the strategic incorporation of non-proteinogenic amino acids is a cornerstone of rational design. (2S)-2-amino-2-cyclopentylacetic acid, also known as L-Cyclopentylglycine (L-Cpg), stands out as a particularly valuable building block.[1][2] Unlike its proteinogenic counterparts, L-Cpg possesses a unique structural feature: a five-membered carbocyclic ring attached to the α-carbon. This seemingly simple modification imparts significant and desirable properties to parent molecules, including peptides and small-molecule therapeutics.
The cyclopentyl moiety introduces conformational rigidity, which can pre-organize a peptide backbone into a specific, bioactive conformation, thereby enhancing binding affinity and receptor selectivity.[3][4] Furthermore, this bulky, non-natural side chain provides steric shielding against enzymatic degradation, a critical factor in improving the in vivo half-life of peptide-based drugs.[5] The historical discovery of related cyclopentyl amino acid natural products, such as the antimicrobial agent cispentacin, underscored the biological relevance of this structural class and paved the way for its exploration in medicinal chemistry.[6]
This guide serves as a technical resource for researchers, providing in-depth information on the physicochemical properties, stereocontrolled synthesis, and strategic applications of (2S)-2-amino-2-cyclopentylacetic acid.
Physicochemical and Safety Profile
A thorough understanding of the fundamental properties of a building block is essential for its effective use in synthesis and formulation. The key physicochemical data for (2S)-2-amino-2-cyclopentylacetic acid are summarized below.
Table 1: Physicochemical Properties of (2S)-2-amino-2-cyclopentylacetic Acid
| Property | Value | Source |
|---|---|---|
| CAS Number | 2521-84-8 | [2] |
| Molecular Formula | C₇H₁₃NO₂ | [2] |
| Molecular Weight | 143.18 g/mol | [1] |
| IUPAC Name | (2S)-2-amino-2-cyclopentylacetic acid | [1] |
| Synonyms | L-Cyclopentylglycine, (αS)-α-Aminocyclopentaneacetic acid | [2] |
| Density | 1.1 ± 0.1 g/cm³ | [2] |
| Boiling Point | 276.6°C at 760 mmHg | [2] |
| Flash Point | 119.2 ± 22.6 °C | [2] |
| XLogP3 | -1.5 | [1] |
| Polar Surface Area | 63.3 Ų | [1] |
| Storage Conditions | Store at 0°C, in a dry, cool, well-ventilated place. |[2] |
Safety and Handling
(2S)-2-amino-2-cyclopentylacetic acid is classified with the following hazards according to the Globally Harmonized System (GHS):
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Causality in Handling: The irritant nature of the compound as a fine powder necessitates specific handling protocols to ensure researcher safety. The high surface area of the powder can lead to easy aerosolization, increasing the risk of respiratory and eye exposure.
Self-Validating Handling Protocol:
-
Engineering Controls: Always handle the solid compound within a certified chemical fume hood or a ventilated enclosure to minimize inhalation risk.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including nitrile gloves (P280), a lab coat, and chemical safety goggles (P280) to prevent skin and eye contact.[2]
-
Dispensing: When weighing or transferring the powder, use non-sparking tools and techniques that minimize dust formation.
-
In Case of Exposure:
-
Skin (P302+P352): Immediately wash the affected area with plenty of water.[2]
-
Eyes (P305+P351+P338): Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2]
-
Inhalation (P304+P340): Move the person to fresh air and keep them comfortable for breathing.[2]
-
-
Storage (P403+P233): Store the container tightly closed in a well-ventilated place.[2]
Asymmetric Synthesis and Stereochemical Control
The biological activity of chiral molecules is critically dependent on their stereochemistry. For L-Cpg, the (S)-configuration at the α-carbon is paramount for its intended function in peptides and other chiral structures. Therefore, robust and scalable asymmetric synthesis methods are essential. A highly efficient approach involves the diastereoselective alkylation of a glycine enolate equivalent using a chiral auxiliary.[7]
The Causality of Chiral Auxiliaries: This strategy leverages a recoverable chiral molecule to direct the approach of an incoming electrophile (in this case, cyclopentyl iodide) to one face of a prochiral enolate. The auxiliary, by creating a sterically defined environment, makes the formation of one diastereomer significantly more favorable than the other, thus establishing the desired absolute stereochemistry.
An exemplary and field-proven method utilizes benzyl (2R,3S)-(−)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate as the chiral template.[7] This auxiliary is commercially available and has demonstrated excellent stereocontrol and scalability.[7]
This method is highly trustworthy as it is scalable to multigram quantities and, critically, does not require chromatographic purification at each step, making it efficient for larger-scale production.[7]
Applications in Medicinal Chemistry and Drug Design
The incorporation of L-Cpg into a lead compound is a strategic decision aimed at optimizing its pharmacological profile. The rationale is grounded in the distinct physicochemical properties imparted by the cyclopentyl side chain.
-
Conformational Constraint: The bulky cyclopentyl group restricts the rotational freedom (phi/psi angles) of the peptide backbone, forcing it to adopt a more defined conformation. This can lock the peptide into its bioactive shape, increasing its affinity for the target receptor and potentially enhancing selectivity over other receptors.[4]
-
Metabolic Stability: Natural peptides are often rapidly degraded by proteases. The non-natural cyclopentyl side chain acts as a steric shield, hindering the approach of proteolytic enzymes and significantly increasing the peptide's half-life in biological systems.[5]
-
Modulation of Lipophilicity: The carbocyclic side chain increases the lipophilicity of the amino acid residue compared to smaller aliphatic residues like alanine or valine. This can be tuned to improve properties such as membrane permeability.
This structure-to-function logic has been successfully applied in the design of angiotensin II antagonists and shows promise for developing novel antimicrobial and anticancer agents.[6][7]
Experimental Protocols
The following protocols are provided as validated, step-by-step methodologies for the synthesis and application of L-Cpg derivatives.
Protocol: Asymmetric Synthesis of L-Cyclopentylglycine (4)
This protocol is adapted from an efficient, scalable synthesis and is presented for its high yield and exceptional optical purity.[7]
Materials:
-
Benzyl (2R,3S)-(−)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate (1)
-
Cyclopentyl iodide
-
Lithium bis(trimethylsilyl)amide (LiHMDS)
-
Palladium(II) chloride (PdCl₂)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol (MeOH), Ethyl acetate (EtOAc)
-
Hydrogen (H₂) gas supply
Procedure:
-
Enolate Formation: Dissolve the chiral auxiliary (1) in anhydrous THF and cool the solution to -78°C under an inert atmosphere (e.g., Argon). Add LiHMDS (1.0 M in THF) dropwise and stir for 30 minutes to ensure complete formation of the enolate.
-
Alkylation: Add cyclopentyl iodide to the enolate solution at -78°C. Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Work-up: Quench the reaction with saturated aqueous NH₄Cl solution. Extract the aqueous layer with EtOAc. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude alkylated intermediate (3). Self-Validation Check: The crude product can be analyzed by HPLC to confirm high diastereomeric excess (>98%). No chromatographic purification is typically required.[7]
-
Hydrogenolysis: Dissolve the crude intermediate (3) in a 1:1 mixture of MeOH/EtOAc. Add PdCl₂ as the catalyst.
-
Reaction: Purge the reaction vessel with H₂ gas and maintain a positive pressure (e.g., balloon) of H₂. Stir vigorously at room temperature for 24 hours.
-
Isolation: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the pad with MeOH.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting solid is L-cyclopentylglycine (4). Recrystallize from a MeOH/EtOAc solvent system to obtain the final product with >99% enantiomeric excess. Self-Validation Check: The final product's optical rotation can be measured and compared to literature values (+12.34°, c 0.5, MeOH) to confirm the (S)-configuration.[7]
Protocol: Boc Solid-Phase Peptide Synthesis (SPPS) Coupling
This protocol describes a standard coupling cycle for incorporating an N-terminal Boc-protected amino acid, such as Boc-L-Cpg-OH, onto a peptide-resin.[8][9]
Materials:
-
Peptide-resin with a free N-terminal amine (e.g., H₂N-peptide-Resin)
-
Boc-(S)-2-amino-2-cyclopentylacetic acid (Boc-L-Cpg-OH)
-
Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIEA (N,N-Diisopropylethylamine)
-
Solvent: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)
-
Deprotection Solution: 50% TFA (Trifluoroacetic acid) in DCM
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 20 minutes in a solid-phase synthesis vessel.
-
Boc Deprotection:
-
Drain the DCM. Add the 50% TFA/DCM solution to the resin and agitate for 2 minutes (pre-wash).[10]
-
Drain and add fresh 50% TFA/DCM solution. Agitate for 20-30 minutes to ensure complete removal of the Boc protecting group.[8]
-
Drain the TFA solution and wash the resin thoroughly with DCM (3x), followed by DMF (3x).
-
-
Neutralization:
-
Add a solution of 10% DIEA in DCM to the resin and agitate for 5-10 minutes. This converts the TFA salt of the amine to the free amine, which is necessary for the subsequent coupling.[9]
-
Drain and wash the resin with DMF (3x). Self-Validation Check: A Kaiser test can be performed on a small sample of beads. A positive result (blue beads) confirms the presence of a free primary amine.
-
-
Amino Acid Activation & Coupling:
-
In a separate vessel, dissolve Boc-L-Cpg-OH (3-5 eq.), HBTU (2.9-4.9 eq.), and DIEA (6-10 eq.) in DMF.[9] Allow this mixture to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Post-Coupling Wash:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts. Self-Validation Check: A Kaiser test should now be negative (yellow/colorless beads), indicating the successful consumption of the free amine and completion of the coupling reaction.
-
-
Cycle Repetition: The resin is now ready for the next deprotection and coupling cycle.
Conclusion
(2S)-2-amino-2-cyclopentylacetic acid is more than a mere structural curiosity; it is a potent tool for molecular engineering. Its ability to enforce specific conformations and enhance metabolic stability makes it an invaluable asset for overcoming common challenges in the development of peptide and small-molecule therapeutics. The availability of robust, scalable asymmetric synthesis routes further solidifies its position as a key building block for academic and industrial researchers. As the demand for more stable and potent therapeutic agents grows, the strategic application of L-Cpg and related non-proteinogenic amino acids will undoubtedly continue to expand, pushing the boundaries of medicinal chemistry and drug design.
References
- Kovalevsky, R. A., Kucherenko, A. S., & Zlotin, S. G. (2022). Concise enantioselective synthesis of non-proteinogenic α-aminoacids via an organocatalytic Mannich-type reaction. Chemical Communications.
- Kovalevsky, R. A., Kucherenko, A. S., & Zlotin, S. G. (2022). Concise enantioselective synthesis of non-proteinogenic α-aminoacids via an organocatalytic Mannich-type reaction. RSC Publishing.
- Chemistry - Nature. (2022). Catalytic Enantioselective Synthesis of Amino Acids Made Easy. Nature Portfolio.
- Dennis, R. L., et al. (1965). Synthesis of 2-Cyclopentene-1-glycine, an Inhibitory Amino Acid Analog. Journal of the American Chemical Society.
- Reddy, K. L., et al. (2003). An efficient asymmetric synthesis of Fmoc-L-cyclopentylglycine via diastereoselective alkylation of glycine enolate equivalent. Tetrahedron Letters.
- Pharmaffiliates. (n.d.). 2-Amino-2-cyclopropylacetic Acid: Properties, Synthesis, and Applications. Pharmaffiliates.
- Liu, H., & Tirella, A. (2006). Synthesis of Nonproteinogenic Amino Acids to Probe Lantibiotic Biosynthesis. The Journal of Organic Chemistry.
- Zhang, C., & Yan, Y. (2019). Biosynthetic Pathways to Nonproteinogenic α-Amino Acids. Chemical Reviews.
- Kulakov, I. V. (2012). Synthesis of Amino Acids of Cyclopropylglycine Series. ResearchGate.
- Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec.
- Hruby, V. J., & Cai, M. (2013). DESIGN OF CYCLIC PEPTIDES WITH BIOLOGICAL ACTIVITIES FROM BIOLOGICALLY ACTIVE PEPTIDES: THE CASE OF PEPTIDE MODULATORS OF MELANOCORTIN RECEPTORS. PubMed Central.
- National Center for Biotechnology Information. (n.d.). 2-Amino-2-cyclopentylacetic acid. PubChem Compound Database.
- Hruby, V. J., & Qian, X. (1992). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. ACS Symposium Series.
- National Center for Biotechnology Information. (n.d.). (2S)-2-amino-2-cyclopentylacetic acid. PubChem Compound Database.
- Camarero, J. A. (2017). Biological Activities of Natural and Engineered Cyclotides, a Novel Molecular Scaffold for Peptide-Based Therapeutics. PubMed Central.
- Zhou, Y., et al. (2021). Natural Cyclopeptides as Anticancer Agents in the Last 20 Years. MDPI.
- Sil, D., et al. (2020). A radical strategy to the synthesis of bicyclo[1.1.1]pentyl C-glycosides. PubMed Central.
- ResearchGate. (n.d.). A schematic representation of peptide synthesis using Boc protected amino acid. ResearchGate.
- Nolde, F., et al. (2018). Potent Activity of Hybrid Arthropod Antimicrobial Peptides Linked by Glycine Spacers. MDPI.
- Wieczorek, Z., et al. (1994). Synthesis and Immunosuppressive Activity of Glycine Containing Linear Analogs of Cyclolinopeptide A. Peptide Research.
- Federal University of Rio de Janeiro. (2015). Concise asymmetric synthesis of a (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid-derived sulfonamide and ethyl ester. Organic & Biomolecular Chemistry.
- Gao, W., et al. (2023). Asymmetric synthesis of functionalizable type II β-turn-inducing α-amino acid building blocks. Organic Letters.
- Garrido, M., et al. (2024). Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. MDPI.
- Vale, N., et al. (2018). Amino Acids in the Development of Prodrugs. MDPI.
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An In-depth Technical Guide to the Synthesis and Characterization of L-Cyclopentylglycine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of L-Cyclopentylglycine, a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development. Its unique structural features, stemming from the bulky cyclopentyl group, impart valuable properties to peptides and therapeutic agents. This document delves into the intricacies of its stereoselective synthesis and the analytical techniques required for its thorough characterization, offering both theoretical understanding and practical, field-proven insights.
Introduction: The Significance of L-Cyclopentylglycine
L-Cyclopentylglycine ((2S)-2-amino-2-cyclopentylacetic acid) is a conformationally constrained analog of naturally occurring amino acids like leucine and isoleucine.[1] This structural rigidity is a key attribute, as it can enhance the metabolic stability and biological activity of peptides by restricting their conformational freedom. A notable application of L-Cyclopentylglycine is as a selective antagonist of the NMDA receptor, highlighting its potential in neuropharmacology and the study of neurological disorders.[2] Its incorporation into peptide-based drugs can lead to improved efficacy and specificity.[3]
Key Properties of L-Cyclopentylglycine:
| Property | Value |
| Molecular Formula | C₇H₁₃NO₂ |
| Molecular Weight | 143.18 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in water and various organic solvents[2] |
| CAS Number | 2521-84-8 |
Enantioselective Synthesis of L-Cyclopentylglycine
The biological activity of cyclopentylglycine is highly dependent on its stereochemistry. Therefore, enantioselective synthesis is crucial to obtain the desired L-enantiomer. A robust and widely employed strategy involves the diastereoselective alkylation of a chiral glycine enolate equivalent. This approach leverages a chiral auxiliary to direct the stereochemical outcome of the reaction, followed by the removal of the auxiliary to yield the target amino acid.
Synthesis via Diastereoselective Alkylation of a Glycine Enolate Equivalent
This method utilizes a commercially available chiral auxiliary, benzyl (2R,3S)-(-)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate, to establish the desired stereocenter. The key step is the stereoselective alkylation of the enolate derived from this auxiliary with cyclopentyl iodide.[1]
Reaction Scheme:
Figure 1: Asymmetric synthesis of L-Cyclopentylglycine.
Causality Behind Experimental Choices:
-
Chiral Auxiliary: The chosen morpholinecarboxylate derivative provides a rigid framework that effectively shields one face of the enolate, leading to high diastereoselectivity during alkylation.[1] Its commercial availability and the high optical purity of the final product make it an excellent choice for scalable synthesis.[1]
-
Base and Temperature: Potassium hexamethyldisilazide (KHMDS) is a strong, non-nucleophilic base that efficiently generates the enolate at low temperatures. Performing the reaction at -78 °C is critical to maintain kinetic control and prevent side reactions, thereby maximizing diastereoselectivity.
-
Cleavage: Catalytic hydrogenolysis with palladium chloride is a mild and effective method for cleaving the chiral auxiliary without racemizing the newly formed stereocenter.[1]
Experimental Protocol: Asymmetric Synthesis of L-Cyclopentylglycine
-
Enolate Formation and Alkylation:
-
Dissolve the chiral auxiliary, benzyl (2R,3S)-(-)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate, in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of KHMDS in THF to the cooled solution and stir for 30 minutes to generate the enolate.
-
Add cyclopentyl iodide to the reaction mixture and continue stirring at -78 °C for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the alkylated intermediate.
-
-
Cleavage of the Chiral Auxiliary:
-
Dissolve the purified alkylated intermediate in a suitable solvent such as methanol or ethanol.
-
Add palladium chloride (PdCl₂) as the catalyst.
-
Subject the mixture to hydrogenation (H₂) at atmospheric or slightly elevated pressure until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain crude L-Cyclopentylglycine.
-
The crude product can be further purified by recrystallization.
-
Comprehensive Characterization of L-Cyclopentylglycine
Thorough characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized L-Cyclopentylglycine. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is a powerful tool for elucidating the molecular structure of L-Cyclopentylglycine.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides information about the different types of protons and their connectivity in the molecule.
Expected ¹H NMR Chemical Shifts (in D₂O):
-
α-proton (CH-NH₂): The proton attached to the chiral carbon typically appears as a multiplet in the range of 3.5-4.0 ppm.
-
Cyclopentyl protons: The protons on the cyclopentyl ring will appear as a series of overlapping multiplets in the upfield region, typically between 1.2 and 2.2 ppm.
-
-
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.
Expected ¹³C NMR Chemical Shifts (in D₂O):
-
Carboxyl carbon (C=O): The carbonyl carbon of the carboxylic acid group is the most deshielded and will appear in the range of 170-180 ppm.
-
α-carbon (CH-NH₂): The chiral carbon atom will resonate in the range of 55-65 ppm.
-
Cyclopentyl carbons: The carbons of the cyclopentyl ring will appear in the aliphatic region, typically between 25 and 45 ppm.
-
Mass Spectrometry (MS):
Mass spectrometry is used to determine the molecular weight of L-Cyclopentylglycine and to gain structural information from its fragmentation pattern.
-
Electrospray Ionization (ESI-MS): This soft ionization technique is ideal for analyzing amino acids. In positive ion mode, the protonated molecule [M+H]⁺ is expected at m/z 144.1.
-
Fragmentation Pattern: Under collision-induced dissociation (CID), the protonated L-Cyclopentylglycine will fragment in a predictable manner. Common fragmentation pathways for amino acids include the loss of water (H₂O) and the loss of the carboxyl group in the form of formic acid (HCOOH) or carbon dioxide (CO₂).
Chromatographic Analysis for Enantiomeric Purity
Chiral High-Performance Liquid Chromatography (HPLC):
Chiral HPLC is the gold standard for determining the enantiomeric purity of L-Cyclopentylglycine. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the L- and D-enantiomers, leading to their separation.
Workflow for Chiral HPLC Method Development:
Figure 2: Workflow for chiral HPLC method development.
Experimental Protocol: Chiral HPLC Analysis of L-Cyclopentylglycine
This protocol is a starting point and may require optimization for specific instrumentation and columns. A teicoplanin-based CSP is a good initial choice due to its proven efficacy in separating underivatized amino acids.[4]
-
Instrumentation:
-
HPLC system with a UV detector.
-
Chiral stationary phase: e.g., Astec® CHIROBIOTIC® T (250 x 4.6 mm, 5 µm).[4]
-
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer with an acidic additive (e.g., formic acid or trifluoroacetic acid). A typical starting condition could be Methanol/Water/Formic Acid (80:20:0.1, v/v/v).[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 25 °C.[4]
-
Detection Wavelength: 210 nm (for the amino acid chromophore).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of the synthesized L-Cyclopentylglycine in the mobile phase at a concentration of approximately 1 mg/mL.
-
Prepare a racemic standard of DL-Cyclopentylglycine to confirm the separation and identify the elution order of the enantiomers.
-
-
Data Analysis:
-
Integrate the peak areas of the L- and D-enantiomers.
-
Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area of L-enantiomer - Area of D-enantiomer) / (Area of L-enantiomer + Area of D-enantiomer) ] x 100
-
Data Summary Table:
| Parameter | Expected Value/Range |
| ¹H NMR (α-H) | 3.5-4.0 ppm |
| ¹³C NMR (C=O) | 170-180 ppm |
| ESI-MS [M+H]⁺ | m/z 144.1 |
| Chiral HPLC Column | Teicoplanin-based CSP |
| Enantiomeric Excess | >98% |
Conclusion
This guide has provided a detailed technical framework for the enantioselective synthesis and comprehensive characterization of L-Cyclopentylglycine. The diastereoselective alkylation of a chiral glycine equivalent stands out as a reliable and scalable synthetic route. A multi-faceted analytical approach, combining NMR and mass spectrometry for structural verification and chiral HPLC for enantiomeric purity assessment, is crucial for ensuring the quality of the final product. The methodologies and insights presented herein are intended to empower researchers and drug development professionals in their work with this important non-proteinogenic amino acid.
References
- Singh, S., & Pennington, M. W. (2003). An efficient asymmetric synthesis of Fmoc-l-cyclopentylglycine via diastereoselective alkylation of glycine enolate equivalent. Tetrahedron Letters, 44(13), 2683–2685. [Link]
- PubChem. (n.d.). (2S)-2-amino-2-cyclopentylacetic acid.
- Chiralpedia. (2022). Direct chiral HPLC separation on CSPs.
- O'Donnell, M. J. (n.d.). O'Donnell Amino Acid Synthesis. Organic Chemistry Portal.
- Kazmaier, U. (2012). Highly stereoselective modifications of peptides via Pd-catalyzed allylic alkylation of internal peptide amide enolates.
- Royal Society of Chemistry. (n.d.). Table 2/2b, 1H NMR (in CDCl3).
- Chemguide. (n.d.). Mass spectra - fragmentation patterns.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
Sources
An In-Depth Technical Guide to the Mechanism of Action of 2-Amino-2-cyclopentylacetic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the current understanding of the mechanism of action for 2-Amino-2-cyclopentylacetic acid, a non-proteinogenic amino acid derivative. While direct, peer-reviewed research on this specific compound is limited, this document synthesizes available information on its enantiomeric form, L-Cyclopentylglycine, and related cyclopentane-containing amino acid analogues to postulate its likely pharmacological profile. This guide is intended to serve as a foundational resource for researchers investigating its potential therapeutic applications.
Introduction: The Emergence of Cyclopentyl Amino Acids in Neuroscience
This compound belongs to a class of conformationally restricted amino acid analogues. The incorporation of a cyclopentyl ring into the glycine backbone imparts unique stereochemical properties that can influence its interaction with neurotransmitter receptors. These structural modifications are a key strategy in medicinal chemistry to enhance receptor selectivity and modulate pharmacological activity. L-Cyclopentylglycine, the (S)-enantiomer of this compound, has been noted for its utility in neuroscience research, particularly in the study of excitatory and inhibitory neurotransmission.[1][2]
Postulated Primary Mechanism of Action: Modulation of Excitatory and Inhibitory Neurotransmitter Receptors
Based on available data for closely related analogues, the primary mechanism of action of this compound is likely centered on its ability to modulate key neurotransmitter receptors in the central nervous system (CNS). The two primary targets implicated are the N-methyl-D-aspartate (NMDA) receptor and the glycine receptor.
Antagonism of the NMDA Receptor
Several sources describe L-Cyclopentylglycine as a selective antagonist of the NMDA receptor.[3] The NMDA receptor, a subtype of ionotropic glutamate receptor, plays a crucial role in synaptic plasticity, learning, and memory. Its overactivation, however, is implicated in excitotoxicity and a range of neurological disorders.
Causality of Experimental Approach: The investigation of conformationally restricted amino acid analogues as NMDA receptor antagonists stems from the need to develop subtype-selective modulators with improved therapeutic windows compared to non-selective blockers. The cyclopentyl moiety is hypothesized to orient the pharmacophoric elements (the amino and carboxylic acid groups) in a conformation that favors binding to the NMDA receptor's glycine co-agonist site or the glutamate binding site, but in a manner that prevents receptor activation.
Self-Validating System: A standard approach to validate NMDA receptor antagonism involves a combination of competitive binding assays and functional electrophysiological recordings.
Experimental Protocol: Competitive Radioligand Binding Assay for the NMDA Receptor
This protocol outlines a standard method to determine the binding affinity of a test compound (e.g., this compound) for the NMDA receptor.
-
Preparation of Synaptic Membranes:
-
Homogenize rat cortical tissue in ice-cold sucrose buffer.
-
Centrifuge the homogenate at low speed to remove cellular debris.
-
Centrifuge the supernatant at high speed to pellet the synaptic membranes.
-
Wash the pellet multiple times with buffer and resuspend to a final protein concentration of 1-2 mg/mL.
-
-
Binding Assay:
-
Incubate the synaptic membranes with a known concentration of a radiolabeled NMDA receptor antagonist (e.g., [³H]CGP 39653) and varying concentrations of the test compound.
-
Incubate at 4°C for 4 hours to reach equilibrium.
-
Terminate the assay by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
Wash the filters rapidly with ice-cold buffer.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the equilibrium dissociation constant (Kᵢ) using the Cheng-Prusoff equation.
-
Table 1: Hypothetical Binding Affinity Data for this compound at the NMDA Receptor
| Compound | Radioligand | IC₅₀ (µM) | Kᵢ (µM) |
| This compound | [³H]CGP 39653 | 15.2 | 8.9 |
| Reference Antagonist (e.g., AP5) | [³H]CGP 39653 | 2.5 | 1.5 |
Note: This data is hypothetical and for illustrative purposes only.
Modulation of the Glycine Receptor
L-Cyclopentylglycine is also described as a tool compound for studying glycine receptors.[1][2] The glycine receptor is a ligand-gated chloride channel that mediates inhibitory neurotransmission, primarily in the spinal cord and brainstem.
Causality of Experimental Approach: Given that this compound is a glycine derivative, it is a logical candidate for interaction with the glycine receptor. The cyclopentyl group may confer selectivity for specific glycine receptor subtypes or modulate the nature of the interaction (e.g., agonist, antagonist, or allosteric modulator).
Self-Validating System: To characterize the functional effects on glycine receptors, two-electrode voltage-clamp (TEVC) electrophysiology in Xenopus oocytes expressing recombinant glycine receptors is a robust and widely used technique.
Experimental Protocol: Two-Electrode Voltage-Clamp Electrophysiology on Glycine Receptors
-
Oocyte Preparation and Injection:
-
Harvest and defolliculate Xenopus laevis oocytes.
-
Inject the oocytes with cRNA encoding the desired glycine receptor subunits (e.g., α1 and β).
-
Incubate the oocytes for 2-5 days to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with bathing solution.
-
Impale the oocyte with two microelectrodes filled with KCl, one for voltage clamping and one for current recording.
-
Clamp the oocyte membrane potential at a holding potential of -60 mV.
-
Apply glycine (the natural agonist) at its EC₅₀ concentration to elicit a baseline current response.
-
Co-apply varying concentrations of this compound with the EC₅₀ concentration of glycine to assess its modulatory effects. To test for direct agonism, apply the compound in the absence of glycine.
-
-
Data Analysis:
-
Measure the peak current amplitude in response to agonist application.
-
For agonism, plot the current response as a function of the test compound concentration to determine the EC₅₀ and maximal efficacy.
-
For antagonism, plot the inhibition of the glycine-evoked current as a function of the test compound concentration to determine the IC₅₀.
-
Signaling Pathways and Downstream Effects
The modulation of NMDA and glycine receptors by this compound would have significant downstream effects on neuronal signaling and function.
Downstream of NMDA Receptor Antagonism
By blocking NMDA receptors, this compound would be expected to:
-
Reduce Ca²⁺ Influx: Inhibit the influx of calcium ions through the NMDA receptor channel, a key event in excitotoxicity.
-
Modulate Synaptic Plasticity: Interfere with the induction of long-term potentiation (LTP) and long-term depression (LTD), processes fundamental to learning and memory.
-
Provide Neuroprotection: Attenuate neuronal damage in models of ischemic stroke and other neurodegenerative conditions characterized by excessive glutamate release.
Diagram 1: Postulated Signaling Pathway of NMDA Receptor Antagonism
Caption: A logical workflow for the experimental characterization of this compound.
Potential Therapeutic Implications
The dual modulation of NMDA and glycine receptors suggests several potential therapeutic avenues for this compound and its derivatives.
-
Neuroprotective Agent: Its potential NMDA receptor antagonist properties make it a candidate for conditions involving excitotoxicity, such as stroke and traumatic brain injury.
-
Anticonvulsant: The modulation of both excitatory (NMDA) and inhibitory (glycine) neurotransmission could contribute to anticonvulsant effects, a property that has been observed in other cyclopentano amino acids. [4]* Analgesic: By interacting with glycine receptors in the spinal cord, it may have applications in the management of chronic pain.
Conclusion and Future Directions
While the precise mechanism of action of this compound remains to be fully elucidated through dedicated, peer-reviewed studies, the available information on its analogues strongly suggests a role as a modulator of NMDA and glycine receptors. Further research, employing the experimental paradigms outlined in this guide, is necessary to definitively characterize its pharmacological profile, including its receptor binding affinities, functional activities, and subtype selectivities. Such studies will be crucial in determining its potential as a novel therapeutic agent for neurological disorders.
References
- Chem-Impex. L-Cyclopentylglycine. [Link]
- J&K Scientific LLC. L-Cyclopentylglycine | 2521-84-8. [Link]
- Ningbo Inno Pharmchem Co., Ltd. Understanding D-Cyclopentylglycine: Properties, Uses, and Sourcing. [Link]
- PubChem. This compound. [Link]
- Koh, J. Y., & Choi, D. W. (1993). (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid attenuates N-methyl-D-aspartate-induced neuronal cell death in cortical cultures via a reduction in delayed Ca2+ accumulation. Neuropharmacology, 32(12), 1351–1358.
- Copani, A., Fadda, E., Nicoletti, F., & Canonico, P. L. (1991). Nootropic drugs positively modulate alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid-sensitive glutamate receptors in neuronal cultures. Journal of Neurochemistry, 57(4), 1145–1149.
- Ghasemi, M., & Dehpour, A. R. (2011). Positive AMPA receptor modulation in the treatment of neuropsychiatric disorders: A long and winding road. Pharmacology & Therapeutics, 132(2), 163–183.
- Trullas, R., & Skolnick, P. (1993). Effect of 1-aminocyclopropanecarboxylic acid on N-methyl-D-aspartate-stimulated [3H]-noradrenaline release in rat hippocampal synaptosomes. British Journal of Pharmacology, 109(3), 643–647.
- Callery, P. S., Balachandran, V., & Stogniew, M. (1981). Anticonvulsant activity of cyclopentano amino acids. Journal of Medicinal Chemistry, 24(4), 481–483.
- Bennett, D. A., & Amrick, C. L. (1986). Does the excitatory amino acid receptor antagonist 2-APH exhibit anxiolytic activity?. Life Sciences, 39(25), 2455–2461.
- Bresinsky, M., Strasser, J. M., Hubmann, A., Vallaster, B., McCue, W. M., Fuller, J., ... & Pockes, S. (2022). An electrophilic fragment screening for the development of small molecules targeting caspase-2. RSC Medicinal Chemistry, 13(9), 1109-1118.
- Taito Co Ltd, & Yoshitomi Pharmaceutical Industries Ltd. (1991). EP0410176A1 - 2-Aminopentanoic acid compounds and their use as immunosuppressants.
- Liu, Y., Liu, Y., & Wang, Y. (2022). Dual effects of GABAAR agonist anesthetics in neurodevelopment and vulnerable brains: From neurotoxic to therapeutic effects. Frontiers in Pharmacology, 13, 938506.
- Oshiro, Y., Sakurai, Y., Sato, S., Kurahashi, K., Tanaka, T., Kikuchi, T., ... & Tottori, K. (1991). Novel cerebroprotective agents with central nervous system stimulating activity. 2. Synthesis and pharmacology of the 1-(acylamino)-7-hydroxyindan derivatives. Journal of Medicinal Chemistry, 34(7), 2014–2023.
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- Inhibitors of protease activated receptor-2. (2019). WO2019124567A1.
- CGRP receptor antagonists. (2012). US8314117B2.
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A Methodological Guide to the Structural Elucidation of Non-Proteinogenic Amino Acids: A Case Study Approach for 2-Amino-2-cyclopentylacetic acid
Prepared by: Senior Application Scientist, Structural Chemistry Division
Abstract
The precise three-dimensional arrangement of atoms within a molecule is a foundational pillar of modern drug discovery and development. For non-proteinogenic amino acids, which are key building blocks in novel therapeutics, this structural insight is paramount for understanding physicochemical properties, receptor interactions, and solid-state behavior. This guide provides a comprehensive, in-depth methodology for the determination of the crystal structure of 2-Amino-2-cyclopentylacetic acid, a representative geminal amino acid. While a public crystal structure for this specific molecule is not available, this document outlines the definitive experimental workflow, from synthesis to final structural analysis. To provide a tangible and data-rich example, the well-characterized crystal structure of Gabapentin, a closely related therapeutic agent, will be used as a case study to interpret the expected structural features and intermolecular interactions.
Introduction: The Significance of Structural Analysis
This compound (also known as Cyclopentylglycine) belongs to a class of conformationally constrained amino acids.[1] Its rigid cyclopentyl group, positioned at the α-carbon, sterically influences the molecule's shape and its potential interactions with biological targets. Such compounds are of significant interest in medicinal chemistry for their ability to mimic peptide turns or to serve as scaffolds for new pharmacophores.
Understanding the crystal structure is critical for:
-
Confirming Molecular Identity and Purity: Unambiguous determination of atomic connectivity.
-
Revealing Solid-State Properties: The packing of molecules in the crystal lattice, governed by intermolecular forces like hydrogen bonding, dictates properties such as solubility, stability, and melting point.
-
Informing Drug Design: Knowledge of the preferred conformation and hydrogen bonding motifs provides a structural basis for designing analogs with improved efficacy and bioavailability.
-
Polymorph Screening: Identifying different crystalline forms (polymorphs) is essential, as they can have drastically different physical properties and are a key consideration for pharmaceutical patenting and formulation.[2][3][4]
Synthesis and Preparation of Crystalline Material
The first and often most challenging step in crystal structure analysis is obtaining a high-purity, single crystal of the material.[5]
Synthesis of this compound
A common and robust method for synthesizing α-amino acids is the Strecker synthesis or related methodologies. A plausible route for this compound is outlined below:
-
Starting Material: Cyclopentanone.
-
Reaction: Treatment of cyclopentanone with sodium cyanide (NaCN) and ammonium carbonate ((NH₄)₂CO₃). This forms a hydantoin intermediate (cyclopentanespiro-5-hydantoin).
-
Hydrolysis: The hydantoin ring is subsequently hydrolyzed under basic conditions (e.g., using sodium hydroxide) followed by acidification to yield the final product, this compound.[6][7]
The crude product must be purified, typically by recrystallization or chromatography, to achieve the high purity (>99%) required for growing diffraction-quality single crystals.
Protocol for Single Crystal Growth
Amino acids are zwitterionic molecules, possessing both a positive (ammonium, -NH₃⁺) and negative (carboxylate, -COO⁻) charge.[8][9] This charge separation leads to strong intermolecular interactions, which can be leveraged for crystallization but also requires careful solvent selection. The isoelectric point (pI), where the molecule has no net charge, is often the pH at which solubility is minimal, promoting crystallization.[10]
Recommended Protocol: Slow Evaporation
-
Solvent Selection: Begin by testing the solubility of the purified compound in a range of solvents. For zwitterionic amino acids, polar solvents like water, ethanol, or mixtures thereof are often effective.[11] Dimethyl sulfoxide (DMSO) can also be a valuable co-solvent for stabilizing zwitterionic forms.[12]
-
Preparation of a Saturated Solution: Dissolve the amino acid in a minimal amount of a suitable solvent system (e.g., an ethanol/water mixture) at a slightly elevated temperature (e.g., 40°C) to achieve a near-saturated solution.
-
Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites.
-
Slow Evaporation: Cover the vial with a cap pierced with one or two small holes using a needle. This allows the solvent to evaporate very slowly over several days to weeks at a constant, controlled temperature.
-
Crystal Harvesting: Once well-formed, prismatic crystals (typically >0.1 mm in all dimensions) appear, they should be carefully harvested using a nylon loop for immediate analysis.[5]
Crystal Structure Determination by Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive technique for determining the precise three-dimensional structure of a molecule in the solid state.[13][14] The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.[5]
Experimental Workflow
The workflow for SC-XRD is a standardized, multi-step process.[5][15]
Data Interpretation: A Gabapentin Case Study
To illustrate the type of data obtained and its interpretation, we will use the well-documented crystal structure of Gabapentin [1-(aminomethyl)cyclohexaneacetic acid], a structural analog of our target molecule.[8][16][17][18][19] Gabapentin is known to exist in multiple polymorphic forms, highlighting the importance of crystallographic analysis.[2][3][8][20]
The table below summarizes typical crystallographic data, using data for the stable α-polymorph of Gabapentin (also known as form II) as a representative example.[4][8]
| Parameter | Value (for α-Gabapentin) | Significance |
| Chemical Formula | C₉H₁₇NO₂ | Confirms the elemental composition of the molecule in the crystal. |
| Molecular Weight | 171.24 g/mol | Consistent with the chemical formula. |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell, the repeating building block of the crystal. |
| Space Group | P2₁/c | Defines the symmetry elements (e.g., rotation axes, mirror planes) within the unit cell.[8] |
| a, b, c (Å) | a = 8.63, b = 10.95, c = 10.15 | The lengths of the unit cell edges. |
| β (°) | 109.4° | The angle between the 'a' and 'c' axes in a monoclinic system. |
| Volume (ų) | 904.5 | The volume of the unit cell. |
| Z | 4 | The number of molecules per unit cell.[8] |
| Density (calculated) | 1.257 g/cm³ | The theoretical density of the crystal, derived from molecular weight and unit cell volume.[8] |
| R-factor (R1) | < 0.05 (typically) | A measure of the agreement between the calculated structural model and the experimental X-ray data. |
Data sourced and compiled from literature on Gabapentin polymorphs.[4][8]
Analysis of Structural Features
Based on the case study of Gabapentin, we can anticipate the key structural features that would be critical to analyze in a crystal structure of this compound.
Zwitterionic State and Conformation
In the solid state, Gabapentin exists as a zwitterion, with a protonated ammoniomethyl group (-CH₂NH₃⁺) and a deprotonated carboxylate group (-COO⁻).[4][8][16] It is virtually certain that this compound would also crystallize in its zwitterionic form. The analysis would focus on the conformation of the cyclopentyl ring (likely an envelope or twist conformation) and the relative orientation of the amino and carboxylate groups.
Intermolecular Hydrogen Bonding Network
The most critical feature stabilizing the crystal lattice of amino acids is the extensive network of hydrogen bonds.[4] In all known polymorphs of Gabapentin, the primary interaction is a strong, charge-assisted hydrogen bond between the ammonium group of one molecule and the carboxylate group of a neighboring molecule.[2][4][8] This typically forms head-to-tail chains or dimeric motifs that propagate throughout the crystal.
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Spectroscopic and Structural Elucidation of 2-Amino-2-cyclopentylacetic Acid: A Technical Guide
Affiliation: Advanced Spectroscopic Solutions, Google AI
Abstract: 2-Amino-2-cyclopentylacetic acid, a non-proteinogenic amino acid, is a valuable building block in medicinal chemistry and drug development. Its unique structural features, particularly the presence of a cyclopentyl moiety at the α-carbon, impart specific conformational constraints that are of interest in the design of peptidomimetics and other bioactive molecules. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and structural analysis in various research and development settings. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of this compound. Due to the limited availability of public experimental spectra, this guide combines theoretical predictions with expert analysis to offer a comprehensive spectroscopic profile of the molecule.
Introduction to this compound
This compound, also known as 2-cyclopentylglycine, belongs to the class of α-amino acids. Its structure consists of a central α-carbon atom bonded to an amino group (-NH₂), a carboxyl group (-COOH), a hydrogen atom, and a cyclopentyl ring.
dot graph "molecular_structure" { layout=neato; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];
C_alpha [label="Cα", pos="0,0!"]; N [label="H₂N", pos="-1,0.5!"]; H [label="H", pos="0,-0.75!"]; COOH [label="COOH", pos="1,0.5!"]; Cyclopentyl [label=" ", shape=polygon, sides=5, peripheries=1, pos="0,1.5!"];
C_alpha -- N; C_alpha -- H; C_alpha -- COOH; C_alpha -- Cyclopentyl [len=1.2]; } dot
Caption: Molecular structure of this compound.
The presence of the bulky cyclopentyl group sterically hinders rotation around the Cα-N and Cα-C bonds, influencing the conformational preferences of peptides incorporating this amino acid. This property is often exploited in the design of peptides with enhanced stability and specific secondary structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are essential for its characterization.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum of this compound is expected to show distinct signals for the protons of the cyclopentyl ring, the α-proton, and the exchangeable protons of the amino and carboxyl groups. The predicted chemical shifts (δ) are presented in Table 1.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -COOH | 10.0 - 12.0 | Broad Singlet | 1H |
| -NH₂ | 7.0 - 8.5 | Broad Singlet | 2H |
| α-H | 3.5 - 4.0 | Singlet | 1H |
| Cyclopentyl-H (methine) | 2.0 - 2.5 | Multiplet | 1H |
| Cyclopentyl-H (methylene) | 1.4 - 1.9 | Multiplet | 8H |
Disclaimer: These are predicted values and may vary depending on the solvent and experimental conditions.
Interpretation and Causality:
-
The carboxyl proton is expected to be highly deshielded due to the electronegativity of the oxygen atoms and potential hydrogen bonding, resulting in a downfield chemical shift.
-
The amino protons are also deshielded and their signal is often broad due to quadrupole effects of the nitrogen atom and exchange with the solvent.
-
The α-proton is adjacent to the electron-withdrawing amino and carboxyl groups, leading to a downfield shift compared to a simple alkane proton.
-
The cyclopentyl protons will appear as complex multiplets in the aliphatic region of the spectrum due to spin-spin coupling between them. The proton on the carbon attached to the α-carbon will be the most deshielded of the ring protons.
Predicted ¹³C NMR Spectral Data
The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. The predicted chemical shifts for this compound are listed in Table 2.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| -COOH | 175 - 180 |
| Cα | 60 - 65 |
| Cyclopentyl-C1' | 45 - 50 |
| Cyclopentyl-C2'/C5' | 28 - 33 |
| Cyclopentyl-C3'/C4' | 24 - 28 |
Disclaimer: These are predicted values and may vary depending on the solvent and experimental conditions.
Interpretation and Causality:
-
The carboxyl carbon is the most deshielded carbon due to the double bond to one oxygen and a single bond to another, resulting in a significant downfield shift.
-
The α-carbon is deshielded by the attached nitrogen and carboxyl group.
-
The carbons of the cyclopentyl ring appear in the aliphatic region. The carbon directly attached to the α-carbon (C1') is the most deshielded among the ring carbons. The other carbons (C2'/C5' and C3'/C4') will have similar chemical shifts due to the symmetry of the ring, although they are not chemically equivalent.
Experimental Protocol for NMR Data Acquisition
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CDCl₃ with a solubilizing agent if necessary) in a 5 mm NMR tube. The choice of solvent can affect the chemical shifts, particularly for the exchangeable protons.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid, sodium salt (TSP) for aqueous solutions.
Instrument Parameters (for a 400 MHz spectrometer):
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16-64
-
Spectral Width: 16 ppm
-
Acquisition Time: ~4 seconds
-
Relaxation Delay: 2 seconds
-
-
¹³C NMR:
-
Pulse Program: zgpg30 (proton-decoupled)
-
Number of Scans: 1024 or more (depending on sample concentration)
-
Spectral Width: 240 ppm
-
Acquisition Time: ~1 second
-
Relaxation Delay: 2 seconds
-
dot graph "nmr_workflow" { rankdir=LR; node [shape=box, style=rounded, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [color="#5F6368"];
subgraph "cluster_prep" { label = "Sample Preparation"; style=filled; color="#F1F3F4"; node [style=filled, fillcolor="#FFFFFF"]; weigh [label="Weigh Sample"]; dissolve [label="Dissolve in\nDeuterated Solvent"]; transfer [label="Transfer to\nNMR Tube"]; weigh -> dissolve -> transfer; }
subgraph "cluster_acq" { label = "Data Acquisition"; style=filled; color="#F1F3F4"; node [style=filled, fillcolor="#FFFFFF"]; instrument [label="Place in\nNMR Spectrometer"]; setup [label="Set Acquisition\nParameters"]; acquire [label="Acquire Data"]; instrument -> setup -> acquire; }
subgraph "cluster_proc" { label = "Data Processing"; style=filled; color="#F1F3F4"; node [style=filled, fillcolor="#FFFFFF"]; ft [label="Fourier Transform"]; phase [label="Phase Correction"]; baseline [label="Baseline Correction"]; integrate [label="Integration & Peak Picking"]; ft -> phase -> baseline -> integrate; }
transfer -> instrument; acquire -> ft; } dot
Caption: General workflow for NMR data acquisition and processing.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the amino, carboxyl, and alkyl groups.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |
| O-H (Carboxylic Acid) | 2500 - 3300 (broad) | Stretching |
| N-H (Amino Group) | 3200 - 3500 | Stretching |
| C-H (Alkyl) | 2850 - 3000 | Stretching |
| C=O (Carboxylic Acid) | 1700 - 1725 | Stretching |
| N-H (Amino Group) | 1550 - 1650 | Bending |
| C-N | 1020 - 1250 | Stretching |
Disclaimer: These are predicted values and may vary depending on the physical state of the sample (solid or solution).
Interpretation and Causality:
-
The O-H stretch of the carboxylic acid will appear as a very broad band due to strong hydrogen bonding.
-
The N-H stretching vibrations of the primary amine will typically appear as one or two sharp to medium bands.
-
The C-H stretching of the cyclopentyl group will be observed in the typical aliphatic region.
-
The C=O stretch of the carboxylic acid is a strong, sharp absorption and is a key diagnostic peak.
-
The N-H bending vibration of the amino group is also a characteristic absorption.
Experimental Protocol for IR Data Acquisition (ATR-FTIR)
Sample Preparation:
-
Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean.
-
Place a small amount of the solid this compound sample directly onto the crystal.
-
Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.
Instrument Parameters:
-
Technique: Fourier Transform Infrared (FTIR) with ATR accessory
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a molecule and can also provide structural information through fragmentation analysis.
Predicted Mass Spectrometry Data
For this compound (C₇H₁₃NO₂), the exact mass is 143.0946 g/mol .[1] In a typical electrospray ionization (ESI) mass spectrum, the molecule is expected to be observed as protonated or deprotonated species.
Table 4: Predicted m/z Values for this compound in ESI-MS
| Ion | Predicted m/z |
| [M+H]⁺ | 144.1019 |
| [M+Na]⁺ | 166.0838 |
| [M-H]⁻ | 142.0873 |
Source: Predicted values from PubChemLite.[2]
Fragmentation Analysis:
Upon fragmentation (e.g., in MS/MS experiments), the molecular ion is expected to lose common neutral fragments such as water (H₂O), carbon monoxide (CO), or the carboxyl group (COOH). A significant fragmentation pathway would likely involve the loss of the carboxyl group, leading to a fragment ion with m/z corresponding to the remaining part of the molecule.
dot graph "ms_fragmentation" { rankdir=LR; node [shape=box, style=rounded, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [color="#EA4335"];
M_H [label="[M+H]⁺\nm/z = 144.1019"]; loss_H2O [label="Loss of H₂O"]; frag1 [label="[M+H-H₂O]⁺\nm/z = 126.0913"]; loss_CO [label="Loss of CO"]; frag2 [label="[M+H-H₂O-CO]⁺\nm/z = 98.0968"]; loss_COOH [label="Loss of COOH"]; frag3 [label="[M-COOH]⁺\nm/z = 98.0968"];
M_H -> loss_H2O [style=invis]; loss_H2O -> frag1 [style=invis]; M_H -> frag1 [label="-H₂O"]; frag1 -> loss_CO [style=invis]; loss_CO -> frag2 [style=invis]; frag1 -> frag2 [label="-CO"]; M_H -> loss_COOH [style=invis]; loss_COOH -> frag3 [style=invis]; M_H -> frag3 [label="-COOH"]; } dot
Caption: Plausible fragmentation pathways for protonated this compound.
Experimental Protocol for Mass Spectrometry Data Acquisition (ESI-MS)
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1 µg/mL) in a suitable solvent such as methanol, acetonitrile, or water, often with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to promote ionization.
Instrument Parameters (for a Q-TOF or Orbitrap mass spectrometer):
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Mass Range: m/z 50 - 500
-
Capillary Voltage: 3-4 kV
-
Source Temperature: 100-150 °C
-
Nebulizer Gas (N₂): Flow rate appropriate for the instrument.
-
Collision Energy (for MS/MS): Ramped from 10-40 eV to observe fragmentation.
Conclusion
This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound based on theoretical predictions and established principles of NMR, IR, and mass spectrometry. While experimental data from public databases is currently limited, the information presented herein serves as a valuable resource for researchers and scientists involved in the synthesis, characterization, and application of this important amino acid derivative. The provided protocols offer a starting point for the acquisition of high-quality experimental data, which is essential for definitive structural confirmation and purity assessment.
References
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 224366, this compound.
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10374564, (2S)-2-amino-2-cyclopentylacetic acid.
- SpectraBase. (2R)-2-amino-2-cyclopentyl-acetic acid ethyl ester.
- PubChemLite. This compound (C7H13NO2).
Sources
An In-Depth Technical Guide to the Solubility of 2-Amino-2-cyclopentylacetic Acid
Introduction
In the landscape of modern drug discovery and development, the use of non-proteinogenic amino acids has opened new avenues for creating novel therapeutics with enhanced efficacy and stability. Among these, 2-Amino-2-cyclopentylacetic acid, a cyclic amino acid analog, presents unique structural features that are of significant interest to medicinal chemists and pharmaceutical scientists. A thorough understanding of its physicochemical properties, particularly its solubility in various solvent systems, is a critical prerequisite for its effective utilization in synthesis, formulation, and biological screening.
This technical guide provides a comprehensive overview of the solubility of this compound. We will delve into the theoretical underpinnings of its solubility, the practical aspects of its determination, and the influence of key environmental factors. This document is intended for researchers, scientists, and drug development professionals who are working with or considering the use of this compound in their research.
Physicochemical Properties of this compound
A foundational understanding of the molecular characteristics of this compound is essential to comprehend its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₇H₁₃NO₂ | PubChem[1][2][3] |
| Molecular Weight | 143.18 g/mol | PubChem[1][2][3] |
| XLogP3 | -1.5 | PubChem[1][2] |
| pKa (Predicted) | Acidic: ~2.3, Basic: ~9.7 | (Predicted based on typical amino acid values) |
| Melting Point | Not available | |
| Appearance | White to off-white crystalline solid | CymitQuimica[4] |
The structure of this compound, featuring a hydrophilic amino acid backbone and a moderately hydrophobic cyclopentyl ring, suggests a nuanced solubility profile. The negative XLogP3 value indicates a preference for hydrophilic environments.[1][2] As a zwitterionic molecule at physiological pH, it possesses both a positive charge on the amino group and a negative charge on the carboxyl group, which generally enhances aqueous solubility.
Qualitative and Predicted Solubility Profile
Direct, quantitative solubility data for this compound in a wide range of solvents is not extensively available in the public domain. However, based on its structure and information from chemical suppliers, a qualitative solubility profile can be constructed. L-Cyclopentylglycine is reported to be soluble in water and various organic solvents.[4]
Table of Predicted Solubility:
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Soluble | The zwitterionic nature of the amino acid allows for strong hydrogen bonding and dipole-dipole interactions with protic solvents. |
| Polar Aprotic | DMSO, DMF | Soluble to Moderately Soluble | The high polarity of these solvents can solvate the charged portions of the molecule. DMSO is a particularly powerful solvent for many organic compounds.[5][6] |
| Non-Polar | Hexane, Toluene | Sparingly Soluble to Insoluble | The hydrophobic cyclopentyl group may offer some interaction, but the highly polar amino acid backbone will limit solubility in non-polar environments. |
| Aqueous Acids | Dilute HCl | Highly Soluble | Protonation of the carboxylate group to a neutral carboxylic acid and the persistence of the positively charged amino group leads to the formation of a highly water-soluble salt. |
| Aqueous Bases | Dilute NaOH | Highly Soluble | Deprotonation of the ammonium group to a neutral amine and the persistence of the negatively charged carboxylate group leads to the formation of a highly water-soluble salt. |
Factors Influencing Solubility
The solubility of this compound is not a static property but is significantly influenced by environmental conditions.
The Critical Role of pH
As with all amino acids, the solubility of this compound is highly dependent on the pH of the aqueous medium. At its isoelectric point (pI), the pH at which the net charge of the molecule is zero, the amino acid will exhibit its minimum solubility.[7] By adjusting the pH away from the pI, either by adding an acid or a base, the solubility increases dramatically due to the formation of charged species (cationic in acidic solutions, anionic in basic solutions), which are more readily solvated by water.
Diagram of pH-Dependent Ionization States
Caption: Ionization states of this compound as a function of pH.
The Influence of Temperature
The dissolution of most solids, including amino acids, is an endothermic process. Therefore, the solubility of this compound in most solvents is expected to increase with a rise in temperature. This relationship can often be described by the van't Hoff equation. For researchers, this means that heating the solvent can be a practical method to dissolve the compound, although care must be taken to avoid degradation, especially at elevated temperatures over extended periods.
Experimental Determination of Solubility
For drug development professionals, obtaining precise, quantitative solubility data is crucial. The following are standard, reliable methods for determining the solubility of this compound.
Thermodynamic Solubility Determination: The Shake-Flask Method
The shake-flask method is considered the "gold standard" for determining thermodynamic (equilibrium) solubility.
Protocol:
-
Preparation: Add an excess amount of solid this compound to a series of vials containing the different solvents to be tested. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Equilibration: Seal the vials and agitate them at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Alternatively, centrifuge the samples to pellet the excess solid.
-
Sampling: Carefully extract an aliquot of the supernatant, ensuring no solid particles are transferred. Filtration through a suitable syringe filter (e.g., 0.22 µm) is recommended.
-
Quantification: Analyze the concentration of this compound in the filtered supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).
-
Calculation: The determined concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.
Workflow for the Shake-Flask Method
Caption: Step-by-step workflow for the shake-flask solubility determination method.
Kinetic Solubility Determination: Nephelometry
For higher throughput screening, kinetic solubility can be assessed using nephelometry, which measures the scattering of light by undissolved particles.
Protocol:
-
Stock Solution: Prepare a high-concentration stock solution of this compound in a highly solubilizing solvent like Dimethyl Sulfoxide (DMSO).
-
Serial Dilution: In a microplate format (e.g., 96-well or 384-well), perform serial dilutions of the DMSO stock solution into the aqueous buffer or solvent of interest.
-
Precipitation: As the concentration of the compound increases in the aqueous environment, it will eventually exceed its solubility limit and precipitate out of solution.
-
Measurement: A nephelometer directs a laser through each well and measures the amount of scattered light. A sharp increase in light scattering indicates the point of precipitation.
-
Analysis: The concentration at which precipitation is first observed is reported as the kinetic solubility.
Conclusion and Future Directions
This compound is a promising building block in pharmaceutical research, and a comprehensive understanding of its solubility is paramount for its successful application. While quantitative data remains sparse, its zwitterionic nature and the presence of a cyclopentyl moiety suggest solubility in polar solvents and a strong dependence on pH. This guide provides a theoretical framework and practical methodologies for scientists to confidently work with this compound.
It is highly recommended that researchers and drug developers perform in-house solubility studies using the protocols outlined herein to generate precise data relevant to their specific applications and formulations. Such data will be invaluable for optimizing reaction conditions, developing robust analytical methods, and designing effective drug delivery systems.
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Wikipedia. (2024). Amino acid.
- PubChem. (n.d.). (2S)-2-amino-2-cyclopentylacetic acid. National Center for Biotechnology Information.
- gChem Global. (n.d.). DMSO Physical Properties.
- PubChem. (n.d.). Dimethyl Sulfoxide. National Center for Biotechnology Information.
Sources
- 1. This compound | C7H13NO2 | CID 224366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. (2S)-2-amino-2-cyclopentylacetic acid | C7H13NO2 | CID 10374564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 2521-84-8: L-Cyclopentylglycine | CymitQuimica [cymitquimica.com]
- 5. gchemglobal.com [gchemglobal.com]
- 6. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Amino acid - Wikipedia [en.wikipedia.org]
Stereochemistry and chirality of 2-Amino-2-cyclopentylacetic acid
An In-Depth Technical Guide to the Stereochemistry and Chirality of 2-Amino-2-cyclopentylacetic acid
Abstract
This technical guide provides a comprehensive examination of the stereochemical properties of this compound, a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development. We will explore the fundamental principles of its chirality, the critical importance of enantiomeric purity in pharmaceutical applications, and the methodologies for both the synthesis and resolution of its enantiomers. Detailed protocols for the analytical determination of enantiomeric excess using Chiral High-Performance Liquid Chromatography (HPLC) are presented, offering researchers and drug development professionals a practical framework for ensuring stereochemical integrity. This guide is grounded in established scientific principles and supported by authoritative references to ensure technical accuracy and field-proven insights.
Introduction: The Significance of Chirality in Drug Design
In the realm of chemistry, chirality is a fundamental geometric property of a molecule that is non-superimposable on its mirror image, much like a pair of hands.[1] This structural nuance gives rise to stereoisomers known as enantiomers, which, while possessing identical chemical and physical properties in an achiral environment, often exhibit profoundly different physiological and pharmacological effects in the chiral environment of the body.[1][2] The alpha-carbon of most amino acids (with the exception of glycine) is a stereocenter, meaning they exist as L- and D-enantiomers.[2][3][4]
This compound, also known as cyclopentylglycine, is a non-proteinogenic amino acid. Its structure, featuring a cyclopentyl ring attached to the α-carbon, imparts enhanced molecular rigidity, which is a desirable trait for developing compounds with specific conformations and improved metabolic stability.[5] This makes it a valuable building block in pharmaceutical synthesis and peptide therapeutics.[5][6] The presence of the chiral α-carbon means this compound exists as two distinct enantiomers: (R)-2-Amino-2-cyclopentylacetic acid and (S)-2-Amino-2-cyclopentylacetic acid. The specific stereochemistry is crucial, as each enantiomer can interact differently with chiral biological targets like enzymes and receptors, leading to variations in efficacy, toxicity, and metabolic pathways.
Synthesis and Resolution Strategies for Enantiopure Amines
The production of single-enantiomer pharmaceuticals is a critical requirement from regulatory bodies to ensure drug safety and efficacy.[7] Two primary strategies are employed to achieve this: asymmetric synthesis and chiral resolution of a racemic mixture.[7]
Asymmetric Synthesis
Asymmetric synthesis aims to selectively create the desired enantiomer from the outset, often employing chiral catalysts or auxiliaries. Recent advancements have demonstrated the successful application of catalytic asymmetric methodologies for producing cyclopentyl amino acid derivatives. For instance, a "one-pot" procedure involving an enantioselective spirocyclization between propargylated azlactones and enals has been developed, achieving high yields and excellent enantioselectivities (up to 97% ee).[8] Azlactones serve as valuable starting materials for synthesizing amino acids with a quaternary α-carbon, which can be subsequently opened to yield the desired amino acid derivative.[8]
Chiral Resolution
Chiral resolution involves the separation of a 50:50 mixture (racemate) of two enantiomers. This remains a robust and widely used industrial strategy.[7][9]
Classical Resolution via Diastereomeric Salt Formation: This traditional method involves reacting the racemic amino acid with a pure enantiomer of another chiral compound, known as a resolving agent (e.g., a chiral amine or acid).[7][10] This reaction forms a pair of diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, such as solubility, allowing them to be separated by techniques like fractional crystallization.[10] Once separated, the desired enantiomer is liberated from its salt by treatment with an acid or base.
Preparative Chiral Chromatography: This technique utilizes a Chiral Stationary Phase (CSP) in a chromatography column to physically separate the enantiomers. The principle relies on the differential, transient diastereomeric interactions between the enantiomers and the chiral selector immobilized on the stationary phase.[11] One enantiomer interacts more strongly with the CSP and is retained longer in the column, while the other elutes more quickly, thus achieving separation. This method is highly effective and can be scaled for industrial production.
Analytical Methods for Determining Enantiomeric Purity
The accurate determination of enantiomeric excess (ee) is a critical quality control step in the development of chiral compounds.[11] Chiral High-Performance Liquid Chromatography (HPLC) is the benchmark method due to its high resolution, accuracy, and reproducibility.[11]
The Principle of Chiral HPLC
Chiral HPLC operates by passing the racemic mixture through a column packed with a Chiral Stationary Phase (CSP). The CSP is composed of a single enantiomer of a chiral molecule bonded to a solid support (e.g., silica gel). As the enantiomers of the analyte pass through the column, they form transient, diastereomeric complexes with the CSP. The stability of these complexes differs for each enantiomer, leading to different retention times and, consequently, their separation.[11][12]
Several types of CSPs are effective for separating underivatized amino acids:
-
Macrocyclic Glycopeptide CSPs (e.g., Teicoplanin-based): These are particularly successful for resolving native amino acids. They possess ionic groups and are compatible with a wide range of aqueous and organic mobile phases.[12]
-
Crown Ether CSPs: These are effective for separating primary amines through host-guest complexation.[11][13]
-
Polysaccharide-based CSPs: While widely used, these often require derivatization of the amino acid to improve solubility in the non-polar mobile phases typically employed.[12]
Protocol: Enantiomeric Excess Determination by Chiral HPLC
This protocol provides a generalized, self-validating methodology for determining the enantiomeric excess of this compound. The specific column and mobile phase conditions should be optimized based on available instrumentation and preliminary screening.
Objective: To separate and quantify the (R) and (S) enantiomers of this compound to determine the enantiomeric excess (ee).
Instrumentation & Materials:
-
High-Performance Liquid Chromatography (HPLC) system with UV or Mass Spectrometry (MS) detector.
-
Chiral Stationary Phase Column: e.g., Astec CHIROBIOTIC T (Teicoplanin-based), 25 cm x 4.6 mm I.D., 5 µm.[12]
-
Mobile Phase Solvents: HPLC-grade methanol, ethanol, water, and additives like trifluoroacetic acid (TFA) or formic acid.
-
Sample: this compound (racemic standard and test sample).
-
Standard laboratory glassware, filters (0.45 µm), and analytical balance.
Step-by-Step Methodology:
-
Mobile Phase Preparation:
-
Causality: The mobile phase composition is critical for achieving resolution. A common system for underivatized amino acids on a teicoplanin CSP involves an aqueous-organic mixture with an acid modifier to control ionization.
-
Prepare the mobile phase, for example: Water:Methanol:Formic Acid (e.g., 50:50:0.1 v/v/v). Degas the solution using sonication or vacuum filtration. The optimal ratio should be determined experimentally.[12]
-
-
Standard and Sample Preparation:
-
Causality: Accurate concentration is key for quantitative analysis. Filtering removes particulates that could damage the column.
-
Accurately weigh and dissolve a racemic standard of this compound in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Prepare the test sample in the same manner.
-
Filter all solutions through a 0.45 µm syringe filter prior to injection.[11]
-
-
HPLC System Setup and Equilibration:
-
Causality: The column must be equilibrated with the mobile phase to ensure a stable baseline and reproducible retention times.
-
Install the chiral column.
-
Set the pump flow rate (e.g., 1.0 mL/min).
-
Set the column oven temperature (e.g., 25 °C) for consistency.
-
Set the detector wavelength (e.g., 210 nm for low UV detection of the carboxyl group) or MS parameters.
-
Flush the system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
-
Analysis:
-
Causality: Injecting a standard first confirms system suitability and identifies the retention times of each enantiomer.
-
Inject the racemic standard (e.g., 10 µL). Record the chromatogram. Two well-resolved peaks corresponding to the (R) and (S) enantiomers should be observed.
-
Inject the test sample using the same method.
-
Perform injections in triplicate for statistical validity.
-
-
Data Processing and Calculation:
-
Integrate the peak areas for both enantiomers in the chromatograms.
-
Calculate the Enantiomeric Excess (ee) using the following formula:
-
ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
-
Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.
-
-
Data Interpretation
The resulting chromatogram will show two distinct peaks if both enantiomers are present. The relative area of each peak corresponds to the relative amount of each enantiomer in the sample. A sample with a high enantiomeric purity will show one large peak and one very small peak (or no detectable minor peak).
| Parameter | Chiral HPLC (Teicoplanin CSP) | Chiral NMR Spectroscopy |
| Principle | Differential transient diastereomeric interactions with a Chiral Stationary Phase.[11] | Formation of diastereomeric complexes with a Chiral Solvating Agent (CSA), leading to distinct NMR signals.[11] |
| Resolution | High; baseline separation is often achievable. | Lower; signal overlap can be an issue. |
| Sensitivity | High (µg to ng levels). | Lower (mg levels). |
| Analysis Time | 10-30 minutes per sample. | Faster for screening; 5-15 minutes per sample. |
| Sample Prep | Simple dissolution and filtration.[11] | Requires addition of a specific Chiral Solvating Agent.[11] |
| Application | Gold standard for accurate quantitative analysis and quality control. | Rapid screening, reaction monitoring. |
Table 1: Comparison of primary analytical techniques for enantiomeric excess determination.
Conclusion
The stereochemistry of this compound is not merely an academic detail but a critical parameter that dictates its biological function and therapeutic potential. Its rigid cyclopentyl structure makes it an attractive scaffold for modern drug design, but this potential can only be safely and effectively realized when its enantiomeric composition is precisely controlled. A thorough understanding of asymmetric synthesis and chiral resolution techniques is essential for its production. Furthermore, the implementation of robust analytical methodologies, with Chiral HPLC being the cornerstone, is a non-negotiable aspect of quality control in any research or development setting. This guide provides the foundational knowledge and practical protocols necessary for scientists to confidently navigate the stereochemical complexities of this important molecule.
References
- 2-Amino-2-cyclopropylacetic Acid: Properties, Synthesis, and Applications. (n.d.). Google Cloud.
- (R)-2-amino-2-cyclopentylacetic acid | Amino Acid Derivative. (n.d.). MedChemExpress.
- This compound. (n.d.). MySkinRecipes.
- (S)-Methyl 2-amino-2-cyclopentylacetate hydrochloride | 14328-62-2. (n.d.). Benchchem.
- 2-Amino-N-cyclopentylacetamide. (n.d.). Chem-Impex.
- This compound | C7H13NO2 | CID 224366. (n.d.). PubChem - NIH.
- Chirality (chemistry). (n.d.). Wikipedia.
- Enantioselective Preparation of Cyclopentene-Based Amino Acids with a Quaternary Carbon Center. (2024). NIH.
- A Comparative Guide to the Determination of Enantiomeric Excess of (S)-2-amino-2-phenylacetamide by Chiral HPLC. (n.d.). Benchchem.
- Basic concepts of chirality within organic molecules. (n.d.).
- Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. (2022). AVESIS.
- Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. (n.d.). Sigma-Aldrich.
- US5677469A - Process for resolving chiral acids with 1-aminoindan-2-ols. (n.d.). Google Patents.
- Processes to separate enantiomers. (n.d.). SciSpace.
- Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. (2024). MDPI.
- Structure and Stereochemistry of the Amino Acids. (2020). Chemistry LibreTexts.
- Stereochemistry of Amino Acids | Biochemistry. (2022). YouTube.
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An In-Depth Technical Guide to the Biological Activity of 2-Amino-2-cyclopentylacetic Acid Derivatives
Abstract
Derivatives of 2-amino-2-cyclopentylacetic acid represent a significant class of neuromodulatory compounds, leveraging a unique structural scaffold to achieve high-affinity interactions with specific central nervous system targets. Originally developed as structural analogues of the inhibitory neurotransmitter γ-aminobutyric acid (GABA), their primary mechanism of action has been elucidated to be distinct from direct GABA receptor agonism. This guide provides a comprehensive overview of the biological activities of these derivatives, with a focus on the well-characterized "gabapentinoids" such as gabapentin and pregabalin. We will explore their molecular mechanisms, structure-activity relationships (SAR), key experimental protocols for their evaluation, and their therapeutic applications. This document is intended for researchers, scientists, and drug development professionals engaged in neuroscience and medicinal chemistry.
Introduction: The Rationale for GABA Analogues
The inhibitory neurotransmitter GABA is crucial for maintaining balanced neuronal excitability within the central nervous system. A deficit in GABAergic signaling is implicated in the pathophysiology of numerous neurological and psychiatric disorders, including epilepsy, neuropathic pain, and anxiety. However, GABA itself has poor therapeutic potential due to its inability to cross the blood-brain barrier and its rapid metabolism.
This limitation spurred the development of GABA analogues designed to mimic its inhibitory function while possessing improved pharmacokinetic properties. The addition of a lipophilic cyclohexyl group to the GABA backbone led to the creation of gabapentin [1-(aminomethyl)-cyclohexaneacetic acid], a derivative of this compound.[1] These compounds, while structurally similar to GABA, do not bind to GABA receptors.[2] Instead, their therapeutic effects are primarily mediated through a distinct and specific molecular target, which has become a cornerstone of their clinical success.[2][3]
Core Mechanism of Action: Targeting Voltage-Gated Calcium Channels
The primary and most well-established mechanism of action for gabapentinoid drugs is their high-affinity binding to the α2δ (alpha-2-delta) auxiliary subunits of presynaptic voltage-gated calcium channels (VGCCs).[2][4]
2.1. The Role of the α2δ-1 Subunit
VGCCs are critical for neuronal communication, regulating the influx of calcium into presynaptic terminals, which in turn triggers the release of neurotransmitters.[3] The α2δ subunit, particularly the α2δ-1 isoform, is a key regulator of VGCC trafficking and function.[4][5] In pathological states like neuropathic pain, the expression of the α2δ-1 subunit is significantly upregulated in sensory neurons, leading to increased trafficking of calcium channels to the presynaptic membrane. This results in excessive release of excitatory neurotransmitters such as glutamate and substance P, contributing to neuronal hyperexcitability and pain signaling.[3][5]
Gabapentinoids act by binding to the α2δ-1 subunit, which interferes with the trafficking of the VGCC complex to the presynaptic terminal.[2][5] This leads to a reduction in the density of functional calcium channels at the nerve ending, a subsequent decrease in calcium influx upon neuronal firing, and ultimately, a reduction in the release of excitatory neurotransmitters.[3] This mechanism effectively dampens the heightened neuronal excitability that characterizes conditions like neuropathic pain and epilepsy.[3]
It is also suggested that by blocking the binding of the astrocyte-derived protein thrombospondin to α2δ-1, gabapentinoids can inhibit the formation of new excitatory synapses, although the rapid onset of their effects makes this less likely to be the primary acute mechanism.[2][4]
2.2. Other Potential Mechanisms
While the interaction with α2δ-1 is the principal mechanism, other actions may contribute to the overall pharmacological profile of these compounds:
-
Modulation of GABA Synthesis: Some studies suggest that gabapentin can increase the synthesis and concentration of GABA in certain brain regions by modulating the activity of enzymes like glutamic acid decarboxylase (GAD).[1][3]
-
Inhibition of L-type VGCCs: Recent in-vitro evidence suggests that gabapentinoids can inhibit L-type VGCCs, which may contribute to their ability to potentiate the effects of opioids in sensory neurons.[6]
The following diagram illustrates the primary mechanism of action at the presynaptic terminal.
Caption: Mechanism of action for this compound derivatives.
Structure-Activity Relationships (SAR)
The therapeutic efficacy and target affinity of this class of compounds are highly dependent on their molecular structure. While a comprehensive SAR is beyond the scope of this guide, key principles have been established through the study of various analogues.
| Moiety/Position | Structural Requirement for Activity | Rationale |
| α-Amino Acid | The carboxylic acid and primary amine are essential. | These groups are critical for interaction with the binding site on the α2δ subunit. Esterification of the C-terminus can maintain affinity, suggesting the negative charge is less critical than the overall group.[7] |
| Cycloalkyl Ring | A rigid, lipophilic ring (e.g., cyclopentyl, cyclohexyl) is required. | The ring constrains the molecule into a specific conformation necessary for high-affinity binding and provides lipophilicity to aid in crossing the blood-brain barrier.[1][8] |
| Stereochemistry | Stereochemistry at the α-carbon can be critical. | For instance, (S)-pregabalin is the active enantiomer, highlighting the stereospecific nature of the binding pocket. This is a key consideration in synthesis and development. |
| Substitutions | Substitutions on the cycloalkyl ring can modulate potency and selectivity. | Adding or modifying functional groups can alter binding affinity and pharmacokinetic properties, a key area of exploration for developing new derivatives.[9][10] |
Experimental Workflows for Evaluation
The preclinical evaluation of novel this compound derivatives follows a standardized but adaptable workflow, progressing from initial synthesis and in vitro screening to in vivo validation of efficacy.
Caption: Standardized workflow for preclinical evaluation of derivatives.
4.1. Protocol: In Vitro Radioligand Binding Assay
-
Objective: To determine the binding affinity of test compounds for the α2δ-1 subunit by measuring their ability to displace a radiolabeled ligand (e.g., [³H]-gabapentin).
-
Rationale: This is a primary screening assay to identify compounds that bind to the desired molecular target. High affinity is a prerequisite for potential therapeutic efficacy.
-
Methodology:
-
Membrane Preparation: Prepare crude membrane fractions from porcine or rat brain tissue, which is rich in α2δ-1 subunits.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of [³H]-gabapentin, and varying concentrations of the test compound.
-
Controls: Include wells for total binding (no competitor) and non-specific binding (excess non-radiolabeled gabapentin).
-
Incubation: Incubate the plates to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters to remove unbound radioactivity.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding and plot the percentage of inhibition versus the log concentration of the test compound. Determine the IC50 (concentration causing 50% inhibition) and subsequently the Ki (inhibition constant) value.
-
4.2. Protocol: In Vivo Model of Neuropathic Pain (Chronic Constriction Injury - CCI)
-
Objective: To assess the analgesic efficacy of a test compound in a validated animal model of neuropathic pain.[11]
-
Rationale: In vitro activity must translate to in vivo efficacy. The CCI model in rats mimics many of the symptoms of human neuropathic pain, such as hyperalgesia and allodynia, making it a reliable predictor of clinical potential.[11]
-
Methodology:
-
Surgical Procedure: Anesthetize adult rats and expose the sciatic nerve. Place loose ligatures around the nerve to induce a partial, chronic constriction.
-
Post-Operative Recovery: Allow animals to recover for 7-14 days, during which time they will develop measurable signs of neuropathic pain.
-
Baseline Testing: Before drug administration, measure baseline pain responses. For thermal hyperalgesia, use a radiant heat source (e.g., Hargreaves test) to measure paw withdrawal latency. For mechanical allodynia, use von Frey filaments to determine the paw withdrawal threshold.
-
Drug Administration: Administer the test compound via the desired route (e.g., oral gavage, intraperitoneal injection). Include vehicle control and positive control (e.g., gabapentin) groups.
-
Post-Dose Testing: At various time points after administration, re-measure the paw withdrawal latency and threshold.
-
Data Analysis: Compare the post-dose responses to the baseline values for each group. A significant increase in withdrawal latency or threshold in the drug-treated group compared to the vehicle group indicates an analgesic effect.
-
Therapeutic Applications and Future Directions
Derivatives of this compound, particularly gabapentin and pregabalin, are widely used in the clinic for a range of conditions.[4]
Current Approved Indications:
-
Neuropathic Pain: Including postherpetic neuralgia and diabetic peripheral neuropathy.[2]
-
Epilepsy: As adjunctive therapy for partial seizures.[1][11]
-
Restless Legs Syndrome. [4]
The success of these first-generation compounds has paved the way for the development of new derivatives with improved pharmacokinetic profiles, higher potency, or different selectivity profiles. Future research is focused on:
-
Developing compounds with slower dissociation from the α2δ-1 subunit for longer-lasting effects.
-
Exploring derivatives that target other α2δ isoforms (e.g., α2δ-2) to potentially treat other conditions like cerebellar ataxia.[4]
-
Designing compounds with modified properties to reduce side effects such as sedation and dizziness.
Conclusion
The this compound scaffold has proven to be a remarkably successful platform for the development of novel neuromodulatory agents. By moving beyond the initial hypothesis of GABA-mimicry, researchers have identified the α2δ subunit of VGCCs as a high-value target for treating disorders of neuronal hyperexcitability. The deep understanding of their mechanism of action, combined with robust preclinical evaluation workflows, continues to drive the discovery of next-generation therapeutics with the potential for enhanced efficacy and safety in treating a wide array of neurological disorders.
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2-Amino-2-cyclopentylacetic Acid as a Glycine Analog: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Amino-2-cyclopentylacetic acid, a significant analog of the neurotransmitter glycine. We will explore its chemical synthesis, physicochemical properties, and delve into its pharmacological profile as a modulator of the glycinergic system. This document is designed to be a valuable resource for professionals in neuroscience research and drug development, offering detailed experimental protocols and insights into the therapeutic potential of this compound.
Introduction: The Role of Glycine and Its Analogs in Neuroscience
Glycine is a pivotal amino acid in the central nervous system (CNS), functioning as both a primary inhibitory neurotransmitter and a co-agonist at excitatory N-methyl-D-aspartate (NMDA) receptors.[1][2][3][4] In its inhibitory capacity, glycine binds to strychnine-sensitive glycine receptors (GlyRs), which are ligand-gated chloride channels, leading to hyperpolarization and a decrease in neuronal firing.[3][4][5] This action is crucial for motor and sensory pathway regulation.[3] Conversely, as a co-agonist at the glycine binding site of NMDA receptors, it facilitates excitatory neurotransmission, a process vital for synaptic plasticity, learning, and memory.[3]
The multifaceted nature of glycine's function has driven the development of synthetic analogs to selectively probe and modulate these systems. These analogs are instrumental in elucidating the physiological and pathological roles of glycine and hold therapeutic promise for a spectrum of neurological and psychiatric disorders, including schizophrenia, chronic pain, and epilepsy.[2][6] this compound, a derivative of glycine, stands out as a compound of interest for its unique structural features and potential to interact with glycine receptors and transporters.[7]
Synthesis and Physicochemical Characteristics
2.1. Synthetic Approaches
The synthesis of this compound can be accomplished through established organic synthesis methodologies. One of the most common and effective methods is the Strecker amino acid synthesis.[8] This process typically begins with the reaction of cyclopentanone with ammonia and cyanide, followed by hydrolysis to yield the desired α-amino acid.
Diagram: Simplified Strecker Synthesis of this compound
Caption: A flowchart illustrating the key steps in the Strecker synthesis of this compound.
2.2. Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C7H13NO2[9][10] |
| Molecular Weight | 143.18 g/mol [9][10] |
| IUPAC Name | This compound[10] |
| Synonyms | DL-Cyclopentylglycine, Cyclopentylglycine, alpha-Aminocyclopentaneacetic acid[10][11] |
| CAS Number | 933-95-9[10][11] |
Pharmacological Profile and Mechanism of Action
This compound exerts its effects by interacting with key components of the glycinergic system, namely glycine receptors (GlyRs) and glycine transporters (GlyTs).
3.1. Interaction with Glycine Receptors
Glycine receptors are ligand-gated ion channels that, upon activation, permit the influx of chloride ions, leading to neuronal hyperpolarization and inhibition.[4] A variety of simple amino acids, including β-alanine and taurine, can also activate these receptors.[4][12] The interaction of this compound with GlyRs can be either agonistic or antagonistic, depending on the specific receptor subtype and the experimental conditions.
Diagram: Glycinergic Synapse and Potential Sites of Action
Caption: A diagram illustrating the potential interactions of this compound at a glycinergic synapse.
3.2. Interaction with Glycine Transporters
Glycine transporters are responsible for the reuptake of glycine from the synaptic cleft, thereby terminating its synaptic action.[2] Inhibitors of these transporters can elevate synaptic glycine concentrations, potentiating both inhibitory neurotransmission at GlyRs and excitatory neurotransmission at NMDA receptors.[13] Glycine transport inhibitors are being investigated as potential therapeutic agents for conditions like schizophrenia, where NMDA receptor hypofunction is implicated.[6][13]
Experimental Protocols for Investigation
To characterize the pharmacological activity of this compound, a series of in vitro and in vivo experiments can be employed.
4.1. In Vitro: Radioligand Binding Assays
Objective: To determine the binding affinity of this compound for glycine receptors.
Protocol:
-
Membrane Preparation: Isolate cell membranes from a cell line expressing the glycine receptor subtype of interest.
-
Incubation: Incubate the membranes with a radiolabeled antagonist (e.g., [³H]strychnine) and varying concentrations of this compound.
-
Separation: Separate bound from free radioligand by rapid filtration.
-
Quantification: Measure the radioactivity of the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding) and calculate the Ki (inhibition constant).
4.2. In Vitro: Electrophysiology
Objective: To assess the functional activity of this compound at glycine receptors.
Protocol:
-
Cell Culture: Use cells expressing glycine receptors (e.g., Xenopus oocytes or mammalian cell lines).
-
Patch-Clamp Recording: Perform whole-cell patch-clamp recordings to measure chloride currents in response to the application of glycine and this compound.
-
Data Analysis: Construct concentration-response curves to determine the EC₅₀ (effective concentration for 50% of maximal response) and assess whether the compound acts as an agonist, antagonist, or allosteric modulator.
4.3. In Vivo: Behavioral Models
Objective: To evaluate the in vivo effects of this compound in animal models of neurological disorders.
Protocol (Example: Neuropathic Pain Model):
-
Induction of Neuropathy: Surgically induce a neuropathic pain state in rodents (e.g., chronic constriction injury of the sciatic nerve).
-
Drug Administration: Administer this compound via an appropriate route (e.g., intraperitoneal injection).
-
Behavioral Testing: Assess pain-related behaviors, such as mechanical allodynia (paw withdrawal threshold to a non-noxious stimulus) and thermal hyperalgesia (paw withdrawal latency to a heat stimulus).
-
Data Analysis: Compare the behavioral responses of treated animals to vehicle-treated controls.
Therapeutic Potential and Future Directions
The ability of this compound and other glycine analogs to modulate the glycinergic system opens avenues for the development of novel therapeutics.
Potential Therapeutic Applications of Glycine Analogs:
| Therapeutic Area | Rationale |
| Schizophrenia | Potentiation of NMDA receptor function through glycine site agonism or glycine transporter inhibition may alleviate negative and cognitive symptoms.[6][13] |
| Chronic Pain | Enhancing inhibitory glycinergic neurotransmission in the spinal cord can dampen the transmission of pain signals. |
| Epilepsy | Increasing inhibitory tone in the CNS through positive modulation of glycine receptors may reduce seizure activity.[2] |
| Ischemic Stroke | Glycine has shown neuroprotective effects in preclinical models of stroke.[14] |
Future research should focus on elucidating the precise mechanism of action of this compound, including its selectivity for different glycine receptor and transporter subtypes. Further studies in relevant animal models are warranted to fully explore its therapeutic potential.
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A Technical Guide to the Conformational Analysis of Cyclopentylglycine-Containing Peptides
Introduction: The Role of Conformational Restriction in Peptide Drug Design
In the landscape of modern drug discovery, peptides represent a compelling class of therapeutic agents due to their high specificity and biological activity. However, their inherent flexibility often leads to poor metabolic stability and reduced binding affinity. The incorporation of non-proteinogenic amino acids, such as cyclopentylglycine (Cpg), offers a strategic approach to impose conformational constraints on the peptide backbone.[1][2] The cyclopentyl moiety restricts the available dihedral angles, pre-organizing the peptide into a bioactive conformation that can lead to enhanced potency and stability. This guide provides an in-depth exploration of the analytical techniques and computational methodologies employed to elucidate the three-dimensional structure of cyclopentylglycine-containing peptides, offering field-proven insights for researchers and drug development professionals.
Core Principles: An Integrated Approach to Conformational Analysis
A comprehensive understanding of a peptide's conformational landscape necessitates a multi-faceted approach that synergistically combines experimental and computational methods. No single technique can provide a complete picture; rather, the convergence of data from various platforms offers the most robust and validated structural model.
The analytical workflow can be conceptualized as follows:
Figure 1: Integrated workflow for the conformational analysis of cyclopentylglycine-containing peptides.
Part 1: Experimental Determination of Conformation
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing Structure in Solution
NMR spectroscopy is a cornerstone technique for determining the three-dimensional structure of peptides in solution, providing insights into their dynamic nature.[3] For cyclopentylglycine-containing peptides, NMR is invaluable for defining the local and global fold.
| Experiment | Information Gained | Causality Behind Choice |
| 1D ¹H NMR | Initial assessment of sample purity and conformational homogeneity. | A simple, rapid screen. Broadened peaks may indicate aggregation or conformational exchange. |
| 2D TOCSY | Identifies coupled spin systems, enabling residue-specific assignments. | Essential for tracing out the amino acid side chains, including the cyclopentyl ring protons. |
| 2D NOESY/ROESY | Measures through-space proton-proton distances (typically < 5 Å). | This is the primary source of distance restraints for structure calculation. ROESY is preferred for peptides in the intermediate molecular weight range to avoid zero-crossing of the NOE. |
| ¹H-¹³C HSQC | Correlates protons with their directly attached carbons. | Aids in resolving spectral overlap and confirming assignments, particularly for the cyclopentyl ring. |
| J-Coupling Constants | Provides information on dihedral angles (φ, ψ, and χ). | The Karplus relationship allows for the estimation of torsion angles, which are critical for defining backbone and side-chain conformation. |
-
Sample Preparation: Dissolve the lyophilized peptide in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a buffered aqueous solution) to a concentration of 1-5 mM. The choice of solvent can significantly impact peptide conformation.[4]
-
Instrument Setup: Tune and shim the NMR spectrometer to ensure optimal field homogeneity.
-
Parameter Optimization: Set the spectral width to encompass all proton resonances. The mixing time (τm) is a critical parameter; a range of mixing times (e.g., 100-400 ms) should be tested to build up the NOE cross-peaks.
-
Data Acquisition: Acquire the 2D NOESY spectrum. The number of scans and increments in the indirect dimension will depend on the sample concentration and desired resolution.
-
Data Processing: Apply appropriate window functions (e.g., sine-bell) and Fourier transform the data.
-
Analysis: Integrate the cross-peak volumes and calibrate them to a known distance (e.g., the distance between geminal protons) to generate a set of distance restraints.
X-ray Crystallography: The Gold Standard for Solid-State Structure
X-ray crystallography provides an atomic-resolution snapshot of the peptide's conformation in the solid state.[5] While it requires obtaining well-ordered crystals, the resulting structure is often highly detailed and unambiguous.
Figure 2: A generalized workflow for determining the crystal structure of a peptide.
-
Prepare the Reservoir Solution: Pipette 500 µL of the precipitant solution into the well of a crystallization plate.
-
Prepare the Drop: On a siliconized coverslip, mix 1-2 µL of the peptide solution (5-20 mg/mL) with an equal volume of the reservoir solution.
-
Seal the Well: Invert the coverslip and place it over the well, sealing it with grease to create a closed system.
-
Equilibration: Water vapor will slowly diffuse from the drop to the more concentrated reservoir solution, gradually increasing the peptide and precipitant concentration in the drop, which can lead to crystal formation.
-
Monitoring: Regularly inspect the drops under a microscope for crystal growth over several days to weeks.
Circular Dichroism (CD) Spectroscopy: A Rapid Assessment of Secondary Structure
Circular dichroism (CD) spectroscopy is a powerful technique for rapidly assessing the secondary structure content (e.g., α-helix, β-sheet, random coil) of a peptide in solution.[6][7] It measures the differential absorption of left and right circularly polarized light.
| Secondary Structure | Characteristic Wavelengths (nm) |
| α-Helix | Negative bands at ~222 nm and ~208 nm, positive band at ~192 nm.[8] |
| β-Sheet | Negative band at ~215-218 nm, positive band at ~195 nm.[9] |
| Random Coil | Strong negative band near 195 nm. |
| Polyproline II (PPII) Helix | Negative band at ~206 nm and a positive band at ~228 nm. This is a common conformation for constrained peptides. |
-
Sample Preparation: Prepare a dilute solution of the peptide (typically 0.1-0.2 mg/mL) in a suitable buffer (e.g., phosphate buffer).[7] The buffer itself should not have a significant CD signal in the far-UV region.
-
Instrument Calibration: Calibrate the CD spectrometer using a standard such as camphor-10-sulfonic acid.
-
Data Acquisition: Place the sample in a quartz cuvette with a short path length (e.g., 0.1 cm) and record the CD spectrum from ~190 to 260 nm.
-
Data Analysis: After subtracting the buffer baseline, the data is typically converted to mean residue ellipticity [θ]. Deconvolution algorithms can be used to estimate the percentage of each secondary structure element.[9]
Part 2: Computational Modeling of Peptide Conformation
Computational methods are indispensable for exploring the conformational energy landscape of peptides and for refining experimentally derived structures.[10]
Molecular Dynamics (MD) Simulations
MD simulations provide a dynamic view of the peptide's conformational behavior over time. By solving Newton's equations of motion for the atoms in the system, MD can reveal accessible conformations and the transitions between them.
Sources
- 1. nbinno.com [nbinno.com]
- 2. CAS 2521-84-8: L-Cyclopentylglycine | CymitQuimica [cymitquimica.com]
- 3. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Conformational interconversions of the cyclic hexapeptide cyclo(Pro-Gly) 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 8. Peptide Circular Dichroism Spectroscopy | MtoZ Biolabs [mtoz-biolabs.com]
- 9. researchgate.net [researchgate.net]
- 10. Computational Methods for Studying Conformational Behaviors of Cyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Natural Occurrence of 2-Amino-2-cyclopentylacetic Acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and natural occurrence of 2-Amino-2-cyclopentylacetic acid and its analogs. While the parent compound, this compound, is a non-proteinogenic amino acid that appears to be primarily of synthetic origin, its unsaturated analog, cyclopentenylglycine, has been identified in various plant species. This guide delves into the historical context of the synthesis of these cyclic amino acids, their isolation from natural sources, and the biosynthetic pathways that lead to their formation in nature. The unique structural features of these compounds have garnered significant interest in medicinal chemistry, making a thorough understanding of their origins and synthesis crucial for researchers in drug discovery and development.
Introduction: The Significance of Cyclic Amino Acid Scaffolds
In the realm of medicinal chemistry and drug development, the conformational rigidity of molecules plays a pivotal role in determining their biological activity. Cyclic amino acids, by virtue of their constrained structures, offer a distinct advantage over their linear counterparts. The cyclopentyl ring in this compound and its analogs locks the molecule into a specific conformation, which can lead to enhanced binding affinity and selectivity for biological targets. This inherent structural constraint makes these compounds valuable building blocks in the design of novel therapeutic agents, including peptidomimetics with improved metabolic stability. This guide will explore the origins of this important class of molecules, tracing their discovery through both synthetic chemistry and investigations into the natural world.
Discovery and Early Synthesis
The journey to understanding this compound and its analogs begins in the realm of synthetic organic chemistry. While a definitive first synthesis of the parent compound is not readily apparent in early literature, the synthesis of related cyclic amino acids dates back to the mid-20th century. One of the earliest documented syntheses of a related analog, 2-Cyclopentene-1-glycine, was reported in 1955.[1] This foundational work paved the way for the development of various synthetic strategies for accessing this class of compounds.
Foundational Synthetic Methodologies
The synthesis of α-amino acids has a rich history, with several classical methods being adaptable to the creation of cyclic analogs like this compound. Two of the most prominent methods are the Strecker synthesis and the Bucherer-Bergs reaction.
-
Strecker Synthesis: First devised by Adolph Strecker in 1850, this method involves the reaction of an aldehyde or ketone with ammonia and cyanide, followed by hydrolysis to yield the amino acid. For this compound, the starting material would be cyclopentanone. The reaction proceeds through an α-aminonitrile intermediate.
-
Bucherer-Bergs Reaction: This multicomponent reaction utilizes a ketone (in this case, cyclopentanone), ammonium carbonate, and a cyanide source (like potassium cyanide) to produce a hydantoin intermediate. Subsequent hydrolysis of the hydantoin yields the desired amino acid.
These classical methods provided the initial avenues for chemists to access racemic mixtures of this compound and its analogs, laying the groundwork for more advanced and stereoselective synthetic approaches.
Natural Occurrence of this compound Analogs
While this compound itself has not been reported as a naturally occurring compound, its unsaturated analogs, specifically cyclopentenylglycines, have been isolated from various plant species. This discovery highlights nature's ability to construct unique cyclic amino acid structures.
Cyclopentenylglycines in the Plant Kingdom
Research has revealed the presence of cyclopentenylglycine in plants belonging to the family Flacourtiaceae. These non-proteinogenic amino acids are believed to play a role in the chemical defense mechanisms of these plants.
Biosynthesis of Cyclopentenylglycine
The biosynthesis of cyclopentenylglycine in plants is a fascinating example of specialized metabolic pathways. Studies have shown that the cyclopentene ring is derived from the shikimate pathway, a common route for the biosynthesis of aromatic compounds in plants and microorganisms. The pathway involves a series of enzymatic reactions that ultimately lead to the formation of the cyclopentenyl moiety, which is then incorporated into the amino acid structure. The key steps in the proposed biosynthetic pathway are outlined below:
Caption: Proposed Biosynthetic Pathway of Cyclopentenylglycine.
Modern Synthetic Approaches and Stereoselective Synthesis
Building upon the classical synthetic methods, modern organic chemistry has focused on developing stereoselective routes to access enantiomerically pure this compound and its analogs. This is of paramount importance for pharmaceutical applications, as often only one enantiomer of a chiral drug is biologically active.
Asymmetric Synthesis
Asymmetric synthesis strategies employ chiral auxiliaries, catalysts, or reagents to control the stereochemical outcome of the reaction. These methods allow for the direct synthesis of a specific enantiomer, avoiding the need for the resolution of a racemic mixture.
Enzymatic Synthesis
Biocatalysis has emerged as a powerful tool for the synthesis of chiral molecules. Enzymes, with their inherent stereoselectivity, can be used to produce enantiomerically pure amino acids. This can be achieved through the enzymatic resolution of a racemic mixture or through stereoselective enzymatic synthesis from a prochiral starting material.
Summary of Key Synthetic Protocols
The following tables provide a generalized overview of the key steps in the classical and modern synthetic approaches to this compound.
Table 1: Classical Synthetic Protocols
| Method | Starting Material | Key Reagents | Intermediate | Product |
| Strecker Synthesis | Cyclopentanone | NH₃, HCN | α-Aminonitrile | Racemic this compound |
| Bucherer-Bergs Reaction | Cyclopentanone | (NH₄)₂CO₃, KCN | Hydantoin | Racemic this compound |
Table 2: Modern Stereoselective Approaches
| Method | Approach | Key Feature | Product |
| Asymmetric Synthesis | Chiral auxiliaries, catalysts, or reagents | Control of stereochemistry during the reaction | Enantiomerically pure this compound |
| Enzymatic Synthesis | Biocatalysis | High stereoselectivity of enzymes | Enantiomerically pure this compound |
Conclusion and Future Perspectives
The study of this compound and its analogs sits at the intersection of synthetic chemistry and natural product discovery. While the parent compound appears to be a product of the laboratory, its unsaturated relatives in the plant kingdom provide valuable insights into the diverse biosynthetic capabilities of nature. The development of robust synthetic methodologies, particularly those that afford enantiomerically pure products, is crucial for unlocking the full therapeutic potential of these conformationally constrained amino acids. Future research in this area will likely focus on the discovery of new naturally occurring analogs, the elucidation of their biosynthetic pathways, and the application of innovative synthetic strategies to create novel derivatives with enhanced pharmacological properties for the development of next-generation therapeutics.
References
- Dennis, R. L., Plant, W. J., Skinner, C. G., Sutherland, G. L., & Shive, W. (1955). Synthesis of 2-Cyclopentene-1-glycine, an Inhibitory Amino Acid Analog. Journal of the American Chemical Society, 77(10), 2362–2364. [Link]
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An In-depth Technical Guide to the Thermochemical Properties of 2-Amino-2-cyclopentylacetic Acid: A Methodological Approach
Abstract
Introduction: The Significance of Thermochemical Data in Drug Development
2-Amino-2-cyclopentylacetic acid, a cyclic amino acid analogue, presents a unique structural motif that is of growing interest in medicinal chemistry for the synthesis of novel therapeutic agents. The thermochemical properties of an active pharmaceutical ingredient (API) like this are fundamental to all stages of drug development, from process chemistry and formulation to predicting bioavailability and stability. A thorough understanding of its enthalpy of formation (ΔfH°), heat capacity (Cp), and entropy (S°) is not merely academic; it is a prerequisite for robust and scalable manufacturing processes, ensuring product quality and safety.
For instance, the enthalpy of formation provides a measure of the molecule's intrinsic stability. Heat capacity is crucial for designing safe and efficient heating and cooling protocols during synthesis and crystallization. Entropy, a measure of disorder, influences the spontaneity of chemical reactions and phase transitions. Collectively, these properties govern the molecule's behavior in both chemical and biological systems. This guide will equip researchers with the necessary knowledge to embark on the comprehensive thermochemical characterization of this compound.
A Dual-Pronged Approach: Computational and Experimental Characterization
The determination of thermochemical properties is best approached through a synergistic combination of computational modeling and experimental validation. Computational chemistry offers a rapid and cost-effective means to predict these properties, providing valuable initial estimates and guiding experimental design. Experimental methods, in turn, provide the definitive data for validation and refinement of the computational models.
Computational Prediction of Thermochemical Properties
Computational quantum chemistry has emerged as a powerful tool for the ab initio prediction of molecular properties.[1][2][3] For a molecule like this compound, methods like Density Functional Theory (DFT) and high-level composite methods are particularly well-suited.
2.1.1. Theoretical Framework: The Power of Computational Chemistry
The foundation of these calculations lies in solving the Schrödinger equation for the molecule to determine its electronic structure and energy. From this, various thermochemical properties can be derived.
-
Enthalpy of Formation (ΔfH°) : This can be calculated using several approaches, including atomization energies or isodesmic reactions.[4] The latter, which involves balancing the types of chemical bonds on both sides of a hypothetical reaction, often yields more accurate results by minimizing errors in the computational method.
-
Heat Capacity (Cp) and Entropy (S°) : These properties are determined from the calculated vibrational frequencies of the molecule at its optimized geometry. By applying statistical mechanics principles, the vibrational, rotational, and translational contributions to heat capacity and entropy can be calculated as a function of temperature.[5]
2.1.2. Recommended Computational Workflow
A robust computational study of this compound would involve the following steps:
-
Conformational Search : Identify the lowest energy conformer(s) of the molecule, as this will have the most significant impact on the calculated thermochemical properties.
-
Geometry Optimization : Optimize the geometry of the lowest energy conformer(s) using a suitable level of theory, such as B3LYP with a 6-31G(d) basis set.
-
Vibrational Frequency Calculation : Perform a frequency calculation at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain the vibrational modes for the calculation of thermal properties.
-
Single-Point Energy Calculation : For higher accuracy, a single-point energy calculation can be performed using a more sophisticated method and a larger basis set, such as the composite G3(MP2) or G4MP2 methods.[1][2][4]
Below is a Graphviz diagram illustrating this computational workflow:
Caption: Computational workflow for determining thermochemical properties.
Table 1: Predicted Thermochemical Properties of Representative Amino Acids
| Amino Acid | Method | ΔfH° (gas, 298.15 K) (kJ/mol) | Cp (gas, 298.15 K) (J/mol·K) | S° (gas, 298.15 K) (J/mol·K) |
| Glycine | G3MP2 | -388.5 | 103.5 | 293.9 |
| Alanine | G3MP2 | -429.3 | 125.1 | 327.9 |
| Proline | G3MP2 | -389.1 | 148.2 | 345.6 |
| This compound | Proposed Study | To be determined | To be determined | To be determined |
Note: Values for Glycine, Alanine, and Proline are for illustrative purposes and are based on established computational studies.[4]
Experimental Determination of Thermochemical Properties
Experimental measurements are indispensable for validating computational predictions and providing the high-quality data required for regulatory submissions and process scale-up.
2.2.1. Enthalpy of Formation: Combustion Calorimetry
The standard enthalpy of formation of a solid organic compound like this compound is typically determined by combustion calorimetry.
Experimental Protocol: Bomb Calorimetry
-
Sample Preparation : A precisely weighed pellet of the crystalline sample is placed in a crucible inside a high-pressure vessel (the "bomb").
-
Pressurization : The bomb is filled with high-purity oxygen to a pressure of approximately 30 atm.
-
Ignition : The sample is ignited by passing an electric current through a fuse wire.
-
Temperature Measurement : The bomb is submerged in a known mass of water in a calorimeter. The temperature change of the water is measured with high precision.
-
Calculation : The heat released by the combustion reaction is calculated from the temperature rise and the heat capacity of the calorimeter system. After applying corrections for the heat of combustion of the fuse wire and any side reactions (e.g., formation of nitric acid from nitrogen impurities), the standard enthalpy of combustion is determined. The standard enthalpy of formation is then calculated using Hess's law.
2.2.2. Heat Capacity and Phase Transitions: Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a versatile technique for measuring heat capacity and studying phase transitions (e.g., melting, decomposition).
Experimental Protocol: DSC for Heat Capacity Measurement
-
Sample Encapsulation : A small, accurately weighed amount of the sample is sealed in an aluminum pan. An empty, sealed pan is used as a reference.
-
Heating Program : The sample and reference pans are subjected to a controlled temperature program (e.g., heating at a constant rate of 10 °C/min).
-
Heat Flow Measurement : The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. This differential heat flow is directly proportional to the heat capacity of the sample.
-
Data Analysis : The heat capacity is calculated by comparing the heat flow signal of the sample to that of a known standard (e.g., sapphire) run under the same conditions.
A Note on Thermal Decomposition: Many amino acids decompose at or near their melting point, which can complicate the interpretation of DSC data.[6] Fast Scanning Calorimetry (FSC), with its ultra-high heating rates, can sometimes be employed to outrun the decomposition kinetics and allow for the measurement of the true melting temperature and enthalpy of fusion.[6]
Below is a Graphviz diagram illustrating the experimental workflow for DSC:
Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).
Proposed Research Plan for this compound
To obtain a comprehensive thermochemical profile of this compound, the following integrated research plan is proposed:
-
Computational Analysis :
-
Perform a thorough conformational analysis to identify all low-energy conformers.
-
Calculate the gas-phase enthalpy of formation, heat capacity, and entropy using DFT and G3MP2/G4MP2 methods.
-
Predict the vibrational spectrum and compare it with experimental data (FTIR, Raman) if available, for validation of the computational model.
-
-
Experimental Characterization :
-
Synthesize and purify a well-characterized crystalline sample of this compound.
-
Determine the standard enthalpy of formation of the solid-state material using bomb calorimetry.
-
Measure the heat capacity of the solid as a function of temperature using DSC.
-
Investigate the thermal stability and any phase transitions using DSC and Thermogravimetric Analysis (TGA). If decomposition masks the melting point, consider Fast Scanning Calorimetry.
-
If the compound is sufficiently volatile, attempt to measure the enthalpy of sublimation using a suitable technique (e.g., Knudsen effusion mass spectrometry) to allow for a direct comparison between experimental solid-state and computational gas-phase enthalpies of formation.
-
Conclusion
The thermochemical properties of this compound are critical for its successful development as a pharmaceutical agent. While specific data is currently lacking in the public domain, this guide has outlined a clear and robust methodological approach for its determination. By combining state-of-the-art computational chemistry with precise experimental calorimetry, researchers can build a comprehensive understanding of the energetic landscape of this promising molecule. This knowledge will not only facilitate efficient and safe process development but also provide a deeper insight into its fundamental chemical and physical behavior, ultimately accelerating its journey from the laboratory to the clinic.
References
- Foresman, J. B., & Frisch, Æ. (1996). Exploring Chemistry with Electronic Structure Methods. Gaussian, Inc.
- Ochterski, J. W. (2000). Thermochemistry in Gaussian. Gaussian, Inc. [Link]
- Pliego Jr, J. R., & Riveros, J. M. (2002). The G3MP2B3 and G3MP2 anchos in the calculation of gas-phase acidities and basicities. The Journal of Physical Chemistry A, 106(32), 7434-7439.
- Gronert, S. (2009). The multifaceted nature of isodesmic reactions. The Journal of organic chemistry, 74(19), 7575-7585.
- McQuarrie, D. A. (2000). Statistical Mechanics. University Science Books.
- Held, C., et al. (2018). New experimental melting properties as access for predicting amino-acid solubility. RSC advances, 8(21), 11467-11476. [Link]
- Surov, A. O., et al. (2016). Sublimation, fusion and vaporization thermodynamics of gabapentin. Thermochimica Acta, 636, 36-45.
- Perlovich, G. L. (2017). Thermodynamic properties of amino acids: A review. Thermochimica Acta, 649, 1-20.
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An In-Depth Technical Guide to the In Vitro Investigation of 2-Amino-2-cyclopentylacetic Acid
This guide provides a comprehensive framework for the in vitro evaluation of 2-Amino-2-cyclopentylacetic acid, a non-proteinogenic amino acid. As a structural analog of glycine with a constrained cyclopentyl group, this compound presents intriguing possibilities for modulating biological pathways.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a structured approach to elucidating its potential mechanism of action and cellular effects. While specific biological activities of this compound are not extensively documented in publicly available literature, this guide outlines a scientifically rigorous, hypothesis-driven approach to its initial in vitro characterization.
Introduction to this compound: A Compound of Interest
This compound, also known as cyclopentylglycine, is a non-proteinogenic amino acid. Its structure, featuring a cyclopentyl ring attached to the alpha-carbon, imparts conformational rigidity compared to its linear counterparts. This structural constraint can be a key determinant of biological activity, potentially leading to enhanced selectivity and metabolic stability. Non-proteinogenic amino acids are increasingly utilized in peptide design to improve therapeutic properties.[3] Given its similarity to glycine, a fundamental neurotransmitter and biosynthetic precursor, it is plausible that this compound could act as a modulator of glycine-dependent pathways or as an inhibitor of enzymes that recognize glycine or similar amino acids.
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C7H13NO2 | PubChem |
| Molecular Weight | 143.18 g/mol | PubChem |
| XLogP3 | -1.5 | Echemi |
| CAS Number | 933-95-9 | Sigma-Aldrich |
Hypothesized Mechanism of Action: Competitive Inhibition of a Glycine-Utilizing Enzyme
A primary hypothesis is that this compound may act as a competitive inhibitor of an enzyme that utilizes glycine as a substrate. The cyclopentyl group could provide a steric hindrance within the active site, preventing the catalytic conversion of the natural substrate. This section outlines a conceptual framework for investigating this hypothesis.
Caption: A systematic workflow for in vitro studies.
3.1. Cell Line Selection and Culture
The choice of cell line is critical and should be guided by the hypothesized target. For instance, if the target is a neurological enzyme, a neuronal cell line would be appropriate.
-
Protocol: General Mammalian Cell Culture
-
Cell Line Maintenance: Culture adherent mammalian cells (e.g., HeLa, COS-7) at 37°C in a humidified atmosphere with 5% CO2.
-
Culture Medium: Use Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1 mM sodium pyruvate, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Subculturing: When cells reach 80-90% confluency, detach them using Trypsin-EDTA and re-seed in a new culture dish at a 1:10 to 1:20 dilution for routine maintenance.
-
3.2. Cytotoxicity Assessment (MTT Assay)
Before investigating its specific biological effects, it is essential to determine the cytotoxic profile of this compound to establish a suitable concentration range for subsequent experiments. The MTT assay is a colorimetric assay for assessing cell metabolic activity.
-
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, and 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
3.3. Target Engagement: Enzyme Inhibition Assay
Assuming a hypothesized enzymatic target, a direct enzyme inhibition assay is crucial to determine if this compound interacts with and inhibits the enzyme's activity.
-
Protocol: Generic Enzyme Inhibition Assay
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the purified enzyme, its substrate, and the necessary co-factors in an appropriate buffer.
-
Inhibitor Addition: Add varying concentrations of this compound to the wells. Include a positive control (a known inhibitor) and a negative control (vehicle).
-
Reaction Initiation and Incubation: Initiate the enzymatic reaction by adding the substrate and incubate at the optimal temperature for the enzyme.
-
Reaction Termination and Detection: Stop the reaction after a defined time and measure the product formation using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the compound and determine the IC50 value.
-
3.4. Cellular Pathway Analysis (Western Blot)
To investigate the downstream cellular effects of target engagement, Western blotting can be used to measure changes in the expression or phosphorylation status of key proteins in the hypothesized signaling pathway.
-
Protocol: Western Blot Analysis
-
Cell Lysis: Treat cells with this compound at non-toxic concentrations for a specified duration. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against the target proteins, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH, β-actin).
-
Data Presentation and Interpretation
Quantitative data from the in vitro assays should be presented in a clear and organized manner to facilitate interpretation.
Table 1: Hypothetical In Vitro Activity Profile of this compound
| Assay | Cell Line | Parameter | Result |
| Cytotoxicity | HeLa | IC50 (48h) | >100 µM |
| Enzyme Inhibition | Purified Enzyme X | IC50 | 15 µM |
| Western Blot | HeLa | p-Protein Y (fold change) | 0.4 (at 20 µM) |
These hypothetical results would suggest that this compound is not overtly cytotoxic and exhibits moderate potency as an enzyme inhibitor, leading to a downstream signaling effect.
Conclusion and Future Directions
This guide provides a foundational framework for the initial in vitro investigation of this compound. Based on the initial findings, further studies could include more complex cellular models, such as 3D cell cultures or co-culture systems, to better mimic the in vivo environment. Elucidating the precise binding mode through techniques like X-ray crystallography would provide valuable structural insights for further lead optimization. The exploration of non-proteinogenic amino acids like this compound holds significant promise for the discovery of novel therapeutics.
References
- Vertex AI Search. 2-Amino-2-cyclopropylacetic Acid: Properties, Synthesis, and Applications.
- MedChemExpress. (R)-2-amino-2-cyclopentylacetic acid | Amino Acid Derivative.
- PubChem - NIH. This compound | C7H13NO2 | CID 224366.
- Echemi. (S)-2-amino-2-cyclopentylacetic acid.
- Sigma-Aldrich. This compound | 933-95-9.
- BenchChem. The Strategic Incorporation of Non-Proteinogenic Amino Acids in Peptide Design: An In-depth Technical Guide.
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An In-Depth Technical Guide to the Initial Toxicity Screening of 2-Amino-2-cyclopentylacetic Acid
Foreword: A Proactive Approach to Preclinical Safety
In the landscape of modern drug discovery and development, the early and accurate assessment of a compound's toxicological profile is not merely a regulatory hurdle but a cornerstone of strategic research and development. The identification of potential liabilities before significant investment in preclinical and clinical trials can save invaluable time and resources, and, most importantly, mitigate potential risks to human health. This guide provides a comprehensive framework for the initial in vitro toxicity screening of 2-Amino-2-cyclopentylacetic acid, a non-proteinogenic amino acid with potential applications in medicinal chemistry. As a structural analog of glycine, this molecule, also known as cyclopentylglycine, presents a unique scaffold for therapeutic innovation.[1] However, its novelty necessitates a thorough and scientifically rigorous toxicological evaluation.
This document is structured to guide researchers, scientists, and drug development professionals through a tiered, logical progression of assays. We will move from foundational cytotoxicity assessments to more specific endpoints such as genotoxicity and hepatotoxicity. The methodologies described herein are grounded in established principles and regulatory guidelines, ensuring a robust and defensible initial safety profile. Each experimental choice is explained not just in what to do, but why it is a critical data point in the larger narrative of the compound's safety.
Chapter 1: Foundational Cytotoxicity Assessment
The initial step in any toxicity screening cascade is to determine the concentrations at which a compound elicits overt cellular toxicity. This provides a crucial dose range for subsequent, more mechanistic assays and gives a baseline indication of the compound's potency in causing cell death. We will employ a dual-assay strategy to assess both metabolic activity and membrane integrity, providing a more complete picture of the cytotoxic phenotype.
Principle of the Dual-Assay Approach
A multi-pronged approach to assessing cytotoxicity is essential. While a decrease in metabolic activity can indicate cell death, it can also reflect a cytostatic effect where cells are no longer proliferating but remain viable. Conversely, a loss of membrane integrity is a definitive marker of cell death. By combining an assay that measures metabolic activity with one that quantifies membrane leakage, we can differentiate between these outcomes and gain a more nuanced understanding of the compound's effect.
Experimental Workflow: Cytotoxicity Profiling
A panel of cell lines should be selected to represent a diversity of tissue origins, for instance, HepG2 (human liver carcinoma), HEK293 (human embryonic kidney), and a relevant cancer cell line if there is a therapeutic target.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the reduction of MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product.[2][3] The amount of formazan is directly proportional to the number of metabolically active cells.[3][4]
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium. The final concentration of any solvent (e.g., DMSO) should not exceed 0.5% (v/v) to prevent solvent-induced toxicity.[2] Remove the old medium and add the medium containing the test compound. Include vehicle-only controls and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 24, 48, and 72-hour time points.
-
MTT Addition: Following incubation, add MTT solution to each well and incubate for 2-4 hours.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at approximately 570 nm using a microplate reader.
The Lactate Dehydrogenase (LDH) assay quantifies cell death by measuring the activity of this cytosolic enzyme in the culture medium, which indicates a loss of cell membrane integrity.[2] When the plasma membrane is compromised, LDH is released into the extracellular space.[5]
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol in a parallel set of 96-well plates.
-
Supernatant Collection: After the incubation period, carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new plate containing the LDH assay reaction mixture according to the manufacturer's protocol. This reaction typically involves the LDH-catalyzed conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product.[5]
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.[3]
Data Presentation and Interpretation
The results from these assays will be used to calculate the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability or a 50% increase in LDH release compared to controls.
| Assay | Cell Line | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) |
| MTT | HepG2 | >100 | 85.2 | 62.5 |
| HEK293 | >100 | >100 | 91.8 | |
| LDH | HepG2 | >100 | 98.7 | 75.3 |
| HEK293 | >100 | >100 | >100 |
This table presents hypothetical data for illustrative purposes.
A significant difference between the IC50 values from the MTT and LDH assays may suggest a cytostatic effect at lower concentrations.
Caption: Workflow for dual-assay cytotoxicity assessment.
Chapter 2: Genotoxicity Assessment
Genotoxicity assays are critical for identifying compounds that can cause genetic damage, a key indicator of carcinogenic potential. A standard in vitro genotoxicity battery includes a test for gene mutations in bacteria and an assay for chromosomal damage in mammalian cells.
The Ames Test for Mutagenicity
The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.[6][7][8] It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth.[6] The test measures the ability of a compound to cause mutations that revert the bacteria to a histidine-prototrophic state, allowing them to grow on a histidine-free medium.[6][7]
The inclusion of a rat liver S9 fraction is crucial to simulate mammalian metabolism, as some compounds only become genotoxic after metabolic activation.
Step-by-Step Methodology:
-
Strain Selection: Use a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations.
-
Preparation: Prepare dilutions of this compound.
-
Exposure: In separate tubes, mix the test compound, the bacterial culture, and either the S9 metabolic activation mix or a buffer control.
-
Plating: Add the mixture to molten top agar and pour it onto minimal glucose agar plates.
-
Incubation: Incubate the plates for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate.
In Vitro Micronucleus Assay for Chromosomal Damage
The in vitro micronucleus test detects damage to chromosomes.[9] Micronuclei are small, extranuclear bodies that form during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. An increase in the frequency of micronucleated cells indicates that a compound is either a clastogen (causes chromosome breakage) or an aneugen (interferes with chromosome segregation).[10][11] This assay is often conducted in accordance with OECD Test Guideline 487.[9][11]
Step-by-Step Methodology:
-
Cell Culture: Use a suitable mammalian cell line, such as CHO (Chinese Hamster Ovary) cells or human peripheral blood lymphocytes.[11]
-
Treatment: Expose the cells to various concentrations of this compound, with and without S9 metabolic activation. Include appropriate negative and positive controls.
-
Cytochalasin B Block: Add cytochalasin B to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one cell division.
-
Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Microscopic Analysis: Score the frequency of micronuclei in at least 1000 binucleated cells per concentration.
Data Presentation and Interpretation
| Assay | Condition | Result (Fold increase over control) | Interpretation |
| Ames Test (TA100) | -S9 | 1.2 | Negative |
| +S9 | 1.5 | Negative | |
| Ames Test (TA98) | -S9 | 0.9 | Negative |
| +S9 | 1.1 | Negative | |
| Micronucleus Assay | -S9 | 1.3 | Negative |
| +S9 | 1.6 | Negative |
This table presents hypothetical data for illustrative purposes. A result is typically considered positive if there is a dose-dependent increase and a fold-increase over the negative control that exceeds a predefined threshold (e.g., >2-fold).
Caption: Tiered approach for in vitro genotoxicity assessment.
Chapter 3: Hepatotoxicity Assessment
Drug-induced liver injury (DILI) is a leading cause of drug attrition and market withdrawal.[1][12] Therefore, early assessment of hepatotoxicity is paramount. Primary human hepatocytes are considered the gold standard for in vitro hepatotoxicity studies as they maintain many of the metabolic functions of the liver.[13][14][15]
Key Mechanisms of Hepatotoxicity
DILI can be initiated through various mechanisms, including direct cellular damage, metabolic bioactivation, mitochondrial dysfunction, and inhibition of key hepatic transporters. Our initial screening will focus on two critical areas: the potential for the compound to induce metabolizing enzymes (which can lead to altered drug efficacy or the production of toxic metabolites) and its ability to inhibit the bile salt export pump (BSEP), a key mechanism in cholestatic liver injury.[16]
Induction of CYP enzymes can accelerate the metabolism of co-administered drugs, potentially leading to a loss of efficacy, or it can enhance the production of reactive metabolites, leading to toxicity.[17] This assay evaluates the potential of this compound to induce key CYP isoforms (e.g., CYP1A2, CYP2B6, and CYP3A4) in cultured human hepatocytes.[17][18]
Step-by-Step Methodology:
-
Hepatocyte Culture: Plate cryopreserved human hepatocytes and allow them to form a monolayer.
-
Treatment: Treat the hepatocytes with a range of concentrations of the test compound for 48-72 hours. Include a vehicle control and known inducers (e.g., omeprazole for CYP1A2, rifampicin for CYP3A4) as positive controls.[18]
-
Endpoint Measurement: Assess CYP induction by measuring either the increase in specific CYP enzyme activity (using probe substrates) or the increase in CYP mRNA levels (using qRT-PCR).
Inhibition of BSEP leads to the accumulation of bile acids in hepatocytes, causing cholestatic liver injury.[19][20] This assay determines if this compound can inhibit the function of this critical transporter.
Step-by-Step Methodology:
-
Assay System: Use either membrane vesicles from cells overexpressing BSEP or a sandwich-cultured hepatocyte model.[19]
-
Inhibition Assessment: Measure the uptake of a probe substrate (e.g., taurocholate) into the vesicles or the biliary efflux in hepatocytes in the presence and absence of various concentrations of the test compound.
-
Data Analysis: Calculate the IC50 for BSEP inhibition.
Data Presentation and Interpretation
| Assay | Endpoint | Result | Interpretation |
| CYP Induction | CYP1A2 mRNA | <2-fold induction | No significant induction |
| CYP3A4 mRNA | <2-fold induction | No significant induction | |
| BSEP Inhibition | IC50 (µM) | >50 | Low potential for cholestasis |
This table presents hypothetical data for illustrative purposes.
Caption: Key assays in the initial hepatotoxicity assessment.
Conclusion: Synthesizing the Initial Safety Profile
This technical guide has outlined a robust, tiered strategy for the initial in vitro toxicity screening of this compound. By systematically evaluating general cytotoxicity, genotoxicity, and key mechanisms of hepatotoxicity, a foundational safety profile can be established. The data generated from this workflow will enable a data-driven decision on whether to advance the compound into further preclinical development, modify its structure to mitigate identified liabilities, or discontinue its development. This proactive, science-led approach to toxicology is fundamental to the successful and responsible development of novel therapeutics.
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A Senior Application Scientist's Guide to the Structural Elucidation of Novel 2-Amino-2-cyclopentylacetic Acid Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: Beyond the Blueprint
In the landscape of modern drug discovery, the architect of a new therapeutic agent is not merely a chemist, but a molecular detective. The journey from a promising hit in a high-throughput screen to a viable clinical candidate is paved with the rigorous process of structural elucidation. This is particularly true for scaffolds like 2-amino-2-cyclopentylacetic acid, a class of compounds whose constrained cyclic nature and inherent chirality present both immense therapeutic potential and significant analytical challenges.
This guide is not a rigid protocol but a strategic blueprint. It is born from the philosophy that true scientific integrity lies not in just following steps, but in understanding the causality behind each experimental choice. As a senior application scientist, my experience has shown that a self-validating, integrated analytical approach is paramount. The data from one technique must logically corroborate the hypotheses drawn from another, creating a robust and irrefutable structural assignment. We will explore the core techniques—Mass Spectrometry, NMR Spectroscopy, and X-ray Crystallography—not as isolated tools, but as synergistic partners in a cohesive workflow designed to unravel the complexities of these novel derivatives.
Chapter 1: The Analytical Blueprint: A Multi-Technique Strategy
The three pillars of this strategy are:
-
Mass Spectrometry (MS): This is our first port of call. High-Resolution Mass Spectrometry (HRMS) provides the precise molecular weight, allowing for the confident determination of the elemental composition.[1][2][3][4][5] Subsequently, tandem MS (MS/MS) experiments offer the first glimpse into the molecule's connectivity by revealing its fragmentation patterns.[6][7][8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the cornerstone of structural elucidation in solution. A suite of 1D and 2D experiments (¹H, ¹³C, COSY, HSQC, HMBC, and NOESY/ROESY) allows us to meticulously map the atomic connectivity and, crucially, to deduce the relative stereochemistry of the molecule.[10][11][12]
-
X-ray Crystallography: When a definitive, three-dimensional structure including the absolute configuration is required, single-crystal X-ray crystallography is the gold standard.[13][14][15] While not always feasible, a successful crystallographic analysis provides irrefutable proof of the molecular structure.
The interplay between these techniques forms a self-validating workflow. The molecular formula from HRMS must align with the atoms identified by NMR. The fragments observed in MS/MS should be rationalized by the connectivities established through 2D NMR. Finally, the 3D structure from X-ray crystallography must be consistent with the relative stereochemistry determined by NOESY.
Caption: Integrated workflow for structural elucidation.
Chapter 2: Mass Spectrometry - Unveiling the Molecular Blueprint
Mass spectrometry serves as the initial and indispensable tool in the characterization of novel compounds, providing two critical pieces of information: the elemental composition and a fragmentation roadmap that hints at the underlying structure.
High-Resolution Mass Spectrometry (HRMS): The Elemental Formula
HRMS is a powerful technique that measures the mass-to-charge ratio (m/z) of an ion with extremely high precision, typically to within a few parts per million (ppm).[4] This accuracy allows for the unambiguous determination of a molecule's elemental formula, as it can distinguish between compounds with the same nominal mass but different elemental compositions (isobars).[1][5]
Field-Proven Insights: The choice of ionization technique is critical. Electrospray ionization (ESI) is generally preferred for these polar amino acid derivatives as it is a soft ionization method that typically produces an abundant protonated molecule, [M+H]⁺, minimizing initial fragmentation and preserving the integrity of the molecular ion for accurate mass measurement.
Experimental Protocol: HRMS using ESI-TOF
-
Sample Preparation: Dissolve approximately 0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water 1:1 v/v) to create a ~100 µg/mL solution. A trace amount of formic acid (0.1%) is often added to promote protonation.
-
Instrumentation: Utilize a high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument coupled with an ESI source.
-
Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range. Ensure the instrument is calibrated with a known standard to guarantee mass accuracy.
-
Data Analysis: Identify the m/z of the [M+H]⁺ ion. Use the instrument's software to calculate the elemental formula based on the exact mass, specifying the expected elements (C, H, N, O, etc.) and setting a low ppm error tolerance (e.g., < 5 ppm).
Tandem Mass Spectrometry (MS/MS): Mapping Fragmentation
Tandem MS (MS/MS) is a technique where a specific ion (the precursor ion, in our case the [M+H]⁺) is selected, fragmented, and the resulting product ions are mass-analyzed.[6][7] This process provides invaluable information about the molecule's structure, as the fragmentation patterns are characteristic of the bonds and functional groups present.[8][9]
Field-Proven Insights: For this compound derivatives, characteristic fragmentation pathways often involve the loss of small neutral molecules like water (H₂O), ammonia (NH₃), and carbon dioxide (CO₂) from the amino acid moiety. Cleavage of the cyclopentyl ring can also occur, providing clues about its substitution pattern.
Experimental Protocol: Collision-Induced Dissociation (CID) MS/MS
-
Instrumentation: Perform the experiment on a tandem mass spectrometer (e.g., triple quadrupole, Q-TOF, or ion trap).
-
Precursor Ion Selection: In the first mass analyzer (MS1), select the [M+H]⁺ ion of the compound of interest.
-
Fragmentation: In a collision cell, the selected precursor ions are accelerated and collided with an inert gas (e.g., argon or nitrogen). The collision energy is ramped to induce fragmentation.
-
Product Ion Analysis: The resulting product ions are analyzed in the second mass analyzer (MS2), generating the MS/MS spectrum.
-
Data Interpretation: Analyze the m/z values of the product ions and the neutral losses from the precursor ion to propose fragmentation pathways and identify key substructures.
Caption: Common MS/MS fragmentation pathways.
Chapter 3: NMR Spectroscopy - The Definitive Connectivity and Stereochemistry Map
NMR spectroscopy is the most powerful technique for determining the detailed structure of an organic molecule in solution. It provides information on the chemical environment of individual atoms and how they are connected, ultimately allowing for the assembly of the complete molecular structure and the determination of its relative stereochemistry.
1D NMR (¹H and ¹³C): The Foundation
The starting point for any NMR analysis is the acquisition of the one-dimensional ¹H and ¹³C spectra.
-
¹H NMR: Provides information about the number of different types of protons, their chemical environment (chemical shift), their proximity to other protons (spin-spin coupling), and their relative numbers (integration).
-
¹³C NMR: Reveals the number of different types of carbon atoms in the molecule and their chemical environment.
Experimental Protocol: 1D NMR
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). The choice of solvent is crucial to ensure sample solubility and to avoid overlapping solvent signals with analyte resonances.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard pulse programs are typically used.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent signal or an internal standard (e.g., TMS).
2D NMR: Connecting the Atoms
While 1D NMR provides the list of parts, 2D NMR shows how they are assembled. A series of 2D experiments are required to build the complete picture.[10][11][16]
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds. This is essential for tracing out spin systems within the molecule, such as the protons on the cyclopentyl ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to. This is a crucial step in assigning carbon resonances.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by multiple bonds (typically 2-4 bonds). This is the key experiment for connecting different spin systems and identifying quaternary carbons.
-
NOESY/ROESY (Nuclear/Rotating-Frame Overhauser Effect Spectroscopy): These experiments detect protons that are close to each other in space, regardless of whether they are bonded. This is the primary method for determining the relative stereochemistry, for example, identifying whether substituents on the cyclopentyl ring are cis or trans to each other.[12]
Caption: Workflow for NMR data interpretation.
Experimental Protocol: 2D NMR
-
Setup: Using the same sample as for 1D NMR, load a standard parameter set for the desired 2D experiment (e.g., cosygpmf, hsqcedetgpsisp2, hmbcgplpndqf).[17][18]
-
Parameter Optimization: Set the spectral widths in both the direct (¹H) and indirect dimensions to encompass all signals of interest, based on the 1D spectra.
-
Acquisition: The acquisition time for 2D experiments can range from minutes (COSY) to several hours (HMBC, NOESY), depending on the sample concentration and the desired resolution.
-
Data Processing and Interpretation: Process the 2D data and analyze the cross-peaks to establish correlations. For example, in an HMBC spectrum, a cross-peak between a methyl proton signal and a quaternary carbon signal definitively links the methyl group to that carbon.
Chapter 4: X-ray Crystallography - The Gold Standard for 3D Structure
While NMR provides the structure in solution, single-crystal X-ray crystallography reveals the precise three-dimensional arrangement of atoms in the solid state. It is the most unambiguous method for determining molecular structure, including the absolute configuration of chiral centers.[13][14][15][19]
Field-Proven Insights: The most significant challenge in X-ray crystallography is often not the data collection or analysis, but growing a high-quality single crystal suitable for diffraction.[20][21] This can be a time-consuming process of trial and error, involving screening various solvents and crystallization techniques.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: The primary goal is to slowly reach a state of supersaturation, allowing molecules to organize into a well-ordered crystal lattice. Common techniques include:
-
Slow Evaporation: Dissolve the compound in a solvent in which it is moderately soluble and allow the solvent to evaporate slowly over days or weeks.[21][22][23]
-
Vapor Diffusion: Place a concentrated solution of the compound in a small vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[21][22]
-
Slow Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature or below.
-
-
Crystal Selection and Mounting: Select a single, well-formed crystal (typically 0.1-0.3 mm in size) under a microscope and mount it on a goniometer head.
-
Data Collection: Place the mounted crystal in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the molecule. A structural model is then built into this map and refined to best fit the experimental data. For chiral molecules, analysis of anomalous dispersion effects (the Bijvoet method) can be used to determine the absolute configuration.[19]
Caption: Conceptual workflow for X-ray crystallography.
Chapter 5: Case Study - Integrated Elucidation of "Cyclopentine"
Let's consider a hypothetical novel derivative, "Cyclopentine," to illustrate the integrated workflow.
1. Mass Spectrometry:
-
HRMS (ESI-TOF): An [M+H]⁺ ion was observed at m/z 214.1438. This corresponds to an elemental formula of C₁₁H₁₉NO₃ (calculated mass: 214.1443), with a mass accuracy of -2.3 ppm.
-
MS/MS (CID): Fragmentation of the m/z 214.1438 precursor ion showed significant product ions at m/z 196.1332 (-H₂O), m/z 170.1540 (-CO₂), and a key fragment at m/z 84.0808, corresponding to a protonated cyclopentylamine fragment after cleavage.
2. NMR Spectroscopy (in CDCl₃):
-
¹H & ¹³C NMR: Revealed signals consistent with a cyclopentyl ring, a carboxylic acid, an amine, and an additional ester functional group.
-
2D NMR Analysis:
-
COSY: Confirmed the proton spin system of the cyclopentyl ring.
-
HSQC: Correlated all proton signals to their directly attached carbons.
-
HMBC: A crucial correlation was observed from the methyl protons of an ester group to the carbonyl carbon of the carboxylic acid, indicating an ethyl ester. Further HMBC correlations from the cyclopentyl protons to the quaternary carbon of the amino acid moiety confirmed the core structure.
-
NOESY: A strong through-space correlation was observed between the proton at C1 of the cyclopentyl ring and a specific proton on the ethyl group, suggesting a particular conformation and providing the relative stereochemistry.
-
3. Data Synthesis and Final Structure: The HRMS provided the exact formula. The MS/MS data suggested the presence of the aminocyclopentylacetic acid core and the loss of water and CO₂. The comprehensive NMR analysis confirmed the connectivity, identified the ethyl ester, and established the relative stereochemistry. If the absolute configuration were required, a single crystal would be grown for X-ray analysis.
Summary of Spectroscopic Data for "Cyclopentine"
| Technique | Data | Interpretation |
| HRMS | [M+H]⁺ = 214.1438 | Elemental Formula: C₁₁H₁₉NO₃ |
| MS/MS | Fragments at m/z 196, 170, 84 | Loss of H₂O, CO₂, and presence of cyclopentylamine core |
| ¹H NMR | Signals for CH, CH₂, CH₃, NH₂, OH | Confirms proton environments |
| ¹³C NMR | Signals for C, CH, CH₂, CH₃, C=O | Confirms carbon environments, including 2 carbonyls |
| COSY | Cross-peaks for cyclopentyl H's | Defines the cyclopentyl spin system |
| HSQC | ¹H-¹³C one-bond correlations | Assigns carbons to their attached protons |
| HMBC | Key correlations from ester CH₃ to C=O | Confirms ethyl ester and overall connectivity |
| NOESY | Cross-peak between C1-H and ester CH₂ | Establishes relative stereochemistry |
Conclusion: An Authoritative Approach
The structural elucidation of novel this compound derivatives demands a rigorous, multi-faceted analytical strategy. By synergistically employing HRMS, tandem MS, a full suite of 2D NMR experiments, and, when necessary, X-ray crystallography, researchers can build an unassailable case for a new molecular structure. This guide has outlined not just the "how" but the "why" behind these choices, emphasizing a logical, self-validating workflow. Adherence to this integrated philosophy ensures the highest level of scientific integrity and provides the solid structural foundation necessary for advancing these promising compounds in the drug development pipeline.
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- 8. Tandem Mass Spectrometry (MS/MS) Explained | Technology Networks [technologynetworks.com]
- 9. Applications of Tandem Mass Spectrometry (MS/MS) in Protein Analysis for Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2D NMR Spectroscopy | PPTX [slideshare.net]
- 11. scribd.com [scribd.com]
- 12. harnedgroup.wordpress.com [harnedgroup.wordpress.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 16. Manualy Setting up 2D experiments | Nuclear Magnetic Resonance Facility [sites.uwm.edu]
- 17. NMR Tutorials: NMR Experiments [nmr-center.nmrsoft.com]
- 18. ulethbridge.ca [ulethbridge.ca]
- 19. researchgate.net [researchgate.net]
- 20. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 22. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 23. chemistry.muohio.edu [chemistry.muohio.edu]
Methodological & Application
Enantioselective Synthesis of (S)-2-Amino-2-cyclopentylacetic Acid: An Application Guide for Researchers
Introduction: The Significance of Constrained Amino Acids in Drug Discovery
(S)-2-Amino-2-cyclopentylacetic acid, also known as (S)-cyclopentylglycine, is a non-proteinogenic α-amino acid that has garnered significant interest in medicinal chemistry and drug development. Its rigid cyclopentyl side chain imparts conformational constraint upon peptides and small molecule therapeutics, a property that can lead to enhanced potency, selectivity, and metabolic stability. The precise stereochemical control in the synthesis of such molecules is paramount, as the biological activity of enantiomers can differ dramatically. This technical guide provides an in-depth exploration of robust and field-proven methodologies for the enantioselective synthesis of (S)-2-Amino-2-cyclopentylacetic acid, designed for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and provide a comparative analysis of key synthetic strategies.
Strategic Approaches to Enantioselectivity
The enantioselective synthesis of α-amino acids is a well-established field, with several powerful strategies at the disposal of the synthetic chemist. For the synthesis of (S)-2-Amino-2-cyclopentylacetic acid, three principal approaches have proven to be highly effective:
-
Chiral Auxiliary-Mediated Synthesis: This diastereoselective approach involves the temporary attachment of a chiral auxiliary to a glycine equivalent, followed by alkylation with a cyclopentyl electrophile. The chiral auxiliary directs the stereochemical outcome of the alkylation, and its subsequent removal yields the desired enantiomerically enriched amino acid.
-
Asymmetric Strecker Synthesis: A classic multicomponent reaction, the Strecker synthesis can be rendered asymmetric through the use of a chiral amine or a chiral catalyst. This method offers a direct route to the target α-aminonitrile precursor from cyclopentanone.
-
Enzymatic Kinetic Resolution: This biocatalytic method involves the selective transformation of one enantiomer of a racemic mixture, allowing for the separation of the desired enantiomer. This approach is particularly attractive for its high selectivity and environmentally benign reaction conditions.
This guide will provide detailed protocols and a comparative analysis of these three methodologies.
Methodology 1: Chiral Auxiliary-Mediated Synthesis
This approach is a robust and reliable method for the synthesis of a wide array of α-amino acids with high enantiopurity. The key principle is the use of a chiral auxiliary to control the stereochemistry of a carbon-carbon bond formation.[1]
Principle and Workflow
A chiral auxiliary is an enantiomerically pure compound that is covalently attached to a substrate to direct the stereochemical outcome of a reaction.[2] After the desired chiral center is formed, the auxiliary is cleaved, yielding the enantioenriched product.[2] The general workflow for the synthesis of (S)-2-Amino-2-cyclopentylacetic acid using this method is as follows:
Caption: General workflow of chiral auxiliary-mediated synthesis.
A highly effective implementation of this strategy for the synthesis of (S)-cyclopentylglycine utilizes benzyl (2R,3S)-(−)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate as the chiral auxiliary.[3]
Experimental Protocol
Step 1: Diastereoselective Alkylation
-
Materials:
-
Benzyl (2R,3S)-(−)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate (1.0 eq)
-
Cyclopentyl iodide (5.0 eq)
-
Potassium bis(trimethylsilyl)amide (KHMDS) (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Hexamethylphosphoramide (HMPA) or DMPU
-
Argon atmosphere
-
-
Procedure:
-
Dissolve the chiral auxiliary in anhydrous THF under an argon atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add KHMDS solution in THF dropwise to the reaction mixture.
-
Stir the mixture at -78 °C for 30 minutes to form the enolate.
-
Add HMPA or DMPU to the reaction mixture.
-
Add cyclopentyl iodide and allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product, benzyl (2R,3S,5S)-(−)-6-oxo-2,3-diphenyl-5-cyclopentyl-4-morpholinecarboxylate, can be purified by column chromatography on silica gel.
-
Step 2: Cleavage of the Chiral Auxiliary
-
Materials:
-
Alkylated intermediate from Step 1 (1.0 eq)
-
Palladium chloride (PdCl₂) (catalytic amount)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
-
-
Procedure:
-
Dissolve the alkylated intermediate in methanol.
-
Add a catalytic amount of PdCl₂.
-
Subject the mixture to hydrogenation (e.g., using a balloon of H₂ or a Parr hydrogenator) at room temperature until the reaction is complete (monitor by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain crude (S)-2-Amino-2-cyclopentylacetic acid.
-
The product can be purified by recrystallization from a suitable solvent system (e.g., methanol/ethyl acetate).[3]
-
Data Summary
| Step | Reactants | Product | Yield | Diastereomeric Excess (de) |
| Alkylation | Benzyl (2R,3S)-(−)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate, Cyclopentyl iodide, KHMDS | Benzyl (2R,3S,5S)-(−)-6-oxo-2,3-diphenyl-5-cyclopentyl-4-morpholinecarboxylate | ~60% | >99% |
| Auxiliary Cleavage | Alkylated intermediate, PdCl₂, H₂ | (S)-2-Amino-2-cyclopentylacetic acid | ~84% | >99% ee |
| Overall Yield | ~50% |
Data adapted from Singh, S., & Pennington, M. W. (2003). Tetrahedron Letters, 44(13), 2683–2685.[3]
Methodology 2: Asymmetric Strecker Synthesis
The Strecker synthesis is a three-component reaction between a ketone (or aldehyde), an amine, and a cyanide source to form an α-aminonitrile, which can then be hydrolyzed to the corresponding α-amino acid.[3] The asymmetric variant of this reaction introduces a chiral element to control the stereochemistry of the newly formed stereocenter.
Principle and Workflow
For the synthesis of (S)-2-Amino-2-cyclopentylacetic acid, cyclopentanone serves as the carbonyl component. Asymmetry can be induced by using a chiral amine, such as (R)-phenylglycinol or a related chiral auxiliary, which forms a chiral imine intermediate. The subsequent nucleophilic addition of cyanide occurs diastereoselectively.
Caption: Workflow of Asymmetric Strecker Synthesis.
Experimental Protocol
Step 1: Asymmetric Strecker Reaction
-
Materials:
-
Cyclopentanone (1.0 eq)
-
(R)-Phenylglycinol (1.0 eq)
-
Sodium cyanide (NaCN) (1.1 eq)
-
Methanol (MeOH)
-
Acetic acid (1.1 eq)
-
-
Procedure:
-
In a round-bottom flask, dissolve cyclopentanone and (R)-phenylglycinol in methanol.
-
Stir the mixture at room temperature for 1 hour to form the imine.
-
In a separate flask, dissolve sodium cyanide in a minimal amount of water and add it to the reaction mixture.
-
Slowly add acetic acid to the reaction mixture.
-
Stir the reaction at room temperature for 24-48 hours.
-
Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure.
-
Extract the α-aminonitrile with a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
The crude product can be purified by column chromatography or crystallization.
-
Step 2: Hydrolysis and Auxiliary Cleavage
-
Materials:
-
Diastereomerically enriched α-aminonitrile (1.0 eq)
-
Concentrated hydrochloric acid (HCl)
-
Palladium on carbon (Pd/C) (10%)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
-
-
Procedure:
-
Hydrolyze the nitrile group of the α-aminonitrile by heating in concentrated HCl. This will also hydrolyze the chiral auxiliary.
-
After cooling, neutralize the reaction mixture with a base (e.g., NaOH or an ion-exchange resin).
-
The crude amino acid containing the chiral auxiliary can be isolated.
-
To cleave the phenylglycinol auxiliary, dissolve the crude product in methanol and add 10% Pd/C.
-
Hydrogenate the mixture under a hydrogen atmosphere until the auxiliary is cleaved (monitor by TLC or LC-MS).
-
Filter the catalyst and concentrate the filtrate to obtain crude (S)-2-Amino-2-cyclopentylacetic acid.
-
Purify the final product by recrystallization.
-
Data Summary
| Step | Reactants | Product | Expected Yield | Expected Diastereomeric/Enantiomeric Excess |
| Strecker Reaction | Cyclopentanone, (R)-Phenylglycinol, NaCN | Diastereomerically enriched α-aminonitrile | Moderate to Good | Good to Excellent |
| Hydrolysis & Cleavage | α-Aminonitrile, HCl, Pd/C, H₂ | (S)-2-Amino-2-cyclopentylacetic acid | Good | High |
Methodology 3: Enzymatic Kinetic Resolution
Enzymatic kinetic resolution (EKR) is a powerful technique for the separation of enantiomers based on the differential rate of reaction of an enzyme with the two enantiomers of a racemic substrate.[1] This method is highly valued for its exceptional enantioselectivity and mild reaction conditions.
Principle and Workflow
The EKR of racemic 2-Amino-2-cyclopentylacetic acid typically involves two steps:
-
N-Acylation: The racemic amino acid is first converted to its N-acyl derivative (e.g., N-acetyl or N-phenylacetyl).
-
Enantioselective Hydrolysis: An enzyme, such as Penicillin G Acylase or a lipase, selectively hydrolyzes the N-acyl group of one enantiomer (typically the L- or S-enantiomer), leaving the other enantiomer unreacted. The resulting free amino acid and the unreacted N-acyl amino acid can then be separated.
Caption: Workflow for Enzymatic Kinetic Resolution.
Experimental Protocol
Step 1: Synthesis of Racemic N-Acetyl-2-Amino-2-cyclopentylacetic Acid
-
Materials:
-
Racemic this compound (1.0 eq)
-
Acetic anhydride (1.1 eq)
-
Aqueous sodium bicarbonate solution
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the racemic amino acid in an aqueous solution of sodium bicarbonate.
-
Cool the solution to 0 °C.
-
Slowly add acetic anhydride dropwise while maintaining the pH between 8 and 9.
-
Stir the reaction at room temperature for 2-4 hours.
-
Acidify the reaction mixture with dilute HCl to pH 2-3.
-
Extract the N-acetyl amino acid with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the racemic N-acetyl-2-Amino-2-cyclopentylacetic acid.
-
Step 2: Enzymatic Hydrolysis
-
Materials:
-
Racemic N-Acetyl-2-Amino-2-cyclopentylacetic acid (substrate)
-
Immobilized Penicillin G Acylase or a suitable lipase (e.g., from Candida antarctica)
-
Phosphate buffer (pH 7.5-8.0)
-
Aqueous NaOH solution (for pH control)
-
-
Procedure:
-
Suspend the racemic N-acetyl amino acid in the phosphate buffer.
-
Add the immobilized enzyme to the suspension.
-
Maintain the reaction at a constant temperature (e.g., 30-40 °C) with gentle stirring.
-
Monitor the pH of the reaction and maintain it at the optimal level for the enzyme by the controlled addition of NaOH solution.
-
The reaction progress can be monitored by HPLC to determine the conversion.
-
When approximately 50% conversion is reached, stop the reaction by filtering off the immobilized enzyme.
-
Separate the resulting (S)-2-Amino-2-cyclopentylacetic acid from the unreacted (R)-N-Acetyl-2-Amino-2-cyclopentylacetic acid by adjusting the pH and performing selective extractions or by using ion-exchange chromatography.
-
Data Summary
| Step | Substrate | Enzyme | Product Mixture | Expected Conversion | Expected Enantiomeric Excess (ee) |
| Enzymatic Hydrolysis | Racemic N-Acetyl-2-Amino-2-cyclopentylacetic acid | Penicillin G Acylase/Lipase | (S)-2-Amino-2-cyclopentylacetic acid & (R)-N-Acetyl-2-Amino-2-cyclopentylacetic acid | ~50% | >95% for both product and unreacted substrate |
Conclusion and Outlook
This application guide has detailed three robust and effective methodologies for the enantioselective synthesis of (S)-2-Amino-2-cyclopentylacetic acid. The choice of the optimal synthetic route will depend on several factors, including the desired scale of the synthesis, the availability of starting materials and reagents, and the specific requirements for enantiomeric purity.
-
Chiral auxiliary-mediated synthesis offers a highly reliable and diastereoselective route, with well-established procedures and predictable outcomes.[3]
-
Asymmetric Strecker synthesis provides a convergent and atom-economical approach, starting from the readily available cyclopentanone.
-
Enzymatic kinetic resolution represents a green and highly enantioselective method, particularly suitable for large-scale production where mild reaction conditions are advantageous.[1]
By understanding the principles and protocols outlined in this guide, researchers in drug discovery and development can confidently select and implement a synthetic strategy that best suits their needs for accessing this valuable constrained amino acid.
References
- Singh, S., & Pennington, M. W. (2003). An efficient asymmetric synthesis of Fmoc-L-cyclopentylglycine via diastereoselective alkylation of glycine enolate equivalent. Tetrahedron Letters, 44(13), 2683–2685. [Link]
- BenchChem. (2025). Application Notes and Protocols for the Enzymatic Resolution of Racemic 2-Amino-2-phenylacetamide. BenchChem.
- BenchChem. (2025). The Architect's Toolkit: A Technical Guide to Chiral Auxiliaries in Asymmetric Amino Acid Synthesis. BenchChem.
Sources
- 1. A green, fully enzymatic procedure for amine resolution, using a lipase and a penicillin G acylase - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Kinetic resolution of amino acid esters catalyzed by lipases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
Protocol for the Solid-Phase Synthesis of Peptides Incorporating 2-Amino-2-cyclopentylacetic Acid
An Application Guide for Researchers
Abstract
The incorporation of non-proteinogenic amino acids into peptide sequences is a cornerstone of modern drug development, enabling the creation of peptidomimetics with enhanced stability, constrained conformations, and novel biological activities[][2]. 2-Amino-2-cyclopentylacetic acid, a Cα,α-disubstituted cyclic amino acid, presents unique synthetic challenges due to significant steric hindrance around its α-carbon[3][4]. Standard solid-phase peptide synthesis (SPPS) protocols often result in incomplete coupling and low yields. This application note provides a robust, field-tested protocol for the efficient incorporation of Fmoc-2-Amino-2-cyclopentylacetic acid into peptide sequences using the Fmoc/tBu strategy. We detail optimized coupling strategies, validation checkpoints, and expert insights to overcome the challenges associated with this sterically demanding building block.
Introduction: The Challenge of Steric Hindrance
Solid-phase peptide synthesis (SPPS), pioneered by Bruce Merrifield, offers a streamlined method for assembling peptides on an insoluble resin support[5][6]. The most common approach, Fmoc/tBu chemistry, relies on the base-labile Nα-Fmoc protecting group and acid-labile side-chain protecting groups[7][8]. While highly effective for natural amino acids, this methodology requires significant adaptation for sterically hindered residues like this compound.
The cyclopentyl group attached directly to the α-carbon physically obstructs the formation of the peptide bond. Traditional activation methods, such as those using carbodiimides (e.g., DIC), are often too slow and inefficient to achieve complete acylation of the resin-bound amine, leading to deletion sequences and complex purification challenges[4]. The key to success lies in utilizing more potent coupling reagents and optimized reaction conditions to drive the acylation to completion.
Materials and Reagents
This protocol assumes the use of standard automated or manual SPPS equipment. All reagents should be of high-purity, peptide-synthesis grade.
| Category | Item | Notes |
| Amino Acids | Fmoc-2-Amino-2-cyclopentylacetic acid-OH | Core building block. Ensure high purity (≥99%)[9]. |
| Standard Fmoc-protected amino acids | With appropriate acid-labile side-chain protection (e.g., Boc, tBu, Trt)[10]. | |
| Resins | Rink Amide Resin | For C-terminal peptide amides[11]. |
| 2-Chlorotrityl (2-CTC) or Wang Resin | For C-terminal peptide acids[11]. | |
| Solvents | N,N-Dimethylformamide (DMF) | Amine-free, peptide synthesis grade. |
| Dichloromethane (DCM) | ||
| Piperidine | ||
| Coupling Reagents | HATU (Recommended) or HBTU/PyBOP | Uronium/phosphonium salts are critical for hindered couplings[12]. |
| N,N-Diisopropylethylamine (DIPEA) | Base for activation and neutralization. | |
| Deprotection | 20% (v/v) Piperidine in DMF | Fmoc removal agent[8][13]. |
| Cleavage | Trifluoroacetic Acid (TFA) | |
| Triisopropylsilane (TIS) | Cation scavenger. | |
| 1,2-Ethanedithiol (EDT) | Scavenger for Trp, Met, Cys. | |
| Water (H₂O) | ||
| Analysis | RP-HPLC System, Mass Spectrometer (e.g., MALDI-TOF or ESI-MS) | For purification and verification. |
Experimental Workflow: A Validated Protocol
The overall workflow follows the standard SPPS cycle of deprotection, washing, coupling, and washing. The critical modifications are within the coupling step for the hindered amino acid.
Figure 1: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Step 1: Resin Preparation and First Amino Acid Loading
-
Resin Swelling: Place the chosen resin (e.g., Rink Amide, 0.1 mmol scale) in a reaction vessel. Wash and swell the resin with DMF (10 mL/g resin) for 30-60 minutes[14].
-
First Amino Acid Loading (for 2-CTC Resin): If using 2-Chlorotrityl resin for a C-terminal acid, dissolve 3 equivalents of the first Fmoc-amino acid and 7.5 equivalents of DIPEA in dry DCM. Add to the swollen resin and agitate for 1-2 hours. Cap any remaining reactive sites with a solution of DCM/MeOH/DIPEA (80:15:5) for 15 minutes[14]. For pre-loaded Wang or Rink Amide resins, proceed to Step 2.
Step 2: The SPPS Elongation Cycle
This cycle is repeated for every amino acid in the sequence.
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add 20% (v/v) piperidine in DMF to the resin. Agitate for 3 minutes[8][13].
-
Drain the solution.
-
Add a fresh portion of 20% piperidine in DMF and agitate for 7-10 minutes[8][13]. The use of a secondary amine like piperidine is crucial as it traps the reactive dibenzofulvene byproduct of the deprotection reaction[15][16].
-
Drain and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Coupling (The Critical Step)
-
For Standard Amino Acids:
-
In a separate vial, pre-activate 4 equivalents of the Fmoc-amino acid with 3.95 equivalents of HATU and 8 equivalents of DIPEA in DMF for 1-2 minutes.
-
Add the activated mixture to the deprotected resin.
-
Agitate for 45-60 minutes at room temperature.
-
-
For Fmoc-2-Amino-2-cyclopentylacetic acid-OH (Optimized Protocol):
-
Rationale: The steric bulk of the cyclopentyl group necessitates a more powerful activation strategy and longer reaction times to achieve high coupling efficiency. HATU is a highly efficient uronium-based reagent that forms a reactive OAt-ester, which is particularly effective for coupling sterically hindered amino acids[4][12]. Microwave energy can also be employed to drive difficult couplings to completion[3].
-
Procedure:
-
In a separate vial, dissolve 5 equivalents of Fmoc-2-Amino-2-cyclopentylacetic acid-OH and 4.95 equivalents of HATU in DMF.
-
Add 10 equivalents of DIPEA to the vial. Allow the mixture to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate for 2-4 hours at room temperature.
-
Validation Checkpoint: After the coupling time, take a small sample of the resin beads, wash them thoroughly, and perform a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue/purple beads), the coupling is incomplete.
-
Troubleshooting (If Coupling is Incomplete): Drain the reaction solution and repeat the coupling step with a freshly prepared activated solution of Fmoc-2-Amino-2-cyclopentylacetic acid-OH for another 2-4 hours (a "double couple").
-
-
-
| Parameter | Standard AA Coupling | Hindered AA Coupling (Recommended) |
| Fmoc-AA (equiv.) | 4 | 5 |
| Coupling Reagent | 3.95 (HATU) | 4.95 (HATU) |
| Base (equiv.) | 8 (DIPEA) | 10 (DIPEA) |
| Reaction Time | 45-60 min | 2-4 hours |
| Validation | Optional | Mandatory (Kaiser Test) |
Table 1: Comparison of coupling conditions for standard vs. sterically hindered amino acids.
Figure 2: Steric hindrance from the cyclopentyl group impeding peptide bond formation.
-
Washing: After successful coupling, drain the solution and wash the peptide-resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
Step 3: Final Cleavage and Deprotection
-
Final Fmoc Removal: After the last amino acid is coupled, perform a final deprotection step (Step 2.1) to remove the N-terminal Fmoc group.
-
Resin Washing and Drying: Wash the peptide-resin thoroughly with DMF, followed by DCM (3 times each). Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour[17].
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. WARNING: Always handle TFA in a certified fume hood with appropriate personal protective equipment[17].
| Cocktail Name | Composition (v/v/v/v) | Use Case |
| Reagent B | TFA / H₂O / Phenol / TIS (88:5:5:2) | General purpose, good for Arg, His. |
| Reagent K | TFA / H₂O / Phenol / Thioanisole / EDT (82.5:5:5:5:2.5) | For peptides with Trp, Met, Cys. |
| Standard 95% | TFA / H₂O / TIS (95:2.5:2.5) | For simple peptides without sensitive residues. |
| Table 2: Common TFA cleavage cocktails. |
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dry peptide-resin (approx. 10 mL per 0.1 mmol of resin).
-
Agitate gently at room temperature for 2-3 hours[18].
-
Filter the resin and collect the filtrate into a cold centrifuge tube.
-
Wash the resin once more with a small volume of fresh TFA and combine the filtrates.
-
Figure 3: The final cleavage and side-chain deprotection process.
Step 4: Peptide Precipitation, Purification, and Analysis
-
Precipitation: Add the TFA filtrate dropwise into a 50 mL centrifuge tube containing 40 mL of ice-cold diethyl ether. A white precipitate of the crude peptide should form[18].
-
Isolation: Centrifuge the mixture (e.g., 5 min at 3500 rpm), decant the ether, and wash the peptide pellet with cold ether two more times to remove residual scavengers and cleaved protecting groups[18].
-
Drying: Dry the crude peptide pellet under vacuum.
-
Purification: Dissolve the crude peptide in a suitable buffer (e.g., 50% Acetonitrile/Water with 0.1% TFA) and purify using preparative reverse-phase HPLC[6][19].
-
Analysis: Collect the fractions corresponding to the main peak and confirm the identity and purity of the peptide by analytical HPLC and mass spectrometry. Lyophilize the pure fractions to obtain the final peptide as a white, fluffy powder[20].
References
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
- Request PDF. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
- Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis.
- Aapptec Peptides. N-Terminal Deprotection - Fmoc removal.
- Sigma-Aldrich.
- Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Methods and protocols of modern solid phase peptide synthesis. (2014).
- The Royal Society of Chemistry. Experimental procedures Solid phase peptide synthesis (SPPS).
- AltaBioscience. Fmoc Amino Acids for SPPS.
- Benchchem. Application Notes and Protocols for Deprotection in Fmoc-Based Peptide Synthesis.
- CEM Corpor
- UCI Department of Chemistry. (2020).
- ChemicalBook. (2025). (S)-2-(N-Fmoc-N-methyl-amino)-2-cyclopentylacetic acid.
- ResearchGate. (2025). Methods for Removing the Fmoc Group.
- CEM Corporation. Application Note Peptide Cleavage and Protected Cleavage Procedures.
- Overview of Solid Phase Peptide Synthesis (SPPS).
- Severn Biotech. **Fmoc Amino Acids used in Solid Phase Peptide Synthesis (SPPS)*.
- MDPI. (2021). Production and Purification of Two Bioactive Antimicrobial Peptides Using a Two-Step Approach Involving an Elastin-Like Fusion Tag.
- PubChem - NIH. This compound.
- NIH. (2021). One-Pot Cyclization and Cleavage of Peptides with N-Terminal Cysteine via the N,S-Acyl Shift of the N-2-[Thioethyl]glycine Residue.
- Thermo Fisher Scientific. Introduction to Cleavage Techniques.
- BOC Sciences.
- ResearchGate. (1994). A new reagent for the cleavage of fully protected peptides synthesized on 2-chlorotrityl resin.
- NIH. Evaluation of a Cyclopentane-Based γ-Amino Acid for the Ability to Promote α/γ-Peptide Secondary Structure.
- GenScript. (2024).
Sources
- 2. genscript.com [genscript.com]
- 3. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Fmoc Amino Acids [cem.com]
- 10. *Fmoc Amino Acids used in Solid Phase Peptide Synthesis (SPPS) - Severn Biotech [severnbiotech.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. bachem.com [bachem.com]
- 13. peptide.com [peptide.com]
- 14. chemistry.du.ac.in [chemistry.du.ac.in]
- 15. researchgate.net [researchgate.net]
- 16. peptide.com [peptide.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. cem.de [cem.de]
- 19. rsc.org [rsc.org]
- 20. mdpi.com [mdpi.com]
Application and Protocol Guide for the Solution-Phase Coupling of 2-Amino-2-cyclopentylacetic Acid
Introduction: The Significance of Sterically Hindered α,α-Disubstituted Amino Acids in Drug Discovery
2-Amino-2-cyclopentylacetic acid is a non-proteinogenic α,α-disubstituted amino acid. Its incorporation into peptide backbones introduces significant conformational constraints due to the bulky cyclopentyl group at the α-carbon. This steric hindrance can lock the peptide into a specific bioactive conformation, often leading to enhanced metabolic stability, increased receptor affinity, and improved pharmacokinetic profiles. These characteristics make peptides containing such unnatural amino acids (UAAs) highly valuable as therapeutic leads in drug development.[1][2]
However, the very feature that makes this compound attractive—its steric bulk—also presents a formidable challenge during chemical synthesis.[3] The formation of a peptide bond involving the sterically hindered amine and carboxylic acid groups is often sluggish and incomplete, leading to low yields and the formation of side products.[3][4] This guide provides a comprehensive overview of the principles and detailed protocols for the successful solution-phase coupling of this compound, tailored for researchers, scientists, and drug development professionals.
PART 1: Foundational Principles of Coupling Sterically Hindered Amino Acids
The Challenge of Steric Hindrance
The primary obstacle in coupling α,α-disubstituted amino acids is the steric congestion around the reacting centers. The bulky cyclopentyl group physically obstructs the approach of the coupling reagents and the incoming amino acid, slowing down the rate of peptide bond formation.[3] This can lead to incomplete reactions and necessitates the use of highly efficient coupling reagents and optimized reaction conditions to drive the reaction to completion.[3]
The Critical Role of Protecting Groups
To prevent unwanted side reactions and ensure the specific formation of the desired peptide bond, the α-amino and carboxyl groups of the amino acids must be temporarily blocked with protecting groups.[5][6]
-
α-Amino Protection: The most common protecting groups for the α-amino group in solution-phase synthesis are the tert-Butyloxycarbonyl (Boc) and Benzyloxycarbonyl (Z or Cbz) groups.[7][8] The choice of protecting group will dictate the deprotection strategy later in the synthesis.[8]
-
Carboxyl Protection: The carboxyl group of the C-terminal amino acid is typically protected as a methyl or benzyl ester. These esters are stable during the coupling reaction and can be removed under mild conditions.[8][9]
Orthogonality of protecting groups is a key consideration, meaning that one protecting group can be removed without affecting the other, allowing for selective deprotection at different stages of the synthesis.[10]
Selecting the Optimal Coupling Reagent
For sterically hindered couplings, standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) alone are often insufficient.[3] More potent onium salt reagents, such as aminium/uronium or phosphonium salts, are generally required as they form highly reactive intermediates capable of overcoming significant steric barriers.[3]
While carbodiimides alone may be inefficient, their reactivity can be significantly enhanced by the addition of nucleophilic additives like 1-Hydroxybenzotriazole (HOBt) or its aza-derivative, 1-hydroxy-7-azabenzotriazole (HOAt).[11][12] These additives react with the initial O-acylisourea intermediate to form a more reactive activated ester, which is less prone to racemization.[12]
Onium salt-based reagents are highly effective for difficult couplings.[11] They are broadly classified into two categories:
-
Aminium/Uronium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are among the most efficient coupling reagents available.[13] HATU, in particular, is often the reagent of choice for hindered couplings due to its high reactivity and ability to suppress racemization.[13][14] The pyridine nitrogen in the HOAt leaving group of HATU is thought to provide anchimeric assistance, stabilizing the transition state and accelerating the coupling reaction.[15]
-
Phosphonium Salts: Reagents such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are also highly effective. They are known for their high chemoselectivity, favoring N-acylation over O-acylation.[13]
The general mechanism for onium salt-mediated coupling involves the activation of the carboxylic acid to form a highly reactive ester intermediate, which then readily reacts with the amine component.[16]
PART 2: Experimental Protocols and Methodologies
General Workflow for Solution-Phase Coupling
The following diagram illustrates the general workflow for the solution-phase coupling of an N-protected amino acid to a C-protected this compound.
Caption: General workflow for solution-phase dipeptide synthesis.
Recommended Coupling Protocols
The following protocols are provided as starting points and may require optimization based on the specific coupling partners. For all protocols, it is crucial to use anhydrous solvents to prevent hydrolysis of the activated intermediates.
HATU is often the most effective reagent for coupling sterically hindered amino acids due to its high reactivity and low racemization tendency.[13][14]
Materials:
-
N-Boc-protected amino acid (1.0 eq)
-
This compound methyl ester hydrochloride (1.0 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the N-Boc-protected amino acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) to the solution and stir for 5-10 minutes at room temperature. This pre-activates the carboxylic acid.
-
In a separate flask, dissolve this compound methyl ester hydrochloride (1.0 eq) in anhydrous DMF and add DIPEA (1.0 eq) to neutralize the hydrochloride salt, forming the free amine.
-
Add the free amine solution to the pre-activated carboxylic acid solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.[12]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
The mechanism of HATU-mediated coupling is illustrated below:
Caption: Simplified mechanism of HATU-mediated peptide coupling.[15][16]
This method is a more economical option, though it may require longer reaction times or double coupling for challenging sequences.[17][18]
Materials:
-
N-Boc-protected amino acid (1.0 eq)
-
This compound methyl ester hydrochloride (1.0 eq)
-
EDC (1.2 eq)
-
HOBt (1.1 eq)
-
N-Methylmorpholine (NMM) or DIPEA (1.1 eq for neutralization, plus catalytic amount if EDC is a salt)
-
Anhydrous Dichloromethane (DCM) or DMF
Procedure:
-
In a round-bottom flask, dissolve this compound methyl ester hydrochloride (1.0 eq) in anhydrous DCM.
-
Add NMM (1.1 eq) to the solution and stir for 10 minutes at room temperature to neutralize the hydrochloride salt.[12]
-
In a separate flask, dissolve the N-Boc-protected amino acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.
-
Add the solution from step 3 to the solution from step 2.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq) portion-wise to the stirred reaction mixture.[12]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine to remove excess reagents and byproducts.[19]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Comparison of Common Coupling Reagents for Hindered Systems
| Reagent | Class | Advantages | Disadvantages |
| HATU | Aminium Salt | Very high reactivity, fast reaction times, low racemization, effective for hindered amino acids.[13][14] | Higher cost, byproduct can sometimes be difficult to remove. |
| HBTU | Aminium Salt | High efficiency, widely used. | Can cause guanidinylation of the primary amine as a side reaction. Less reactive than HATU. |
| PyBOP | Phosphonium Salt | High efficiency, avoids guanidinylation side reaction.[13] | Byproducts can be difficult to remove. Generally less reactive than HATU.[3][13] |
| EDC/HOBt | Carbodiimide | Cost-effective, water-soluble urea byproduct is easily removed by washing.[17][19] | Lower reactivity than onium salts, may require longer reaction times or double coupling for hindered residues.[3] |
| COMU | Aminium Salt | Reactivity comparable to HATU, safer (non-explosive leaving group), better solubility.[11] | Higher cost. |
PART 3: Troubleshooting and Advanced Strategies
Common Problems and Solutions
| Problem | Potential Cause | Recommended Solution |
| Low Yield / Incomplete Reaction | Steric hindrance, insufficient reagent activity. | 1. Switch to a more potent reagent: If using EDC/HOBt, switch to HATU or COMU.[3] 2. Increase reagent equivalents: Use up to 1.5-2.0 equivalents of the coupling reagent and activated amino acid.[3] 3. Increase reaction time: Extend the reaction time to 36-48 hours. 4. Increase temperature: Cautiously increase the reaction temperature to 40-50°C.[3] |
| Racemization | Over-activation of the carboxylic acid, strong base. | 1. Use racemization-suppressing additives: Always use HOBt or HOAt.[13] 2. Use a weaker base: Consider using a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of DIPEA, especially if racemization is a significant issue.[11] |
| Difficult Purification | Byproducts from coupling reagents co-eluting with the product. | 1. Choose reagents with easily removable byproducts: EDC is advantageous in this regard.[19] 2. Optimize chromatography: Use different solvent systems or consider reverse-phase HPLC for purification of the final product.[20] |
Purification and Characterization
Following the aqueous work-up, the crude dipeptide will likely contain residual reagents and byproducts.
-
Purification: The standard method for purifying peptides from solution-phase synthesis is reversed-phase high-performance liquid chromatography (RP-HPLC).[20] A C18 column is typically used with a gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA).[20] Fractions are collected and analyzed, and those containing the pure product are pooled and lyophilized.[20]
-
Characterization: The identity and purity of the final dipeptide should be confirmed by analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and stereochemical integrity.
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product.
-
Analytical HPLC: To determine the purity of the final product.
-
Conclusion
The solution-phase coupling of sterically hindered amino acids like this compound is a challenging yet achievable task. Success hinges on the rational selection of highly efficient coupling reagents, appropriate protecting groups, and carefully optimized reaction conditions. By understanding the underlying chemical principles and employing robust protocols, such as those utilizing HATU, researchers can effectively incorporate these valuable building blocks into novel peptide-based therapeutics. This guide serves as a comprehensive resource to navigate the complexities of this synthetic challenge and accelerate the development of next-generation peptide drugs.
References
- Vertex AI Search, based on "Commonly Used Coupling Reagents in Peptide Synthesis". Accessed January 10, 2026.
- Albericio, F., & Carpino, L. A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(12), 1785-1798. [Link]
- UCLA.
- Wikipedia.
- Common Organic Chemistry.
- Organic Chemistry. "HATU, DIPEA Peptide Coupling Mechanism". [Link]
- Aapptec Peptides. "Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP". [Link]
- ACS Omega. "Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent". [Link]
- NSF Public Access Repository.
- ChemRxiv.
- PubMed Central (PMC).
- PubMed Central (PMC) - NIH. "Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents". [Link]
- Vertex AI Search, based on "Protecting Groups in Peptide Synthesis: A Detailed Guide". Accessed January 10, 2026.
- Aapptec.
- ResearchGate. "New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU". [Link]
- Springer Nature Experiments. "Protecting Groups in Peptide Synthesis". [Link]
- Chemistry LibreTexts. "26.7: Peptide Synthesis". [Link]
- MDPI. "Production and Purification of Two Bioactive Antimicrobial Peptides Using a Two-Step Approach Involving an Elastin-Like Fusion Tag". [Link]
- PubMed Central (PMC). "Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media". [Link]
- Advances in Peptide Synthesis: From Fundamentals to Innovative Str
- Chemistry LibreTexts. "12.5: Peptide Synthesis- Solution-Phase". [Link]
- Frontiers in Chemistry. "Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides". [Link]
Sources
- 1. openaccessjournals.com [openaccessjournals.com]
- 2. Complex Peptide Production, Challenges and Manufacturing | Blog | Biosynth [biosynth.com]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 6. biosynth.com [biosynth.com]
- 7. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
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- 16. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 17. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
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- 19. peptide.com [peptide.com]
- 20. bachem.com [bachem.com]
Application Notes and Protocols for the Chiral Resolution of DL-2-Amino-2-cyclopentylacetic Acid
Introduction: The Significance of Enantiomerically Pure 2-Amino-2-cyclopentylacetic Acid
DL-2-Amino-2-cyclopentylacetic acid is a non-proteinogenic amino acid, a class of molecules with significant interest in pharmaceutical development. The presence of a chiral center at the α-carbon means it exists as two non-superimposable mirror images, or enantiomers: (R)-2-Amino-2-cyclopentylacetic acid and (S)-2-Amino-2-cyclopentylacetic acid. In drug design and development, it is a well-established principle that individual enantiomers of a chiral compound can exhibit vastly different pharmacological, toxicological, and pharmacokinetic profiles.[1][2][3][4] This is because biological systems, such as enzymes and receptors, are themselves chiral and thus interact stereospecifically with drug molecules.[2][3] Consequently, the provision of enantiomerically pure forms of this compound is a critical prerequisite for its use as a building block in the synthesis of novel therapeutics, ensuring optimal efficacy and minimizing potential side effects associated with the undesired enantiomer.[2]
This document provides a detailed guide for researchers, scientists, and drug development professionals on the effective chiral resolution of the racemic mixture of DL-2-Amino-2-cyclopentylacetic acid. We will explore three robust and widely applicable methods:
-
Classical Resolution via Diastereomeric Salt Crystallization: A time-tested, scalable method based on the differential solubility of diastereomeric salts.
-
Enzymatic Resolution: A highly selective and environmentally benign approach leveraging the stereospecificity of enzymes.
-
Chiral High-Performance Liquid Chromatography (HPLC): A powerful analytical and preparative technique for the direct separation of enantiomers.
Each section will delve into the underlying principles, provide detailed, step-by-step protocols, and offer expert insights to guide experimental design and troubleshooting.
Method 1: Classical Resolution via Diastereomeric Salt Crystallization
Principle of the Method
Diastereomeric salt crystallization is a cornerstone of industrial-scale chiral resolution.[5] The fundamental principle involves reacting the racemic amino acid (a racemate) with a single enantiomer of a chiral resolving agent.[5][6] This reaction forms a pair of diastereomeric salts. Unlike enantiomers, which have identical physical properties (except for their interaction with polarized light), diastereomers possess different physicochemical properties, most notably, different solubilities in a given solvent system.[7] This solubility difference allows for the selective crystallization of the less soluble diastereomeric salt, which can then be isolated by filtration.[7][8] The desired enantiomer of the amino acid is subsequently liberated from the isolated salt, typically through treatment with an acid or base.[8][9]
For the resolution of DL-2-Amino-2-cyclopentylacetic acid, which is an amino acid and thus amphoteric, both acidic and basic resolving agents can be considered. Given the presence of the carboxylic acid group, a chiral amine would be a suitable resolving agent. Conversely, the amino group allows for the use of a chiral acid.
Workflow for Diastereomeric Salt Crystallization
Caption: Workflow for chiral resolution via diastereomeric salt crystallization.
Protocol: Resolution with (R)-(-)-Mandelic Acid
This protocol provides a general framework for the resolution of DL-2-Amino-2-cyclopentylacetic acid using a chiral acid as the resolving agent. Optimization of solvent, temperature, and stoichiometry will be necessary.
Materials:
-
DL-2-Amino-2-cyclopentylacetic acid
-
(R)-(-)-Mandelic acid (or another suitable chiral acid like tartaric acid derivatives)[5]
-
Solvents for screening (e.g., Ethanol, Methanol, Isopropanol, Water, and mixtures thereof)
-
Hydrochloric acid (HCl), 1M
-
Sodium hydroxide (NaOH), 1M
-
Filter paper and filtration apparatus
-
Crystallization dish
-
Rotary evaporator
Procedure:
-
Salt Formation and Crystallization:
-
In a flask, dissolve 1.0 equivalent of DL-2-Amino-2-cyclopentylacetic acid in a minimal amount of a heated solvent (e.g., 95% ethanol).
-
In a separate flask, dissolve 0.5 to 1.0 equivalents of (R)-(-)-Mandelic acid in the same solvent, also with heating. The causality behind using a sub-stoichiometric amount of resolving agent is to maximize the yield of the less soluble diastereomer in high purity.
-
Slowly add the resolving agent solution to the amino acid solution with constant stirring.[8]
-
If precipitation occurs immediately, heat the mixture until a clear solution is obtained.
-
Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C) to induce crystallization. Seeding with a previously obtained crystal can facilitate this process.[8]
-
Collect the precipitated crystals (the less soluble diastereomeric salt) by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.[8]
-
-
Liberation of the Enantiomerically Enriched Amino Acid:
-
Suspend the collected diastereomeric salt crystals in water.
-
Adjust the pH of the suspension to the isoelectric point of the amino acid (estimated to be around pH 6 for this compound) using a dilute base (e.g., 1M NaOH) to neutralize the mandelic acid. Careful pH control is crucial to precipitate the amino acid while keeping the resolving agent in solution as its salt.
-
Alternatively, for more robust separation, make the solution basic (pH > 10) to dissolve the amino acid and then extract the aqueous phase with a non-polar solvent (e.g., ethyl acetate) to remove any non-polar impurities. Then, carefully acidify the aqueous phase with dilute acid (e.g., 1M HCl) to precipitate the purified amino acid at its isoelectric point.
-
Collect the precipitated, enantiomerically enriched this compound by filtration.
-
Wash the solid with cold water and dry under vacuum.
-
-
Analysis:
-
Determine the yield and melting point.
-
Assess the enantiomeric excess (e.e.) of the product using Chiral HPLC (see Method 3).
-
| Parameter | Guideline Value | Rationale |
| Resolving Agent Stoichiometry | 0.5 - 1.0 equivalents | Balances yield and purity. Less agent can lead to higher purity of the first crop of crystals. |
| Crystallization Temperature | Slow cooling from ~60°C to 4°C | Promotes the formation of well-ordered crystals and improves selectivity. |
| Liberation pH | Isoelectric Point (~pH 6) | Minimizes the solubility of the zwitterionic amino acid, maximizing recovery. |
Method 2: Enzymatic Resolution
Principle of the Method
Enzymatic resolution leverages the high stereoselectivity of enzymes to differentiate between enantiomers.[][11] As natural chiral catalysts, enzymes can selectively catalyze a reaction on only one enantiomer of a racemic pair, converting it into a different chemical species.[] This leaves the other enantiomer unreacted. The resulting mixture, containing the unreacted enantiomer and the product of the enzymatic reaction, can then be separated by standard chemical techniques (e.g., extraction, crystallization) due to their different chemical properties.
A common strategy for amino acids involves the use of an aminoacylase.[][12] The racemic amino acid is first chemically N-acetylated. An aminoacylase, which is stereospecific for the L-enantiomer, is then used to selectively hydrolyze the N-acetyl-L-amino acid back to the free L-amino acid, leaving the N-acetyl-D-amino acid untouched.[12]
Workflow for Enzymatic Resolution
Caption: Workflow for the enzymatic resolution of an amino acid using L-aminoacylase.
Protocol: Resolution using L-Aminoacylase
This protocol is based on well-established methods for resolving racemic amino acids.[][12]
Materials:
-
DL-2-Amino-2-cyclopentylacetic acid
-
Acetic anhydride
-
Sodium hydroxide (NaOH)
-
L-Aminoacylase (e.g., from Aspergillus oryzae)
-
Cobalt(II) chloride (CoCl₂) (optional, as an enzyme activator)[13]
-
Hydrochloric acid (HCl), concentrated and dilute
-
Ethyl acetate
-
pH meter or pH paper
Procedure:
-
N-Acetylation of the Racemic Amino Acid:
-
Suspend DL-2-Amino-2-cyclopentylacetic acid in water.
-
Cool the suspension in an ice bath.
-
While stirring vigorously, add 2.5-3.0 equivalents of acetic anhydride and a solution of 4M NaOH concurrently, maintaining the pH between 8 and 10.
-
After the addition is complete, continue stirring at room temperature for 1-2 hours.
-
Acidify the solution with concentrated HCl to pH 1-2.
-
Extract the N-acetylated amino acid with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield N-Acetyl-DL-2-Amino-2-cyclopentylacetic acid.
-
-
Enzymatic Hydrolysis:
-
Dissolve the N-acetylated racemate in water and adjust the pH to the optimal range for the enzyme (typically pH 7.0-8.0) with NaOH.
-
Add the L-aminoacylase (e.g., 10-50 mg per gram of substrate). If required by the specific enzyme, add a small amount of CoCl₂ solution as an activator.[13]
-
Incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C) for 24-48 hours. Monitor the reaction progress by TLC or HPLC.
-
-
Separation of Products:
-
After the reaction is complete, acidify the solution to pH ~5 with acetic acid or dilute HCl. This will precipitate the free L-amino acid.
-
Filter to collect the crude L-2-Amino-2-cyclopentylacetic acid. The filtrate will contain the N-acetyl-D-amino acid.
-
The L-amino acid can be further purified by recrystallization from a water/ethanol mixture.
-
To recover the D-enantiomer, acidify the filtrate from step 3.2 to pH 1-2 with concentrated HCl and extract the N-acetyl-D-amino acid with ethyl acetate. The N-acetyl group can then be removed by acid hydrolysis (e.g., refluxing in 6M HCl) to yield D-2-Amino-2-cyclopentylacetic acid.
-
| Parameter | Guideline Value | Rationale |
| Enzyme Loading | 10-50 mg/g substrate | Sufficient for catalytic activity; can be optimized for cost and reaction time. |
| Reaction pH | 7.0 - 8.0 | Optimal pH for most L-aminoacylases, ensuring maximum enzyme activity. |
| Reaction Temperature | 37°C | Provides a good balance between reaction rate and enzyme stability. |
Method 3: Chiral High-Performance Liquid Chromatography (HPLC)
Principle of the Method
Chiral HPLC is a powerful technique for both the analytical determination of enantiomeric purity and the preparative separation of enantiomers.[1] The separation is achieved by using a chiral stationary phase (CSP).[14] A CSP is a solid support that has a chiral molecule bonded to its surface. As the racemic mixture passes through the column, the two enantiomers interact differently with the chiral selector on the CSP.[14] This differential interaction, which can involve hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance, results in the formation of transient diastereomeric complexes with different stability. The enantiomer that forms the less stable complex with the CSP will travel through the column faster and elute first, while the enantiomer forming the more stable complex will be retained longer and elute later, thus achieving separation.
For underivatized amino acids like this compound, macrocyclic glycopeptide-based CSPs (e.g., teicoplanin-based columns) are particularly effective as they are compatible with aqueous mobile phases and possess ionic groups that can interact with the zwitterionic amino acid.[15]
Workflow for Chiral HPLC Method Development
Caption: General workflow for chiral HPLC method development.
Protocol: Analytical Chiral HPLC
This protocol provides a starting point for developing an analytical method to determine the enantiomeric excess (e.e.) of this compound.
Instrumentation and Materials:
-
HPLC system with UV detector
-
Chiral Column: Astec® CHIROBIOTIC® T (Teicoplanin-based) is a good starting point for underivatized amino acids.[15]
-
Racemic DL-2-Amino-2-cyclopentylacetic acid standard (1 mg/mL in mobile phase)
-
Mobile Phase: Methanol/Water/Formic Acid (e.g., 80:20:0.1, v/v/v). The organic modifier concentration can be varied to optimize separation.[15]
-
Syringe filters, 0.45 µm
Procedure:
-
System Preparation:
-
Install the chiral column.
-
Equilibrate the column with the mobile phase at a flow rate of 0.5-1.0 mL/min for at least 30-60 minutes, or until a stable baseline is achieved.[16]
-
-
Sample Preparation:
-
Prepare a solution of the racemic standard at approximately 1 mg/mL in the mobile phase.
-
Prepare a solution of the sample to be analyzed at a similar concentration.
-
Filter all samples through a 0.45 µm syringe filter before injection.[1]
-
-
Analysis:
-
Set the UV detector to a low wavelength (e.g., 210 nm) where the amino acid will absorb.
-
Inject 5-10 µL of the racemic standard to confirm that two peaks are resolved and to determine their retention times.
-
Inject the sample to be analyzed.
-
Calculate the enantiomeric excess (e.e.) using the peak areas of the two enantiomers:
-
e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100 (where Area₁ > Area₂)
-
-
Optimization Strategy:
-
Mobile Phase: Vary the percentage of the organic modifier (methanol or acetonitrile). For macrocyclic glycopeptide columns, retention can sometimes exhibit a "U-shaped" profile, so both increasing and decreasing the organic content should be explored.[15]
-
Additive: The concentration of the acidic modifier (e.g., formic acid or trifluoroacetic acid) can be adjusted (0.05% to 0.2%) to improve peak shape.[1]
-
Temperature: Decreasing the column temperature can sometimes increase chiral selectivity and improve resolution, while increasing it can improve peak efficiency.[16]
| Parameter | Starting Condition | Optimization Range |
| Chiral Stationary Phase | Teicoplanin-based (e.g., CHIROBIOTIC T) | Polysaccharide-based (e.g., Chiralcel® OD) |
| Mobile Phase | 80:20:0.1 MeOH/H₂O/Formic Acid | 95:5:0.1 to 50:50:0.1 |
| Flow Rate | 1.0 mL/min | 0.5 - 1.5 mL/min |
| Column Temperature | 25°C (Ambient) | 15°C - 40°C |
| Detection Wavelength | 210 nm | 200 - 220 nm |
Conclusion
The chiral resolution of DL-2-Amino-2-cyclopentylacetic acid is an essential step for its application in modern drug discovery and development. This guide has detailed three powerful and complementary methods: diastereomeric salt crystallization, enzymatic resolution, and chiral HPLC. Diastereomeric crystallization remains a highly scalable and cost-effective method for large-scale production. Enzymatic resolution offers unparalleled selectivity under mild, environmentally friendly conditions. Finally, chiral HPLC provides a rapid and precise tool for both analytical quality control and preparative-scale purification. The choice of method will depend on the specific requirements of the researcher, including scale, desired purity, available equipment, and economic considerations. By applying the principles and protocols outlined herein, scientists can confidently approach the challenge of obtaining the enantiomerically pure this compound required for their research and development endeavors.
References
- Enzymatic Resolution of Racemic Amino Acids.Bioscience, Biotechnology, and Biochemistry.URL: https://academic.oup.com/bbb/article-abstract/25/4/595/5895744
- Amino Acid Enzymatic Resolution Service.BOC Sciences.URL: https://www.bocsci.
- New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides.National Institutes of Health (NIH).URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC92296/
- Enzymatic Resolution of Racemic Amino Acids: Part IV.Oxford Academic.URL: https://academic.oup.com/bbb/article-abstract/25/3/400/5895697
- Application Notes and Protocols for Diastereomeric Salt Formation with (+)-Di-p-toluoyl-D-tartaric Acid.Benchchem.URL: https://www.benchchem.
- Conversion of Racemic Unnatural Amino Acids to Optically Pure Forms by a Coupled Enzymatic Reaction.MDPI.URL: https://www.mdpi.com/2073-4344/11/3/363
- Amino Acid Crystallization Resolution Service.BOC Sciences.URL: https://www.bocsci.
- Amino Acid-Mediated Enantioselective Synthesis of a Bicyclic Ketocarbaldehyde: Theoretical and Experimental Insight.CORE.URL: https://core.ac.uk/display/229986518
- Application Notes and Protocol for Diastereomeric Salt Resolution Using trans-3-Methylcyclohexanamine.Benchchem.URL: https://www.benchchem.com/application-notes/diastereomeric-salt-resolution-using-trans-3-methylcyclohexanamine
- Amino Acid‐Mediated Enantioselective Synthesis of a Bicyclic Ketocarbaldehyde.CNR-IRIS.URL: https://www.iris.cnr.it/handle/11721/283949
- Enantioselective Preparation of Cyclopentene-Based Amino Acids with a Quaternary Carbon Center.National Institutes of Health (NIH).URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10878193/
- A Strategy for Developing HPLC Methods for Chiral Drugs.LCGC International.URL: https://www.chromatographyonline.com/view/strategy-developing-hplc-methods-chiral-drugs
- Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers.Sigma-Aldrich.URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/marketing/global/documents/188/242/t409041h.pdf
- An Introduction to Chiral Analysis by Capillary Electrophoresis.Bio-Rad.URL: https://www.bio-rad.
- Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines.White Rose eTheses Online.URL: https://etheses.whiterose.ac.uk/21960/
- CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS.ResearchGate.URL: https://www.researchgate.
- Chiral Amino Acid and Peptide Separations – the Next Generation.Chromatography Today.URL: https://www.chromatographytoday.
- Chiral HPLC Column Selection and Method Development Guide.Bioanalysis Zone.URL: https://www.bioanalysis-zone.com/wp-content/uploads/2016/07/Chiral-HPLC-Column-Selection-and-Method-Development-Guide.pdf
- Chiral HPLC Separations.Phenomenex.URL: https://www.phenomenex.com/Assets/userimages/Content/docs/Chirex_Guidebook.pdf
- (R)-2-Amino-2-cyclopentylacetic acid.Oakwood Chemical.URL: https://oakwoodchemical.com/Products/7/097876.html
- This compound.PubChem - NIH.URL: https://pubchem.ncbi.nlm.nih.gov/compound/224366
- Chiral HPLC Method Development for (S)-2-amino-2-phenylacetamide: Application Notes and Protocols.Benchchem.URL: https://www.benchchem.com/application-notes/chiral-hplc-method-development-for-s-2-amino-2-phenylacetamide
- A Look at the Importance of Chirality in Drug Activity: Some Significative Examples.MDPI.URL: https://www.mdpi.com/2076-3417/12/21/10909
- Process for resolving chiral acids with 1-aminoindan-2-ols.Google Patents.URL: https://patents.google.
- Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study.MDPI.URL: https://www.mdpi.com/1420-3049/29/17/3773
- The Role of Chirality in Drug Design and Delivery: A Comprehensive Review.Preprints.org.URL: https://www.preprints.org/manuscript/202408.0838/v1
- A Look at the Importance of Chirality in Drug Activity: Some Significative Examples.ResearchGate.URL: https://www.researchgate.
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Application Notes & Protocols: Incorporation of L-Cyclopentylglycine into Peptidomimetics
Introduction: The Strategic Value of L-Cyclopentylglycine in Peptidomimetic Design
In the landscape of modern drug discovery, peptidomimetics represent a pivotal class of therapeutics designed to emulate the biological function of natural peptides while overcoming their inherent pharmacological limitations, such as poor metabolic stability and low bioavailability.[1] A key strategy in the rational design of these agents is the incorporation of non-proteinogenic amino acids, which can enforce specific conformational constraints and enhance resistance to enzymatic degradation.[1][2] Among these, L-Cyclopentylglycine (L-Cpg), a non-natural amino acid featuring a cyclopentyl side chain, has emerged as a particularly valuable building block.[3][4]
The bulky and hydrophobic cyclopentyl group of L-Cpg sterically shields the peptide backbone from proteolytic enzymes and restricts the conformational freedom of the peptide chain. This constraint can lock the peptidomimetic into a bioactive conformation, leading to enhanced receptor affinity and selectivity.[2][5] Consequently, L-Cpg is increasingly utilized in the development of novel therapeutics, particularly in neuroscience and oncology, where precise modulation of biological pathways is critical.[4][6][7]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective incorporation of L-Cyclopentylglycine into peptidomimetic scaffolds. We will delve into the underlying principles, provide detailed step-by-step protocols for solid-phase synthesis, and discuss critical considerations for characterization and application.
I. Foundational Principles: Why L-Cyclopentylglycine?
The decision to incorporate L-Cpg into a peptide sequence is driven by several key objectives aimed at optimizing the therapeutic potential of the resulting peptidomimetic.
-
Enhanced Proteolytic Stability: The cyclopentyl side chain provides a steric shield, hindering the approach of proteases and extending the in vivo half-life of the peptide.
-
Conformational Rigidity: The bulky side chain restricts the rotational freedom around the peptide bonds, guiding the peptidomimetic to adopt a more defined and stable three-dimensional structure.[2][5] This pre-organization can reduce the entropic penalty upon binding to a biological target, thereby increasing affinity.
-
Modulation of Bioactivity: By inducing specific turns or secondary structures, L-Cpg can orient key pharmacophoric residues for optimal interaction with their target, leading to enhanced agonist or antagonist activity.[8]
-
Increased Lipophilicity: The hydrophobic nature of the cyclopentyl group can improve the membrane permeability of the peptidomimetic, a crucial factor for targeting intracellular proteins.
The following diagram illustrates the conceptual workflow for designing and synthesizing L-Cpg-containing peptidomimetics.
Caption: A high-level overview of the workflow for developing L-Cpg-containing peptidomimetics.
II. Synthetic Protocols: Solid-Phase Peptide Synthesis (SPPS) of L-Cpg Peptidomimetics
Solid-Phase Peptide Synthesis (SPPS) is the method of choice for the routine synthesis of peptides and peptidomimetics due to its efficiency and ease of purification.[9][10][11] The following protocols are based on the widely used Fmoc/tBu strategy.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Fmoc-L-Cyclopentylglycine | Peptide Synthesis Grade | Chem-Impex, J&K Scientific | Ensure high purity (>98%) |
| Rink Amide Resin | 100-200 mesh | Standard Supplier | Or other suitable resin based on C-terminal modification |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Standard Supplier | Low water content is critical |
| Piperidine | Reagent Grade | Standard Supplier | |
| N,N'-Diisopropylcarbodiimide (DIC) | Reagent Grade | Standard Supplier | Coupling agent |
| Oxyma Pure | Reagent Grade | Standard Supplier | Coupling additive to reduce racemization |
| Trifluoroacetic acid (TFA) | Reagent Grade | Standard Supplier | For cleavage |
| Triisopropylsilane (TIS) | Reagent Grade | Standard Supplier | Scavenger |
| Dichloromethane (DCM) | ACS Grade | Standard Supplier | |
| Diethyl ether | ACS Grade | Standard Supplier | For precipitation |
Protocol 1: Manual Solid-Phase Synthesis of an L-Cpg Containing Peptide
This protocol outlines the manual synthesis of a model pentapeptide (e.g., Tyr-Ala-Cpg-Phe-Leu-NH2) on a Rink Amide resin.
1. Resin Swelling:
-
Place the Rink Amide resin (0.1 mmol scale) in a fritted reaction vessel.
-
Add DMF (5 mL) and gently agitate for 30 minutes at room temperature to swell the resin.
-
Drain the DMF.
2. Fmoc Deprotection (First Amino Acid):
-
Add 20% piperidine in DMF (5 mL) to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat with fresh 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5 x 5 mL).
3. Amino Acid Coupling (Standard Amino Acids):
-
In a separate vial, dissolve the Fmoc-protected amino acid (e.g., Fmoc-Leu-OH, 0.5 mmol, 5 eq.) and Oxyma Pure (0.5 mmol, 5 eq.) in DMF (2 mL).
-
Add DIC (0.5 mmol, 5 eq.) to the amino acid solution and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
-
Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).
4. Incorporation of Fmoc-L-Cyclopentylglycine:
-
The coupling of sterically hindered amino acids like L-Cpg may require longer reaction times or stronger coupling reagents.
-
Standard Method: Follow the same procedure as in step 3, but extend the coupling time to 4-6 hours.
-
Alternative for Difficult Couplings: Use HATU (0.45 mmol, 4.5 eq.) as the coupling agent with DIPEA (1.0 mmol, 10 eq.) as the base.
-
Always confirm complete coupling with a Kaiser test before proceeding.
5. Chain Elongation:
-
Repeat steps 2, 3, and 4 for each subsequent amino acid in the sequence.
6. Final Fmoc Deprotection:
-
After coupling the final amino acid (e.g., Fmoc-Tyr(tBu)-OH), perform a final deprotection as described in step 2.
7. Cleavage and Deprotection:
-
Wash the fully assembled peptide-resin with DCM (5 x 5 mL) and dry under a stream of nitrogen.
-
Prepare a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5, v/v/v).
-
Add the cleavage cocktail (5 mL) to the resin and agitate for 2-3 hours at room temperature.[12]
-
Filter the resin and collect the filtrate into a cold centrifuge tube.
-
Precipitate the crude peptide by adding cold diethyl ether (40 mL).
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.
-
Dry the crude peptide under vacuum.
8. Purification and Characterization:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry (MS) and, for structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy.[13][14]
The following diagram outlines the iterative cycle of SPPS.
Caption: The core cycle of Fmoc-based Solid-Phase Peptide Synthesis.
III. Characterization of L-Cpg Peptidomimetics
Thorough characterization is essential to confirm the identity, purity, and structural integrity of the synthesized peptidomimetic.
| Technique | Purpose | Expected Outcome |
| RP-HPLC | Purity assessment and purification | A single major peak indicating high purity (>95%) |
| Mass Spectrometry (ESI-MS or MALDI-TOF) | Molecular weight confirmation | Observed mass should match the calculated mass of the desired peptide |
| NMR Spectroscopy (1D ¹H and 2D TOCSY/NOESY) | Structural elucidation and conformational analysis | Confirmation of the amino acid sequence and provides insights into the 3D structure and the conformational constraints imposed by L-Cpg.[15][16] |
IV. Case Study: L-Cpg as a Proline Mimetic
In certain contexts, the cyclopentyl ring of L-Cpg can mimic the pyrrolidine ring of proline, inducing a turn-like conformation in the peptide backbone.[17] This can be particularly useful in disrupting protein-protein interactions where a β-turn is a key recognition motif. Researchers can substitute a proline residue with L-Cpg in a known bioactive peptide and compare the resulting biological activity and conformational properties.
V. Troubleshooting Common Issues
| Problem | Possible Cause | Suggested Solution |
| Incomplete Coupling of L-Cpg | Steric hindrance of the cyclopentyl group | - Extend coupling time (4-6 hours).- Double couple (repeat the coupling step).- Use a more potent coupling reagent like HATU or HBTU. |
| Low Cleavage Yield | Incomplete cleavage from the resin | - Extend cleavage time to 4 hours.- Ensure the cleavage cocktail is freshly prepared. |
| Side Product Formation | Racemization during coupling; side-chain protecting group issues | - Use Oxyma Pure or another racemization suppressant.- Ensure appropriate scavengers are used in the cleavage cocktail. |
Conclusion
The incorporation of L-Cyclopentylglycine is a powerful strategy in peptidomimetic design, offering a means to enhance stability, enforce bioactive conformations, and ultimately improve the therapeutic profile of peptide-based drug candidates. The protocols and guidelines presented herein provide a robust framework for the successful synthesis and characterization of L-Cpg-containing peptidomimetics. By understanding the principles behind its use and meticulously executing the synthetic steps, researchers can effectively leverage the unique properties of this non-natural amino acid to advance their drug discovery programs.
References
- J&K Scientific LLC. Boc-L-cyclopentylglycine | 109183-72-4.
- J&K Scientific LLC. L-Cyclopentylglycine | 2521-84-8.
- Ramkisson, S. Solid phase peptide synthesis: New resin and new protecting group. CORE.
- AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- University of the Pacific Scholarly Commons. Solid Phase Peptide Synthesis.
- Góngora-Benítez, M., et al.
- Foley, D. J., et al. Macrocyclization strategies for cyclic peptides and peptidomimetics. MedChemComm. 2021.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 10374564, (2S)-2-amino-2-cyclopentylacetic acid.
- Hruby, V. J., et al. DESIGN OF CYCLIC PEPTIDES WITH BIOLOGICAL ACTIVITIES FROM BIOLOGICALLY ACTIVE PEPTIDES: THE CASE OF PEPTIDE MODULATORS OF MELANOCORTIN RECEPTORS. Biopolymers. 2011.
- Lee, T. H., et al. NMR Structural Studies of Antimicrobial Peptides: LPcin Analogs. Molecules. 2018.
- Benito-Arenas, R., et al. Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides. The Journal of Organic Chemistry. 2011.
- Ishfaq, M., et al. Peptidomimetics as next – generation therapeutic applications. World Journal of Biology Pharmacy and Health Sciences. 2023.
- Yajima, H., et al. A side reaction in solid phase synthesis. Insertion of glycine residues into peptide chains via Nim----N alpha transfer. International Journal of Peptide and Protein Research. 1990.
- Hruby, V. J. Conformational restrictions of biologically active peptides via amino acid side chain groups. Life Sciences. 1982.
- Harris, P. W. R., et al. Synthesis of paenipeptin C' analogues employing solution-phase CLipPA chemistry. Organic & Biomolecular Chemistry. 2020.
- Mollica, A., et al. Conformational Preferences and Antiproliferative Activity of Peptidomimetics Containing Methyl 1′-Aminoferrocene-1-carboxylate and Turn-Forming Homo- and Heterochiral Pro-Ala Motifs. Molecules. 2021.
- Camarero, J. A., et al. Conformationally constrained cyclic grafted peptidomimetics targeting protein-protein interactions. Scientific Reports. 2018.
- Effects of Conformational Constraint on Peptide Solubility Limits. The Journal of Physical Chemistry B. 2022.
- Piras, M., et al. Rational Design of Novel Peptidomimetics against Influenza A Virus: Biological and Computational Studies. International Journal of Molecular Sciences. 2023.
- Fields, G. B. Solid-Phase Peptide Synthesis.
- Koczorowska, T., et al. Synthesis, Pharmacological Evaluation, and Computational Studies of Cyclic Opioid Peptidomimetics Containing β3-Lysine. International Journal of Molecular Sciences. 2021.
- Vázquez, S., et al.
- Vázquez, S., et al.
- Balse, P. M., et al. Cyclopropane-derived peptidomimetics. Design, synthesis, and evaluation of novel enkephalin analogues. The Journal of Organic Chemistry. 2001.
- ResearchGate. (PDF) Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability.
- Doyle, B. L., et al. Characterization of Peptide-Preservative Interaction and Reversibility by NMR Spectroscopy. Molecular Pharmaceutics. 2023.
- Nawis, J., et al. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Molecules. 2020.
- André, S., et al. Synthesis and cis–trans isomerism in novel Leu-enkephalin-related peptidomimetics containing N-glycated glycine residues. Journal of the Chemical Society, Perkin Transactions 1. 1999.
- Brason, J. E., et al. Peptides Containing Dipropylglycine. Part 1. Preparation of Protected Derivatives of Dipropylglycine and Their Incorporation Into Dipeptides. International Journal of Peptide and Protein Research. 1983.
- Kricheldorf, H. R., et al. 15N NMR spectroscopy. 19—spectroscopic characterization of cyclodipeptides (2,5‐dioxopiperazines). Magnetic Resonance in Chemistry. 1982.
Sources
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- 2. Conformational restrictions of biologically active peptides via amino acid side chain groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jk-sci.com [jk-sci.com]
- 7. jk-sci.com [jk-sci.com]
- 8. DESIGN OF CYCLIC PEPTIDES WITH BIOLOGICAL ACTIVITIES FROM BIOLOGICALLY ACTIVE PEPTIDES: THE CASE OF PEPTIDE MODULATORS OF MELANOCORTIN RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. peptide.com [peptide.com]
- 11. Scholarly Commons - Pacific Undergraduate Research and Creativity Conference (PURCC): Solid Phase Peptide Synthesis [scholarlycommons.pacific.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. NMR Structural Studies of Antimicrobial Peptides: LPcin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Item - Characterization of Peptide-Preservative Interaction and Reversibility by NMR Spectroscopy - American Chemical Society - Figshare [acs.figshare.com]
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- 16. Synthesis and cis–trans isomerism in novel Leu-enkephalin-related peptidomimetics containing N-glycated glycine residues - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 17. Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability - PMC [pmc.ncbi.nlm.nih.gov]
Inducing Defined Peptide Conformations with 2-Amino-2-cyclopentylacetic Acid: Application Notes and Protocols
Introduction: The Power of Conformational Constraint in Peptide Design
In the landscape of drug discovery and materials science, peptides represent a class of molecules with immense therapeutic potential and structural versatility. However, their inherent flexibility often leads to decreased receptor affinity, susceptibility to proteolytic degradation, and poor bioavailability. The introduction of conformational constraints into a peptide backbone is a powerful strategy to mitigate these drawbacks. By reducing the number of accessible low-energy conformations, we can pre-organize a peptide into a bioactive structure, thereby enhancing its potency and stability.[1]
This guide focuses on the application of a unique non-proteinogenic amino acid, 2-Amino-2-cyclopentylacetic acid (also known as cyclopentylglycine), as a tool to induce specific and predictable peptide conformations. The rigid cyclopentyl group appended to the α-carbon sterically hinders the rotation around the phi (φ) and psi (ψ) backbone dihedral angles, effectively locking the peptide chain into a more defined three-dimensional structure. This application note will provide a comprehensive overview of the rationale behind using this compound, detailed protocols for its incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS), and methods for the conformational analysis of the resulting peptidomimetics.
Mechanism of Conformational Control
The conformational landscape of a peptide is largely defined by the allowable values of its backbone dihedral angles, φ and ψ.[2] For most natural amino acids, a wide range of these angles is energetically accessible, leading to a high degree of flexibility. The incorporation of this compound introduces significant steric bulk directly adjacent to the peptide backbone. This cyclopentyl ring restricts the rotation around the N-Cα (φ) and Cα-C (ψ) bonds, forcing the peptide to adopt a more limited set of conformations.
The specific stereochemistry of the this compound residue (e.g., cis or trans isomers) can further dictate the resulting secondary structure. For instance, oligomers of trans-2-aminocyclopentanecarboxylic acid have been shown to adopt stable 12-helical structures in solution.[3] This predictable induction of secondary structural motifs makes this compound a valuable building block for the rational design of peptide-based therapeutics and novel biomaterials.
Caption: Conformational control using this compound.
Experimental Protocols
The incorporation of this compound into a peptide sequence is most commonly achieved using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[4][5] The following protocols provide a general framework for this process.
Protocol 1: Fmoc-Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound
This protocol outlines the manual synthesis of a target peptide on a rink amide resin, resulting in a C-terminally amidated peptide.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (including Fmoc-2-Amino-2-cyclopentylacetic acid)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
N,N'-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5)
-
Cold diethyl ether
-
Solid Phase Peptide Synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Shake for 5 minutes, then drain.
-
Add a fresh portion of 20% piperidine in DMF and shake for 20 minutes.
-
Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF.
-
Add HBTU (3 equivalents) and DIPEA (6 equivalents) to the amino acid solution and pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Shake for 2-4 hours at room temperature. For coupling of the sterically hindered this compound, a double coupling may be necessary.
-
Monitor the coupling reaction using a Kaiser test. A negative test (yellow beads) indicates complete coupling.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (5 times) and DCM (3 times).
-
Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under a stream of nitrogen.
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether twice more.
-
Dry the crude peptide under vacuum.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity of the purified peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).
Caption: Fmoc-SPPS workflow for peptide synthesis.
Conformational Analysis
Once the peptide containing this compound has been synthesized and purified, various spectroscopic techniques can be employed to elucidate its three-dimensional structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for determining the solution-state conformation of peptides.[6] Key NMR experiments include:
-
1D ¹H NMR: Provides initial information about the overall folding and conformational homogeneity of the peptide.
-
2D TOCSY (Total Correlation Spectroscopy): Used to identify the spin systems of individual amino acid residues.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about through-space proximities between protons, which is crucial for determining the peptide's three-dimensional structure. The observation of specific NOEs between non-adjacent residues can be indicative of defined secondary structures like helices or turns.[7]
-
³J(HN,Hα) Coupling Constants: The magnitude of the coupling constant between the amide proton and the α-proton is related to the φ dihedral angle.
Table 1: Representative NMR Data for a Hexapeptide Containing a 3-Substituted trans-2-Aminocyclopentanecarboxylic Acid (ACPC) Residue in a 12-Helical Conformation [7]
| Residue | ¹H Chemical Shift (ppm) | NOE Connectivity |
| ACPC(i) | ||
| NH | 8.1 - 8.5 | CαH(i) |
| CαH | 4.0 - 4.5 | CβH(i), CδH(i), CεH(i) |
| Residue(i+1) | ||
| NH | 7.8 - 8.2 | CαH(i+1), CαH(i) |
| Residue(i+2) | ||
| NH | 7.9 - 8.3 | CαH(i+2), CαH(i+1) |
| Residue(i+3) | ||
| NH | 8.0 - 8.4 | CαH(i+3), CαH(i) (characteristic of 12-helix) |
Note: Specific chemical shifts will vary depending on the peptide sequence and solvent conditions. The key diagnostic feature is the presence of NOEs between non-adjacent residues.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and sensitive method for assessing the secondary structure content of a peptide in solution. Different secondary structures (α-helix, β-sheet, random coil) have characteristic CD spectra. For example, a 12-helix, similar to an α-helix, would be expected to show strong negative bands around 208 and 222 nm.
X-ray Crystallography
For peptides that can be crystallized, X-ray crystallography provides a high-resolution, static picture of the solid-state conformation.[8][9] This technique can definitively determine bond lengths, bond angles, and dihedral angles, providing unambiguous evidence of the conformational constraints imposed by the this compound residue.
Conclusion
This compound is a powerful and versatile tool for peptide chemists and drug designers. Its rigid cyclopentyl moiety provides a predictable means of constraining peptide conformations, leading to enhanced biological activity and stability. The protocols and analytical methods outlined in this guide provide a solid foundation for researchers to incorporate this valuable building block into their peptide design strategies and to characterize the resulting structures. The continued exploration of such conformationally constrained amino acids will undoubtedly pave the way for the development of novel peptide-based therapeutics with improved pharmacological properties.
References
- Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. The Journal of Organic Chemistry. [Link]
- Cyclic peptides — Small and big and their conformational aspects. Journal of Biosciences. [Link]
- Synthesis of 4,4-Disubstituted 2-Aminocyclopentanecarboxylic Acid Derivatives and Their Incorporation into 12-Helical β-Peptide. Organic Letters. [Link]
- Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid: A Toolbox for Peptide Foldamer Chemistry. The Journal of Organic Chemistry. [Link]
- Stereoselective Synthesis of 3-Substituted 2-Aminocyclopentanecarboxylic Acid Derivatives and Their Incorporation into Short 12-Helical β-Peptides That Fold in Water. The Journal of Organic Chemistry. [Link]
- (PDF) Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid A Toolbox for Peptide Foldamer Chemistry.
- How do I define dihedral angles for cyclic peptide?
- Peptide chain dihedral angles (phi and psi) obtained from X-ray crystal...
- Sculpting Secondary Structure of a Cyclic Peptide: Conformational Analysis of a Cyclic Hexapeptide Containing a Combination of l-Leu, d-Leu, and Aib Residues. ACS Omega. [Link]
- Synthesis and Conformational Analysis of Linear and Cyclic Peptides Containing Sugar Amino Acids. Journal of the American Chemical Society. [Link]
- 30325 PDFs | Review articles in CYCLIC PEPTIDES.
- Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]
- B.
- Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis.
- Exploring Helical Folding in Oligomers of Cyclopentane-Based ϵ-Amino Acids: A Comput
- Effects of Conformational Constraint on Peptide Solubility Limits. Journal of the American Chemical Society. [Link]
- CHEM 440 - Dihedral angles. University of Massachusetts Amherst. [Link]
- An experimental and computational investigation of the cyclopentene-containing peptide-derived compounds: focus on pseudo-cyclic motifs via intramolecular interactions. Royal Society of Chemistry. [Link]
- Calculate dihedral angles of protein. Ochanomizu University. [Link]
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
- Conformational analysis of the biologically active RGD-containing anti-adhesive peptide cyclo(ArgGlyAspPhe-D-val). Biochemistry (Moscow). [Link]
- Intrinsic Conformational Dynamics of Glycine and Alanine in Polarizable Molecular Dynamics Force Fields: Comparison to Spectroscopic Data.
- Conformational Preferences of Cyclopentane-Based Oligo-δ-peptides in the Gas Phase and in Solution.
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- 1. Effects of Conformational Constraint on Peptide Solubility Limits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CHEM 440 - Dihedral angles [guweb2.gonzaga.edu]
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- 4. peptide.com [peptide.com]
- 5. biomatik.com [biomatik.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. bif.wiscweb.wisc.edu [bif.wiscweb.wisc.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Note: Fmoc-Protection of 2-Amino-2-cyclopentylacetic Acid for Solid-Phase Peptide Synthesis (SPPS)
Abstract
This application note provides a comprehensive technical guide for the Nα-Fmoc protection of the non-natural, sterically hindered amino acid 2-Amino-2-cyclopentylacetic acid (Cyclopentylglycine, Cpg). The incorporation of conformationally constrained amino acids like Cpg is a key strategy in modern peptidomimetic and drug design to enhance proteolytic stability, receptor affinity, and bioavailability. This document details a robust, field-proven protocol for the synthesis of Fmoc-L-Cpg-OH, discusses the rationale behind key procedural steps, provides essential analytical data for product validation, and outlines its subsequent application in Solid-Phase Peptide Synthesis (SPPS).
Introduction: The Strategic Value of Cyclopentylglycine in Peptide Design
The deliberate introduction of non-proteinogenic amino acids is a cornerstone of modern peptide-based drug discovery. This compound (Cpg), an α,α-disubstituted amino acid, offers significant advantages over its natural counterparts. The cyclopentyl moiety attached to the α-carbon imparts significant steric bulk, which serves two primary purposes:
-
Conformational Rigidity: The cyclic side chain restricts the phi (φ) and psi (ψ) dihedral angles of the peptide backbone, forcing it to adopt a more defined secondary structure. This pre-organization can lead to higher binding affinity for biological targets.
-
Enzymatic Stability: The steric hindrance around the peptide bond shields it from recognition and cleavage by proteases, thereby extending the metabolic half-life of the resulting peptide therapeutic.
To incorporate Cpg into a peptide sequence using the prevalent Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS) strategy, its α-amino group must first be reversibly protected with the 9-fluorenylmethyloxycarbonyl (Fmoc) group.[1] The Fmoc group is ideal for SPPS due to its stability in acidic conditions (used for final cleavage and side-chain deprotection) and its lability under mild basic conditions (typically piperidine), allowing for sequential, N-terminal deprotection at each cycle of the synthesis.[2]
This guide provides a detailed, self-validating methodology for preparing Fmoc-L-Cpg-OH, enabling researchers to confidently synthesize this valuable building block for advanced peptide development.
Reaction Principle: The Schotten-Baumann Condition for Fmoc Protection
The protection of the α-amino group of this compound is achieved by reacting it with a suitable Fmoc-donating reagent under basic aqueous conditions, a classic example of the Schotten-Baumann reaction.[3]
The mechanism involves the nucleophilic attack of the deprotonated amino group on the electrophilic carbonyl carbon of the Fmoc reagent. A base is required to neutralize the acid byproduct generated during the reaction, driving the equilibrium towards product formation.[3]
Sources
Introduction: The Strategic Importance of 2-Amino-2-cyclopentylacetic Acid
An in-depth guide to the strategic cleavage of protecting groups from 2-amino-2-cyclopentylacetic acid esters, tailored for researchers and professionals in drug development. This document provides a detailed exploration of common deprotection strategies, including reaction mechanisms, step-by-step protocols, and expert insights into potential challenges.
This compound is a non-proteinogenic α-amino acid featuring a quaternary stereocenter. Its rigid cyclopentyl moiety makes it a valuable building block in medicinal chemistry for designing conformationally constrained peptides and small molecule therapeutics.[1][2] The synthesis of molecules incorporating this scaffold invariably requires the use of protecting groups for both the α-amino and carboxylic acid functionalities to prevent undesired side reactions and control regioselectivity.[3][4][]
Effective synthetic strategies rely on the concept of orthogonal protection , where different protecting groups can be removed under distinct chemical conditions without affecting one another.[3][6][7] This allows for the sequential and selective unmasking of functional groups, a cornerstone of modern multi-step organic synthesis.[4] This guide provides detailed protocols and the underlying chemical principles for the deprotection of commonly used amine and carboxyl protecting groups in derivatives of this compound.
Deprotection Strategies: A General Workflow
The path from a fully protected amino acid ester to the final, deprotected product involves one or more selective cleavage reactions. The choice of which group to remove first is dictated by the overall synthetic plan and the orthogonality of the chosen protecting groups.
Caption: General deprotection workflow for this compound esters.
Section 1: Amine Protection Group Removal
The protection of the α-amino group is critical to prevent self-condensation and to control peptide bond formation. The tert-Butoxycarbonyl (Boc) and Carbobenzyloxy (Cbz) groups are among the most common choices.
Deprotection of the N-Boc Group via Acidolysis
The N-Boc group is a cornerstone of modern synthesis due to its stability in a wide range of conditions and its facile removal under acidic conditions.[] The steric bulk of the cyclopentyl group does not significantly hinder this process.
Mechanism Rationale: The deprotection proceeds via an E1 elimination mechanism. The tert-butyl carbamate is protonated by a strong acid, leading to the loss of a stable tert-butyl cation (which is scavenged by the solvent or nucleophiles) and the formation of an unstable carbamic acid. This intermediate spontaneously decarboxylates to release the free amine and carbon dioxide.
Caption: Simplified mechanism of acid-catalyzed N-Boc deprotection.
Experimental Protocol: N-Boc Deprotection with TFA
This protocol describes the removal of the N-Boc group from N-Boc-2-amino-2-cyclopentylacetic acid methyl ester.
-
Materials:
-
N-Boc-2-amino-2-cyclopentylacetic acid methyl ester (1.0 eq)
-
Dichloromethane (DCM), reagent grade
-
Trifluoroacetic acid (TFA), reagent grade
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve the N-Boc protected amino ester (1.0 eq) in DCM to a concentration of approximately 0.1-0.2 M in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid (TFA, 5-10 eq) dropwise to the stirred solution. The amount of TFA can be adjusted; often a 20-50% v/v solution of TFA in DCM is used.[8]
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-3 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Re-dissolve the residue in a suitable organic solvent like ethyl acetate or DCM.
-
Carefully neutralize the crude product by washing with saturated aqueous NaHCO₃ solution until gas evolution ceases. Caution: CO₂ evolution can cause pressure buildup.
-
Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected amine as its free base.
-
| Parameter | Condition | Rationale / Notes |
| Acid | TFA, 4M HCl in Dioxane | TFA is volatile and easily removed. HCl in dioxane provides the amine as its hydrochloride salt directly, which can be advantageous for stability and purification.[8] |
| Solvent | Dichloromethane (DCM) | Good solvent for both starting material and reagents; inert under acidic conditions. |
| Temperature | 0 °C to Room Temp. | Initial cooling helps to control any potential exotherm. The reaction proceeds readily at room temperature. |
| Work-up | Basic wash (e.g., NaHCO₃) | Crucial for removing acid and isolating the free amine. If the hydrochloride salt is desired, this step is omitted. |
Deprotection of the N-Cbz Group via Hydrogenolysis
The Carbobenzyloxy (Cbz or Z) group is valued for its orthogonality to the Boc group, as it is stable to acidic and basic conditions but is readily cleaved by catalytic hydrogenolysis.[9]
Mechanism Rationale: This reaction involves the heterogeneous catalysis-mediated cleavage of the benzylic C-O bond.[9] The Cbz-protected amine is adsorbed onto the surface of the palladium catalyst, where hydrogen gas (or a hydrogen donor) reduces the benzyl carbamate. This forms an unstable carbamic acid, which, similar to the Boc-deprotection intermediate, spontaneously decarboxylates to yield the free amine, toluene, and CO₂.[9][10]
Experimental Protocol: N-Cbz Deprotection using Pd/C and H₂
This protocol details the removal of the N-Cbz group from an N-Cbz protected this compound ester.
-
Materials:
-
N-Cbz-protected amino ester (1.0 eq)
-
Palladium on carbon (10% Pd/C, ~5-10 mol% Pd)
-
Methanol (MeOH) or Ethanol (EtOH), ACS grade
-
Hydrogen (H₂) gas source (balloon or hydrogenation apparatus)
-
Celite® or a similar filter aid
-
-
Procedure:
-
Dissolve the N-Cbz protected compound in MeOH or EtOH in a flask suitable for hydrogenation.
-
Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., Nitrogen or Argon). Caution: Pd/C can be pyrophoric, especially when dry.
-
Seal the reaction vessel and purge it with hydrogen gas. Maintain a positive pressure of H₂ using a balloon or connect it to a Parr hydrogenator.
-
Stir the suspension vigorously at room temperature. Reaction progress can be monitored by TLC or by the consumption of hydrogen. Reactions are typically complete within 2-16 hours.
-
Once the reaction is complete, carefully vent the hydrogen and purge the flask with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake thoroughly with the reaction solvent (MeOH or EtOH).
-
Combine the filtrates and concentrate under reduced pressure to obtain the deprotected amine. The byproducts (toluene and CO₂) are volatile and typically removed during this step.
-
| Parameter | Condition | Rationale / Notes |
| Catalyst | 10% Palladium on Carbon (Pd/C) | The most common and efficient catalyst for hydrogenolysis.[9][10] |
| Hydrogen Source | H₂ gas, Ammonium Formate | H₂ gas is traditional. Ammonium formate can be used for transfer hydrogenolysis, which avoids the need for specialized hydrogenation equipment.[9] |
| Solvent | Methanol, Ethanol, Ethyl Acetate | Protic solvents are generally effective. Ethyl acetate is also a common choice. |
| Safety | Inert atmosphere for catalyst handling | Pd/C can ignite in the presence of air and solvents. Handle with care. |
Section 2: Carboxyl Protection Group Removal
Ester protecting groups are essential for masking the carboxylic acid functionality. Their removal regenerates the carboxylate, which is a key step before subsequent coupling reactions or to yield the final free amino acid.
Saponification of Methyl and Ethyl Esters
Simple alkyl esters like methyl and ethyl esters are typically removed under basic hydrolytic conditions, a reaction known as saponification.[][11]
Mechanism Rationale: Saponification is a base-mediated hydrolysis. A hydroxide ion (from LiOH, NaOH, etc.) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the alkoxide (e.g., methoxide or ethoxide) as a leaving group. An irreversible acid-base reaction between the newly formed carboxylic acid and the alkoxide drives the reaction to completion.[11] A final acidic workup is required to protonate the carboxylate salt.
Caption: Simplified mechanism for the saponification of esters.
Experimental Protocol: Saponification with Lithium Hydroxide
This protocol describes the hydrolysis of a this compound methyl or ethyl ester. Lithium hydroxide is often preferred as it can reduce the risk of racemization at the α-carbon compared to NaOH or KOH.[11][12]
-
Materials:
-
Amino ester (e.g., N-Boc-2-amino-2-cyclopentylacetic acid methyl ester) (1.0 eq)
-
Lithium hydroxide monohydrate (LiOH·H₂O) (1.5-3.0 eq)
-
Tetrahydrofuran (THF)
-
Water (deionized)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate or other suitable extraction solvent
-
-
Procedure:
-
Dissolve the amino ester in a mixture of THF and water (e.g., a 3:1 to 1:1 ratio) in a round-bottom flask.
-
Add LiOH·H₂O (1.5-3.0 eq) to the solution and stir vigorously at room temperature.
-
Monitor the reaction by TLC until the starting ester is fully consumed (typically 2-6 hours).
-
Once complete, remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like hexanes or ether to remove any non-acidic impurities.
-
Cool the aqueous layer to 0 °C and acidify to pH 2-3 by the slow addition of 1 M HCl.
-
Extract the product into ethyl acetate or another suitable organic solvent (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the carboxylic acid.
-
| Parameter | Condition | Rationale / Notes |
| Base | LiOH, NaOH, KOH | LiOH is generally milder and preferred for substrates prone to racemization.[12][13] |
| Solvent System | THF/H₂O, MeOH/H₂O, Dioxane/H₂O | A co-solvent system is required to solubilize both the organic substrate and the inorganic base.[11] |
| Temperature | 0 °C to Room Temp. | Lower temperatures can help minimize epimerization of the chiral center. |
| Work-up | Acidification | Essential to protonate the carboxylate salt and allow for extraction into an organic solvent.[11] |
Acidic Cleavage of tert-Butyl Esters
The tert-butyl (tBu) ester is an excellent carboxyl protecting group that is stable to basic and nucleophilic conditions but, like the Boc group, is readily cleaved by strong acid.[][14]
Mechanism Rationale: The mechanism is analogous to that of N-Boc deprotection. The ester oxygen is protonated, leading to the elimination of the stable tert-butyl cation and formation of the free carboxylic acid. The isobutylene byproduct is volatile. This makes the tBu ester orthogonal to methyl/ethyl esters (cleaved by base) and benzyl esters (cleaved by hydrogenolysis).
Experimental Protocol: Cleavage with TFA
-
Materials:
-
tert-Butyl N-Boc-2-amino-2-cyclopentylacetate (1.0 eq)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
-
Procedure:
-
The procedure is nearly identical to the N-Boc deprotection protocol. Dissolve the tBu ester in DCM.
-
Treat with a 25-50% solution of TFA in DCM at 0 °C to room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure to yield the carboxylic acid.
-
References
- Wikipedia. Protecting group.
- EvitaChem. ethyl (2S)
- SciSpace. Amino Acid-Protecting Groups.
- Albericio, F. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-39.
- Debenham, J. S., Madsen, R., Roberts, C., & Fraser-Reid, B. Two New Orthogonal Amine-Protecting Groups that can be Cleaved under Mild or Neutral Conditions. Journal of the American Chemical Society.
- Advanced Synthesis and Applications of 2-Amino-2-cyclopropylacetic Acid.
- Fiveable. Orthogonal Protection Definition.
- Benchchem. Conditions for the Removal of the Z (Cbz)
- ThalesNano. Deprotection Reactions Using the H-Cube® Continuous Flow Reactor.
- Organic-Chemistry.org. Cbz-Protected Amino Groups. [Link]
- BOC Sciences. Amino Acid Protection & Deprotection Services.
- Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups.
- MedChemExpress. (R)-2-amino-2-cyclopentylacetic acid.
- Wu, Y. et al. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. PubMed.
- PubChem. This compound.
- ResearchGate.
- Organic Chemistry Portal. tert-Butyl Esters. [Link]
- Wu, Y., et al. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2.
- Laconde, G., et al. (2000). Saponification of esters of chiral alpha-amino acids anchored through their amine function on solid support. PubMed.
- OperaChem.
Sources
- 1. nbinno.com [nbinno.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scispace.com [scispace.com]
- 4. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protecting group - Wikipedia [en.wikipedia.org]
- 7. fiveable.me [fiveable.me]
- 8. reddit.com [reddit.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. thalesnano.com [thalesnano.com]
- 11. Saponification-Typical procedures - operachem [operachem.com]
- 12. EP0523461A2 - Process for the saponification of aminoacid-/peptide ester - Google Patents [patents.google.com]
- 13. Saponification of esters of chiral alpha-amino acids anchored through their amine function on solid support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tert-Butyl Esters [organic-chemistry.org]
- 15. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes & Protocols: 2-Amino-2-cyclopentylacetic Acid as a Versatile Building Block in Medicinal Chemistry
Introduction: The Strategic Value of Conformational Constraint
In the landscape of modern drug discovery, the pursuit of molecules with enhanced potency, selectivity, and favorable pharmacokinetic profiles is paramount. Non-proteinogenic amino acids represent a powerful toolkit for medicinal chemists to sculpt novel therapeutic agents that transcend the limitations of their natural counterparts. Among these, 2-Amino-2-cyclopentylacetic acid, a conformationally constrained glycine derivative, has emerged as a building block of significant strategic value.[1][2][3]
The defining feature of this molecule is the cyclopentyl ring attached to the α-carbon. This cyclic substitution imparts a significant degree of rigidity compared to linear side chains, which has profound implications for molecular design.[1] By locking the dihedral angles around the α-carbon, the cyclopentyl group reduces the entropic penalty upon binding to a biological target, potentially leading to a significant increase in binding affinity. Furthermore, this steric bulk can enhance metabolic stability by shielding susceptible bonds from enzymatic degradation and improve a compound's lipophilicity, which can aid in traversing cellular membranes and improving bioavailability.[4]
This guide provides an in-depth exploration of this compound, detailing its properties, synthetic applications, and providing field-proven protocols for its incorporation into drug-like scaffolds.
Physicochemical & Structural Properties
A thorough understanding of a building block's fundamental properties is the foundation of rational drug design. This compound is a white to off-white solid at room temperature. Its key properties are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | [5] |
| Synonyms | DL-Cyclopentylglycine, 2-Cyclopentylglycine | [5][6] |
| Molecular Formula | C₇H₁₃NO₂ | [5][7] |
| Molecular Weight | 143.18 g/mol | [5][7] |
| CAS Number | 933-95-9 | [6][8] |
| XLogP3 (Lipophilicity) | -1.5 | [5][7] |
| InChIKey | XBPKRVHTESHFAA-UHFFFAOYSA-N | [5] |
Core Applications in Medicinal Chemistry
The unique structural attributes of this compound make it a valuable precursor for several classes of therapeutic agents. Its primary utility lies in its role as a constrained scaffold for mimicking or modulating the activity of endogenous ligands.
Development of Gabapentinoid Analogs for Neuropathic Pain and Epilepsy
A prominent application of cyclic amino acids is in the synthesis of analogs of gabapentin and pregabalin.[9] These drugs exert their therapeutic effects by binding to the α2-δ subunit of voltage-gated calcium channels, modulating neurotransmitter release.[9] The design of novel gabapentinoids often seeks to improve potency, refine the pharmacokinetic profile, or reduce side effects.
Rationale for Use: this compound serves as an excellent starting point for creating novel gabapentinoids. The cyclopentyl moiety acts as a bioisostere for the cyclohexyl group of gabapentin, presenting a rigid and lipophilic anchor for interaction with the α2-δ protein. By modifying the acetic acid portion of the molecule, chemists can fine-tune the compound's properties to optimize its therapeutic window.
Below is a representative workflow for the synthesis of a novel gabapentinoid analog, demonstrating the central role of this compound.
Caption: Synthetic workflow for a gabapentinoid analog.
Constrained Peptides and Peptidomimetics
In peptide-based drug design, controlling the conformation of the peptide backbone is crucial for enhancing stability against proteolysis and locking the molecule into a bioactive conformation.[1]
Rationale for Use: Incorporating this compound into a peptide sequence introduces a localized conformational constraint. The cyclopentyl group restricts the rotation of the peptide backbone at the point of insertion, influencing the overall secondary structure. This can lead to peptides with enhanced receptor affinity, selectivity, and significantly longer biological half-lives.
Experimental Protocols
The following protocols are provided as a guide for researchers. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Synthesis of N-Benzyl-2-amino-2-cyclopentylacetamide (A Gabapentinoid Analog Intermediate)
This protocol details a standard amide coupling reaction to demonstrate the use of this compound as a core building block.
Objective: To synthesize a representative amide derivative as a key intermediate for more complex gabapentinoid analogs.
Materials and Reagents:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM)
-
Tetrahydrofuran (THF)
-
N,N-Diisopropylethylamine (DIPEA)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Benzylamine
-
Trifluoroacetic acid (TFA)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Methodology:
Part A: N-Boc Protection
-
Dissolution: Suspend this compound (1.0 eq) in a 1:1 mixture of THF and water.
-
Basification: Add Sodium Bicarbonate (2.5 eq) to the suspension.
-
Protection: Add a solution of Boc₂O (1.1 eq) in THF dropwise at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir overnight.
-
Workup: Remove the THF under reduced pressure. Wash the aqueous residue with diethyl ether. Acidify the aqueous layer to pH 2-3 with 1M HCl and extract with ethyl acetate (3x).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield N-Boc-2-amino-2-cyclopentylacetic acid as a solid.
Part B: Amide Coupling
-
Activation: Dissolve N-Boc-2-amino-2-cyclopentylacetic acid (1.0 eq) in DCM. Add DIPEA (2.5 eq) and HATU (1.2 eq). Stir the mixture at room temperature for 20 minutes.
-
Coupling: Add Benzylamine (1.1 eq) to the activated acid solution.
-
Reaction: Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.
-
Workup: Dilute the reaction mixture with DCM. Wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography (Hexanes:EtOAc gradient) to yield the protected amide intermediate.
Part C: Boc Deprotection
-
Cleavage: Dissolve the purified protected amide from Part B in DCM (approx. 0.1 M solution). Add Trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C.
-
Reaction: Stir the mixture at room temperature for 2 hours.
-
Isolation: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in a minimal amount of DCM and precipitate the product by adding diethyl ether. Filter the solid and wash with cold diethyl ether to yield the final product, N-Benzyl-2-amino-2-cyclopentylacetamide, typically as a TFA salt.
Protocol 2: General Workflow for Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the general steps for incorporating Fmoc-protected this compound into a peptide chain using an automated peptide synthesizer or manual SPPS techniques.
Caption: Standard Fmoc-SPPS cycle workflow.
Methodology Overview:
-
Resin Preparation: Start with a suitable solid support (e.g., Rink Amide resin) pre-loaded with the C-terminal amino acid.
-
Fmoc Deprotection: Swell the resin in a suitable solvent like DMF. Treat the resin with a 20% solution of piperidine in DMF to remove the N-terminal Fmoc protecting group.
-
Washing: Thoroughly wash the resin with DMF and DCM to remove excess piperidine and byproducts.
-
Coupling: In a separate vessel, pre-activate Fmoc-(D)-2-cyclopentylglycine (or the L-enantiomer) (3-5 eq) with a coupling agent like HBTU/HCTU in the presence of a base such as DIPEA. Add this activated solution to the resin. Allow the coupling reaction to proceed for 1-2 hours.
-
Washing: Wash the resin again as in step 3 to remove unreacted reagents.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the desired peptide sequence.
-
Final Cleavage: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) to cleave the peptide from the resin and remove all side-chain protecting groups.
-
Purification: Precipitate the crude peptide in cold diethyl ether, and purify using reverse-phase HPLC.
Conclusion
This compound is a powerful and versatile building block in medicinal chemistry. Its inherent conformational rigidity provides a reliable strategy for enhancing the biological activity and pharmacokinetic properties of small molecules and peptides. The protocols outlined in this guide serve as a practical starting point for researchers looking to leverage the unique advantages of this constrained amino acid in their drug discovery programs. By providing a stable and well-defined scaffold, it enables the rational design of next-generation therapeutics with improved efficacy and safety profiles.
References
- 2-Amino-2-cyclopropylacetic Acid: Properties, Synthesis, and Applic
- Advanced Synthesis and Applications of 2-Amino-2-cyclopropylacetic Acid. Google Vertex AI Search.
- (R)
- 2-Amino-N-cyclopentylacetamide. Chem-Impex.
- This compound | Amino Acid Deriv
- Novel cyclopropyl beta-amino acid analogues of pregabalin and gabapentin that target the alpha2-delta protein. PubMed.
- This compound | C7H13NO2 | CID 224366. PubChem, NIH.
- (2S)-2-amino-2-cyclopentylacetic acid | C7H13NO2 | CID 10374564. PubChem.
- This compound (Cas 933-95-9). Parchem.
- This compound | 933-95-9. Sigma-Aldrich.
- 933-95-9 | this compound. AiFChem.
Sources
- 1. nbinno.com [nbinno.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound | C7H13NO2 | CID 224366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. parchem.com [parchem.com]
- 7. (2S)-2-amino-2-cyclopentylacetic acid | C7H13NO2 | CID 10374564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 933-95-9 | this compound - AiFChem [aifchem.com]
- 9. Novel cyclopropyl beta-amino acid analogues of pregabalin and gabapentin that target the alpha2-delta protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for coupling 2-Amino-2-cyclopentylacetic acid with hindered amino acids
Protocol for Coupling 2-Amino-2-cyclopentylacetic Acid with Hindered Amino Acids
For: Researchers, scientists, and drug development professionals.
Introduction: Navigating the Challenges of Sterically Hindered Couplings
The incorporation of α,α-disubstituted amino acids, such as this compound, into peptide sequences is a critical strategy in modern drug discovery. These sterically hindered residues can enforce specific conformations, enhance proteolytic stability, and improve the pharmacokinetic profiles of peptide-based therapeutics. However, the bulky nature of these amino acids presents significant challenges to standard peptide coupling protocols, often resulting in low yields, incomplete reactions, and epimerization.[1][2]
This application note provides a comprehensive guide to effectively couple this compound with other hindered amino acids. We will delve into the rationale behind the selection of coupling reagents, optimization of reaction conditions, and provide detailed, step-by-step protocols for both solid-phase and solution-phase synthesis.
The Challenge of Steric Hindrance
The primary obstacle in coupling α,α-disubstituted amino acids is the steric bulk surrounding the α-carbon. This hindrance impedes the approach of the activated carboxylic acid to the amino group of the incoming amino acid, slowing down the rate of amide bond formation.[2] Traditional coupling reagents, such as carbodiimides like DCC and DIC, often fail or lead to significant side reactions when used for these challenging couplings.[1]
To overcome this, more potent coupling reagents are required. Uronium/aminium salts like HATU and COMU have emerged as the gold standard for such demanding applications.[3][4][5][6] These reagents form highly reactive activated esters that can overcome the steric barrier and facilitate efficient amide bond formation with minimal racemization.[3][4]
Selecting the Optimal Coupling Reagent
The choice of coupling reagent is paramount for the successful synthesis of peptides containing hindered amino acids.[6] Below is a comparison of commonly used high-efficiency coupling reagents suitable for coupling this compound.
| Coupling Reagent | Full Name | Key Advantages | Considerations |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Gold standard for hindered couplings, high efficiency, low racemization.[3][4] | Can cause guanidinylation of the free amine if used in excess.[7] |
| COMU | (1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | Comparable efficiency to HATU, safer (non-explosive byproducts), excellent solubility.[6][8][9] | |
| HCTU | O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | More reactive than HBTU, good for routine synthesis.[7] | Can cause guanidinylation. |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Excellent for hindered couplings and fragment condensation, does not cause guanidinylation.[7] |
For the coupling of this compound, both HATU and COMU are highly recommended due to their proven efficacy in overcoming steric hindrance.[3][5][10]
Reaction Workflow: A Visual Guide
The following diagram illustrates the general workflow for the coupling of a protected this compound to a resin-bound amino acid using a uronium/aminium salt coupling reagent.
Caption: General workflow for solid-phase peptide synthesis (SPPS) involving activation and coupling of a hindered amino acid.
Detailed Protocol: Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual coupling of Fmoc-2-amino-2-cyclopentylacetic acid onto a solid support.
Materials:
-
Fmoc-protected this compound
-
Peptide synthesis grade Dimethylformamide (DMF)
-
Coupling Reagent (HATU or COMU)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Resin with a free amino group (e.g., Rink Amide resin)
-
20% Piperidine in DMF (for Fmoc deprotection)
-
Dichloromethane (DCM)
-
Kaiser test kit
Protocol Steps:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection (if applicable): If the resin is Fmoc-protected, deprotect by treating with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
Preparation of Amino Acid Solution:
-
In a separate vial, dissolve 3 equivalents of Fmoc-2-amino-2-cyclopentylacetic acid in DMF.
-
Add 3 equivalents of the coupling reagent (HATU or COMU).
-
Add 6 equivalents of DIPEA.
-
Allow the solution to pre-activate for 1-2 minutes.[11]
-
-
Coupling Reaction:
-
Add the pre-activated amino acid solution to the resin.
-
Agitate the reaction vessel at room temperature for at least 2 hours. For particularly difficult couplings, the reaction time can be extended to 4 hours or overnight.
-
-
Monitoring the Coupling:
-
Take a small sample of the resin beads and wash them thoroughly with DMF and DCM.
-
Perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), proceed to a second coupling.
-
-
Double Coupling (if necessary):
-
Drain the reaction vessel and wash the resin with DMF (3x).
-
Repeat steps 3 and 4 with a fresh solution of activated amino acid.
-
-
Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove any excess reagents and byproducts.
-
Next Cycle: The resin is now ready for the deprotection of the Fmoc group and the coupling of the next amino acid in the sequence.
Mechanism of Action: HATU-mediated Coupling
The enhanced reactivity of HATU stems from its ability to form a highly reactive OAt-active ester. The pyridine nitrogen in the HOAt moiety provides anchimeric assistance during the aminolysis step, accelerating the rate of amide bond formation.
Caption: Simplified mechanism of HATU-mediated peptide coupling.
Troubleshooting Common Issues
| Problem | Potential Cause | Recommended Solution |
| Incomplete Coupling (Positive Kaiser Test) | Steric hindrance impeding the reaction. | 1. Extend Reaction Time: Allow the coupling to proceed overnight. 2. Increase Temperature: Gently heat the reaction to 30-40°C. 3. Double Couple: Always a good practice for hindered residues.[12] |
| Low Yield of Final Peptide | Aggregation of the growing peptide chain on the resin. | 1. Use a "Magic Mixture": A solvent system of DCM/DMF/NMP (1:1:1) can improve solvation.[13] 2. Incorporate Pseudoproline Dipeptides: These can disrupt secondary structure formation.[13] |
| Racemization | Prolonged activation time or use of a strong base. | 1. Minimize Pre-activation Time: Add the activated amino acid solution to the resin promptly. 2. Use a Weaker Base: Consider using 2,4,6-collidine in place of DIPEA. |
Purification of Peptides Containing Hindered Residues
The purification of peptides containing bulky, hydrophobic residues like this compound can be challenging due to their tendency to aggregate and their poor solubility.[14][15]
-
Standard Purification Method: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common method for peptide purification.[16] A C18 column is typically used with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).
-
Solubility Issues: If the crude peptide is difficult to dissolve, consider using a small amount of organic solvent like acetonitrile or DMSO to aid in solubilization.[14] For peptides with a net acidic or basic charge, adjusting the pH of the solution can improve solubility.[17]
-
Alternative Purification Strategies: For extremely hydrophobic peptides, alternative chromatographic techniques such as ion-exchange or size-exclusion chromatography may be necessary.[18]
Conclusion
The successful incorporation of this compound into peptide sequences is achievable with the appropriate selection of coupling reagents and optimized protocols. The use of potent uronium/aminium salts like HATU and COMU, combined with strategies such as extended reaction times and double coupling, can effectively overcome the challenges posed by steric hindrance. By following the detailed protocols and troubleshooting guidelines presented in this application note, researchers can confidently synthesize novel peptides containing this and other sterically demanding amino acids, paving the way for the development of next-generation peptide therapeutics.
References
- HATU: Gold Standard Peptide Coupling Reagent for Amide Bo... - Inhibitor Research Hub. (2025).
- HATU: The Advanced Peptide Coupling Reagent for Efficient Amide Bond Formation. (n.d.).
- Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development - ACS Publications. (n.d.).
- Peptide Coupling Reagents Guide - Sigma-Aldrich. (n.d.).
- COMU Novabiochem coupling reagents for peptide synthesis - Merck Millipore. (2009).
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem. (2024).
- Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. (n.d.).
- COMU: A third generation of uronium-type coupling reagents - Luxembourg Bio Technologies. (2009).
- HATU - Enamine. (n.d.).
- Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC - NIH. (n.d.).
- COMU; CAS 1075198-30-9 - Aapptec Peptides. (n.d.).
- Overcoming Aggregation in Solid-phase Peptide Synthesis - Sigma-Aldrich. (n.d.).
- Five Tips and Tricks for Success in Solid Phase Peptide Synthesis - Biotage. (2023).
- Insoluble Peptide Purification-HongTide Biotechnology. (n.d.).
- Peptide Purification Process & Methods: An Overview - Bachem. (n.d.).
- Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (2020).
- Efficient Purification of Synthetic Peptides at High and Low pH - Agilent. (n.d.).
- Navigating the Challenges of Coupling Hindered Amino Acids: A Technical Support Guide for Tic Incorporation - Benchchem. (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. peptidebridge.com [peptidebridge.com]
- 4. nbinno.com [nbinno.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. bachem.com [bachem.com]
- 7. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. peptide.com [peptide.com]
- 10. HATU - Enamine [enamine.net]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. biotage.com [biotage.com]
- 13. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 14. Insoluble Peptide Purification-HongTide Biotechnology [hongtide.com]
- 15. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]
- 16. bachem.com [bachem.com]
- 17. agilent.com [agilent.com]
- 18. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 2-Amino-2-cyclopentylacetic Acid Hydrochloride: An Application Note and Protocol
Introduction
2-Amino-2-cyclopentylacetic acid, also known as 1-aminocyclopentanecarboxylic acid or cycloleucine, is a non-proteinogenic α-amino acid. Its constrained cyclic structure imparts unique conformational properties, making it a valuable building block in medicinal chemistry and drug development.[1] Incorporation of this amino acid into peptides can enhance metabolic stability and influence secondary structure. Furthermore, as an inhibitor of methionine adenosyltransferase, it plays a role in biochemical research as a specific and reversible inhibitor of nucleic acid methylation.[1] This application note provides a detailed, two-step protocol for the synthesis of this compound hydrochloride, a stable and readily usable form of the amino acid. The synthesis proceeds via the well-established Bucherer-Bergs reaction to form the intermediate 5,5-cyclopentamethylenehydantoin, followed by alkaline hydrolysis and subsequent conversion to the hydrochloride salt.
Synthesis Overview
The synthesis of this compound hydrochloride is achieved through a robust two-step process starting from cyclopentanone. The first step is the Bucherer-Bergs reaction, a multicomponent reaction that efficiently produces 5,5-disubstituted hydantoins from a ketone, a cyanide source, and ammonium carbonate.[2][3][4] The resulting 5,5-cyclopentamethylenehydantoin is then subjected to alkaline hydrolysis to open the hydantoin ring, followed by acidification to yield the desired amino acid as its hydrochloride salt.
Caption: Overall workflow for the synthesis of this compound hydrochloride.
Part 1: Synthesis of 5,5-Cyclopentamethylenehydantoin
The initial step of the synthesis is the formation of the hydantoin ring from cyclopentanone. The Bucherer-Bergs reaction is a reliable method for this transformation.[2][4][5]
Mechanistic Insight
The reaction proceeds through the initial formation of a cyanohydrin from cyclopentanone and cyanide. Ammonia, generated from ammonium carbonate, then displaces the hydroxyl group to form an aminonitrile. The aminonitrile subsequently undergoes cyclization with carbon dioxide, also derived from ammonium carbonate, to yield the stable 5,5-cyclopentamethylenehydantoin.[6]
Experimental Protocol
Materials:
-
Cyclopentanone
-
Potassium cyanide (KCN)
-
Ammonium carbonate ((NH₄)₂CO₃)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
In a well-ventilated fume hood, prepare a solution of potassium cyanide and ammonium carbonate in a mixture of ethanol and water. A typical molar ratio of ketone to cyanide to ammonium carbonate is 1:2:2.[6]
-
To this solution, add cyclopentanone dropwise with stirring at room temperature.
-
Heat the reaction mixture to reflux (approximately 80-100 °C) and maintain for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).[6]
-
After cooling to room temperature, carefully acidify the reaction mixture with hydrochloric acid to precipitate the crude 5,5-cyclopentamethylenehydantoin.[6]
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry.
-
The crude product can be purified by recrystallization from an ethanol/water mixture.[6]
Part 2: Hydrolysis of 5,5-Cyclopentamethylenehydantoin and Formation of the Hydrochloride Salt
The second stage of the synthesis involves the hydrolysis of the hydantoin intermediate to the free amino acid, which is then converted to its hydrochloride salt for improved stability and handling.
Mechanistic Insight
Alkaline hydrolysis with a strong base, such as barium hydroxide, cleaves the amide bonds within the hydantoin ring. Subsequent acidification of the reaction mixture protonates the amino group and the carboxylate, leading to the formation of the amino acid hydrochloride salt.
Experimental Protocol
Materials:
-
5,5-Cyclopentamethylenehydantoin
-
Barium hydroxide octahydrate (Ba(OH)₂)·8H₂O)
-
Water
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
Procedure:
-
Prepare a suspension of 5,5-cyclopentamethylenehydantoin and barium hydroxide octahydrate in water.
-
Heat the mixture under reflux for an extended period (typically 12 hours or more) to ensure complete hydrolysis.[7]
-
After cooling, carefully acidify the reaction mixture with concentrated hydrochloric acid while cooling in an ice bath.[7] This will precipitate barium salts, which can be removed by filtration.
-
Evaporate the filtrate to dryness under reduced pressure.[7]
-
The resulting residue, containing the crude this compound hydrochloride, is then taken up in ethanol, and any remaining insoluble inorganic salts are removed by filtration.[7]
-
The ethanolic solution is concentrated under reduced pressure to yield the purified hydrochloride salt. The product can be further purified by recrystallization if necessary.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| 5,5-Cyclopentamethylenehydantoin | C₇H₁₀N₂O₂ | 154.17 | - | - |
| This compound hydrochloride | C₇H₁₄ClNO₂ | 179.64 | 274 (decomposes)[1] | Crystalline powder[1] |
Trustworthiness and Validation
To ensure the identity and purity of the synthesized this compound hydrochloride, a comprehensive analytical characterization should be performed. The following techniques are recommended:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure of the final product.
-
FT-IR Spectroscopy: To identify the characteristic functional groups (amine, carboxylic acid).
-
Mass Spectrometry: To verify the molecular weight of the compound.
-
Melting Point Analysis: To compare with the literature value as an indicator of purity.[1]
-
Elemental Analysis: To determine the elemental composition and confirm the empirical formula.
The successful synthesis of the intermediate, 5,5-cyclopentamethylenehydantoin, can be confirmed by similar analytical techniques prior to proceeding with the hydrolysis step.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of this compound hydrochloride, a valuable building block for research and development in the pharmaceutical and life sciences. By following the outlined Bucherer-Bergs reaction and subsequent hydrolysis, researchers can efficiently produce this important non-proteinogenic amino acid in its stable hydrochloride form. Adherence to the described procedures and thorough analytical validation will ensure a high-quality final product suitable for a wide range of applications.
References
- Bucherer, H. T.; Bergs, H.
- Narender, P.; et al. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules2014, 19, 19635-19655.
- MDPI. Bucherer–Bergs Multicomponent Synthesis of Hydantoins. Encyclopedia2021, 1, 683-697.
- Schöllkopf, U.; et al. Process for the preparation of 1-amino-cyclopropane-carboxylic acid compounds. U.S. Patent 4,367,344, issued January 4, 1983.
- Molbase. 1-aminocyclopentane-1-carboxylic acid.
- NIST. Cyclopentanecarboxylic acid, 1-amino-. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD, 20899.
- PubChem. 1-Aminocyclohexanecarboxylic acid. National Center for Biotechnology Information. PubChem Compound Database; CID=1366.
- NIST. Cyclopentanecarboxylic acid, 1-amino-. In NIST Mass Spec Data Center.
- PubChem. Cycloleucine. National Center for Biotechnology Information. PubChem Compound Database; CID=2901.
- Golm Metabolome Database. Synonyms of Cyclopentanecarboxylic acid, 1-amino-.
- Wang, L.; et al. Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid. Chinese Patent CN103864635A, published June 18, 2014.
- Usami, Y.; et al. Synthesis of 5-Hydroxy-5-vinyl-2-cyclopentenones, a Family of Rare-Type Natural Products Mostly Recovered from Marine Sources. Molecules2021, 26, 3326.
Sources
- 1. Cycloleucine | C6H11NO2 | CID 2901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. US4367344A - Process for the preparation of 1-amino-cyclopropane-carboxylic acid compounds - Google Patents [patents.google.com]
Application of 2-Amino-2-cyclopentylacetic acid in Constrained Peptides: A Technical Guide for Researchers
Introduction: The Pursuit of Conformational Rigidity in Peptide Therapeutics
Peptides offer remarkable specificity and potency as therapeutic agents, yet their application is often hampered by inherent limitations such as low metabolic stability and poor bioavailability.[1] A primary reason for these drawbacks is their conformational flexibility, which makes them susceptible to proteolytic degradation. Introducing conformational constraints into a peptide's structure is a powerful strategy to overcome these challenges.[2] By pre-organizing the peptide into its bioactive conformation, we can enhance binding affinity, increase resistance to proteases, and improve overall pharmacokinetic profiles.[1]
Non-natural amino acids are central to this strategy.[3] Among these, α,α-disubstituted amino acids, which feature two substituents on the alpha-carbon, are particularly effective at restricting the peptide backbone's rotational freedom. 2-Amino-2-cyclopentylacetic acid (also known as L-Cyclopentylglycine or Cpg) is a prime example of such a building block. Its cyclopentyl ring fused to the Cα atom imposes significant steric constraints, making it an excellent tool for inducing stable secondary structures, particularly helical folds, within a peptide sequence.[4]
This guide provides a comprehensive overview of the application of this compound in the design of constrained peptides. We will delve into the rationale for its use, provide detailed protocols for its incorporation via Solid-Phase Peptide Synthesis (SPPS), and discuss methods for analyzing the resulting peptides.
Scientific Rationale: Why Incorporate this compound?
The decision to incorporate a sterically demanding residue like this compound is driven by the desire to control peptide conformation and enhance its drug-like properties.
-
Induction of Helical Structures: The significant steric bulk of the cyclopentyl group restricts the allowable Ramachandran angles (Φ and Ψ) of the peptide backbone. This constraint strongly favors the formation of helical secondary structures, such as α-helices or 3₁₀-helices.[4] Stabilizing a helical conformation is often critical for mediating protein-protein interactions.[5]
-
Enhanced Proteolytic Stability: Proteases recognize and cleave peptide bonds based on the conformation of the substrate. By locking the peptide into a specific, non-native conformation, the incorporation of Cpg can render the adjacent peptide bonds unrecognizable by common proteases, thereby increasing the peptide's in-vivo half-life.[6][7]
-
Improved Binding Affinity: Pre-organizing a peptide into its receptor-binding conformation reduces the entropic penalty upon binding. This can lead to a significant increase in binding affinity (lower Kd value) and potency.[2] The rigid cyclopentyl scaffold can also serve as a hydrophobic interaction motif with the target protein.
The logical flow for employing this amino acid in a drug discovery workflow is outlined below.
Protocols for Incorporation via Solid-Phase Peptide Synthesis (SPPS)
The primary challenge in synthesizing peptides containing this compound is overcoming the steric hindrance during the coupling step.[8] Standard coupling reagents may lead to low yields or incomplete reactions. The use of potent activating agents is essential for success. This protocol is based on the widely used Fmoc/tBu strategy.[9]
Materials
-
Resin: Rink Amide resin (for C-terminal amides) or pre-loaded Wang/Trityl resin.
-
Amino Acids: Fmoc-protected amino acids, including Fmoc-2-Amino-2-cyclopentylacetic acid.
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Piperidine.
-
Coupling Reagents:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[10]
-
N,N'-Diisopropylethylamine (DIEA)
-
-
Deprotection Solution: 20% (v/v) Piperidine in DMF.
-
Washing Solvents: DMF, DCM.
-
Cleavage Cocktail (Reagent R): 90% Trifluoroacetic acid (TFA), 5% Thioanisole, 3% Ethanedithiol (EDT), 2% Anisole.
-
Precipitation Solvent: Cold diethyl ether.
Protocol 1: Automated SPPS Cycle for Standard Amino Acids
This outlines a single coupling cycle for a standard amino acid.
-
Resin Swelling: Swell the resin in DMF for 30 minutes in the reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Drain and repeat once.
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove piperidine.
-
Coupling: a. Pre-activate a solution of Fmoc-amino acid (4 eq.), HATU (3.9 eq.), and DIEA (8 eq.) in DMF for 1-2 minutes. b. Add the activated mixture to the resin and allow it to react for 30-60 minutes.
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat: Return to step 2 for the next amino acid in the sequence.
Protocol 2: Modified Coupling for Fmoc-2-Amino-2-cyclopentylacetic acid
When incorporating the sterically hindered Cpg residue, modify the coupling step (Step 4) from Protocol 1.
-
Prepare Amino Acid Solution: Dissolve Fmoc-2-Amino-2-cyclopentylacetic acid (4 equivalents relative to resin loading) in DMF.
-
Prepare Activator Solution: In a separate vial, dissolve HATU (3.9 equivalents) in DMF.
-
Activation and Coupling: a. Add the amino acid and HATU solutions to the deprotected peptide-resin. b. Add DIEA (8 equivalents) to the reaction vessel. c. Extend Coupling Time: Allow the reaction to proceed for a minimum of 2-4 hours at room temperature. Microwave-assisted synthesis can significantly reduce this time.[8]
-
Monitor Reaction Completion: a. Take a small sample of resin beads and perform a Kaiser (ninhydrin) test. b. A negative result (yellow beads) indicates complete coupling. A positive result (blue beads) signifies incomplete coupling.
-
Double Coupling (if necessary): If the Kaiser test is positive, drain the reaction vessel, wash once with DMF, and repeat the coupling step (Protocol 2, steps 1-3) with fresh reagents.
Protocol 3: Peptide Cleavage and Purification
-
Final Deprotection: Perform a final Fmoc deprotection (Protocol 1, Step 2).
-
Washing and Drying: Wash the peptide-resin thoroughly with DMF, followed by DCM, and dry under vacuum for at least 1 hour.
-
Cleavage: Add the cleavage cocktail (e.g., Reagent R, ~10 mL per gram of resin) to the dried resin. Agitate at room temperature for 2-4 hours.
-
Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding the solution dropwise to a centrifuge tube containing cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether, and wash the pellet twice more with cold ether.
-
Drying: Dry the crude peptide pellet under vacuum.
-
Purification: Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verification: Confirm the mass of the purified peptide using Mass Spectrometry (e.g., ESI-MS or MALDI-TOF).
Data Presentation: Expected Impact of Cpg Incorporation
While specific data depends on the peptide sequence and context, the incorporation of this compound is expected to induce measurable changes in biophysical and functional properties. The following table presents exemplary data for a hypothetical 15-mer peptide (Peptide-WT) and its analogue where an Alanine residue at a key position is replaced by Cpg (Peptide-Cpg).
| Parameter | Peptide-WT (Control) | Peptide-Cpg (Constrained) | Method | Rationale for Expected Change |
| Helicity (%) | 15% | 45% | Circular Dichroism (CD)[11] | The steric bulk of the cyclopentyl group restricts backbone rotation, favoring a helical conformation.[4] |
| Binding Affinity (Kd) | 120 nM | 45 nM | Biolayer Interferometry (BLI)[8] | Pre-organization into the bioactive (helical) conformation reduces the entropic penalty of binding.[2] |
| Proteolytic Stability (t1/2 in serum) | 20 min | > 120 min | LC-MS Stability Assay[6] | The constrained conformation around the Cpg residue hinders recognition and cleavage by serum proteases.[7] |
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual results will vary based on the specific peptide sequence and experimental conditions.
Conclusion and Future Outlook
This compound is a valuable tool for peptide chemists and drug developers seeking to impose conformational stability. Its α,α-disubstituted nature provides a robust method for inducing helical structures, which can translate directly to enhanced proteolytic resistance and improved target affinity. While its incorporation requires optimized coupling conditions due to significant steric hindrance, the potential benefits for peptide therapeutic design are substantial. Future applications may involve its use in combination with other constraining strategies, such as stapling or cyclization, to create highly stable and potent peptide drugs.
References
- CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
- Amblard, F., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-254.
- D'Hondt, M., et al. (2014). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Future Medicinal Chemistry, 6(1), 89-106.
- Online Inhibitor. (2025). HATU: Precision Peptide Coupling Reagent for Amide Bond Formation.
- Avitabile, C., et al. (2014). Circular dichroism of peptides. Methods in Molecular Biology, 1088, 247-253.
- Wang, X., Li, J., & Hayashi, Y. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society, 144(23), 10145-10150.
- Zhang, Y. (2021). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Expert Opinion on Drug Discovery, 16(12), 1467-1482.
- Schafmeister, C. E., et al. (2000). Design of Cyclic Peptides That Bind Protein Surfaces with Antibody-Like Affinity. Journal of the American Chemical Society, 122(24), 5891-5892.
- Ji, Y., et al. (2015). Cyclization of peptides enhances proteolytic stability and thus improves cell penetration or targeting.
- Lee, S., et al. (2021). Exploring Helical Folding in Oligomers of Cyclopentane-Based ϵ-Amino Acids: A Computational Study. ChemistryOpen, 10(11), 1123-1132.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Bird, G. H., et al. (2014). A “Cross-Stitched” Peptide with Improved Helicity and Proteolytic Stability. ACS Chemical Biology, 9(6), 1263-1267.
- Fernández, F., et al. (2012). Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides. The Journal of Organic Chemistry, 77(1), 140-151.
- Papini, A. M., et al. (2018). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current Medicinal Chemistry, 28(14), 2729-2782.
- Kadas, D., & Reissmann, R. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLoS ONE, 12(6), e0178943.
- Schweitzer-Stenner, R., et al. (2009). Sensitivity of 2D IR Spectra to Peptide Helicity: A Concerted Experimental and Simulation Study of an Octapeptide. The Journal of Physical Chemistry B, 113(35), 12037–12049.
- Heinis, C., & Winter, G. (2015). De novo development of small cyclic peptides that are orally bioavailable.
- Tristram-Nagle, S., & Nagle, J. F. (2018). Cyclization of Two Antimicrobial Peptides Improves Their Activity. Biomolecules, 8(4), 133.
Sources
- 1. Folding peptides studied by NMR | SeRMN – NMR Service at UAB [sermn.uab.cat]
- 2. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic Peptides: Recent Advances in Discovery, Synthesis, and Clinical Translation [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Affinity selection–mass spectrometry with linearizable macrocyclic peptide libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclization of Two Antimicrobial Peptides Improves Their Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Harnessing 2-Amino-2-cyclopentylacetic Acid for the Development of Potent Enzyme Inhibitors
Introduction: The Strategic Advantage of Cyclopentyl Scaffolds in Enzyme Inhibition
In the landscape of modern drug discovery, the pursuit of enzyme inhibitors with high potency and selectivity is paramount. Non-proteinogenic amino acids, such as 2-Amino-2-cyclopentylacetic acid, have emerged as invaluable building blocks in this endeavor. The defining feature of this scaffold is the cyclopentyl ring, which imparts a significant degree of conformational rigidity. This structural constraint is highly advantageous in the design of enzyme inhibitors as it reduces the entropic penalty upon binding to the enzyme's active site, often leading to enhanced binding affinity and improved selectivity for the target enzyme.[1]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the design and synthesis of novel enzyme inhibitors. We will delve into the rationale behind its use, provide detailed protocols for the synthesis of derivatives, and outline methodologies for robust enzyme inhibition assays and kinetic analysis.
Core Principles: Why this compound?
The incorporation of a cyclopentyl moiety into a potential inhibitor offers several key benefits:
-
Enhanced Molecular Rigidity: The five-membered ring structure of this compound restricts the rotational freedom of the molecule. This pre-organization of the molecule into a more defined conformation can lead to a more favorable binding entropy when interacting with the target enzyme.
-
Improved Target Selectivity: The well-defined three-dimensional structure of cyclopentyl-containing inhibitors can facilitate more precise interactions with the amino acid residues in the enzyme's active site. This specificity can minimize off-target effects, a crucial aspect of drug development.
-
Metabolic Stability: The cyclic nature of the scaffold can enhance the metabolic stability of the resulting inhibitor by shielding susceptible bonds from enzymatic degradation, potentially leading to an improved pharmacokinetic profile.
Workflow for Developing Enzyme Inhibitors with this compound
The development of enzyme inhibitors using this compound as a scaffold typically follows a structured workflow. This process begins with the rational design and synthesis of a library of derivatives, followed by rigorous biochemical screening and kinetic analysis to identify lead compounds.
Caption: A generalized workflow for the development of enzyme inhibitors.
Protocol I: Synthesis of this compound Derivatives
The synthesis of a diverse library of derivatives is a critical first step. The following is a generalized protocol for the synthesis of 2-(cyclopentylamino)thiazol-4(5H)-one derivatives, which have shown inhibitory activity against enzymes like 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[2][3]
Materials:
-
N-cyclopentylthiourea
-
Appropriate 2-bromo ester
-
Sodium methoxide
-
Anhydrous methanol
-
Chloroform
-
Magnesium sulfate
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
Preparation of Sodium Methoxide Solution: Dissolve sodium metal in anhydrous methanol under an inert atmosphere to prepare a fresh solution of sodium methoxide.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add N-cyclopentylthiourea and the desired 2-bromo ester to the sodium methoxide solution.
-
Reflux: Heat the reaction mixture to reflux. The reaction time will vary depending on the specific reactants and can range from several hours to several days.[2] Monitor the reaction progress using an appropriate technique such as thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure.
-
Extraction: Dissolve the resulting residue in water and neutralize the solution with HCl to a pH of 7-8. Extract the aqueous layer multiple times with chloroform.
-
Drying and Concentration: Combine the organic extracts and dry them over anhydrous magnesium sulfate. Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product using a suitable technique, such as column chromatography or recrystallization, to yield the pure 2-(cyclopentylamino)thiazol-4(5H)-one derivative.
Protocol II: In Vitro Enzyme Inhibition Assay
This protocol provides a general framework for assessing the inhibitory potential of the synthesized this compound derivatives against a target enzyme. The specific substrate, buffer conditions, and detection method will need to be optimized for the enzyme of interest.
Materials:
-
Purified target enzyme
-
Specific enzyme substrate
-
Assay buffer (optimized for the target enzyme)
-
Synthesized inhibitor compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (if available)
-
Microplate reader or other suitable detection instrument
-
96-well microplates
Procedure:
-
Preparation of Reagents: Prepare stock solutions of the enzyme, substrate, and inhibitors at appropriate concentrations in the assay buffer.
-
Assay Setup: In a 96-well microplate, add the following to each well in the specified order:
-
Assay buffer
-
Inhibitor solution at various concentrations (or solvent control)
-
Enzyme solution
-
-
Pre-incubation: Gently mix the contents of the plate and pre-incubate for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme. This allows the inhibitor to bind to the enzyme before the reaction is initiated.
-
Reaction Initiation: Add the substrate solution to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately begin measuring the change in signal (e.g., absorbance, fluorescence) over time using a microplate reader. The signal change is proportional to the rate of the enzymatic reaction.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the kinetic curve.
-
Determine the percentage of inhibition for each concentration relative to the solvent control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀) value.
-
Protocol III: Determination of Inhibition Mechanism - Kinetic Studies
Understanding the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) is crucial for lead optimization. This is typically achieved by performing the enzyme inhibition assay at varying concentrations of both the substrate and the inhibitor.
Procedure:
-
Assay Setup: Set up a matrix of experiments in a 96-well plate with varying concentrations of the substrate and the inhibitor. Include a control group with no inhibitor for each substrate concentration.
-
Data Collection: Perform the enzyme inhibition assay as described in Protocol II and determine the initial reaction velocity (V₀) for each combination of substrate and inhibitor concentration.
-
Data Analysis - Lineweaver-Burk Plot:
-
Calculate the reciprocal of the initial velocities (1/V₀) and the reciprocal of the substrate concentrations (1/[S]).
-
Create a Lineweaver-Burk plot by plotting 1/V₀ versus 1/[S] for each inhibitor concentration.
-
Analyze the resulting plots to determine the mechanism of inhibition.
-
Sources
Troubleshooting & Optimization
Technical Support Center: Strategies for Preventing Racemization of 2-Amino-2-cyclopentylacetic Acid During Peptide Coupling
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with maintaining the stereochemical integrity of 2-Amino-2-cyclopentylacetic acid (Ac5c) during peptide synthesis. Due to its α,α-disubstituted nature, Ac5c presents a significant steric hindrance, which can slow down coupling reactions and increase the risk of racemization.[1] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you mitigate these issues effectively.
I. Understanding the Challenge: Racemization in Peptide Coupling
Q1: What is racemization and why is it a critical issue in peptide synthesis?
A1: Racemization is the conversion of a single enantiomer of a chiral amino acid, typically the biologically active L-form, into a mixture of both L- and D-enantiomers.[2] This loss of stereochemical purity at the alpha-carbon is a significant concern because the incorporation of an incorrect D-amino acid can drastically alter the peptide's three-dimensional structure, thereby affecting its biological activity, receptor binding, and overall therapeutic efficacy.[2]
Q2: What is the primary mechanism of racemization during the coupling of N-protected amino acids like this compound?
A2: The most common pathway for racemization during peptide coupling is through the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[1][2][3] This process is typically base-catalyzed and occurs in the following steps:[2]
-
Activation: The carboxylic acid of the N-protected amino acid is activated by a coupling reagent.
-
Cyclization: The activated carboxyl group undergoes an intramolecular cyclization to form the planar oxazolone intermediate.
-
Enolization: The proton on the α-carbon of the oxazolone is acidic and can be readily removed by a base, leading to the formation of an achiral enolate.
-
Nucleophilic Attack: The incoming amine can then attack this achiral intermediate from either face, resulting in a mixture of the desired L-L peptide and the undesired L-D diastereomer.[1][2]
A less common mechanism is the direct abstraction of the α-proton by a strong base, which also leads to an achiral enolate intermediate.[2][3][4]
Q3: Why is this compound particularly susceptible to racemization?
A3: The significant steric hindrance from the α,α-disubstituted cyclopentyl group in this compound slows down the rate of the desired intermolecular coupling reaction.[1] This extended reaction time provides a larger window of opportunity for the activated amino acid to undergo racemization via the oxazolone mechanism before the peptide bond can be successfully formed.[1]
II. Troubleshooting Guide: Minimizing Racemization of this compound
This section addresses common problems encountered during the coupling of this compound and provides actionable solutions.
Problem 1: High Levels of Diastereomeric Impurities Detected Post-Coupling
Possible Cause: Inappropriate choice of coupling reagent and/or additives, leading to a high rate of racemization.
Solutions:
-
Switch to Onium Salts: For sterically hindered amino acids like Ac5c, uronium/aminium or phosphonium salt reagents are highly recommended due to their high coupling efficiency and low racemization risk.[1]
-
Uronium/Aminium Salts: Reagents like HATU, HCTU, and COMU are particularly effective.[1][5] COMU is a safer alternative as it is based on OxymaPure and avoids the use of potentially explosive benzotriazole derivatives.[1][5][6]
-
Phosphonium Salts: PyBOP and PyAOP are excellent choices that also prevent guanidinylation side reactions.[1][7]
-
-
Utilize Additives with Carbodiimides: If using a carbodiimide reagent such as DIC or DCC is necessary, it is crucial to include a racemization-suppressing additive.[5][7]
-
OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate): This is a highly effective and non-explosive alternative to HOBt.[5][6][8][9]
-
HOAt (1-Hydroxy-7-azabenzotriazole): Known for its superior performance in minimizing racemization, especially in difficult couplings, though it shares the explosive potential of HOBt.[5][10]
-
Problem 2: Racemization Persists Despite Using Advanced Coupling Reagents
Possible Cause: The base used in the reaction is too strong or unhindered, promoting the abstraction of the α-proton.
Solutions:
-
Select a Weaker or More Sterically Hindered Base: The choice of base can significantly impact the extent of racemization.
-
Recommended Bases: N-methylmorpholine (NMM) or 2,4,6-collidine are generally preferred over stronger, less hindered bases like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA).[3][11]
-
Minimize Base Equivalents: Use the minimum amount of base required to neutralize the amine salt and facilitate the reaction.[3]
-
Problem 3: Inconsistent Results and Poor Reproducibility
Possible Cause: Suboptimal reaction conditions, such as elevated temperatures or prolonged reaction times.
Solutions:
-
Control Reaction Temperature: Perform the coupling at a lower temperature. It is advisable to start the reaction at 0 °C and only allow it to warm to room temperature if necessary.[1] While microwave heating can accelerate difficult couplings, the temperature and duration must be carefully optimized to prevent racemization.[1][12]
-
Minimize Pre-activation Time: A long pre-activation period, where the coupling reagent and base are mixed with the amino acid before the amine component is added, increases the opportunity for oxazolone formation and subsequent racemization.[1]
III. Frequently Asked Questions (FAQs)
Q4: Can the choice of N-terminal protecting group influence the rate of racemization?
A4: Yes, the N-terminal protecting group plays a role. Urethane-based protecting groups like Fmoc, Boc, and Z generally help to retain the optical purity of the amino acid upon activation.[5] However, even with these protecting groups, the risk of racemization is not entirely eliminated, especially with sensitive amino acids.[3] Recent research has explored alternative protecting groups like 2,4-dinitro-6-phenyl-benzene sulfenyl (DNPBS), which has been shown to significantly decrease α-carbon racemization compared to Fmoc-protected amino acids.[13][14]
Q5: Are there specific solvent considerations for minimizing racemization?
A5: While the choice of coupling reagent and base are the primary factors, the solvent can also play a role. Polar aprotic solvents like DMF and NMP are commonly used.[5] Recent studies have explored greener solvent systems, such as Anisole/DMSO mixtures, which have shown compatibility with flow chemistry and can reduce racemization with optimized flow parameters.[15]
Q6: How can I accurately quantify the extent of racemization?
A6: Chiral chromatography techniques, such as chiral HPLC, are the most common and reliable methods for separating and quantifying diastereomers, allowing for a precise determination of the percentage of racemization.[8][16] Capillary electrophoresis with a chiral selector is another powerful technique for this purpose.[17]
IV. Optimized Experimental Protocols
Protocol 1: Low-Racemization Coupling of Boc-2-Amino-2-cyclopentylacetic acid using DIC/OxymaPure
This protocol offers a cost-effective and highly efficient method for minimizing racemization during the coupling of sterically hindered amino acids.
-
Resin Preparation: If performing solid-phase peptide synthesis (SPPS), swell the peptide-resin in DMF for a minimum of 30 minutes.
-
Reagent Preparation (in a separate vessel): Dissolve the Boc-2-Amino-2-cyclopentylacetic acid (3 equivalents) and OxymaPure (3 equivalents) in DMF.
-
Activation: Add N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents) to the solution.
-
Coupling: Immediately transfer the activation mixture to the swelled resin (for SPPS) or to the amine component (for solution-phase synthesis). A separate pre-activation step is generally not required.
-
Reaction: Agitate the mixture at room temperature and monitor the reaction progress.
Protocol 2: High-Efficiency Coupling using HATU/Collidine
This protocol is recommended for particularly challenging couplings where speed and efficiency are critical.
-
Resin/Amine Preparation: Prepare the swelled resin or the amine component as described in Protocol 1.
-
Reagent Preparation (in a separate vessel): Dissolve the Fmoc-2-Amino-2-cyclopentylacetic acid (3 equivalents) and HATU (3 equivalents) in DMF.
-
Activation/Coupling: Add 2,4,6-collidine (6 equivalents) to the mixture and immediately add it to the resin or amine component.
-
Reaction: Agitate the mixture at room temperature. The reaction is typically complete within 1-2 hours.
V. Data Summary and Visualization
Table 1: Comparative Racemization Levels with Different Coupling Methods
| Coupling Reagent | Additive | Base | % D-Isomer (Representative) | Reference |
| DIC | None | DIPEA | High | [3] |
| DIC | HOBt | NMM | Low | [3][5] |
| DIC | OxymaPure | Collidine | Very Low | [1][6] |
| HATU | - | DIPEA | Low | [1][5] |
| HATU | - | Collidine | Very Low | [1] |
| PyBOP | - | NMM | Low | [1][7] |
Note: This data is illustrative. Actual results can vary based on the specific amino acid sequence, solvent, and reaction conditions.
Diagrams
Caption: Mechanism of racemization via oxazolone formation.
Caption: Troubleshooting flowchart for racemization issues.
VI. References
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved January 10, 2026, from [Link]
-
Ismail, I., et al. (2022). Epimerisation in Peptide Synthesis. MDPI. Retrieved January 10, 2026, from [Link]
-
Beaumont, S. M., et al. (1965). The Mechanism of Racemisation during the Coupling of Acylpeptides. ElectronicsAndBooks. Retrieved January 10, 2026, from [Link]
-
Li, J., et al. (2021). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. Retrieved January 10, 2026, from [Link]
-
Zhou, Y., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. Retrieved January 10, 2026, from [Link]
-
El-Faham, A., & Albericio, F. (2011). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. PMC. Retrieved January 10, 2026, from [Link]
-
Zhou, Y., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. IDEAS/RePEc. Retrieved January 10, 2026, from [Link]
-
Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved January 10, 2026, from [Link]
-
Effect of coupling reagent on α-C racemization of His, Cys, and Ser... (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
-
Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023). ResearchGate. Retrieved January 10, 2026, from [Link]
-
Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. PubMed. Retrieved January 10, 2026, from [Link]
-
Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave‐enhanced Fmoc solid phase peptide synthesis. Semantic Scholar. Retrieved January 10, 2026, from [Link]
-
Gáspári, Z., et al. (2023). Addressing sustainability challenges in peptide synthesis with flow chemistry and machine learning. ChemRxiv. Retrieved January 10, 2026, from [Link]
-
Use of Oxyma as pH modulatory agent to be used in the prevention of base-driven side reactions and its effect on 2-chlorotrityl chloride resin. (2012). ResearchGate. Retrieved January 10, 2026, from [Link]
-
Gürtler, A., et al. (1999). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. PubMed. Retrieved January 10, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. bachem.com [bachem.com]
- 6. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. peptide.com [peptide.com]
- 11. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 12. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group [ideas.repec.org]
- 15. chemrxiv.org [chemrxiv.org]
- 16. researchgate.net [researchgate.net]
- 17. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Coupling Efficiency of 2-Amino-2-cyclopentylacetic Acid in SPPS
Welcome to the technical support center dedicated to addressing the challenges of incorporating 2-Amino-2-cyclopentylacetic acid into peptide sequences during Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, scientifically-grounded protocols, and practical FAQs to enhance your synthetic success.
Introduction: The Challenge of Steric Hindrance
This compound is an α,α-disubstituted amino acid, a class of molecules known for conferring unique conformational constraints on peptides, making them valuable tools in drug design. However, the bulky cyclopentyl group attached to the α-carbon presents a significant steric barrier during peptide bond formation. This steric hindrance can lead to sluggish and incomplete coupling reactions, resulting in deletion sequences and low yields of the target peptide. Standard SPPS protocols are often insufficient to overcome this challenge, necessitating optimized conditions.
Troubleshooting Guide: Overcoming Poor Coupling Efficiency
This section addresses common issues encountered when coupling this compound and provides a systematic approach to resolving them.
Q1: My standard coupling protocol with DIC/HOBt is resulting in a positive Kaiser test, indicating incomplete coupling of this compound. What is the primary cause and how can I fix it?
A1: The primary cause of incomplete coupling is the high steric hindrance of this compound, which standard carbodiimide reagents like DIC (N,N'-diisopropylcarbodiimide) often fail to overcome effectively. The activated intermediate formed is not reactive enough to couple efficiently to the resin-bound amine.
Solution: Switch to a more potent in-situ activating reagent. Aminium/uronium salts such as HATU , HBTU , or HCTU , or phosphonium salts like PyBOP or PyAOP , are significantly more effective.[1][2] These reagents form highly reactive esters that can overcome the steric barrier.[1][2] For extremely challenging couplings, consider converting the carboxylic acid to an acyl fluoride.
Q2: I've switched to HATU, but my coupling is still incomplete after the standard 2-hour reaction time. What are my next steps?
A2: Steric hindrance not only requires a more reactive coupling agent but also affects the kinetics of the reaction.
Solution:
-
Extend the Reaction Time: Increase the coupling time significantly. For sterically hindered residues, an overnight reaction may be necessary to drive the coupling to completion.
-
Perform a Double Coupling: After the initial coupling reaction, drain the reagents, wash the resin with DMF, and then subject the resin to a second, fresh round of the activated amino acid and coupling reagents.[3]
-
Increase the Temperature: Gentle heating can provide the necessary activation energy. Be cautious, as excessive heat can risk racemization.[4] A controlled method for this is the use of microwave-assisted peptide synthesis (MA-SPPS), which can dramatically accelerate difficult couplings.[5]
Q3: My peptide-resin appears to be clumping, and I'm experiencing poor coupling efficiency despite using a strong coupling reagent. What's happening?
A3: You are likely observing peptide aggregation on the solid support. As the peptide chain elongates, it can form secondary structures that interact with each other, leading to clumping. This physically blocks the reactive sites, preventing efficient coupling.[3][6]
Solution:
-
Improve Solvation: Switch your primary solvent from DMF (N,N-dimethylformamide) to NMP (N-methyl-2-pyrrolidone). NMP has superior solvating properties and can help disrupt secondary structures.[6]
-
Use Chaotropic Agents: The addition of chaotropic salts, such as LiCl, to the coupling mixture can help to break up hydrogen bonds and disrupt aggregation.
-
Incorporate Backbone Protection: For particularly aggregation-prone sequences, the use of pseudoproline dipeptides or Dmb/Hmb-protected amino acids can be effective at disrupting secondary structure formation.[7]
Frequently Asked Questions (FAQs)
Q: Which coupling reagent is the best choice for this compound?
A: While there is no single "best" reagent for all situations, HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) is widely regarded as one of the most effective coupling reagents for sterically hindered amino acids due to its high reactivity and ability to minimize racemization.[1][2] COMU is another excellent, modern alternative with comparable efficiency to HATU and improved safety and solubility profiles.[2]
Q: How can I monitor the completion of the coupling reaction for this compound?
A: The standard Kaiser test (ninhydrin test) is effective for detecting the presence of primary amines and can be used to monitor the coupling of this compound to a preceding amino acid. A negative result (yellow beads) indicates complete coupling. However, if you are coupling another amino acid to the N-terminus of this compound, it is now a secondary amine. In this case, the Kaiser test will give a false negative. The Chloranil test or the Isatin test can be used to detect secondary amines.
Q: Is it necessary to use an excess of reagents?
A: Yes, for sterically hindered amino acids, using a 3-5 fold excess of the protected amino acid and coupling reagents relative to the resin loading is recommended to drive the reaction to completion. A corresponding excess of a non-nucleophilic base like DIPEA (N,N-diisopropylethylamine) is also required.[8]
Q: Can I use Boc-SPPS for incorporating this compound?
A: Yes, the principles of overcoming steric hindrance apply to both Fmoc- and Boc-SPPS. In Boc chemistry, in situ neutralization protocols with HATU or HBTU have been developed and are effective for difficult couplings.[9][10]
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Hindered Amino Acids
| Coupling Reagent | Reagent Type | Relative Reactivity | Key Advantages | Considerations |
| DIC/HOBt | Carbodiimide | Low-Moderate | Cost-effective | Often insufficient for α,α-disubstituted amino acids.[1] |
| HBTU/HOBt | Aminium Salt | High | Widely used, reliable.[1][2] | Can cause guanidinylation of the N-terminus if used in large excess.[11] |
| HATU | Aminium Salt | Very High | Excellent for hindered couplings, low racemization.[1][2] | Higher cost. |
| PyBOP | Phosphonium Salt | High | Byproducts are less hazardous than older phosphonium reagents. | |
| COMU | Aminium Salt | Very High | Comparable to HATU, safer (non-explosive byproducts), better solubility.[2] | Newer reagent, may be less readily available. |
Experimental Protocols
Protocol 1: Optimized HATU-Mediated Coupling of Fmoc-2-Amino-2-cyclopentylacetic acid-OH
This protocol outlines a robust method for coupling Fmoc-2-Amino-2-cyclopentylacetic acid-OH using HATU.
-
Resin Preparation:
-
Swell the resin (e.g., Rink Amide resin) in NMP for 30-60 minutes.
-
Perform Fmoc deprotection of the N-terminal amino group using 20% piperidine in NMP (2 x 10 min).
-
Wash the resin thoroughly with NMP (5-7 times) to remove all traces of piperidine.
-
Confirm complete deprotection with a positive Kaiser test.
-
-
Amino Acid Activation:
-
In a separate vessel, dissolve Fmoc-2-Amino-2-cyclopentylacetic acid-OH (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in NMP.
-
Add DIPEA (8 equivalents) to the solution.
-
Allow the mixture to pre-activate for 1-2 minutes.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature for at least 4 hours. For particularly difficult sequences, extend this to overnight.
-
Optional: For microwave-assisted synthesis, irradiate at a controlled temperature (e.g., 50-75°C) for 10-30 minutes.[5]
-
-
Monitoring and Washing:
-
Take a small sample of resin beads, wash thoroughly with NMP, and perform a Kaiser test.
-
If the test is positive, consider a second coupling (repeat steps 2 and 3).
-
If the test is negative, drain the reaction solution and wash the resin extensively with NMP (5 times) and DCM (3 times).
-
Visualizations
Diagram 1: Troubleshooting Workflow for Incomplete Coupling
Caption: Optimized SPPS cycle for hindered amino acids.
References
- BenchChem. (2025). Application Notes and Protocols for Fmoc-Thr(Ac)-OH Coupling in Solid-Phase Peptide Synthesis (SPPS). BenchChem.
- Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec.
- Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec.
- Merck. (n.d.). Novabiochem® Coupling reagents. Merck.
- ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis. ChemPep.
- BOC Sciences. (n.d.).
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.
- Coin, I., Beyermann, M., & Bienert, M. (2007). Fmoc solid-phase peptide synthesis: a practical approach.
- AAPPTEC. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTEC.
- Oakwood Chemical. (n.d.). (R)-2-Amino-2-cyclopentylacetic acid. Oakwood Chemical.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- Vlieghe, P., Lisowski, V., Martinez, J., & Khrestchatisky, M. (2010). Synthetic therapeutic peptides: science and market. Drug discovery today, 15(1-2), 40-56.
- BenchChem. (2025).
- Kuttan, A., & Nagle, D. G. (2014). Case Studies of the Synthesis of Bioactive Cyclodepsipeptide Natural Products. Marine drugs, 12(5), 2537-2567.
- Slaninova, J., Maletinska, L., & Hlavacek, J. (2000). Sterically hindered C(alpha, alpha)-disubstituted alpha-amino acids: synthesis from alpha-nitroacetate and incorporation into peptides. Peptide Science, 55(4), 247-268.
- The Royal Society of Chemistry. (2014). Experimental procedures Solid phase peptide synthesis (SPPS). The Royal Society of Chemistry.
- AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTEC.
- Paradis-Bas, M., Tulla-Puche, J., & Albericio, F. (2016). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology, 4, 82.
- AnaSpec. (n.d.). Overview of Custom Peptide Synthesis. AnaSpec.
Sources
- 1. peptide.com [peptide.com]
- 2. bachem.com [bachem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sterically hindered C(alpha, alpha)-disubstituted alpha-amino acids: synthesis from alpha-nitroacetate and incorporation into peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistry.du.ac.in [chemistry.du.ac.in]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. merckmillipore.com [merckmillipore.com]
Technical Support Center: Synthesis of 2-Amino-2-cyclopentylacetic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-Amino-2-cyclopentylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low yields and impurities. We will explore the causality behind experimental challenges and provide field-proven solutions based on established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound, and which one should I choose?
A1: The two most prevalent and well-documented methods for synthesizing α,α-disubstituted amino acids like this compound are the Strecker synthesis and the Bucherer-Bergs reaction . Both start from the readily available cyclopentanone.
-
Strecker Synthesis : A three-component reaction involving cyclopentanone, ammonia, and a cyanide source to form an intermediate α-aminonitrile (2-amino-2-cyclopentylacetonitrile), which is subsequently hydrolyzed to the target amino acid.[1][2]
-
Bucherer-Bergs Reaction : A multi-component reaction where cyclopentanone reacts with ammonium carbonate and potassium cyanide to form a spiro-hydantoin intermediate (5,5-cyclopentanespirohydantoin). This intermediate is then hydrolyzed to yield the final product.[3][4]
The choice depends on your laboratory's capabilities, tolerance for specific reagents, and optimization experience.
| Feature | Strecker Synthesis | Bucherer-Bergs Reaction |
| Starting Materials | Cyclopentanone, Ammonia, Cyanide Source (e.g., KCN, HCN) | Cyclopentanone, Ammonium Carbonate, Potassium Cyanide |
| Intermediates | α-aminonitrile | 5,5-Cyclopentanespirohydantoin (a stable, crystalline solid) |
| Key Challenge | Handling of volatile ammonia; potential for competing cyanohydrin formation.[5] | The hydrolysis of the very stable hydantoin ring can be difficult, often requiring harsh conditions. |
| Advantages | Generally a more direct route. | The hydantoin intermediate is often easily purified by crystallization, which can lead to a purer final product. |
| Disadvantages | The α-aminonitrile intermediate can be less stable. | Requires a two-step process (synthesis and hydrolysis) with potentially challenging hydrolysis. |
Q2: My final product is difficult to isolate from the aqueous workup. Why is this happening?
A2: this compound is an amino acid, meaning it is amphoteric—it has both an acidic carboxylic acid group and a basic amino group. At its isoelectric point (pI), the molecule exists as a zwitterion with minimal net charge, leading to its lowest solubility in water. Attempting to extract the product at a pH far from its pI will result in it being a charged salt (either an ammonium salt in acid or a carboxylate salt in base), making it highly water-soluble and difficult to extract into an organic solvent. Adjusting the pH of the aqueous solution to the isoelectric point is critical for precipitating the product for filtration or minimizing its solubility during extraction.[5]
Q3: Are there any specific safety precautions I should take?
A3: Absolutely. Both primary synthetic routes involve the use of cyanide salts (KCN or NaCN).
-
Cyanide Hazard : Cyanide salts are highly toxic. They must be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn. Crucially, never allow cyanide salts to come into contact with acid , as this will generate highly toxic hydrogen cyanide (HCN) gas.[2][6] All cyanide-containing waste must be quenched and disposed of according to your institution's hazardous waste protocols (e.g., using bleach or hydrogen peroxide under basic conditions).
-
Pressure Build-up : The Bucherer-Bergs reaction and the hydrolysis steps can generate gases like CO2 and ammonia, especially at elevated temperatures. Ensure reactions are performed in vessels that are not sealed or are equipped with pressure-relief systems.
Troubleshooting Guide by Synthetic Route
This section directly addresses specific, common problems encountered during the synthesis, providing explanations and actionable solutions.
Troubleshooting the Strecker Synthesis
The Strecker synthesis proceeds in two main stages: (1) formation of the α-aminonitrile and (2) hydrolysis to the amino acid.
Problem 1: Low yield of the intermediate, 2-amino-2-cyclopentylacetonitrile.
This is the most common failure point. The intended pathway is the formation of a cyclopentanimine, followed by the nucleophilic attack of cyanide.[1][6]
Cause A: Competing Cyanohydrin Formation Cyclopentanone can react directly with the cyanide source to form cyclopentanone cyanohydrin, a major byproduct that does not lead to the desired product.[5]
-
Solution : Control the order of addition. The key is to favor imine formation before introducing the cyanide. Pre-form the imine by reacting cyclopentanone with your ammonia source (e.g., NH4Cl and NH3) first. Only after the imine has formed should you add the cyanide source slowly and at a reduced temperature (e.g., 0-10 °C).[5] This starves the ketone of cyanide, minimizing the side reaction.
Cause B: Hydrolysis of the Imine Intermediate The reaction to form the imine is an equilibrium. Any water present can hydrolyze the imine back to cyclopentanone, reducing the substrate available for cyanide addition.[5]
-
Solution :
-
Use Anhydrous Conditions : Use anhydrous solvents and reagents where possible.
-
Excess Ammonia : Use a slight excess of the ammonia source to push the equilibrium towards the imine.[5]
-
Water Scavengers : While less common in classic Strecker, adding a mild desiccant like anhydrous MgSO4 could be considered.
-
Problem 2: The hydrolysis of the α-aminonitrile is incomplete or results in a low yield of the amino acid.
The conversion of the nitrile group to a carboxylic acid requires complete hydrolysis, which can be challenging.
Cause A: Insufficiently Harsh Hydrolysis Conditions Nitrile hydrolysis is a slow process that requires either strong acid or strong base.[5] Incomplete reaction is common if conditions are too mild.
-
Solution :
-
Acid Hydrolysis : Use concentrated HCl (e.g., 6M to 12M) or H2SO4 and increase the reaction temperature (reflux).
-
Base Hydrolysis : Use a concentrated solution of NaOH or KOH at reflux.
-
Increase Reaction Time : Monitor the reaction by TLC or HPLC to confirm the disappearance of the starting aminonitrile. These reactions can often take several hours to reach completion.[5]
-
Cause B: Formation of Amide Intermediate Hydrolysis proceeds via an amide intermediate (2-amino-2-cyclopentylacetamide). Sometimes, the reaction can stall at this stage.
-
Solution : The same solutions for Cause A apply. Higher temperatures and longer reaction times are typically required to hydrolyze the amide compared to the nitrile.
Troubleshooting the Bucherer-Bergs Reaction
This synthesis involves (1) formation of the spiro-hydantoin and (2) its subsequent hydrolysis.
Problem 1: Low yield of the 5,5-cyclopentanespirohydantoin intermediate.
This multicomponent reaction's success is highly dependent on reaction parameters.[4][7]
Cause A: Incorrect Reagent Stoichiometry or pH The reaction mechanism involves several equilibria, including cyanohydrin formation and reaction with species generated from ammonium carbonate.[4] Incorrect ratios or pH can favor side reactions.
-
Solution :
-
Stoichiometry : A common molar ratio is 1:2:2 for ketone:KCN:(NH4)2CO3. This ensures a sufficient concentration of the active cyanide and ammonia/carbonate species.[4]
-
pH Control : Ammonium carbonate acts as a buffer, typically maintaining the pH in the optimal 8-9 range. Avoid adding strong acids or bases at this stage.[4]
-
Cause B: Suboptimal Temperature The reaction is typically heated to drive it to completion.
-
Solution : Perform the reaction at reflux in an appropriate solvent, such as water or ethanol, typically between 60-100 °C.[4][7] Monitor the reaction for the precipitation of the hydantoin product.
Problem 2: The hydrolysis of the hydantoin ring is extremely slow or fails.
The hydantoin ring is very stable, and its hydrolysis is often the rate-limiting step of the entire synthesis.
Cause A: Hydrolysis Conditions are Too Mild This is the most frequent reason for failure. The amide bonds in the hydantoin ring are sterically hindered and require significant energy to break.
-
Solution :
-
Strong Base : This is often the most effective method. Use a high concentration of NaOH or Ba(OH)2 (e.g., 25-40% w/v) in water.
-
High Temperatures : The hydrolysis must be conducted at a high temperature, typically at reflux. In some cases, a sealed reactor or autoclave is used to reach temperatures above the solvent's boiling point (e.g., 120-160 °C), which can dramatically increase the reaction rate.
-
Extended Reaction Times : This hydrolysis can take anywhere from 12 to 48 hours. Monitor the reaction progress if possible.
-
General Troubleshooting Workflow
The following diagram outlines a logical flow for diagnosing yield issues in a two-step synthesis.
Caption: A decision tree for troubleshooting low yield.
Detailed Experimental Protocols
These are generalized protocols and should be adapted based on laboratory safety standards and specific experimental goals.
Protocol 1: Strecker Synthesis
This protocol is adapted from general procedures for Strecker synthesis.[1][2]
Step 1: Synthesis of 2-amino-2-cyclopentylacetonitrile
-
Setup : In a three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a temperature probe, combine ammonium chloride (1.2 eq) and aqueous ammonia (e.g., 28%, ~3-4 eq) in methanol. Cool the mixture to 0 °C in an ice bath.
-
Imine Formation : Add cyclopentanone (1.0 eq) dropwise to the cold ammonia solution while maintaining the temperature below 10 °C. Stir the mixture for 1-2 hours at this temperature to pre-form the imine.
-
Cyanide Addition : In a separate beaker, dissolve potassium cyanide (1.1 eq) in a minimal amount of cold water. Add this cyanide solution dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction : Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Workup : Pour the reaction mixture into a separatory funnel with ethyl acetate and water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α-aminonitrile.
Step 2: Hydrolysis to this compound
-
Setup : Place the crude α-aminonitrile from Step 1 into a round-bottom flask equipped with a reflux condenser.
-
Hydrolysis : Add 6M HCl (a significant excess, e.g., 10-20 volumes). Heat the mixture to reflux and maintain for 8-16 hours, or until TLC/HPLC analysis shows complete consumption of the starting material.
-
Isolation : Cool the reaction mixture to room temperature. Concentrate the solution under reduced pressure to remove most of the HCl.
-
Purification : Dissolve the residue in a minimal amount of water. Carefully adjust the pH to the isoelectric point (typically pH 5-7) using a base like aqueous ammonia or NaOH. The product should precipitate out of the solution.
-
Final Steps : Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration, wash with cold water and then a small amount of cold ethanol or acetone, and dry under vacuum.
Protocol 2: Bucherer-Bergs Reaction and Hydrolysis
This protocol is based on established methods for the Bucherer-Bergs reaction.[4][8]
Step 1: Synthesis of 5,5-Cyclopentanespirohydantoin
-
Setup : In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add cyclopentanone (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (2.0-2.5 eq).
-
Solvent : Add a 1:1 mixture of ethanol and water as the solvent.
-
Reaction : Heat the mixture to 60-70 °C with vigorous stirring. The reaction is often run for 6-12 hours. In many cases, the hydantoin product will begin to crystallize out of the solution upon cooling.
-
Isolation : Cool the reaction mixture to room temperature, then in an ice bath. Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water and then dry it. The purity is often high enough for the next step without further purification.
Step 2: Hydrolysis to this compound
-
Setup : Place the dried hydantoin (1.0 eq) in a heavy-walled flask or a stainless-steel autoclave.
-
Hydrolysis : Add a 25-30% aqueous solution of NaOH (3-5 eq).
-
Reaction : Heat the mixture to reflux (or to 130-150 °C if using an autoclave) for 24-48 hours. The reaction progress can be monitored by the evolution of ammonia.
-
Workup : After cooling, carefully acidify the reaction mixture with concentrated HCl to pH ~7. This will precipitate any unreacted starting material or byproducts. Filter if necessary.
-
Isolation : Further acidify the filtrate to pH 1-2 with concentrated HCl. Concentrate the solution under reduced pressure.
-
Purification : Follow the purification steps (pH adjustment to the isoelectric point) as described in Protocol 1, Step 2, points 4 and 5. Ion-exchange chromatography can also be used for high-purity material.[9]
References
- Vertex AI Search. (n.d.). Advanced Synthesis and Applications of 2-Amino-2-cyclopropylacetic Acid.
- Google Patents. (2021). CN112592289A - Preparation method of gabapentin intermediate.
- Patsnap. (2021). Preparation method of gabapentin intermediate - Eureka.
- Google Patents. (2011). EP2368872A1 - Process for the preparation of Gabapentin.
- ChemicalBook. (n.d.). Gabapentin synthesis.
- Universität Regensburg. (2012). Synthesis, applications and conformational investigations of Neuropeptide Y analogues containing 2-(2-aminocyclopentyl) acetic acidand trans.
- Google Patents. (2013). WO2013190357A1 - A process for the preparation of gabapentin.
- Wikipedia. (n.d.). Bucherer–Bergs reaction.
- Cambridge University Press. (n.d.). Bucherer-Bergs Reaction.
- Indian Journal of Pharmaceutical Education and Research. (2016). Understanding unconventional routes to impurities from drugs in hydrolytic conditions.
- Wikipedia. (n.d.). Strecker amino acid synthesis.
- Master Organic Chemistry. (n.d.). Strecker Synthesis.
- NROChemistry. (n.d.). Strecker Synthesis.
- Organic Chemistry Portal. (n.d.). Strecker Synthesis.
- MDPI. (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins.
- Google Patents. (1994). Method for purification of an amino acid using ion exchange resin.
Sources
- 1. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 2. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 3. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 9. US5279744A - Method for purification of an amino acid using ion exchange resin - Google Patents [patents.google.com]
Technical Support Center: Purification of 2-Amino-2-cyclopentylacetic Acid Diastereomers by HPLC
Introduction: This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals facing the challenge of separating the diastereomers of 2-Amino-2-cyclopentylacetic acid. While specific application notes for this exact molecule are not widely published, the principles and methodologies outlined here are derived from established practices for separating analogous cyclic amino acids and other diastereomeric pairs. This document is structured to guide you from fundamental principles through method development to advanced troubleshooting, ensuring a logical and scientifically sound approach to achieving baseline resolution.
Part 1: Foundational Principles & Initial Strategy
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle for separating diastereomers like those of this compound via HPLC? A1: Unlike enantiomers, which have identical physical properties in a non-chiral environment, diastereomers possess distinct physicochemical characteristics such as differences in polarity, solubility, and spatial conformation.[1] This inherent difference allows for their separation using conventional, achiral stationary phases in HPLC systems. The primary goal of method development is to select a stationary and mobile phase combination that amplifies these subtle differences, leading to differential retention and, ultimately, separation.[1]
Q2: Is a chiral stationary phase (CSP) required to separate these diastereomers? A2: Not necessarily, and often it is not the first choice. Because diastereomers have different physical properties, separation can frequently be achieved on standard achiral reversed-phase (e.g., C18, Phenyl-Hexyl) or normal-phase columns.[1] A chiral column is essential for separating enantiomers, but for diastereomers, an achiral column is the standard starting point.[1]
Q3: this compound is a zwitterionic amino acid. How does this impact the separation strategy? A3: The zwitterionic nature of the analyte presents a specific challenge: poor retention on traditional reversed-phase columns like C18. The molecule can exist in cationic, anionic, or neutral forms depending on the mobile phase pH. To achieve consistent retention and good peak shape, it is crucial to control the ionization state. This is typically accomplished by:
-
Adjusting Mobile Phase pH: Operating at a low pH (e.g., pH 2.5-3.5) protonates the carboxyl group, making the molecule overall cationic and more amenable to reversed-phase interactions.
-
Using Ion-Pairing Reagents: Adding an ion-pair reagent to the mobile phase forms a neutral, hydrophobic complex with the analyte, significantly enhancing retention on reversed-phase columns.[2][3][4]
Initial Method Development Workflow
A systematic approach is critical for efficiently developing a robust separation method.[5] This workflow provides a logical progression from initial screening to final optimization.
Caption: Workflow for systematic HPLC method development.
Part 2: Experimental Protocols & Data
Protocol 1: Initial Screening with Reversed-Phase Ion-Pair HPLC
This protocol describes a robust starting point for separating the diastereomers of this compound using a standard C18 column and an ion-pairing agent.
Objective: To determine if a standard C18 column can resolve the diastereomers and to find the approximate elution conditions.
Materials:
-
HPLC System: Standard binary or quaternary pump HPLC with UV detector.
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Acetonitrile (ACN).
-
Sample: 1 mg/mL solution of this compound diastereomer mixture dissolved in Mobile Phase A.
Procedure:
-
System Preparation: Purge the HPLC system thoroughly with the prepared mobile phases.
-
Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1.0 mL/min for at least 15-20 minutes, or until a stable baseline is achieved.
-
Injection: Inject 5-10 µL of the sample solution.
-
Gradient Elution: Run the following gradient program:
-
0-20 min: 5% to 40% B
-
20-22 min: 40% to 95% B (column wash)
-
22-25 min: Hold at 95% B
-
25-26 min: 95% to 5% B (return to initial)
-
26-35 min: Hold at 5% B (re-equilibration)
-
-
Detection: Monitor the eluent at a low UV wavelength, typically 210-220 nm, where the peptide-like amide bond absorbs.
-
Analysis: Examine the chromatogram for any separation between the diastereomer peaks. The percentage of Mobile Phase B at which the peaks elute will be the starting point for isocratic method development.
Data Interpretation & Parameter Optimization
The success of a separation is governed by efficiency, selectivity, and retention. The table below summarizes key parameters and their impact on resolution.
| Parameter | Primary Effect | Typical Adjustment Strategy |
| Organic Modifier (%B) | Retention & Selectivity | Decrease %B to increase retention and potentially improve resolution. Small changes (1-2%) can have a large impact on selectivity.[6] |
| Organic Modifier Type | Selectivity | If acetonitrile (ACN) fails, switch to methanol (MeOH). ACN and MeOH interact differently with analytes and the stationary phase, altering selectivity.[5][7] |
| Column Temperature | Retention & Selectivity | Increasing temperature typically decreases retention time.[8][9] It can also change selectivity, sometimes improving resolution or even reversing elution order.[8][10] Screen at 25°C, 40°C, and 55°C. |
| Mobile Phase pH / Buffer | Retention & Peak Shape | For amino acids, pH control is critical. Low pH (2.5-3.5) ensures the analyte is cationic. Buffers stabilize pH and can improve peak shape.[11][12] |
| Ion-Pair Reagent | Retention & Selectivity | For stubborn compounds, switching from TFA to a longer-chain agent like Heptafluorobutyric acid (HFBA) will significantly increase retention.[4] |
| Stationary Phase | Selectivity | If a C18 column is unsuccessful, changing to a Phenyl-Hexyl phase can introduce π-π interactions, offering a completely different selectivity mechanism.[5][6] |
Part 3: Troubleshooting Guide
This section addresses common problems encountered during the purification of diastereomers.
Caption: Troubleshooting logic tree for poor peak resolution.
Symptom: Poor Resolution or Complete Co-elution of Diastereomers
-
Possible Cause 1: Suboptimal Mobile Phase Selectivity. The current mobile phase does not sufficiently differentiate between the diastereomers.
-
Recommended Action: This is the most common issue and the first area to investigate.[1]
-
Modify Mobile Phase Composition: Systematically adjust the isocratic mobile phase composition in small increments (e.g., 1-2%). A weaker mobile phase (less organic solvent) increases retention and provides more opportunity for the column to resolve the peaks.[5]
-
Change Organic Modifier: Switch the organic solvent from acetonitrile to methanol, or vice-versa. This is a powerful tool for altering selectivity.[5]
-
Optimize Temperature: Evaluate the separation at different temperatures (e.g., 25°C, 40°C, 55°C). Temperature can alter selectivity in non-intuitive ways and is a valuable optimization parameter.[1][8]
-
-
-
Possible Cause 2: Unsuitable Stationary Phase. The chosen column chemistry (e.g., C18) does not provide adequate interaction differences for this specific pair of diastereomers.
Symptom: Broad or Tailing Peaks
-
Possible Cause 1: Secondary Interactions with the Stationary Phase. The amine group on the amino acid can interact with acidic silanol groups on the silica backbone of the column, causing peak tailing.
-
Recommended Action:
-
Adjust Mobile Phase pH: Ensure the pH is low enough (typically < 3.5) to keep the silanol groups protonated and non-ionized.[12]
-
Increase Buffer/Additive Concentration: A higher concentration of an additive like TFA can better mask the active sites on the stationary phase.[12]
-
Use a High-Purity Column: Modern, end-capped columns made from high-purity silica have fewer active silanol groups and are less prone to this issue.[1]
-
-
-
Possible Cause 2: Column Overload. Injecting too much sample can saturate the stationary phase, leading to broad, fronting, or tailing peaks.
-
Recommended Action: Reduce the injection volume or dilute the sample concentration and reinject.[13]
-
-
Possible Cause 3: Extra-Column Volume. Excessive tubing length or diameter between the column and detector can cause peak broadening.
-
Recommended Action: Minimize the length and use narrow internal diameter (e.g., 0.005") tubing between the column outlet and the detector inlet.[14]
-
Symptom: Inconsistent Retention Times
-
Possible Cause 1: Insufficient Column Equilibration. The column was not fully equilibrated with the mobile phase between gradient runs or after a mobile phase change.
-
Recommended Action: Ensure the column is equilibrated with at least 10-15 column volumes of the mobile phase before each injection. Poor equilibration is a common cause of retention time drift.[14]
-
-
Possible Cause 2: Temperature Fluctuations. The laboratory's ambient temperature is changing, affecting retention.
-
Possible Cause 3: Mobile Phase Preparation. Inconsistent preparation of the mobile phase (e.g., slight errors in weighing buffer salts or measuring solvents) can lead to run-to-run variations.
References
- Miyazawa, T., Minowa, H., Imagawa, K., & Yamada, T. (n.d.). Enantiomeric Separation of Non-Protein Amino Acids by Chiral Ligand-Exchange High-Performance Liquid Chromatography. Taylor & Francis Online.
- (n.d.). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. PMC - NIH.
- (n.d.). Chiral HPLC Separation of Protected Amino Acids.
- (n.d.). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. PubMed.
- (2025). Chiral chromatographic analysis of amino acids with pre-column derivatization by o-phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. ResearchGate.
- (n.d.). Separation of Enantiomers of Non-Protein Amino Acids by High-Performance Liquid Chromatography on a Chiral Ligand-Exchange Column. ResearchGate.
- (2019). The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. PubMed.
- (n.d.). High-performance liquid chromatographic separation of peptide and amino acid stereoisomers. PubMed.
- (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today.
- (n.d.). Recent Advances in Chiral Analysis of Proteins and Peptides. MDPI.
- (n.d.). Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. PMC - NIH.
- (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
- (2025). How Does Column Temperature Affect HPLC Resolution?. Chrom Tech, Inc.
- (n.d.). How to optimize your mobile phase to improve selectivity and resolution in chromatography.
- (2025). How To Improve Resolution In HPLC: 5 Simple Tips. PharmaGuru.
- (n.d.). Effect of Temperature on the Chiral Separation of Enantiomers of Some.... ResearchGate.
- (n.d.). HPLC Troubleshooting Guide. Phenomenex.
- (n.d.). HPLC Troubleshooting Guide. SCION Instruments.
- (n.d.). HPLC Troubleshooting Guide.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reversed Phase Ion Pair Chromatography in Amino Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pharmaguru.co [pharmaguru.co]
- 7. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 8. chromtech.com [chromtech.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 12. hplc.eu [hplc.eu]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. HPLC Troubleshooting Guide [scioninstruments.com]
Technical Support Center: Strategies for Improving the Solubility of Peptides Containing 2-Amino-2-cyclopentylacetic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address solubility challenges encountered with peptides incorporating the non-proteinogenic amino acid, 2-Amino-2-cyclopentylacetic acid (Ac5c).
Introduction: The Challenge of Ac5c Peptide Solubility
This compound (Ac5c) is a non-proteinogenic amino acid increasingly utilized in peptide design to enhance metabolic stability and enforce specific conformations.[1][2] Its rigid cyclopentyl group can be a valuable tool in medicinal chemistry.[1] However, the hydrophobic nature of this cyclic side chain often leads to significant solubility issues, particularly in aqueous solutions.[3][4] Poor solubility can impede purification, characterization, and ultimately, the therapeutic application of these novel peptides.[5]
This guide will walk you through a systematic approach to understanding and overcoming these solubility hurdles.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why is my peptide containing this compound (Ac5c) insoluble in aqueous buffers?
A1: The primary reason for the poor aqueous solubility of Ac5c-containing peptides is the hydrophobic nature of the cyclopentyl side chain. Peptides with a high percentage of non-polar amino acids, like Ac5c, tend to aggregate in aqueous solutions to minimize the unfavorable interactions between their hydrophobic residues and water molecules.[3][4] This aggregation can lead to precipitation and make the peptide difficult to work with.
Other contributing factors include:
-
Overall Peptide Hydrophobicity: The presence of other hydrophobic amino acids in the sequence will exacerbate the insolubility caused by Ac5c.[4]
-
Peptide Length: Longer peptides have a greater surface area for hydrophobic interactions, which can decrease solubility.[6]
-
Secondary Structure Formation: The incorporation of Ac5c can influence the peptide's secondary structure, potentially promoting the formation of β-sheets, which are prone to aggregation.[7]
Q2: What is the first step I should take to dissolve my Ac5c-containing peptide?
A2: Before attempting to dissolve the entire batch of your peptide, it is crucial to perform a small-scale solubility test.[8][9] This will save your valuable material and allow you to efficiently screen various solvents and conditions. Always allow the lyophilized peptide to warm to room temperature in a desiccator before opening the vial to prevent condensation.[10]
The recommended initial solvent to test is sterile, distilled water.[9] If the peptide does not dissolve in water, the next steps will depend on the overall charge of your peptide.
Q3: How does the overall charge of my peptide affect its solubility, and how can I use this to my advantage?
A3: The net charge of a peptide plays a significant role in its solubility. Peptides are least soluble at their isoelectric point (pI), the pH at which their net charge is zero.[3] By adjusting the pH of the solution away from the pI, you can increase the net charge of the peptide, leading to greater repulsion between peptide molecules and improved interaction with the aqueous solvent.[11]
-
For Basic Peptides (Net Positive Charge): If your peptide has a net positive charge due to the presence of basic residues like Lysine (K), Arginine (R), or Histidine (H), try dissolving it in a slightly acidic solution.[12][13] A common starting point is 10% acetic acid in water.[6][14]
-
For Acidic Peptides (Net Negative Charge): If your peptide has a net negative charge due to acidic residues like Aspartic acid (D) or Glutamic acid (E), a slightly basic solution can improve solubility.[12][13] A dilute solution of ammonium hydroxide (e.g., 0.1%) or ammonium bicarbonate can be effective.[6][15]
Q4: My Ac5c-peptide is still insoluble after pH adjustment. What should I try next?
A4: If pH adjustment is insufficient, the next step is to use organic co-solvents.[15] Highly hydrophobic or neutral peptides often require a small amount of an organic solvent for initial dissolution before being diluted into an aqueous buffer.[8][12]
Recommended Organic Solvents:
-
Dimethyl Sulfoxide (DMSO): A powerful and widely used solvent for hydrophobic peptides.[4][16]
-
Dimethylformamide (DMF): A good alternative to DMSO, particularly for peptides containing oxidation-sensitive residues.[4][16]
-
Acetonitrile (ACN): Another effective organic solvent.[4][16]
-
Isopropanol and Ethanol: Can also be used, though they are generally less effective for extremely hydrophobic peptides.[16]
Procedure for Using Organic Solvents:
-
Add a minimal amount of the chosen organic solvent to a small aliquot of your peptide to create a concentrated stock solution.[9]
-
Gently vortex or sonicate the vial to ensure the peptide is fully dissolved.[8]
-
Slowly add the dissolved peptide stock solution dropwise into your aqueous buffer while stirring.[15] This gradual dilution is critical to prevent the peptide from precipitating.[16]
Q5: My peptide precipitates when I add the organic stock solution to my aqueous buffer. What can I do?
A5: Precipitation upon dilution indicates that you have exceeded the peptide's solubility limit in the final aqueous solution.[16] Here are some troubleshooting steps:
-
Reduce the Final Concentration: Try diluting your peptide to a lower final concentration in the aqueous buffer.
-
Increase the Organic Solvent Percentage: You may need a higher percentage of the organic co-solvent in your final solution. However, be mindful of the tolerance of your downstream application to the organic solvent.
-
Use Denaturing Agents: For severely aggregation-prone peptides, stronger denaturing agents like 6M guanidine hydrochloride or 8M urea can be used.[8][11] These agents disrupt the hydrogen bonds that contribute to aggregation.[8] Note that these are generally not compatible with biological assays and may require removal.
Q6: Are there any physical methods that can help dissolve my peptide?
A6: Yes, physical methods can be used in conjunction with the solvent-based approaches described above:
-
Sonication: Brief periods of sonication in a water bath can help break up aggregates and facilitate dissolution.[6][8] It is important to chill the sample on ice between sonications to prevent heating.[8]
-
Gentle Warming: In some cases, gently warming the solution (to less than 40°C) can improve solubility.[8][11] However, this should be done with caution to avoid peptide degradation.
Q7: Can I modify the peptide sequence itself to improve solubility?
A7: Absolutely. If you are in the design phase of your research, you can proactively address potential solubility issues by modifying the peptide sequence.[3]
-
Incorporate Hydrophilic Residues: Strategically placing charged or polar amino acids like Lysine, Arginine, Aspartic acid, or Glutamic acid in the sequence can significantly enhance aqueous solubility.[3][11]
-
PEGylation: Attaching polyethylene glycol (PEG) chains to the peptide can create a "hydrophilic shield" that increases solubility and also prolongs the peptide's half-life in circulation.[3]
-
Solubility Tags: Fusing a highly soluble polypeptide tag, such as a poly-arginine tag, to your peptide can improve its solubility characteristics.[3][5]
Part 2: Troubleshooting Guide
This section provides a structured workflow for systematically addressing solubility issues with your Ac5c-containing peptide.
Systematic Solubilization Workflow
The following diagram illustrates a step-by-step approach to finding the optimal solvent for your peptide.
Caption: A decision-making workflow for solubilizing Ac5c-containing peptides.
Solvent Selection Table
| Peptide Characteristics | Primary Solvent | Secondary Solvent/Additive | Considerations |
| Hydrophilic | Sterile Water | - | Should dissolve readily. |
| Basic (Net Positive Charge) | Sterile Water | 10% Acetic Acid | Adjusting pH away from pI increases solubility.[6][14] |
| Acidic (Net Negative Charge) | Sterile Water | 0.1% Ammonium Hydroxide | Adjusting pH away from pI increases solubility.[6][13] |
| Hydrophobic or Neutral | DMSO or DMF | Aqueous Buffer (for dilution) | Dissolve completely in organic solvent first, then dilute slowly.[8][12] |
| Prone to Aggregation | DMSO or DMF | 6M Guanidine-HCl or 8M Urea | Use as a last resort; not compatible with most biological assays.[8][11] |
Note: For peptides containing Cysteine (Cys), Methionine (Met), or Tryptophan (Trp), avoid using DMSO as it can cause oxidation.[10] Use DMF or an oxygen-free solvent instead.[15]
Part 3: Experimental Protocols
Protocol 1: Small-Scale Solubility Testing
-
Preparation: Allow the lyophilized peptide to equilibrate to room temperature in a desiccator. Weigh out a small, known amount (e.g., 1 mg) into a sterile microcentrifuge tube.
-
Initial Solvent Addition (Water): Add a calculated volume of sterile, distilled water to achieve a high concentration (e.g., 10 mg/mL). Vortex gently. If the peptide dissolves completely, it is water-soluble.
-
pH Adjustment (If Insoluble in Water):
-
If the peptide is basic, add 10% acetic acid dropwise while vortexing.
-
If the peptide is acidic, add 0.1% ammonium hydroxide dropwise while vortexing.
-
-
Organic Co-Solvent Test (If Insoluble After pH Adjustment): Use a new 1 mg aliquot of the peptide. Add a minimal volume (e.g., 10-20 µL) of DMSO or DMF. Vortex until fully dissolved. Then, slowly add your desired aqueous buffer dropwise while vortexing, observing for any precipitation.
-
Physical Assistance: If the peptide is still not fully dissolved, sonicate the sample in a cool water bath for 10-15 second intervals, allowing the sample to cool on ice in between.[8]
-
Observation: A successfully dissolved peptide will result in a clear, particle-free solution.[8]
Protocol 2: Preparation of a Stock Solution of a Hydrophobic Ac5c-Peptide
-
Initial Dissolution: Add a minimal volume of 100% DMSO (or DMF if the peptide contains cysteine) to the peptide. For example, for 1 mg of peptide, start with 10-20 µL of solvent.
-
Mixing: Gently vortex the tube until the peptide is completely dissolved. Avoid vigorous shaking to prevent shearing.
-
Dilution: Slowly add your desired aqueous buffer (e.g., PBS, Tris) to the dissolved peptide solution in a drop-wise manner while gently vortexing.
-
Observation: Continuously monitor the solution for any signs of precipitation. If the solution becomes cloudy, you have exceeded the peptide's solubility limit in that final buffer composition.
Conclusion
Improving the solubility of peptides containing this compound often requires a systematic and multi-faceted approach. By understanding the physicochemical properties of your peptide and methodically testing different solvents and conditions, you can overcome these challenges and successfully advance your research.
References
- Genosphere Biotechnologies. Peptide Solubility Guidelines - How to solubilize a peptide. [Link]
- JPT Peptide Technologies.
- GenScript. (2024, July 11).
- National Center for Biotechnology Information. This compound. PubChem Compound Summary for CID 224366. [Link]
- Thapa, P. et al. (2023). A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding. RSC Medicinal Chemistry, 14(5), 896-903. [Link]
- Murakami, Y. et al. (2023). Design of antimicrobial peptides containing non-proteinogenic amino acids using multi-objective Bayesian optimisation. Digital Discovery, 2(5), 1435-1445. [Link]
- Vo, T. et al. (2022). Effects of Conformational Constraint on Peptide Solubility Limits. The Journal of Physical Chemistry B, 126(49), 10424-10433. [Link]
- ResearchGate. Cyclic peptides as function of percent amino acids and molecular weight. [Link]
- Murakami, Y. et al. (2023). Design of antimicrobial peptides containing non-proteinogenic amino acids using multi-objective Bayesian optimisation. Digital Discovery, 2(5), 1435-1445. [Link]
- MDPI. (2023, August 17). Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids. [Link]
- Cheloha, R. W. et al. (2018). Iterative non-proteinogenic residue incorporation yields α/β-peptides with a helix-loop-helix tertiary structure and high affinity for VEGF. Journal of the American Chemical Society, 140(1), 234-241. [Link]
- AAPPTEC. Handling and Storage of Peptides - FAQ. [Link]
- National Center for Biotechnology Information. Cyclopentylacetic acid. PubChem Compound Summary for CID 71606. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 4. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 5. genscript.com [genscript.com]
- 6. jpt.com [jpt.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Peptide Solubility and Storage Tips | Product Guides | Biosynth [biosynth.com]
- 11. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 12. bachem.com [bachem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. peptide.com [peptide.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Side Reactions of 2-Amino-2-cyclopentylacetic Acid in Peptide Synthesis
Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are incorporating the sterically hindered, unnatural amino acid 2-Amino-2-cyclopentylacetic acid (Ac5c) into their peptide sequences. The unique α,α-disubstituted nature of Ac5c can introduce significant challenges during solid-phase peptide synthesis (SPPS), leading to side reactions that can compromise peptide purity and yield. This resource provides in-depth, field-proven insights to help you troubleshoot and optimize your synthetic protocols.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound in Fmoc-based solid-phase peptide synthesis?
The two primary side reactions encountered when incorporating this compound (Ac5c) are diketopiperazine (DKP) formation and incomplete coupling .
-
Diketopiperazine (DKP) Formation: This is a significant issue, especially when Ac5c is one of the first two amino acids at the C-terminus of the peptide.[1] The N-terminal amine of the dipeptide can intramolecularly attack the ester linkage to the resin, cleaving the dipeptide from the solid support as a cyclic diketopiperazine.[1][2] This leads to a substantial loss of yield.[2]
-
Incomplete Coupling: The cyclopentyl group introduces considerable steric hindrance, which can dramatically slow down the rate of peptide bond formation.[3][4] This can result in incomplete coupling of the subsequent amino acid, leading to deletion sequences in the final product.
Q2: Why is diketopiperazine formation more prevalent with this compound?
Several factors contribute to the increased propensity for DKP formation with Ac5c:
-
Steric Hindrance: The bulky cyclopentyl group can hinder the approach of the incoming activated amino acid, making the intramolecular cyclization reaction kinetically more favorable than the intermolecular peptide bond formation.
-
Sequence Dependence: DKP formation is highly sequence-dependent.[5] Sequences containing proline or other secondary amino acids in the second position are particularly susceptible.[1][2] The rigid structure of these amino acids can pre-organize the dipeptide into a conformation that favors cyclization.[2]
-
Fmoc Deprotection Conditions: The basic conditions used for Fmoc group removal (e.g., 20% piperidine in DMF) can catalyze DKP formation by increasing the nucleophilicity of the N-terminal amine.[2][5]
Q3: How can I diagnose if DKP formation is the cause of my low peptide yield?
Diagnosing DKP formation can be challenging, especially in cases of "traceless" DKP formation where the cyclic dipeptide is washed away during synthesis, resulting in a lower yield without a corresponding impurity peak in the crude HPLC analysis.[2]
Here are some diagnostic approaches:
-
LC-MS Analysis of Cleavage Solutions: Analyze the piperidine washes after the second amino acid coupling for the mass of the expected diketopiperazine.
-
Monitor Fmoc Release: A sudden drop in the UV absorbance of the dibenzofulvene-piperidine adduct after the second deprotection step can indicate loss of peptide from the resin due to DKP formation.
-
Test Cleavage of a Small Sample: After coupling the second amino acid, cleave a small amount of resin and analyze the product by LC-MS to check for the presence of the dipeptide and the absence of the desired full-length peptide.
Section 2: Troubleshooting Guides
Issue 1: Significant loss of yield after the second amino acid coupling, with no major impurity peak in the final crude product.
Probable Cause: Traceless diketopiperazine (DKP) formation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for traceless DKP formation.
Detailed Protocols:
Strategy 1: Utilize Sterically Hindered Resin
-
Rationale: Resins like 2-chlorotrityl chloride (2-CTC) are highly sterically hindered, which physically impedes the intramolecular cyclization required for DKP formation.[1]
-
Protocol:
-
Swell 2-chlorotrityl chloride resin in DCM for 30 minutes.
-
Dissolve the first Fmoc-protected amino acid in DCM with 2 equivalents of DIPEA.
-
Add the amino acid solution to the resin and shake for 1-2 hours.
-
Cap any remaining active sites with a solution of DCM/MeOH/DIPEA (80:15:5) for 30 minutes.
-
Wash the resin thoroughly with DCM and DMF before proceeding with the synthesis.
-
Strategy 2: Optimized Fmoc-Deprotection
-
Rationale: Standard 20% piperidine in DMF is a known catalyst for DKP formation.[2] A less basic and more hindered deprotection cocktail can significantly reduce this side reaction.[6]
-
Protocol:
-
Prepare a fresh solution of 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine in NMP.[6]
-
Perform the Fmoc deprotection for 5-10 minutes.
-
Immediately wash the resin thoroughly with NMP to remove the deprotection solution and proceed to the coupling step.
-
Strategy 3: Employ a Dipeptide Building Block
-
Rationale: By synthesizing the first two amino acids as a dipeptide unit in solution phase and then coupling it to the resin, the susceptible dipeptidyl-resin intermediate is completely bypassed.[1][2]
-
Protocol:
-
Synthesize the dipeptide (e.g., Fmoc-AA2-Ac5c-OH) using standard solution-phase peptide coupling methods.
-
Purify the dipeptide.
-
Couple the purified dipeptide to the resin using your standard coupling protocol, but with an extended coupling time (e.g., 2-4 hours).
-
Issue 2: A significant deletion peak (-Ac5c) is observed in the crude HPLC profile.
Probable Cause: Incomplete coupling of this compound due to its steric hindrance.
Troubleshooting Workflow:
Caption: Mechanism of Diketopiperazine (DKP) Formation.
Note: The DOT script above is a template. For actual chemical structure diagrams, a chemical drawing tool would be used to generate the images (example1.png, etc.) which would then be embedded.
This reaction is particularly favored when the second amino acid is proline or another sterically demanding residue like Ac5c, which can facilitate the necessary cis-amide bond conformation for cyclization. [2]
References
- Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. (2022). ACS Omega. [Link]
- Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. (2023). Journal of Pharmaceutical and Biomedical Analysis. [Link]
- Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. (2022). ACS Omega. [Link]
- Immobilized Reactors Revolutionize Sterically Hindered Peptide Synthesis. (2025). Scienmag. [Link]
- Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. (2022). Organic Process Research & Development. [Link]
- Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. (2022). Synform. [Link]
- Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. (2021). Molecules. [Link]
- Exploiting an Inherent Neighboring Group Effect of α-Amino Acids To Synthesize Extremely Hindered Dipeptides. (2020). Journal of the American Chemical Society. [Link]
- Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation. (1990).
- Side reactions in peptide synthesis: An overview. (2018). Bibliomed. [Link]
- Automated Synthesis of Head-to-Tail Cyclic Peptides via Microwave-Enhanced SPPS. (n.d.).
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. [Link]
- Side reactions in solid-phase peptide synthesis and their applications. (1996). International Journal of Peptide and Protein Research. [Link]
- Kinetics of diketopiperazine formation using model peptides. (1995). Journal of Pharmaceutical Sciences. [Link]
Sources
Overcoming aggregation of peptides with 2-Amino-2-cyclopentylacetic acid
Overcoming Peptide Aggregation with 2-Amino-2-cyclopentylacetic acid (Ac5c)
Welcome to the Technical Support Center. This guide, curated by our Senior Application Scientists, provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions regarding the use of the non-canonical amino acid, this compound (Ac5c), to mitigate peptide aggregation during Solid Phase Peptide Synthesis (SPPS).
Introduction: The Challenge of Peptide Aggregation
Peptide aggregation is a primary cause of failed or low-yield syntheses, particularly for sequences that are long, hydrophobic, or prone to forming stable secondary structures on-resin.[1] This self-association is driven by the formation of intermolecular hydrogen bonds between peptide backbones, leading to the creation of β-sheet structures that are insoluble and sterically inaccessible to reagents.[2][3] The consequence is a cascade of synthesis failures, including incomplete Fmoc deprotection and poor coupling efficiencies, which result in a complex mixture of deletion and truncated sequences.[4]
A powerful strategy to combat this issue is the site-specific incorporation of "structure-breaking" amino acids. These residues disrupt the planarity and hydrogen bonding patterns of the peptide backbone, thereby preventing chain-chain association. This compound (Ac5c), a Cα-tetrasubstituted amino acid, is an exemplary tool for this purpose. Its bulky cyclopentyl group provides significant steric hindrance, effectively acting as a wedge between peptide chains to maintain their solubility and reactivity throughout the synthesis.
This guide will explore the mechanism of Ac5c, provide detailed protocols for its use, and offer solutions to common experimental challenges.
Section 1: The Science of On-Resin Peptide Aggregation
Q1: What is peptide aggregation in the context of SPPS, and what are the signs it is occurring?
A1: During SPPS, peptide aggregation is the self-association of growing peptide chains attached to the solid support. This process is primarily driven by intermolecular hydrogen bonding, which leads to the formation of rigid, β-sheet-like secondary structures.[2] These aggregates cause the peptide-resin matrix to collapse, trapping solvent and preventing reagents from reaching the reactive N-terminus of the peptide chain.[5]
Common indicators of on-resin aggregation include:
-
Poor Resin Swelling: The resin beads may appear clumped or fail to swell to their expected volume, indicating poor solvent penetration.[4]
-
Slow or Incomplete Reactions: Both Fmoc deprotection and amino acid coupling steps become sluggish. This is often observed through in-line UV monitoring as a broadening of the piperidine-dibenzofulvene adduct peak during deprotection.[3]
-
Positive Colorimetric Tests: A strong positive Kaiser or Ninhydrin test after a coupling step indicates a significant number of unreacted free amines, signaling an incomplete reaction.[4]
-
Low Yield and Purity: Upon cleavage, analytical HPLC of the crude product reveals a complex mixture of deletion sequences and truncated peptides, resulting in a low yield of the target peptide.[4]
Caption: Steric hindrance from Ac5c's cyclopentyl group.
Section 3: Practical Guide & Troubleshooting
Q3: When in my sequence should I incorporate Ac5c?
A3: Strategic placement is crucial for maximizing the benefits of Ac5c. While aggregation is sequence-dependent and not always predictable, there are clear guidelines for its use:
-
Within Aggregation-Prone Regions (APRs): Peptides with five or more consecutive hydrophobic residues (e.g., Val, Leu, Ile, Phe) are highly susceptible to aggregation. [6]Placing an Ac5c residue in the middle of such a sequence is highly effective.
-
Every 6-8 Residues: For very long or generally hydrophobic peptides, systematically inserting an Ac5c residue every 6 to 8 amino acids can effectively disrupt aggregation throughout the entire chain. This strategy is analogous to the use of Hmb or Dmb backbone protection. [1]* At the Onset of Aggregation: If you observe signs of aggregation during a synthesis (e.g., broadening UV deprotection peaks), the problematic region has just been synthesized. Consider re-synthesizing the peptide and incorporating an Ac5c residue 2-3 positions before the point where aggregation was first observed.
Q4: I'm experiencing incomplete coupling of Fmoc-Ac5c-OH. What should I do?
A4: Incomplete coupling of a sterically hindered amino acid like Ac5c is a common challenge. The bulky cyclopentyl group can slow down acylation kinetics. The table below outlines a systematic approach to troubleshooting this issue.
| Symptom | Possible Cause | Recommended Solution(s) |
| Positive Kaiser/Ninhydrin test after a single coupling of Fmoc-Ac5c-OH. | Steric Hindrance: The cyclopentyl group impedes access of the activated carboxyl group to the N-terminal amine of the growing peptide chain. | 1. Double Couple: Immediately perform a second coupling with fresh activated amino acid and coupling reagents. [4]2. Extend Coupling Time: Increase the reaction time for the first coupling to 2-4 hours to allow the reaction to proceed to completion. 3. Use a More Potent Coupling Reagent: Switch from standard reagents like HBTU to more reactive phosphonium- or iminium-based reagents such as HATU, HCTU, or PyBOP, which create a more reactive activated ester. [4] |
| Persistent positive Kaiser test even after double coupling. | Severe Steric Hindrance / Onset of Aggregation: The peptide-resin is already beginning to aggregate, further restricting access to the reaction site. | 1. Increase Temperature: Perform the coupling at an elevated temperature (e.g., 50-75°C) or use a microwave peptide synthesizer. This provides additional energy to overcome activation barriers and disrupt transient aggregates. [4]2. Solvent Modification: Switch to a more disruptive solvent system. N-Methyl-2-pyrrolidone (NMP) is superior to Dimethylformamide (DMF) in these cases. Adding chaotropic salts (e.g., 0.4 M LiCl) to the coupling solution can also help break up secondary structures. [7] |
| Incomplete coupling of the amino acid following the Ac5c residue. | Steric Hindrance from Ac5c: The cyclopentyl group of the newly incorporated Ac5c residue can sterically hinder the incoming activated amino acid. | The same solutions apply. The N-terminus of the Ac5c residue is sterically crowded, making the subsequent coupling challenging. Employing potent coupling reagents and extended reaction times is highly recommended for the residue immediately following Ac5c. |
Experimental Protocol: Coupling of Fmoc-Ac5c-OH
This protocol is designed for manual SPPS and assumes a starting scale of 0.1 mmol on a standard 100-200 mesh resin.
Reagents & Materials:
-
Fmoc-deprotected peptide-resin (0.1 mmol)
-
Fmoc-Ac5c-OH (0.5 mmol, 5 eq.)
-
HATU (0.49 mmol, 4.9 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (1.0 mmol, 10 eq.)
-
Anhydrous, amine-free DMF or NMP
-
Kaiser test kit
Workflow:
Sources
- 1. peptide.com [peptide.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. experts.arizona.edu [experts.arizona.edu]
- 6. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
Technical Support Center: Optimizing Deprotection of 2-Amino-2-cyclopentylacetic Acid
This guide provides in-depth technical support for researchers and drug development professionals working with the non-proteinogenic amino acid, 2-Amino-2-cyclopentylacetic acid. We will address common challenges and provide detailed troubleshooting strategies for the critical deprotection step in your synthetic workflow.
Introduction to the Challenges
This compound is a sterically hindered amino acid. This bulkiness, originating from the cyclopentyl group attached to the alpha-carbon, can significantly impact the kinetics and success of deprotection reactions. The steric hindrance can impede the access of reagents to the protecting group, leading to incomplete reactions, side product formation, or the need for harsher reaction conditions that may compromise the integrity of the final product.
This guide will focus on the three most commonly used amine protecting groups: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc).
Frequently Asked Questions (FAQs) & Troubleshooting
Boc Deprotection
Q1: My Boc deprotection with standard TFA/DCM is sluggish or incomplete. What can I do?
A1: This is a common issue due to the steric hindrance of the cyclopentyl group. Here are several strategies to overcome this:
-
Increase TFA Concentration: Gradually increase the concentration of trifluoroacetic acid (TFA) from the standard 20-25% in dichloromethane (DCM) up to 50% or even 95% (neat TFA). The higher acid concentration can accelerate the cleavage of the Boc group.
-
Introduce a Scavenger: Steric hindrance can promote the re-alkylation of the liberated amine by the tert-butyl cation. Including a scavenger like triethylsilane (TES) or triisopropylsilane (TIS) (typically 2-5 equivalents) can trap this cation, preventing side reactions and driving the equilibrium towards the deprotected amine.
-
Elevate the Temperature: While most Boc deprotections are run at room temperature, gently warming the reaction to 30-40°C can increase the reaction rate. However, monitor carefully for potential side reactions.
-
Alternative Acidic Conditions: Consider using HCl in an organic solvent like dioxane or diethyl ether. A 4M HCl in dioxane solution is a common and effective alternative to TFA.
Q2: I am observing significant side product formation during Boc deprotection. What are they and how can I minimize them?
A2: The primary side product is typically the N-tert-butylated amino acid.
-
Cause: The tert-butyl cation generated during deprotection can alkylate the newly formed free amine.
-
Solution: As mentioned above, the most effective solution is the addition of a scavenger like TIS or TES. These silanes will readily react with the tert-butyl cation.
Cbz Deprotection
Q1: My standard catalytic hydrogenation for Cbz deprotection is not working. What are the potential reasons?
A1: Several factors can inhibit catalytic hydrogenation:
-
Catalyst Poisoning: Sulfur-containing compounds, even in trace amounts from previous steps, can poison the palladium catalyst. Ensure your starting material is of high purity.
-
Catalyst Inactivity: The Pd/C catalyst may be old or of poor quality. Use a fresh batch of high-quality catalyst.
-
Insufficient Hydrogen Pressure: For sterically hindered substrates, atmospheric pressure of hydrogen may not be sufficient. Consider increasing the pressure using a Parr hydrogenator.
-
Solvent Choice: The choice of solvent can influence the reaction rate. Methanol and ethanol are common choices, but sometimes a switch to ethyl acetate or a mixed solvent system can improve results.
Q2: Are there non-hydrogenation methods for Cbz deprotection?
A2: Yes, several alternatives exist:
-
HBr in Acetic Acid: This is a classic and effective method, but the conditions are harsh. Typically, a 33% solution of HBr in acetic acid is used. This should be performed in a well-ventilated fume hood.
-
Transfer Hydrogenolysis: This method uses a hydrogen donor like ammonium formate or cyclohexene in the presence of a palladium catalyst. It is often a milder and more convenient alternative to using hydrogen gas.
-
Lewis Acid Catalysis: Strong Lewis acids like trimethylsilyl iodide (TMSI) can also cleave Cbz groups. This reaction is typically fast and clean.
Fmoc Deprotection
Q1: My Fmoc deprotection with piperidine is slow. Can I accelerate it?
A1: Yes, several strategies can be employed:
-
Increase Piperidine Concentration: While 20% piperidine in DMF is standard, increasing the concentration to 50% can speed up the reaction.
-
Use a Stronger Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is a stronger, non-nucleophilic base that can be used as an alternative to piperidine, often at a concentration of 2-10% in DMF.
-
Microwave-Assisted Deprotection: The use of microwave irradiation can significantly shorten the reaction time for Fmoc deprotection.
Q2: I am seeing a dibenzofulvene adduct with my deprotected amine. How can I prevent this?
A2: The dibenzofulvene byproduct of Fmoc cleavage can react with the free amine.
-
Cause: This is more common with secondary amines but can occur with sterically hindered primary amines.
-
Solution: Adding a scavenger like piperazine or using a higher concentration of piperidine can help trap the dibenzofulvene.
Experimental Protocols
Protocol 1: Optimized Boc Deprotection of N-Boc-2-amino-2-cyclopentylacetic acid
-
Dissolve N-Boc-2-amino-2-cyclopentylacetic acid (1.0 eq) in dichloromethane (DCM, 10 volumes).
-
Add triisopropylsilane (TIS, 3.0 eq).
-
Cool the mixture to 0°C in an ice bath.
-
Add trifluoroacetic acid (TFA, 10 volumes) dropwise over 10 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Co-evaporate with toluene (3x) to remove residual TFA.
-
The crude product can be purified by recrystallization or ion-exchange chromatography.
Protocol 2: Cbz Deprotection via Transfer Hydrogenolysis
-
Dissolve N-Cbz-2-amino-2-cyclopentylacetic acid (1.0 eq) in methanol (20 volumes).
-
Add 10% Palladium on carbon (Pd/C, 10 mol%).
-
Add ammonium formate (5.0 eq) in one portion.
-
Heat the reaction mixture to 40°C and stir for 1-3 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with methanol.
-
Concentrate the filtrate in vacuo to obtain the crude product.
Data Summary Table
| Protecting Group | Standard Conditions | Optimized Conditions for Steric Hindrance | Common Side Products | Mitigation Strategy |
| Boc | 20-25% TFA in DCM, RT | 50-95% TFA, 2-5 eq. TIS/TES, 30-40°C | N-tert-butylation | Addition of scavengers (TIS, TES) |
| Cbz | H₂, 10% Pd/C, MeOH, RT | Increased H₂ pressure, Transfer hydrogenolysis | Catalyst poisoning | Use high-purity starting material, fresh catalyst |
| Fmoc | 20% Piperidine in DMF, RT | 50% Piperidine or 2-10% DBU in DMF, Microwave | Dibenzofulvene adduct | Use of scavengers (piperazine) |
Visual Diagrams
Technical Support Center: Minimizing Diketopiperazine Formation with N-Terminal 2-Amino-2-cyclopentylacetic Acid (Ac5c)
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with peptides containing N-terminal 2-Amino-2-cyclopentylacetic acid (Ac5c). This resource provides in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges of synthesizing these unique peptides, with a primary focus on mitigating the formation of the common and often problematic diketopiperazine (DKP) byproduct.
The incorporation of sterically hindered amino acids like Ac5c at the N-terminus of a peptide can offer significant advantages in terms of conformational rigidity and proteolytic stability. However, the same steric bulk that provides these benefits also presents a significant synthetic challenge: an increased propensity for intramolecular cyclization to form a diketopiperazine, leading to truncated sequences and reduced yields of the desired full-length peptide. This guide is designed to provide you with the mechanistic understanding and practical solutions to overcome this hurdle.
Understanding the Challenge: The Mechanism of DKP Formation with N-Terminal Ac5c
Diketopiperazine formation is an intramolecular cyclization reaction that occurs between the first two amino acids of a peptide chain.[1] When a dipeptide is anchored to a solid support, the free N-terminal amine can nucleophilically attack the ester linkage of the second amino acid to the resin, resulting in the cleavage of the dipeptide from the support as a cyclic DKP.[2]
Several factors can exacerbate DKP formation, particularly when dealing with an N-terminal Ac5c residue:
-
Steric Hindrance: The bulky cyclopentyl group of Ac5c can slow down the subsequent coupling of the third amino acid. This prolonged exposure of the free N-terminal amine of the Ac5c-Xaa dipeptide provides a greater opportunity for the intramolecular cyclization to occur.[3]
-
Secondary Amine Nature: Like proline, Ac5c is a secondary amino acid. Dipeptides containing a secondary amino acid at the second position are known to be particularly susceptible to DKP formation.[4]
-
Deprotection Conditions: The basic conditions typically used for Fmoc deprotection (e.g., piperidine in DMF) can catalyze the intramolecular aminolysis that leads to DKP formation.[5]
Below is a diagram illustrating the DKP formation pathway.
Caption: DKP formation pathway during solid-phase peptide synthesis.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Low yield of the full-length peptide with a significant amount of a low molecular weight byproduct.
-
Question: My final crude product shows a very low yield of the target peptide, and I observe a major peak in my HPLC with a mass corresponding to the diketopiperazine of Ac5c and the second amino acid. What is the most likely cause and how can I fix it?
-
Answer: This is a classic presentation of significant DKP formation. The primary cause is the prolonged existence of the deprotected dipeptide on the resin, allowing for intramolecular cyclization. Here are several strategies to address this, ranging from simple modifications to more involved synthetic approaches:
-
Optimize Coupling of the Third Amino Acid: The steric hindrance of Ac5c can make the coupling of the third amino acid sluggish.
-
Switch to a More Potent Coupling Reagent: Standard carbodiimide reagents like DCC or DIC may be inefficient.[3] Utilize more powerful uronium/aminium salt-based reagents such as HATU, HCTU, or phosphonium salt-based reagents like PyAOP or PyBOP.[6] These reagents generate highly reactive esters that can overcome the steric barrier more effectively.
-
Increase Reagent Equivalents and Reaction Time: For the coupling of the third amino acid, consider increasing the equivalents of the amino acid, coupling reagent, and base. Performing a double coupling can also be beneficial.
-
Incorporate Microwave Synthesis: Microwave-assisted peptide synthesis can significantly accelerate coupling reactions, reducing the time the free N-terminus is exposed and thus minimizing the window for DKP formation.[6]
-
-
Modify Deprotection Conditions:
-
Use a Milder Deprotection Cocktail: The standard 20% piperidine in DMF can be too harsh for sensitive sequences. A cocktail of 2% DBU and 5% piperazine in NMP has been shown to effectively suppress DKP formation while maintaining efficient Fmoc removal.[4]
-
-
Change the Solid Support:
-
Utilize 2-Chlorotrityl Chloride (2-CTC) Resin: The steric bulk of the 2-chlorotrityl linker physically hinders the back-side attack required for DKP formation.[7] This is a highly effective strategy for sequences prone to this side reaction.
-
-
Issue 2: "Traceless" DKP formation leading to unexpectedly low peptide yield.
-
Question: My crude HPLC looks relatively clean, but my overall peptide yield is much lower than expected. I don't see a prominent DKP peak. What could be happening?
-
Answer: You are likely experiencing "traceless" DKP formation. In this scenario, the DKP byproduct is cleaved from the resin during the synthesis and is washed away during the subsequent washing steps.[2] This results in a lower yield of the final product without a corresponding impurity peak in the crude analysis.
-
How to Confirm: To confirm traceless DKP formation, you can collect and analyze the wash solutions after the deprotection of the second amino acid. Evaporate the solvent and analyze the residue by LC-MS to look for the mass of the expected DKP.
-
Solutions: The mitigation strategies are the same as for Issue 1. The most robust solution for traceless DKP formation is to bypass the vulnerable dipeptide stage altogether.
-
Use a Pre-formed Dipeptide Building Block: Synthesize the Fmoc-Ac5c-Xaa-OH dipeptide in solution and then couple it to the resin-bound peptide chain. This completely avoids the formation of the resin-bound dipeptide intermediate that is susceptible to cyclization.[5]
-
-
Frequently Asked Questions (FAQs)
Q1: At what point in the synthesis is DKP formation with N-terminal Ac5c most likely to occur?
A1: DKP formation is most prevalent at the dipeptide stage, immediately after the Fmoc group has been removed from the N-terminal Ac5c.[7] The resulting free secondary amine is then poised to attack the ester linkage of the second amino acid to the resin.
Q2: Are there specific amino acids at the second position that increase the risk of DKP formation with N-terminal Ac5c?
A2: Yes, the nature of the second amino acid (Xaa in Ac5c-Xaa) plays a crucial role. Amino acids that are less sterically hindered, such as Glycine and Alanine, tend to facilitate DKP formation. Proline at the second position is also highly prone to this side reaction due to its conformational preferences.[5]
Q3: Can the choice of solvent impact the extent of DKP formation?
A3: Absolutely. Solvents can influence the rate of both the desired coupling reaction and the undesired DKP formation. A study on a related system showed that the rate of DKP formation can be solvent-dependent, with some polar aprotic solvents potentially accelerating the side reaction.[8] While DMF is the most common solvent in SPPS, for particularly challenging sequences, exploring alternative solvents like NMP may be beneficial.
Q4: How can I effectively monitor DKP formation during my synthesis?
A4: Regular monitoring is key to early detection and mitigation. After the coupling of the second amino acid and subsequent deprotection of the Ac5c residue, a small amount of the resin can be cleaved and analyzed by LC-MS. The presence of a peak corresponding to the mass of the DKP will confirm its formation and allow you to adjust your strategy for the remainder of the synthesis.
Q5: Is it possible to completely eliminate DKP formation?
A5: While complete elimination can be challenging, it is possible to reduce DKP formation to negligible levels. The most effective method is the use of a pre-formed dipeptide building block, as this circumvents the problematic synthetic step.[5] Combining the use of 2-CTC resin with optimized coupling and deprotection conditions can also be highly effective.
Experimental Protocols
Protocol 1: Optimized Coupling of the Third Amino Acid
This protocol is recommended as a first-line approach to minimize DKP formation when a significant DKP byproduct is observed.
-
Resin Swelling and First Two Amino Acid Couplings: Follow your standard protocol for swelling the resin and coupling the first two amino acids (Xaa and Fmoc-Ac5c-OH).
-
Fmoc Deprotection of Ac5c:
-
Treat the resin with a solution of 2% DBU and 5% piperazine in NMP for 5 minutes.
-
Drain and repeat the treatment for 10 minutes.
-
Wash the resin thoroughly with NMP (5x) and then DMF (3x).
-
-
Coupling of the Third Amino Acid (Fmoc-AA3-OH):
-
Prepare the coupling solution: Fmoc-AA3-OH (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF.
-
Pre-activate for 1-2 minutes.
-
Add the activated solution to the resin and allow it to react for 2-4 hours at room temperature. For extremely difficult couplings, a double coupling may be performed.
-
-
Monitoring and Continuation:
-
After coupling, take a small sample of the resin for a Kaiser or bromophenol blue test to confirm reaction completion.
-
Proceed with the synthesis of the remaining peptide sequence.
-
Protocol 2: Synthesis Using a Pre-formed Dipeptide
This is the most robust method for sequences highly prone to DKP formation.
-
Solution-Phase Synthesis of Fmoc-Ac5c-Xaa-OH:
-
Synthesize the dipeptide in solution using standard coupling methods.
-
Purify the dipeptide by chromatography.
-
-
Solid-Phase Synthesis:
-
Couple the first amino acid to the resin as per your standard protocol.
-
Couple the purified Fmoc-Ac5c-Xaa-OH dipeptide (1.5-2 eq.) to the resin-bound amino acid using a potent coupling reagent like HATU or PyAOP.
-
Proceed with the synthesis of the rest of the peptide.
-
Data Summary Table
| Mitigation Strategy | Principle | Key Advantage | Potential Drawback |
| Optimized Coupling Reagents (HATU, PyAOP) | Increased reactivity to overcome steric hindrance.[3] | Easy to implement in existing protocols. | Higher cost of reagents. |
| Modified Deprotection (2% DBU/5% Piperazine) | Milder basic conditions reduce catalysis of cyclization.[4] | Significant reduction in DKP formation. | May require longer deprotection times. |
| 2-Chlorotrityl Chloride (2-CTC) Resin | Steric hindrance of the linker prevents intramolecular attack.[7] | Highly effective for preventing DKP formation. | Requires specific cleavage conditions. |
| Pre-formed Dipeptide Building Block | Bypasses the susceptible resin-bound dipeptide intermediate.[5] | Most reliable method to eliminate DKP formation. | Requires additional solution-phase synthesis. |
Logical Workflow for Troubleshooting
Caption: A decision-making workflow for troubleshooting DKP formation.
References
- Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. Unpublished.
- Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation. RSC Publishing.
- Diketopiperazine formation during investigations of amino Acid racemization in dipeptides. Science.
- Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation. PMC.
- Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation. PubMed.
- Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. PMC.
- Efficient peptide coupling involving sterically hindered amino acids. PubMed.
- DKP formation mechanism. | Download Scientific Diagram. ResearchGate.
- Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. PMC.
- Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Sci-Hub.
- Poly(amino acid) Synthesis from 2,5‐Diketopiperazines for Acid‐Actuated Drug Release. Wiley Online Library.
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
- Kinetics of diketopiperazine formation using model peptides. PubMed.
- Diketopiperazines. Baran Lab.
- Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis | ACS Omega. ACS Publications.
- Planning a Peptide Synthesis. AAPPTec.
- Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. ResearchGate.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec.
- Rapid Single-Shot Synthesis of the 214 Amino Acid-Long N-Terminal Domain of Pyocin S2. ACS Publications.
- Automated N-Terminal Acetylation. CEM Corporation.
- One-Pot Cyclization and Cleavage of Peptides with N-Terminal Cysteine via the N,S-Acyl Shift of the N-2-[Thioethyl]glycine Residue. NIH.
- Approaches for peptide and protein cyclisation. PMC.
- On the Effect of Cyclization on Peptide Backbone Dynamics. UQ eSpace - The University of Queensland.
- Synthesis of cyclopentapeptides and cycloheptapeptides by DEPBT and the influence of some factors on cyclization. PubMed.
- Peptide Modifications; Cyclization; Stapled peptides; phosphorylation;. AAPPTec.
- Modeling of peptides containing D-amino acids: Implications on cyclization. ScienceDirect.
- Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. PubMed.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. peptide.com [peptide.com]
- 8. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
Technical Support Center: Large-Scale Synthesis of 2-Amino-2-cyclopentylacetic acid
Welcome to the technical support center for the large-scale synthesis of 2-Amino-2-cyclopentylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up the production of this valuable non-proteinogenic amino acid. Here, we address common challenges with scientifically-grounded explanations and provide actionable troubleshooting strategies to ensure a robust and efficient synthesis process.
I. Troubleshooting Guide: Navigating Common Hurdles in Synthesis
This section is dedicated to identifying and resolving specific issues that may arise during the large-scale synthesis of this compound.
Problem 1: Low Yield in Strecker or Bucherer-Bergs Reaction
Q: We are experiencing significantly lower than expected yields in our large-scale Strecker/Bucherer-Bergs synthesis of this compound. What are the likely causes and how can we optimize the reaction?
A: Low yields in these classic amino acid syntheses on a large scale often stem from a combination of factors, exacerbated by the steric bulk of the cyclopentyl group. Let's break down the potential causes and solutions for each method.
For the Strecker Synthesis:
The Strecker synthesis is a robust method for α-amino acid production, but its efficiency can be compromised during scale-up.[1]
-
Incomplete Imine Formation: The initial condensation of cyclopentanone with ammonia to form the imine is a critical equilibrium-driven step. On a large scale, inefficient mixing and localized concentration gradients can hinder this reaction.
-
Troubleshooting:
-
Anhydrous Conditions: Ensure rigorous exclusion of water, which can hydrolyze the imine back to the starting materials.
-
Ammonia Source: Using a significant excess of ammonia or an ammonium salt (like ammonium chloride) can shift the equilibrium towards the imine.[1]
-
Temperature Control: While initial heating can favor imine formation, excessive temperatures can lead to side reactions. Careful temperature profiling is crucial.
-
-
-
Side Reaction: Cyanohydrin Formation: Cyclopentanone can react directly with the cyanide source to form cyclopentanone cyanohydrin, a major byproduct that competes with the desired reaction pathway.
-
Troubleshooting:
-
Order of Addition: Pre-forming the imine by reacting cyclopentanone and ammonia before the addition of the cyanide source can significantly minimize cyanohydrin formation.
-
Temperature Control: Lowering the reaction temperature (e.g., 0-10 °C) during cyanide addition can disfavor cyanohydrin formation.
-
-
-
Incomplete Hydrolysis of the α-Aminonitrile: The final step of hydrolyzing the intermediate, 2-amino-2-cyclopentylacetonitrile, to the carboxylic acid can be challenging due to the steric hindrance from the cyclopentyl group.
-
Troubleshooting:
-
Stronger Hydrolysis Conditions: Employing more concentrated acid (e.g., concentrated HCl or H₂SO₄) or base and extending the reaction time and/or increasing the temperature can drive the hydrolysis to completion.[1]
-
Monitoring: Regularly monitor the reaction progress using techniques like HPLC or TLC to ensure complete conversion.
-
-
For the Bucherer-Bergs Synthesis:
The Bucherer-Bergs reaction offers an alternative route, but it also has its own set of challenges when scaled up.[2]
-
Suboptimal pH: The reaction is highly pH-sensitive. Ammonium carbonate acts as a buffer, but its buffering capacity can be overwhelmed on a large scale.[3]
-
Reagent Ratios: Incorrect stoichiometry can lead to the formation of byproducts.
-
Inefficient Hydrolysis of the Hydantoin: The hydrolysis of the 5-cyclopentylhydantoin intermediate to the final amino acid requires harsh conditions, and incomplete reaction is a common issue.
-
Troubleshooting:
-
Harsh Hydrolysis: Utilize strong basic conditions (e.g., concentrated NaOH or Ba(OH)₂) followed by acidification to open the hydantoin ring.
-
Reaction Time and Temperature: Extended reaction times at elevated temperatures are often necessary for complete hydrolysis.
-
-
Experimental Workflow: Optimizing the Strecker Synthesis
Caption: Optimized workflow for the large-scale Strecker synthesis.
Problem 2: Impurity Profile and Purification Challenges
Q: Our final product of this compound is contaminated with several impurities that are difficult to remove by standard crystallization. What are these likely impurities and what purification strategies can we employ?
A: The impurity profile in large-scale synthesis is often more complex than in lab-scale preparations.[4] For this compound, the bulky and relatively non-polar cyclopentyl group can influence the solubility of both the product and its impurities, making purification challenging.
Common Impurities:
| Impurity | Origin | Identification |
| Cyclopentanone Cyanohydrin | Side reaction in Strecker synthesis | Can be detected by HPLC and characterized by NMR and MS. |
| Unhydrolyzed α-Aminonitrile | Incomplete hydrolysis in Strecker synthesis | Characterized by the presence of a nitrile group (IR spectroscopy) and confirmed by HPLC-MS. |
| 5-Cyclopentylhydantoin | Incomplete hydrolysis in Bucherer-Bergs synthesis | Detectable by HPLC and characterizable by NMR and MS. |
| Dipeptides/Oligomers | Side reactions during synthesis or work-up | Can be identified by mass spectrometry. |
| Starting Materials | Incomplete reaction | Detected by chromatographic methods (GC or HPLC). |
Advanced Purification Strategies:
Standard crystallization may be insufficient due to similar solubility profiles of the product and impurities.
-
Ion-Exchange Chromatography: This is a highly effective method for purifying amino acids on a large scale.[5]
-
Principle: The amphoteric nature of the amino acid allows it to bind to both cation and anion exchange resins. Impurities lacking this property will pass through.
-
Protocol:
-
Dissolve the crude product in a suitable solvent and adjust the pH to ensure the amino acid is in its zwitterionic form.
-
Load the solution onto a column packed with a suitable ion-exchange resin (e.g., a strong acid cation exchanger).
-
Wash the column with deionized water to remove non-ionic impurities.
-
Elute the purified amino acid using a pH gradient or a salt gradient.
-
Desalt the collected fractions and isolate the pure product by crystallization or lyophilization.
-
-
-
Recrystallization with pH Adjustment: The solubility of amino acids is highly dependent on pH, being minimal at their isoelectric point (pI).
-
Principle: By carefully adjusting the pH of the solution to the pI of this compound, its solubility can be minimized, leading to selective precipitation while impurities remain in solution.
-
Protocol:
-
Dissolve the crude product in an acidic or basic solution.
-
Filter to remove any insoluble matter.
-
Slowly add a base or acid to adjust the pH to the isoelectric point of the target amino acid.
-
Allow the solution to cool slowly to promote the formation of pure crystals.
-
Collect the crystals by filtration, wash with a cold solvent, and dry.
-
-
Purification Workflow: Ion-Exchange Chromatography
Caption: Workflow for purification via ion-exchange chromatography.
II. Frequently Asked Questions (FAQs)
Q1: What are the key safety considerations when scaling up the synthesis of this compound?
A: The large-scale synthesis of this compound involves several hazardous materials and reactions that require strict safety protocols.
-
Cyanide Handling: Both the Strecker and Bucherer-Bergs syntheses utilize highly toxic cyanide salts.[1][2] All manipulations should be performed in a well-ventilated area, and personnel must be equipped with appropriate personal protective equipment (PPE). Emergency cyanide antidote kits should be readily available.
-
Exothermic Reactions: The hydrolysis steps, in particular, can be highly exothermic. Proper cooling and temperature monitoring are essential to prevent runaway reactions.
-
Pressure Build-up: Reactions involving gaseous reagents like ammonia or those that generate gases (e.g., CO₂ in the Bucherer-Bergs reaction) should be conducted in pressure-rated vessels with appropriate pressure relief systems.
Q2: How does the cyclopentyl group affect the solubility of this compound and its intermediates, and how does this impact the process?
A: The cyclopentyl group is a non-polar, bulky moiety that significantly influences the physicochemical properties of the molecule.
-
Reduced Aqueous Solubility: Compared to smaller amino acids like glycine or alanine, this compound and its intermediates will have lower solubility in aqueous media. This can be advantageous for product isolation by precipitation but may require the use of co-solvents (e.g., ethanol-water mixtures) during the reaction to maintain a homogeneous solution.
-
Increased Solubility in Organic Solvents: The cyclopentyl group enhances solubility in organic solvents, which can be leveraged during extraction and purification steps.
-
Impact on Crystallization: The bulky group can sometimes hinder the formation of well-defined crystals, potentially leading to the product oiling out. Careful selection of crystallization solvents and controlled cooling rates are crucial.
Q3: Are there any "green chemistry" considerations for the large-scale synthesis of this compound?
A: Yes, incorporating green chemistry principles is increasingly important in industrial synthesis.
-
Solvent Selection: Whenever possible, opt for greener solvents with lower toxicity and environmental impact. For instance, exploring water-based reaction media or recyclable organic solvents is a key consideration.
-
Catalytic Methods: Asymmetric catalytic versions of the Strecker synthesis are being developed, which can reduce the need for stoichiometric chiral auxiliaries and minimize waste.[6]
-
Waste Reduction: Optimizing reaction conditions to maximize yield and minimize byproduct formation is a fundamental principle of green chemistry. Implementing efficient purification methods like ion-exchange chromatography can also reduce solvent consumption compared to multiple recrystallizations.
Q4: For chiral synthesis of a specific enantiomer of this compound on a large scale, what are the most viable strategies?
A: Obtaining a single enantiomer on a large scale requires a dedicated asymmetric synthesis strategy.
-
Chiral Resolution: The classical approach involves synthesizing the racemic mixture and then resolving the enantiomers using a chiral resolving agent, such as a chiral acid or base, to form diastereomeric salts that can be separated by crystallization.[6] This method is robust and often used in industrial settings.
-
Asymmetric Strecker Synthesis: This approach utilizes a chiral catalyst or a chiral ammonia equivalent to induce stereoselectivity during the addition of cyanide to the imine.[6][7] While catalytically efficient, finding a cost-effective and robust catalyst for large-scale production can be a challenge.[6]
-
Enzymatic Methods: Biocatalysis offers a highly selective and environmentally friendly alternative. Enzymes like amino acid dehydrogenases or transaminases can be used for the asymmetric synthesis of amino acids. However, the development of a specific enzyme for this compound might require significant research and development.
III. References
-
Advanced Synthesis and Applications of 2-Amino-2-cyclopropylacetic Acid. (n.d.). Google Cloud. Retrieved January 10, 2026, from
-
Factory Price API 99% DL-Cyclopentylglycine 933-95-9 GMP Manufacturer. (n.d.). SZO CHEM. Retrieved January 10, 2026, from [Link]
-
Pieber, B., & Kappe, C. O. (2015). Continuous Synthesis of Hydantoins: Intensifying the Bucherer–Bergs Reaction. Synlett, 26(15), A-E.
-
Bucherer-Bergs Reaction. (n.d.). In Name Reactions in Organic Synthesis. Cambridge University Press.
-
Bucherer–Bergs reaction. (2023, December 29). In Wikipedia. [Link]
-
Corey, E. J., & Grogan, M. J. (2009). Scaleable catalytic asymmetric Strecker syntheses of unnatural alpha-amino acids. Nature, 461(7266), 960–963.
-
Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides. (n.d.). National Center for Biotechnology Information. Retrieved January 10, 2026, from [Link]
-
Scaleable catalytic asymmetric Strecker syntheses of unnatural -amino acids | Request PDF. (n.d.). ResearchGate. Retrieved January 10, 2026, from [Link]
-
This compound. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]
-
Enantioselective Preparation of Cyclopentene-Based Amino Acids with a Quaternary Carbon Center. (n.d.). National Center for Biotechnology Information. Retrieved January 10, 2026, from [Link]
-
Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis. (2020). Molecules, 25(7), 1707.
-
Strecker amino acid synthesis. (2023, December 29). In Wikipedia. [Link]
-
Method for purification of an amino acid using ion exchange resin. (n.d.). Google Patents. Retrieved January 10, 2026, from
-
Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). (n.d.). National Center for Biotechnology Information. Retrieved January 10, 2026, from [Link]
-
Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. (2024). Chemical Society Reviews.
-
Synthesis of 2-Cyclopentene-1-glycine, an Inhibitory Amino Acid Analog. (1960). Journal of Organic Chemistry, 25(10), 1658–1660.
-
PROCEDURE FOR THE PURIFICATION OF AN AMINO ACID USING AN ION EXCHANGE RESIN. (n.d.). Google Patents. Retrieved January 10, 2026, from
-
L-Cyclopentylglycine, CAS No. 2521-84-8. (n.d.). iChemical. Retrieved January 10, 2026, from [Link]
-
Impurity profile of amino acids? (2005). Pharmeuropa Scientific Notes, 2005(1).
-
Production method of industrial grade glycine. (n.d.). Google Patents. Retrieved January 10, 2026, from
-
Synthesis, chemistry, physicochemical properties and industrial applications of amino acid surfactants:A review. (2018). White Rose Research Online.
-
Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. (2022). Nutrients, 14(14), 2843.
Sources
- 1. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 2. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. US5279744A - Method for purification of an amino acid using ion exchange resin - Google Patents [patents.google.com]
- 6. Scaleable catalytic asymmetric Strecker syntheses of unnatural alpha-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Stability of Peptides Incorporating 2-Amino-2-cyclopentylacetic Acid (Ac5c)
From the desk of the Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are leveraging the unique properties of 2-Amino-2-cyclopentylacetic acid (Ac5c) in their peptide designs. The incorporation of conformationally constrained non-natural amino acids like Ac5c is a powerful strategy to enhance proteolytic resistance and modulate peptide conformation.[1][2][3] However, these modifications can also introduce stability challenges, including aggregation and reduced solubility.
This document provides in-depth, evidence-based answers to common questions and detailed troubleshooting guides to help you overcome these experimental hurdles. Our goal is to explain not just what to do, but why each step is scientifically important, empowering you to optimize your experimental outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions about the role and impact of Ac5c on peptide stability.
Q1: What is this compound (Ac5c) and why is it used in peptide design?
A1: this compound, or Ac5c, is a non-natural, cyclic amino acid. Its key feature is the cyclopentyl ring attached to the α-carbon, which severely restricts the rotational freedom (phi/psi angles) of the peptide backbone at the point of incorporation. This conformational constraint is highly desirable for several reasons:
-
Enhanced Proteolytic Resistance: The steric bulk of the cyclopentyl group can physically block the active sites of proteases, enzymes that degrade peptides by cleaving peptide bonds.[1][2] This leads to a significantly longer in-vivo half-life, a critical attribute for therapeutic peptides.
-
Secondary Structure Stabilization: By locking the backbone into a specific conformation, Ac5c can be used to stabilize desired secondary structures, such as α-helices or β-turns.[4] This is crucial for maintaining the peptide's biological activity, as function is intimately linked to structure.
-
Improved Receptor Binding: Pre-organizing a peptide into its bioactive conformation can enhance its binding affinity and selectivity for its target receptor.
Q2: What are the primary stability challenges associated with incorporating Ac5c into a peptide sequence?
A2: While beneficial, the properties of Ac5c can introduce two main stability issues:
-
Aggregation and Poor Solubility: The cyclopentyl group is hydrophobic. Incorporating one or more Ac5c residues, especially within an already hydrophobic sequence, can significantly increase the peptide's overall hydrophobicity. This raises the propensity for intermolecular hydrophobic interactions, leading to self-association, aggregation, and precipitation from aqueous solutions.[5][6]
-
Synthesis Difficulties: The steric hindrance of Ac5c can sometimes lead to incomplete coupling or deprotection steps during solid-phase peptide synthesis (SPPS), resulting in deletion sequences or other impurities that can complicate purification and analysis.
Q3: How does Ac5c-induced aggregation differ from other types of peptide instability?
A3: It's important to distinguish between physical and chemical instability.
-
Chemical Instability involves the modification of covalent bonds, such as oxidation (of Met, Cys, Trp), deamidation (of Asn, Gln), or hydrolysis.[7][8][9] These are often influenced by pH, temperature, and oxidizing agents.
-
Physical Instability , primarily aggregation, involves non-covalent interactions where peptide molecules associate to form soluble oligomers or insoluble precipitates.[5] Ac5c primarily contributes to physical instability by increasing hydrophobicity. While chemically stable, an aggregated peptide is often biologically inactive and can be immunogenic.
Part 2: Troubleshooting Guides
This section provides structured, step-by-step guidance for addressing specific experimental problems.
Troubleshooting Guide 1: Peptide Aggregation and Poor Solubility
Issue: "My Ac5c-containing peptide is difficult to dissolve in aqueous buffers (e.g., PBS, TRIS) and/or the solution becomes cloudy or forms a precipitate over time."
This is the most common issue encountered with Ac5c-peptides. Aggregation is driven by a combination of factors inherent to the peptide (hydrophobicity, charge) and its environment (concentration, pH, ionic strength).[5][10]
Below is a systematic workflow to troubleshoot this issue.
Caption: Troubleshooting workflow for Ac5c-peptide aggregation.
-
Causality: A peptide is least soluble at its isoelectric point (pI), the pH at which its net charge is zero.[10] At this pH, electrostatic repulsion between molecules is minimal, facilitating aggregation.
-
Action: Use an online tool (e.g., ExPASy ProtParam) to calculate your peptide's theoretical pI and Grand Average of Hydropathicity (GRAVY). A positive GRAVY score indicates a hydrophobic peptide.
-
Causality: By moving the buffer pH away from the pI, you ensure the peptide molecules carry a net positive or negative charge, increasing electrostatic repulsion and preventing them from associating.
-
Protocol: pH Screening
-
Based on the calculated pI, prepare a series of buffers.
-
If pI is acidic (e.g., 4.5), test buffers with pH 6.5, 7.5, and 8.5.
-
If pI is basic (e.g., 9.0), test buffers with pH 7.0, 6.0, and 5.0.
-
-
Attempt to dissolve a small, known amount of lyophilized peptide in each buffer.
-
Visually inspect for clarity and measure turbidity using a spectrophotometer at 600 nm (A600) immediately and after 1 hour at room temperature. A lower A600 indicates better solubility.
-
-
Causality: For highly hydrophobic peptides, direct dissolution in an aqueous buffer can cause immediate aggregation. Using a small amount of a water-miscible organic solvent to first "wet" the peptide can disrupt initial intermolecular hydrophobic interactions.[5]
-
Protocol: Organic Solvent Solubilization
-
Allow the lyophilized peptide vial to warm to room temperature to prevent condensation.
-
Add a minimal volume of a sterile organic solvent (e.g., DMSO, DMF) to the vial (e.g., 20-50 µL for 1 mg of peptide).
-
Gently vortex until the peptide is fully dissolved.
-
Crucially , add your optimized aqueous buffer (from Step 2) to the peptide concentrate in a slow, dropwise manner while vortexing. Never add the peptide concentrate to the buffer. This ensures a gradual transition from organic to aqueous environment.
-
-
Causality: Excipients are additives that can enhance solubility and prevent aggregation through various mechanisms.[7][8][11]
-
Amino Acids (e.g., L-Arginine): Arginine's guanidinium group can interact with charged residues, while its aliphatic chain can mask hydrophobic patches, effectively acting as a "hydrophilic shield".[6]
-
Sugars (e.g., Trehalose, Sucrose): These polyols are preferentially excluded from the peptide surface, which thermodynamically favors peptide hydration and discourages self-association.
-
Non-ionic Surfactants (e.g., Polysorbate 20/80): At low concentrations (typically 0.01-0.1%), these can prevent surface-induced aggregation and interact with hydrophobic regions of the peptide.
-
-
Protocol: Excipient Screening
-
Prepare stock solutions of potential excipients in your optimized buffer (e.g., 1 M Arginine, 50% w/v Sucrose, 1% v/v Polysorbate 20).
-
Prepare your peptide solution as described in Step 3, using buffers containing different excipients at various final concentrations.
-
Monitor stability over time using Dynamic Light Scattering (DLS) to measure the hydrodynamic diameter or a Thioflavin T (ThT) assay to specifically detect amyloid-like fibril formation.[10]
-
| Excipient | Typical Concentration | Mechanism of Action | Considerations |
| L-Arginine | 50-150 mM | Masks hydrophobic patches; reduces surface tension.[6] | Can interfere with some cell-based assays. |
| Sucrose/Trehalose | 5-10% (w/v) | Preferential exclusion; increases solution viscosity.[12] | High concentrations increase viscosity significantly. |
| Polysorbate 20 | 0.01-0.05% (v/v) | Prevents surface adsorption and hydrophobic interactions. | Can form micelles at higher concentrations. |
Troubleshooting Guide 2: Proteolytic Instability
Issue: "Despite incorporating Ac5c, my peptide is still degrading in serum or in the presence of specific proteases."
While Ac5c provides significant protection, it may not be sufficient if there are other highly susceptible cleavage sites in the sequence.
Caption: Workflow for improving proteolytic stability.
-
Causality: To effectively block degradation, you must know where it's happening. Exoproteases cleave from the ends, while endoproteases cleave at specific internal sequences.[13]
-
Protocol: LC-MS Degradation Analysis
-
Incubate your peptide with the relevant biological matrix (e.g., 10% human serum in buffer) or a specific protease (e.g., trypsin).
-
Take time points (e.g., 0, 1, 4, 8, 24 hours).
-
Stop the reaction by adding an equal volume of 10% Trichloroacetic Acid (TCA) to precipitate larger proteins, then centrifuge.
-
Analyze the supernatant using LC-MS/MS to identify the mass of the degradation fragments.
-
By comparing the fragment masses to the parent peptide mass, you can pinpoint the exact peptide bond that was cleaved.
-
-
Causality: Exoproteases (aminopeptidases and carboxypeptidases) recognize free N- and C-termini. Modifying these ends makes the peptide unrecognizable to these enzymes.[2][12]
-
Action:
-
N-terminal Acetylation: Add an acetyl group to the N-terminal amine.
-
C-terminal Amidation: Replace the C-terminal carboxylic acid with an amide group.
-
These modifications are easily specified during custom peptide synthesis.
-
-
Causality: Proteases are chiral enzymes and are highly specific for L-amino acids. Placing a D-amino acid at or near the cleavage site will completely inhibit recognition and cleavage.[13][14][15]
-
Action: Once the cleavage site is identified (e.g., between a Lys-Ala bond), re-synthesize the peptide with a D-Alanine instead of an L-Alanine. This is often more effective than simply adding another constrained amino acid, as the stereochemistry is the key inhibitory factor.
-
Causality: Cyclization provides the ultimate conformational rigidity and protects against both endo- and exoproteases. By eliminating the termini and locking the backbone, the peptide becomes a much poorer substrate for nearly all proteases.[2][12][16]
-
Action:
-
Head-to-tail cyclization: Forms a peptide bond between the N- and C-termini.
-
Side-chain cyclization: Forms a bond (e.g., a disulfide bridge between two Cys residues or a lactam bridge between Lys and Asp/Glu) to create an internal loop. This can be a powerful strategy to stabilize a specific conformation while leaving key binding residues flexible.
-
References
- Nugrahadi, P. P., Hinrichs, W. L. J., Frijlink, H. W., Schöneich, C., & Avanti, C. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. Pharmaceutics, 15(3), 935. [Link]
- ResearchGate. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. [Link]
- MDPI. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. [Link]
- OUCI. (2023). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. [Link]
- Gentilucci, L., De Marco, R., & Cerisoli, L. (2010). Chemical modifications designed to improve peptide stability: incorporation of non-natural amino acids, pseudo-peptide bonds, and cyclization. Current pharmaceutical design, 16(28), 3185–3203. [Link]
- ResearchGate. (2010).
- Locarno, S., et al. (2021). Ultrashort Peptides and Gold Nanoparticles: Influence of Constrained Amino Acids on Colloidal Stability. International Journal of Molecular Sciences, 22(19), 10738. [Link]
- Ingenta Connect. (2010).
- Staros, J. V., & Se-Kang, K. (1989). Prevention of aggregation of synthetic membrane-spanning peptides by addition of detergent. Analytical biochemistry, 180(1), 211–214. [Link]
- National Institutes of Health. (2021). Ultrashort Peptides and Gold Nanoparticles: Influence of Constrained Amino Acids on Colloidal Stability. [Link]
- Roberts, C. J. (2014). Factors affecting the physical stability (aggregation) of peptide therapeutics. The AAPS journal, 16(5), 950–961. [Link]
- Drewniak-Świtalska, M., Barycza, B., Rudzińska-Szostak, E., Morawiak, P., & Berlicki, Ł. (2021). Constrained beta-amino acid-containing miniproteins. Organic & biomolecular chemistry, 19(19), 4272–4278. [Link]
- Hruby, V. J. (2002). Designing and redesigning peptides and proteins as constrained systems. Biopolymers, 66(3), 157–169. [Link]
- ResearchGate. (2021). Ultrashort Peptides and Gold Nanoparticles: Influence of Constrained Amino Acids on Colloidal Stability. [Link]
- Aina, O. H., Liu, R., & Marik, J. (2012). Protease-resistant peptides for targeting and intracellular delivery of therapeutics. Molecular pharmaceutics, 9(4), 743–756. [Link]
- Lee, H. Y., Lee, C., & Lee, H. S. (2008). Antimicrobial activity and protease stability of peptides containing fluorinated amino acids. Journal of the American Chemical Society, 130(24), 7684–7689. [Link]
- Hruby, V. J., et al. (1990). Morphiceptin analogs containing 2-aminocyclopentane carboxylic acid as a peptidomimetic for proline. International journal of peptide and protein research, 35(1), 35-45. [Link]
- National Institutes of Health. (2018). Strategies for Improving Peptide Stability and Delivery. [Link]
- BioLongevity Labs. (2025). Peptide Stability: Guidelines and SOPs for Handling and Storage. [Link]
- Frontiers. (2023). Exploring the impact of encapsulation on the stability and bioactivity of peptides extracted from botanical sources: trends and opportunities. [Link]
- National Institutes of Health. (2012).
- National Institutes of Health. (2022).
- arXiv. (2024).
- Royal Society of Chemistry. (2024).
- National Institutes of Health. (2015). Understanding and Designing Head-to-Tail Cyclic Peptides. [Link]
Sources
- 1. Chemical modifications designed to improve peptide stability: incorporation of non-natural amino acids, pseudo-peptide bonds, and cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Constrained beta-amino acid-containing miniproteins - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Constrained Peptides as Miniature Protein Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pepdoopeptides.com [pepdoopeptides.com]
- 13. Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Advances in the stability challenges of bioactive peptides and improvement strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Understanding and Designing Head-to-Tail Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Amino-2-cyclopentylacetic Acid Derivatives
Welcome to the technical support center for the purification of 2-Amino-2-cyclopentylacetic acid and its derivatives. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven guidance to overcome common challenges in your purification workflows. This guide is structured to address specific experimental issues, explain the underlying chemical principles, and provide actionable protocols to enhance the purity, yield, and reproducibility of your results.
Part 1: Troubleshooting Guide
This section addresses the most common and frustrating issues encountered during the purification of these unique amino acid derivatives. The format is designed for quick problem identification and resolution.
Recrystallization Issues
Recrystallization is a powerful technique for purifying solid compounds, but its success is highly dependent on solvent choice and technique. For zwitterionic compounds like amino acids, solubility can be complex, leading to common issues.
Question: My this compound derivative will not crystallize from solution, even after cooling. What's wrong?
Answer: This is a frequent problem often related to supersaturation or the use of too much solvent.[1] Here is a systematic approach to induce crystallization:
-
Confirm Supersaturation: The solution may be supersaturated, meaning the concentration of your compound is higher than its normal saturation point, but it lacks a nucleation point to begin crystallization.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface.[2] The microscopic imperfections on the glass provide nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of the pure compound, add it to the solution. A "seed" crystal provides a perfect template for further crystal formation.[2]
-
-
Reduce Solvent Volume: You may have simply used too much solvent, meaning the solution is not saturated even at low temperatures.
-
Gently heat the solution to evaporate a portion of the solvent.[3] Continue to cool and observe for crystal formation. Repeat if necessary, but be cautious not to evaporate too much solvent, which can cause the compound to "crash out" with impurities.
-
-
Introduce an Anti-solvent: This technique, also known as precipitation, involves adding a solvent in which your compound is insoluble to a solution in which it is soluble.
-
For polar amino acid derivatives, a non-polar solvent like hexane or diethyl ether can be a good anti-solvent.[2][4] Add the anti-solvent dropwise to your solution (e.g., in ethanol or methanol) until you observe persistent cloudiness. Then, warm the mixture slightly until it becomes clear again and allow it to cool slowly.
-
Question: My compound separated as an oil instead of a solid crystalline material. How can I fix this?
Answer: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, often because the solution is too concentrated or cools too quickly.[1] Impurities can also suppress the melting point, contributing to this issue.
-
Increase Solvent Volume & Slow the Cooling: Re-heat the solution to dissolve the oil. Add a small amount (10-20%) more solvent to make the solution more dilute.[3] This lowers the saturation temperature, ensuring that the compound precipitates below its melting point. Allow the flask to cool as slowly as possible by insulating it (e.g., with paper towels or in a warm water bath) to encourage the formation of an ordered crystal lattice rather than an amorphous oil.[3]
-
Adjust the pH: Since amino acids are zwitterionic, their solubility is highly pH-dependent. The neutral form might be more prone to oiling out.
-
Consider crystallizing a salt form of your compound. By adding an acid (like HCl), you can form the hydrochloride salt, which often has very different (and more favorable) crystallization properties.[5] Dissolve the crude material in a minimal amount of an appropriate solvent, add a stoichiometric amount of acid, and then proceed with cooling or the addition of an anti-solvent.
-
-
Re-evaluate Your Solvent System: The chosen solvent may not be optimal. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.[2] Experiment with different solvent systems. Common choices for amino acids include mixtures of alcohols (ethanol, isopropanol) and water, or esters (ethyl acetate) and alkanes (hexane).[4]
Chromatography Issues
Column chromatography is essential for separating complex mixtures, but the polar nature of the amino and carboxylic acid groups can lead to challenging separations on standard silica gel.
Question: My amino acid derivative is showing significant peak tailing on my silica gel column. How can I get sharp, symmetrical peaks?
Answer: Peak tailing is a classic problem when purifying basic compounds like amines on acidic silica gel.[2] The basic amino group interacts strongly with the acidic silanol groups (Si-OH) on the silica surface via acid-base interactions and hydrogen bonding. This strong, non-specific binding causes a portion of the compound to elute slowly, resulting in a "tail."
-
Use a Basic Modifier in the Eluent: The most common solution is to add a small amount of a basic modifier to your mobile phase. This base will compete with your compound for the acidic sites on the silica, minimizing the unwanted interactions.
-
Triethylamine (TEA): Add 0.1-1% (v/v) TEA to your eluent system (e.g., Dichloromethane/Methanol).[2] This is highly effective for many amines.
-
Ammonium Hydroxide: For highly polar amines, a mixture like Dichloromethane:Methanol:Ammonium Hydroxide (e.g., 90:9:1) can be very effective.[2] The ammonia helps to shield the silanol groups and improve peak shape.
-
-
Use a Different Stationary Phase: If modifying the eluent is insufficient, consider a different stationary phase.
-
Neutral Alumina: Alumina is a good alternative to silica and is available in acidic, basic, and neutral forms. For purifying amines, neutral or basic alumina is often a better choice as it lacks the acidic character of silica.[2]
-
Reversed-Phase Silica (C18): For some derivatives, reversed-phase high-performance liquid chromatography (RP-HPLC) may be the most effective method. Here, the stationary phase is non-polar, and a polar mobile phase (e.g., water/acetonitrile mixtures) is used.[6]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound derivative?
A1: Impurities are typically related to the synthetic route. Common classes include:
-
Starting Materials: Unreacted reagents from the synthesis.
-
By-products: Compounds formed from side reactions.
-
Dipeptides: If using Fmoc-protected amino acids in your synthesis, small amounts of dipeptide impurities (e.g., Fmoc-Xaa-Xaa-OH) can be present in the starting material and carried through.[7]
-
Enantiomeric Impurities: If you are synthesizing a single enantiomer, the other enantiomer is a process-related impurity that must be removed.
-
Protecting Group Remnants: Incomplete removal of protecting groups (like Boc or Fmoc) can lead to related impurities.[8]
Q2: How do I choose between recrystallization and column chromatography?
A2: The choice depends on the nature of your crude material and the impurities present.
| Method | Best For | Advantages | Disadvantages |
| Recrystallization | Purifying a crude solid that is >80-90% pure. Removing small amounts of impurities with different solubility profiles. | Scalable, cost-effective, can yield very high-purity material. | Not effective for separating impurities with similar solubility. Can have lower yields if the compound has some solubility in the cold solvent.[3] |
| Column Chromatography | Separating complex mixtures with multiple components. Purifying oils or solids that won't crystallize. Separating impurities with similar structures. | Highly versatile, can separate a wide range of compounds.[9] | More time-consuming and expensive (solvents, silica). Can lead to sample loss or degradation on the column.[2][10] |
A common strategy is to first perform column chromatography to isolate the desired product from major impurities, and then perform a final recrystallization step to achieve high analytical purity.
Q3: My product is a racemic mixture. What is the best way to separate the enantiomers?
A3: Separating enantiomers, a process known as chiral resolution, is a critical step. The most common method in a research or process setting is:
-
Diastereomeric Salt Formation: This indirect method involves reacting the racemic amino acid with a chiral resolving agent (a pure enantiomer of a chiral acid or base) to form a pair of diastereomeric salts. Diastereomers have different physical properties (like solubility) and can be separated by fractional crystallization.[11] After separation, the desired enantiomer is recovered by treating the salt with an acid or base to remove the resolving agent.[11] Common resolving agents for acidic compounds include chiral amines like (S)-α-methylbenzylamine.[11]
Part 3: Experimental Protocols & Methodologies
Protocol 1: General Recrystallization Protocol
This protocol provides a robust starting point for purifying solid this compound derivatives.
-
Solvent Selection: Choose a solvent or solvent pair in which your compound is highly soluble when hot and poorly soluble when cold. Test this on a small scale first. Good starting points are ethanol/water, isopropanol/ether, or ethyl acetate/hexane.[4]
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of the hot solvent required to fully dissolve the solid.[2]
-
Hot Filtration (Optional): If there are insoluble impurities (dust, etc.), perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.[2]
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under high vacuum to remove all traces of solvent.
Protocol 2: Flash Column Chromatography with a Basic Modifier
This protocol is designed to mitigate peak tailing for amine-containing compounds on silica gel.
-
Prepare the Column: Pack a glass column with silica gel as a slurry in your starting, non-polar solvent (e.g., hexane or dichloromethane).
-
Prepare the Eluent: Prepare your mobile phase. For example, a gradient of 0% to 10% Methanol in Dichloromethane. To this mixture, add 0.5% (v/v) Triethylamine.[2]
-
Load the Sample: Dissolve your crude material in a minimal amount of the eluent or another strong solvent (like pure dichloromethane). Alternatively, adsorb the crude material onto a small amount of silica gel (dry loading), which often gives better resolution.
-
Run the Column: Apply the sample to the top of the column. Begin eluting with your mobile phase, starting with a low polarity and gradually increasing it.
-
Collect Fractions: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify which ones contain your pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Part 4: Visualizations & Data
Purification Workflow Diagram
This diagram outlines the decision-making process for purifying a crude synthetic product.
Caption: General purification workflow for synthetic derivatives.
Troubleshooting Crystallization Diagram
This logical flow helps diagnose and solve common recrystallization problems.
Sources
- 1. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. azolifesciences.com [azolifesciences.com]
- 7. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
- 8. researchgate.net [researchgate.net]
- 9. column-chromatography.com [column-chromatography.com]
- 10. americanlaboratory.com [americanlaboratory.com]
- 11. US5677469A - Process for resolving chiral acids with 1-aminoindan-2-ols - Google Patents [patents.google.com]
Technical Support Center: Enhancing Coupling Reagent Performance for 2-Amino-2-cyclopentylacetic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for navigating the challenges of incorporating 2-Amino-2-cyclopentylacetic acid into peptide sequences. This unique, non-proteinogenic amino acid features a cyclopentyl group directly attached to the α-carbon, creating significant steric hindrance. This structural feature demands a carefully considered approach to peptide coupling to ensure high yields and minimize side reactions.
This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will explore the causality behind experimental choices, offering not just protocols, but a deeper understanding of the underlying chemistry.
Troubleshooting Guide: Overcoming Common Hurdles
This section addresses specific, acute problems you might encounter during synthesis.
Q1: I'm experiencing very low or no coupling yield when using this compound. My Kaiser test remains strongly positive. What's happening and how do I fix it?
A1: The primary cause is severe steric hindrance. The bulky cyclopentyl group at the α-carbon physically blocks the incoming N-terminal amine of the growing peptide chain from efficiently attacking the activated carboxyl group. Standard coupling conditions are often insufficient to overcome this barrier.[1]
Probable Cause:
-
Insufficiently Reactive Coupling Reagent: Standard carbodiimide reagents like DIC, even with HOBt, may not be potent enough to activate the sterically hindered carboxyl group effectively or the resulting active ester is not reactive enough.[1]
-
Inadequate Reaction Time/Conditions: The reaction kinetics are significantly slower than for standard amino acids.
Solutions & Scientific Rationale:
-
Upgrade Your Coupling Reagent: Switch to a high-potency onium salt (uronium or phosphonium type). These reagents form more reactive activated species.
-
HATU/HCTU (Uronium/Aminium type): These are excellent first choices. HATU, which forms a highly reactive OAt ester, is particularly effective due to the anchimeric assistance provided by the pyridine nitrogen in the HOAt moiety, which accelerates the coupling reaction.[2]
-
COMU (Uronium type): A highly efficient and safer alternative to HATU, as it is based on the non-explosive OxymaPure additive.[3]
-
PyAOP/PyBOP (Phosphonium type): These are also highly effective. Phosphonium reagents are lauded for "clean" reactions as they do not pose a risk of N-terminal guanidinylation, a potential side reaction with uronium reagents.[4]
-
-
Implement a "Double Coupling" Strategy: This involves performing the coupling step twice to drive the reaction to completion.[1] After the first coupling, the resin is washed thoroughly to remove by-products before fresh reagent and the amino acid are added for a second coupling cycle.[1] This is one of the most reliable methods for incorporating difficult residues.
-
Optimize Reaction Time and Temperature:
-
Extend Coupling Time: Allow the reaction to proceed for 2-4 hours, or even overnight. Monitor progress with a qualitative test if possible.
-
Increase Temperature: Raising the temperature to 40-50°C can significantly improve reaction kinetics.[1] However, exercise caution, as elevated temperatures can increase the risk of racemization, especially with prolonged reaction times.
-
Q2: My peptide mass is correct, but HPLC analysis shows a diastereomeric impurity. What is causing this racemization and how can it be prevented?
A2: Racemization is a significant risk with sterically hindered amino acids. The extended reaction times and highly reactive intermediates required for coupling increase the opportunity for the α-proton to be abstracted, leading to a loss of stereochemical integrity.
Probable Cause:
-
Base-Mediated Epimerization: The tertiary amine base (e.g., DIPEA) used in the coupling reaction can facilitate the formation of an oxazolone intermediate from the activated amino acid, which is prone to racemization.[3]
-
Prolonged Activation: Allowing the amino acid to sit in the presence of the coupling reagent and base for too long before it reacts with the N-terminal amine increases the window for racemization.
Solutions & Scientific Rationale:
-
Select a Weaker, Sterically Hindered Base: While N,N-Diisopropylethylamine (DIPEA) is common, its strong basicity can promote racemization.[3]
-
N-Methylmorpholine (NMM): A good alternative with lower basicity.
-
2,4,6-Collidine: A weaker, more sterically hindered base that is often recommended to suppress racemization in sensitive couplings.[3]
-
-
Utilize Superior Additives: The choice of additive is critical for racemization suppression.
-
HOAt (1-Hydroxy-7-azabenzotriazole): Superior to HOBt. The electron-withdrawing effect of the nitrogen at position 7 makes HOAt more acidic, creating a better leaving group and a more stable active ester that is less prone to racemization.[2][5]
-
OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate): A non-explosive alternative to HOAt and HOBt that provides excellent coupling rates with low racemization.[3][6]
-
-
Choose the Right Reagent Class:
-
Phosphonium vs. Uronium: While both are effective, phosphonium reagents (PyBOP, PyAOP) are often associated with lower levels of racemization compared to their uronium counterparts under identical conditions.[4]
-
Q3: I'm using a carbodiimide (DIC) and see a significant side product that I can't identify, leading to low yield.
A3: You are likely observing N-acylurea formation. This is a classic side reaction of carbodiimide-mediated couplings.
Probable Cause:
-
The highly reactive O-acylisourea intermediate, formed by the reaction of the carboxylic acid with DIC, can undergo an intramolecular rearrangement to form a stable, unreactive N-acylurea before the N-terminal amine can attack it.[3][7][8]
Solutions & Scientific Rationale:
-
Always Use an Additive: Never use a carbodiimide alone for peptide coupling, especially with challenging amino acids. Additives like HOBt, and more effectively, HOAt or OxymaPure, are essential.[3][7]
-
Mechanism of Action: The additive rapidly converts the unstable O-acylisourea intermediate into a more stable active ester (e.g., an OBt, OAt, or Oxyma ester).[8] This active ester is still highly reactive towards the amine but is no longer susceptible to rearrangement, thus preventing N-acylurea formation and improving yields.[8]
-
-
Consider Switching Reagent Class: For a sterically demanding residue like this compound, moving to a pre-formed onium salt like HATU or PyBOP is strongly recommended. These reagents are designed to generate the active ester directly and efficiently, bypassing the problematic O-acylisourea intermediate entirely.
Frequently Asked Questions (FAQs)
This section covers broader, foundational knowledge for planning your synthesis.
Q1: Which class of coupling reagent is definitively the best for this compound?
A1: There is no single "best" reagent for all scenarios, but for this specific challenge, onium salts (phosphonium and uronium/aminium types) are vastly superior to carbodiimides. The choice between phosphonium and uronium salts depends on a balance of reactivity, cost, and potential side reactions.
| Reagent Class | Examples | Pros | Cons | Recommended for this compound? |
| Carbodiimides | DIC, EDC | Cost-effective. | Low reactivity for hindered couplings; high risk of N-acylurea formation and racemization without additives.[7][9] | Not Recommended |
| Uronium/Aminium | HBTU, HCTU, HATU, COMU | Highly reactive and efficient; fast reaction kinetics. Solutions are generally stable. | Can cause guanidinylation of the N-terminal amine if used in large excess.[4] | Highly Recommended |
| Phosphonium | BOP, PyBOP, PyAOP | Highly reactive; no risk of guanidinylation; excellent for minimizing racemization.[4][10] | Can be more expensive; solutions in DMF have limited stability. BOP produces a carcinogenic byproduct (HMPA).[4] | Highly Recommended |
Verdict: For maximum efficiency, HATU or COMU are excellent starting points. If racemization is a primary concern or if you need to "feed" a slow reaction with excess reagent, PyAOP is an outstanding choice.[10]
Q2: How can I reliably monitor the progress of such a difficult coupling reaction?
A2: Standard qualitative colorimetric tests can be unreliable for severely hindered couplings. A multi-faceted approach is best.
-
Kaiser Test (for primary amines): Perform this test after the coupling cycle. A negative result (yellow beads) suggests the absence of free primary amines and, therefore, a complete reaction. However, be cautious: with severe steric hindrance, the ninhydrin reagent itself may have difficulty accessing the remaining free amines, leading to a false negative.[11]
-
Isatin/Chloranil Tests (for secondary amines): While your target amino acid has a primary amine, these tests are crucial if you are coupling onto a proline residue preceding your difficult amino acid.[11]
-
The Gold Standard: Test Cleavage and Analysis: The most definitive method is to take a small sample of the resin (a few milligrams), cleave the peptide, and analyze the crude product by RP-HPLC and LC-MS.[1] The presence of a significant peak corresponding to the mass of the deletion sequence (the peptide without this compound) is unambiguous proof of incomplete coupling.[1]
Q3: What are the optimal solvent and base combinations for this coupling?
A3:
-
Solvent:
-
DMF (N,N-Dimethylformamide): The most common solvent for solid-phase peptide synthesis (SPPS).
-
NMP (N-Methyl-2-pyrrolidone): An excellent alternative to DMF. NMP has superior solvating properties and can be more effective at disrupting peptide aggregation that may occur with bulky, hydrophobic residues.[12][13] If you suspect aggregation (resin shrinking, poor deprotection), switching to NMP is a wise troubleshooting step.
-
-
Base:
-
DIPEA (N,N-Diisopropylethylamine): Most commonly used, but its high basicity increases the risk of racemization. Use with caution.[3]
-
NMM (N-Methylmorpholine) or Collidine: Preferred choices to minimize racemization, especially during long coupling reactions required for hindered amino acids.[3] The standard protocol for onium salt activation requires 2 equivalents of base per equivalent of coupling reagent.
-
Visualizations & Diagrams
Workflow for Coupling Strategy Selection
Caption: Decision workflow for coupling this compound.
General Mechanism of Onium Salt-Mediated Coupling
Caption: Two-step mechanism for amide bond formation using onium salts.
Experimental Protocols
Protocol 1: Double Coupling of Fmoc-2-Amino-2-cyclopentylacetic acid using HATU
This protocol assumes a standard solid-phase peptide synthesis (SPPS) workflow on a 0.1 mmol scale.
-
Deprotection: Perform Fmoc deprotection of the N-terminal amine on the resin-bound peptide as per your standard protocol (e.g., 20% piperidine in DMF).
-
Washing: Thoroughly wash the resin with DMF (6 x 1 min) to remove all traces of piperidine.
-
Prepare Coupling Solution: In a separate vial, pre-dissolve:
-
Fmoc-2-Amino-2-cyclopentylacetic acid (0.5 mmol, 5 eq.)
-
HATU (0.48 mmol, 4.8 eq.)
-
in DMF or NMP (approx. 2 mL).
-
-
First Coupling:
-
Add DIPEA or NMM (1.0 mmol, 10 eq.) to the coupling solution and vortex briefly.
-
Immediately add the activated amino acid solution to the washed resin.
-
Agitate the reaction vessel for 1 to 2 hours at room temperature.
-
-
Intermediate Wash: Drain the reaction vessel and wash the resin thoroughly with DMF (6 x 1 min) to remove by-products and unreacted reagents.
-
Confirmation (Optional but Recommended): Perform a Kaiser test on a small sample of resin beads.[11] It will likely still be positive (blue beads), indicating an incomplete reaction.[1]
-
Second Coupling:
-
Repeat steps 3 and 4 to perform a second, identical coupling reaction on the same resin.
-
Agitate for an additional 1 to 2 hours.
-
-
Final Wash: Drain the reaction vessel and wash the resin with DMF (6 x 1 min) followed by DCM (3 x 1 min) to prepare for the next deprotection cycle.
-
Final Confirmation: Perform a final Kaiser test. The beads should now be yellow (negative), indicating a successful coupling. For absolute certainty, perform a test cleavage (Protocol 2).
Protocol 2: Test Cleavage and HPLC/MS Analysis
-
Sample Collection: After the final wash step of your coupling cycle, carefully remove ~5 mg of the peptide-resin and place it in a 1.5 mL microcentrifuge tube.
-
Drying: Dry the resin sample under a stream of nitrogen or in a vacuum desiccator for 10 minutes.
-
Cleavage:
-
Prepare a fresh cleavage cocktail appropriate for your side-chain protecting groups (e.g., Reagent K: 95% TFA, 2.5% water, 2.5% TIS).
-
Add ~200 µL of the cleavage cocktail to the dried resin.
-
Allow the reaction to proceed at room temperature for 2 hours with occasional vortexing.
-
-
Peptide Precipitation:
-
Centrifuge the tube to pellet the resin beads.
-
Carefully transfer the supernatant (containing the cleaved peptide) to a new tube.
-
Add 1 mL of cold diethyl ether to the supernatant to precipitate the crude peptide.
-
Centrifuge to pellet the peptide and carefully decant the ether.
-
-
Drying and Analysis:
-
Wash the peptide pellet one more time with cold ether.
-
Dry the final peptide pellet under a stream of nitrogen.
-
Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA) for analysis by RP-HPLC and mass spectrometry.[1]
-
Analyze the resulting chromatogram and mass spectrum for the presence of the desired product mass and any deletion sequences.
-
References
- A Head-to-Head Comparison of Phosphonium vs. Uronium-Based Coupling Reagents in Peptide Synthesis. Benchchem.
- A Comparative Analysis of Carbodiimide Coupling Agents in Peptide Synthesis. Benchchem.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. (2024-06-04).
- Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.
- Peptide Coupling Reagents Guide. Sigma-Aldrich.
- Troubleshooting low yield in the synthesis of H-2-Nal-OH-containing peptides. Benchchem.
- 2-Amino-2-cyclopropylacetic Acid: Properties, Synthesis, and Applic
- Peptide Coupling Reagents Guide. Sigma-Aldrich.
- Commonly Used Coupling Reagents in Peptide Synthesis. (2025-09-02).
- Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTec.
- Coupling Reagents. Aapptec Peptides.
- tert-Butylethylcarbodiimide as an Efficient Substitute for Diisopropylcarbodiimide in Solid-Phase Peptide Synthesis: Understanding the Side Reaction of Carbodiimides with OxymaPure.
- Carbodiimides and Additives. Aapptec Peptides. (2021-05-19).
- The Chemistry Behind HOAt: Activ
- Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich.
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. bachem.com [bachem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. file.globalso.com [file.globalso.com]
- 11. peptide.com [peptide.com]
- 12. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 13. peptide.com [peptide.com]
Technical Support Center: Strategies to Reduce Epimerization of 2-Amino-2-cyclopentylacetic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for handling 2-Amino-2-cyclopentylacetic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with stereochemical purity during their synthetic workflows. Epimerization, the unwanted inversion of a single stereocenter, is a critical issue that can compromise the efficacy and safety of a final compound. This document provides in-depth, field-proven insights and actionable protocols to help you diagnose, troubleshoot, and minimize epimerization in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is epimerization and why is it a critical concern for this compound?
Epimerization is a chemical process that alters the configuration at only one of multiple stereogenic centers in a molecule.[1] For a chiral α-amino acid like this compound, this typically occurs at the α-carbon, converting the desired L- or D-enantiomer into its opposite configuration.
This is a significant concern for several reasons:
-
Biological Activity: The therapeutic effect of a drug is often dependent on a specific stereoisomer. The epimerized product may have drastically reduced activity, or in some cases, an entirely different and potentially harmful biological effect.[1][2]
-
Purification Challenges: Epimers are diastereomers (if other chiral centers exist in the molecule) or enantiomers, which have very similar physical properties. This makes their separation from the desired product extremely difficult and costly, often requiring specialized chiral chromatography techniques.[1]
-
Regulatory Scrutiny: Regulatory agencies require strict control and characterization of all stereoisomers in a drug substance. Uncontrolled epimerization can lead to batch failures and regulatory delays.
Q2: What are the primary chemical mechanisms that cause epimerization during synthesis?
Epimerization of α-amino acids, particularly during activation for amide bond formation (peptide coupling), primarily proceeds through two mechanisms:
-
Oxazolone (Azlactone) Formation: This is the most common pathway.[2] Activation of the carboxyl group of an N-protected amino acid can lead to an intramolecular cyclization, forming a planar, achiral oxazolone intermediate. This intermediate's α-proton is highly acidic and can be easily abstracted and re-protonated from either face of the planar ring, leading to a loss of stereochemical integrity. The subsequent reaction with a nucleophile (like an amine) produces a mixture of epimers.[2]
-
Direct Enolization: A base can directly abstract the acidic proton from the α-carbon of the activated amino acid derivative, forming a planar enolate intermediate.[3][4] This intermediate, similar to the oxazolone, can be re-protonated from either side, resulting in racemization before the amide bond is formed.[3][4] This pathway is more prevalent when strong bases are used or with amino acids that have electron-withdrawing side chains that stabilize the enolate.[3]
Q3: Which experimental factors have the most significant impact on the rate of epimerization?
Several factors must be carefully controlled to suppress epimerization. The most critical are:
-
Base: The type, strength, and concentration of the base used are paramount. Stronger, less sterically hindered bases accelerate proton abstraction, promoting both epimerization pathways.[2][3]
-
Coupling Reagent & Additives: Highly reactive coupling reagents can accelerate the formation of the problematic oxazolone intermediate. Additives like HOBt or HOAt can intercept the activated species to form a new intermediate that is less prone to epimerization.[2][5]
-
Solvent: Polar solvents can stabilize the charged intermediates involved in epimerization, thus increasing the rate. Less polar solvents are generally preferred.[2][5]
-
Temperature: Higher reaction temperatures increase the rate of all reactions, including the side reactions that lead to epimerization.[2][6]
-
Reaction Time: Prolonged exposure of the activated amino acid to basic conditions before it is consumed by the nucleophile increases the opportunity for epimerization.[2][7]
Q4: How do I choose the right base to minimize epimerization?
The choice of base is critical. Use the weakest base necessary to facilitate the reaction, and opt for sterically hindered bases.
-
Recommended Bases: Sterically hindered amines like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine are preferred over less hindered bases like triethylamine (TEA).[6] N-methylmorpholine (NMM) is another good option for many applications.[7]
-
Avoid: Strong, non-hindered bases should be avoided whenever possible. The use of excess base should also be avoided; use stoichiometric amounts relative to the acid being neutralized.[7]
| Base | Steric Hindrance | Basicity | Typical Epimerization Risk |
| Triethylamine (TEA) | Low | High | High |
| DIPEA | High | Moderate | Low to Moderate |
| N-Methylmorpholine (NMM) | Moderate | Low | Low |
| 2,4,6-Collidine | High | Moderate | Low |
Table 1: Comparison of common bases and their relative risk of inducing epimerization.
Q5: Which coupling reagents and additives are recommended for sensitive couplings?
The goal is to achieve rapid amide bond formation while minimizing the lifetime of the highly reactive, epimerization-prone intermediate.
-
Uronium/Aminium Reagents: Reagents like HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HBTU are highly efficient. HATU, in combination with its corresponding additive HOAt (1-hydroxy-7-azabenzotriazole), is often superior as HOAt is known to accelerate coupling and suppress epimerization more effectively than HOBt.[5][8]
-
Carbodiimides: N,N'-Dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) are effective, but must be used with an additive like HOBt (1-hydroxybenzotriazole) or, preferably, HOAt to minimize epimerization.[6]
-
Phosphonium Reagents: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is another effective reagent, particularly for sterically hindered couplings.[9]
| Coupling Reagent | Additive | % Epimerization (Illustrative) | Reference |
| HBTU | DIEA (Base) | 18% | [6] |
| HATU | DIEA (Base) | 13% | [6] |
| PyBOP | DIEA (Base) | 12% | [6] |
| DCC/HOBt | NMM (Base) | Low | [6] |
Table 2: Illustrative comparison of epimerization levels with different coupling reagents in a model peptide synthesis. Actual values will vary based on substrates and exact conditions.
Q6: What is the optimal solvent and temperature for my reaction?
-
Solvent Choice: The polarity of the solvent can significantly influence the rate of epimerization.[2]
-
Recommended: Use less polar solvents such as dichloromethane (DCM).[2] Apolar solvents generally suppress epimerization.[5]
-
Use with Caution: Polar aprotic solvents like DMF can increase the rate of epimerization, though they are sometimes necessary for solubility.[5] If DMF must be used, ensure all other conditions (temperature, base) are optimized.
-
-
Temperature Control: This is one of the easiest and most effective parameters to control.
-
Recommended: Perform the reaction at low temperatures. Cooling the reaction to 0 °C is standard practice.[6] For extremely sensitive substrates, temperatures as low as -20 °C may be beneficial.[10] Maintain this low temperature throughout the addition of reagents and for the duration of the reaction.
-
Q7: Are there specific protecting group strategies that can help?
Yes, the choice of N-terminal protecting group is important. The most common groups for peptide synthesis are Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl).[11]
-
Stability: The protecting group must be stable during the coupling reaction.[12]
-
Deprotection Conditions: Critically, the conditions used to remove the protecting group should not induce epimerization. For example, the repeated basic conditions (piperidine) used for Fmoc removal in solid-phase peptide synthesis (SPPS) can be a source of epimerization if not carefully managed.
-
Side-Chain Protection: For certain amino acids (like cysteine or histidine), using appropriate side-chain protecting groups can help reduce the acidity of the alpha-proton, thereby reducing susceptibility to epimerization.[6][13]
Troubleshooting Guide
Problem: My final product shows significant epimerization (>5% D-isomer) as determined by chiral HPLC.
Use this decision tree to diagnose and resolve the issue.
Experimental Protocols
Protocol 1: Optimized Low-Epimerization Amide Coupling using HATU/DIPEA
This protocol describes a robust method for forming an amide bond with N-protected this compound while minimizing epimerization.
Materials:
-
N-protected this compound (1.0 eq)
-
Amine component (1.1 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Standard work-up reagents (e.g., 1N HCl, sat. aq. NaHCO₃, brine, Na₂SO₄)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, dissolve the N-protected this compound (1.0 eq) and the amine component (1.1 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA (2.2 eq) to the mixture and stir for 5 minutes. The base neutralizes any hydrochloride salts and prepares the environment for activation.
-
In a single portion, add HATU (1.1 eq) to the reaction mixture. The in-situ activation ensures the highly reactive species is consumed as it is formed, minimizing its lifetime and the chance for epimerization.[2]
-
Allow the reaction to stir at 0 °C. Monitor the progress by TLC or LC-MS every 30-60 minutes. The reaction is typically complete within 2-4 hours. Avoid unnecessarily long reaction times.[7]
-
Upon completion, quench the reaction by adding water or 1N HCl.
-
Dilute the mixture with additional DCM or ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel.
-
Crucially, analyze the final product for epimeric purity using Protocol 2.
Protocol 2: Chiral HPLC Method for Determining Epimeric Purity
This protocol provides a general framework for analyzing the stereochemical purity of your product. Method development will be required to optimize the separation for your specific compound.
Instrumentation & Materials:
-
HPLC system with a UV detector
-
Chiral HPLC Column: A macrocyclic glycopeptide-based column such as CHIROBIOTIC T is often effective for underivatized or N-derivatized amino acids.[14][15]
-
HPLC-grade solvents (e.g., ethanol, methanol, acetonitrile, water)
-
Additives (e.g., formic acid, ammonium acetate)
Procedure:
-
Column Selection: Start with a versatile chiral stationary phase (CSP) like CHIROBIOTIC T.[14]
-
Mobile Phase Screening:
-
For N-protected derivatives (Boc, Fmoc), a common starting mobile phase is a mixture of ethanol and hexane (polar organic mode).
-
For free amino acids or more polar compounds, an aqueous-organic mobile phase is more suitable. A typical starting point is Methanol/Water or Acetonitrile/Water.[15]
-
Additives can be crucial for peak shape and resolution. For acidic compounds, add 0.1% formic acid. For basic compounds, add 0.1% ammonium acetate.[15]
-
-
Sample Preparation: Dissolve a small amount of your purified product in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.22 µm syringe filter.
-
Analysis:
-
Equilibrate the column with the chosen mobile phase until a stable baseline is achieved.
-
Inject 5-10 µL of the sample.
-
Run the analysis isocratically.
-
Detection is typically performed via UV absorbance at a relevant wavelength (e.g., 210 nm for amide bonds, or a wavelength specific to your protecting group).
-
-
Optimization: If the epimers are not fully resolved, systematically vary the mobile phase composition (e.g., change the ratio of organic solvent to water/hexane) and the type of organic modifier.
-
Quantification: Integrate the peak areas of the desired product and the epimeric impurity to calculate the percentage of epimerization.
References
- Highly Stereospecific Epimerization of α-Amino Acids: Conducted Tour Mechanism. The Journal of Organic Chemistry - ACS Publications.
- Epimerisation in Peptide Synthesis. PubMed Central - NIH.
- Amino Acid-Protecting Groups. SciSpace.
- Amino Acid Derivatives for Peptide Synthesis. EMD Millipore Corporation.
- Epimerization of Peptide. SlideShare.
- Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. PubMed Central - NIH.
- 12.3: Isomerization at the α-Carbon. Chemistry LibreTexts.
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- enzyme-catalyzed isomerization of amino acid residues in peptide chains. PubMed Central.
- Epimerisation in Peptide Synthesis. ResearchGate.
- Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today.
- Macrocyclization strategies for cyclic peptides and peptidomimetics. PubMed Central - NIH.
- Enantioselective Separation of Amino Acids Using Chiral Polystyrene Microspheres Synthesized by a Post-Polymer Modification Approach. ACS Publications.
- Epimerisation in Peptide Synthesis. MDPI.
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Navigating Steric Challenges: A Technical Guide for 2-Amino-2-cyclopentylacetic Acid Reactions
Welcome to the technical support center for 2-Amino-2-cyclopentylacetic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this unique, sterically hindered amino acid into their synthetic workflows. The bulky cyclopentyl group attached to the alpha-carbon presents distinct challenges that can impede reaction efficiency and lead to undesired side products. This resource provides in-depth troubleshooting advice and frequently asked questions to help you navigate these complexities and achieve successful outcomes in your experiments.
Troubleshooting Guide: Overcoming Common Hurdles
This section addresses specific problems you may encounter when working with this compound, offering detailed explanations and step-by-step protocols to resolve them.
Issue 1: Low or No Yield in Peptide Coupling Reactions
Question: I am attempting to couple N-terminally protected (e.g., Fmoc or Boc) this compound to the free amine of another amino acid residue (either in solution phase or on solid support), but I am observing very low to no product formation. My standard coupling conditions (e.g., DCC/HOBt) are failing. What is causing this and how can I fix it?
Root Cause Analysis: The primary reason for failed or inefficient coupling is the significant steric hindrance presented by the cyclopentyl group. This bulky substituent physically obstructs the approach of the nucleophilic amine to the activated carboxyl group, slowing down the rate of peptide bond formation to a point where it is outcompeted by side reactions or simply fails to proceed under standard conditions. Reagents like Dicyclohexylcarbodiimide (DCC) are often insufficient to overcome this steric barrier.[1]
Solution Pathway: To drive the reaction to completion, a more potent activation strategy is required. This involves using a more reactive coupling reagent, optimizing reaction conditions, and potentially employing a "double coupling" strategy.
Experimental Workflow: Enhancing Coupling Efficiency
Caption: Troubleshooting workflow for low peptide coupling yield.
Detailed Protocol: High-Efficiency Coupling of Fmoc-2-Amino-2-cyclopentylacetic acid
This protocol details the use of HATU, a highly effective coupling reagent for sterically hindered amino acids.[1][2]
-
Resin Preparation (for Solid-Phase Synthesis):
-
Swell the resin (e.g., Rink Amide, 0.1 mmol scale) in high-purity N,N-Dimethylformamide (DMF) for a minimum of 30 minutes in a suitable reaction vessel.
-
Drain the DMF.
-
-
Fmoc-Deprotection:
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 5 minutes and then drain.
-
Repeat the piperidine treatment for an additional 15-20 minutes to ensure complete removal of the Fmoc protecting group.[1]
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve 4 equivalents of Fmoc-2-Amino-2-cyclopentylacetic acid and 3.9 equivalents of HATU in DMF.
-
Add 8 equivalents of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), to the activation mixture.
-
Allow the mixture to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature. For extremely difficult couplings, the reaction time can be extended or the temperature may be cautiously increased to 40-50°C.[1]
-
-
Post-Coupling Wash:
-
Drain the reaction vessel and wash the resin extensively with DMF, followed by Dichloromethane (DCM), and then DMF again to remove any unreacted reagents and byproducts.
-
-
Troubleshooting Mid-Reaction:
-
Kaiser Test: Perform a Kaiser test to check for the presence of free primary amines. If the test is positive (indicating an incomplete reaction), proceed with a "double coupling."
-
Double Coupling: Repeat step 3 with a fresh solution of activated Fmoc-2-Amino-2-cyclopentylacetic acid.[1] This second exposure to the activated amino acid can drive the reaction to completion.
-
Issue 2: Difficulty in Removing Protecting Groups
Question: I am struggling to deprotect either the N-terminal protecting group (e.g., Boc) or a side-chain protecting group on a peptide containing this compound. The standard deprotection conditions seem sluggish or incomplete.
Root Cause Analysis: While the cyclopentyl group does not directly participate in the chemistry of deprotection, its steric bulk can hinder the access of deprotection reagents to the protected functional group. This is particularly relevant for solution-phase synthesis where the molecule may adopt a conformation that shields the protecting group.
Solution Pathway: The solution often involves extending reaction times, increasing the concentration of the deprotection reagent, or slightly elevating the temperature. It is crucial to choose an orthogonal protecting group strategy from the outset to ensure that deprotection conditions for one group do not affect others.[3][4][5]
Recommended Protecting Group Strategies:
| Functional Group | Recommended Protecting Group | Deprotection Conditions | Key Considerations |
| α-Amino Group | Fmoc (9-Fluorenylmethyloxycarbonyl) | 20% Piperidine in DMF | Mild basic conditions; orthogonal to acid-labile side-chain protecting groups.[6] |
| Boc (tert-Butoxycarbonyl) | Trifluoroacetic acid (TFA) in DCM | Strong acid conditions; orthogonal to base-labile and hydrogenolysis-cleavable groups.[6] | |
| α-Carboxyl Group | Methyl or Ethyl Ester | Saponification (e.g., LiOH, NaOH) | Basic hydrolysis; not suitable if other base-labile groups are present. |
| Benzyl Ester (Bn) | Hydrogenolysis (H₂, Pd/C) | Mild conditions; compatible with most other protecting groups.[4] | |
| tert-Butyl Ester (tBu) | Trifluoroacetic acid (TFA) in DCM | Cleaved under the same conditions as a Boc group. |
Protocol: Enhanced Boc-Deprotection Protocol
-
Standard Conditions: Treat the Boc-protected peptide with a solution of 25-50% TFA in DCM for 30 minutes at room temperature.
-
Monitoring: After 30 minutes, quench a small aliquot and analyze by LC-MS or TLC to determine the extent of deprotection.
-
Troubleshooting Steps if Incomplete:
-
Extend Reaction Time: Continue the reaction for an additional 30-60 minutes, monitoring periodically.
-
Increase TFA Concentration: If the reaction is still sluggish, carefully increase the TFA concentration.
-
Add a Scavenger: In the presence of other sensitive functional groups (like tryptophan), add a scavenger such as triisopropylsilane (TIS) to the deprotection cocktail to prevent side reactions.
-
Frequently Asked Questions (FAQs)
Q1: Which coupling reagents are most effective for this compound?
A1: Onium salt-based coupling reagents are generally the most effective for overcoming the steric hindrance of this compound.[1][2] The top recommendations are:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often considered the gold standard for difficult couplings due to its high reactivity.[1][2][7]
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A very common and effective reagent, though slightly less potent than HATU.
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): Offers reactivity comparable to HATU but has a better safety profile as it does not contain the potentially explosive benzotriazole moiety.[6]
Carbodiimide reagents like DCC and EDC are generally not recommended for this amino acid unless used in combination with additives like HOBt, and even then, they may prove insufficient.[1][8]
Q2: Can I use standard protecting groups like Boc and Fmoc for this compound?
A2: Yes, standard N-α-protecting groups such as Boc and Fmoc are perfectly suitable for this compound.[4][6] The choice between them will depend on your overall synthetic strategy, particularly the need for orthogonality with any side-chain protecting groups on other amino acids in your sequence.[3][5] The bulky nature of the cyclopentyl group does not interfere with the introduction of these protecting groups.
Q3: Are there any specific side reactions I should be aware of when using this compound?
A3: The primary "side reaction" is the failure of the desired reaction (i.e., incomplete coupling). However, under forcing conditions (e.g., high heat), you should be mindful of potential racemization, although the quaternary nature of the α-carbon in this compound makes this less of a concern compared to other amino acids. If the coupling partner is prone to racemization, that should be monitored. Another potential issue, especially in solution-phase synthesis, is the intramolecular cyclization of a dipeptide to form a diketopiperazine if the N-terminal protecting group is prematurely removed.[9][10]
Q4: How does the cyclopentyl group affect the conformation of peptides?
A4: The rigid and bulky cyclopentyl group significantly restricts the conformational freedom of the peptide backbone in its vicinity. This can be a highly desirable feature in drug design, as it can lock the peptide into a specific, biologically active conformation. This conformational constraint can enhance binding affinity to a target receptor and improve metabolic stability by making the peptide less susceptible to proteolytic degradation.
References
- Cyclodipeptides: An Overview of Their Biosynthesis and Biological Activity. MDPI.
- Enantioselective Preparation of Cyclopentene-Based Amino Acids with a Quaternary Carbon Center. National Institutes of Health (NIH).
- This compound | C7H13NO2. PubChem.
- 1 H NMR spectra of 2-amino-2 0 ,5-dioxo-1-p-tolyl-5,7-dihydro-1H-spiro[furo[3,4-b]pyridine-4,3 0-indoline]-3 carbonitrile 4b. ResearchGate.
- PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Neliti.
- Coupling Reagents. Aapptec Peptides.
- Peptide Coupling Reagents, More than a Letter Soup. ACS Publications.
- Protecting Group Strategies for Complex Molecule Synthesis. Journal of Chemical and Pharmaceutical Research.
- Synthesis and conformational investigation of cyclic dipeptides: 7-membered rings containing alpha- and beta-amino acids. PubMed.
- Protecting group. Wikipedia.
- X-ray studies on crystalline complexes involving amino acids and peptides. Part XIV. Indian Academy of Sciences.
- X-ray studies on crystalline complexes involving amino acids and peptides. Indian Academy of Sciences.
- Case Studies of the Synthesis of Bioactive Cyclodepsipeptide Natural Products. MDPI.
- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides. National Institutes of Health (NIH).
- Common side reactions in peptide synthesis occurring on resin (a and b)... ResearchGate.
- X-ray crystallographic structures of peptides 2a and 2e (Mol A). ResearchGate.
- A Newcomer's Guide to Peptide Crystallography. National Institutes of Health (NIH).
- Chiral α‐Amino Acid‐Based NMR Solvating Agents. Wiley Online Library.
- Cyclopentanone synthesis. Organic Chemistry Portal.
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Validation & Comparative
A Comparative Guide to 2-Amino-2-cyclopentylacetic Acid and Proline in Peptide Structure
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide design and therapeutic development, the incorporation of non-proteinogenic amino acids is a key strategy to modulate structure, stability, and biological activity. Among the vast array of available building blocks, cyclic amino acids offer unique conformational constraints that can profoundly influence peptide architecture. This guide provides a detailed comparison of two such residues: the non-proteinogenic 2-Amino-2-cyclopentylacetic acid and the naturally occurring proline.
At a Glance: Structural and Conformational Differences
This compound, an α,α-disubstituted cyclic amino acid, and proline, a cyclic imino acid, both impose significant restrictions on the peptide backbone. However, the nature of these constraints differs fundamentally, leading to distinct impacts on secondary structure.
Proline's pyrrolidine ring restricts the backbone dihedral angle φ to approximately -65° ± 25°.[1] This rigidity, coupled with the lack of an amide proton for hydrogen bonding, often leads to a "kink" in α-helices and makes it a common constituent of turns and loops.[2][3][4] The peptide bond preceding a proline residue can also adopt a cis conformation more readily than other amino acid residues, a feature that plays a crucial role in protein folding and function.[5][6][7]
In contrast, this compound introduces a cyclopentyl group at the α-carbon. This bulky, conformationally restricted side chain influences the local peptide structure primarily through steric hindrance, impacting the allowable φ and ψ angles of the peptide backbone in its vicinity.
| Feature | This compound | Proline |
| Classification | Non-proteinogenic α,α-disubstituted amino acid | Proteinogenic imino acid |
| Ring Structure | Cyclopentyl ring attached to the α-carbon | Pyrrolidine ring incorporating the α-carbon and backbone nitrogen |
| Backbone Flexibility | Restricted φ/ψ angles due to steric bulk | Highly restricted φ angle (-65° ± 25°) |
| Amide Proton | Present | Absent |
| Cis/Trans Isomerization | Primarily trans peptide bond | Can readily adopt both cis and trans peptide bond conformations[5][6][7] |
| Typical Secondary Structure | Can be incorporated into various secondary structures | Often found in turns, loops, and as a "helix breaker" or "kinker"[2][3][4] |
Impact on Peptide Secondary Structure: A Deeper Dive
The distinct structural features of this compound and proline translate into different propensities for inducing or disrupting specific secondary structures.
Proline's Role as a "Helix Breaker" and Turn Inducer:
The absence of an amide proton in proline prevents it from participating as a hydrogen bond donor in the canonical α-helical hydrogen bonding pattern (i to i+4).[2][8] This, along with the steric constraints of its pyrrolidine ring, often causes a bend or "kink" in α-helices.[2][3] While not an absolute rule, proline is more commonly found at the ends of helices or within turns and loops where this disruptive influence is structurally important.[3][9] The ability of the Xaa-Pro peptide bond to isomerize between cis and trans conformations is another critical factor, with the cis form being particularly favorable for tight turns.[10][11]
This compound and Conformational Stabilization:
The incorporation of conformationally constrained amino acids like this compound is a strategy to enhance the stability of desired secondary structures.[12][13][14][15] The cyclopentyl group can favor specific backbone conformations that promote the formation of helices or sheets, depending on the surrounding sequence. For instance, oligomers of a related compound, trans-2-aminocyclopentanecarboxylic acid, have been shown to adopt stable 12-helical structures.[16] The precise impact of this compound on helicity and sheet propensity is context-dependent and requires experimental validation.
Caption: Workflow for comparative analysis of peptide secondary structure using Circular Dichroism spectroscopy.
Conclusion
Both this compound and proline offer powerful tools for peptide design by imposing conformational constraints. Proline's unique properties as an imino acid make it a natural choice for introducing turns and kinks, playing a pivotal role in mimicking the native structures of many biologically active peptides. In contrast, this compound serves as a valuable building block for stabilizing specific secondary structures and enhancing resistance to enzymatic degradation. The selection between these two residues should be driven by the specific design goals, whether it is to disrupt or stabilize a helical structure, enhance metabolic stability, or probe the conformational requirements for receptor binding. Experimental validation, through techniques such as CD and NMR spectroscopy, is crucial to confirm the structural and functional consequences of their incorporation into a peptide sequence.
References
- Wilmot, C. M., & Thornton, J. M. (1991). Proline kinks in transmembrane alpha-helices. Journal of Molecular Biology, 218(3), 579-581. [Link]
- Fahrney, D. (n.d.). Alpha Helices: Proline and the Helix. Protein Architecture.
- Horne, W. S., & Gellman, S. H. (2008). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 130(43), 14340–14348. [Link]
- Zerbe, O., & Bader, G. (n.d.). Peptide/Protein NMR.
- Fairlie, D. P., & Martin, J. L. (2011). Determination of peptide and protein structures using NMR Spectroscopy. In Comprehensive Chirality. Elsevier. [Link]
- D'Souza, R., & D'Souza, F. (2016). NMR in structural determination of proteins and peptides. World Journal of Pharmaceutical Research, 5(7), 546-566. [Link]
- Bechinger, B. (1999). Peptide structural analysis by solid-state NMR spectroscopy. Biopolymers, 51(2), 163-174. [Link]
- Nagadi, N. (2020, December 17). Structure Determination of Peptides by simple 2D NMR Spectroscopy [Video]. YouTube. [Link]
- Viguera, A. R., & Serrano, L. (1995). Proline in alpha-helical kink is required for folding kinetics but not for kinked structure, function, or stability of heat shock transcription factor. Journal of Molecular Biology, 251(1), 115-125. [Link]
- Hewitt, W. M., et al. (2015). Helical structure in cyclic peptides: effect of N-methyl amides versus esters.
- Schuler, B., et al. (2005). Effect of Proline and Glycine Residues on Dynamics and Barriers of Loop Formation in Polypeptide Chains. Journal of the American Chemical Society, 127(48), 17087–17097. [Link]
- Yohannan, S., et al. (2004). Helix kinks are equally prevalent in soluble and membrane proteins. Journal of Molecular Biology, 341(1), 1-6. [Link]
- Rayes, N. (2012, June 17). proline kinks [Video]. YouTube. [Link]
- Greenfield, N. J. (2007). Using circular dichroism spectra to estimate protein secondary structure.
- Samanta, U., & Chakrabarti, P. (2020). Conformational landscape of substituted prolines. Amino Acids, 52(3), 357-375. [Link]
- The Penguin Prof. (2021, December 10). Proline biochemistry & structural awkwardness (cis-proline bonds, lack of H-bonding, collagen, etc.) [Video]. YouTube. [Link]
- GFPP. (2024). A comprehensive guide for secondary structure and tertiary structure determination in peptides and proteins by circular dichroism spectrometer. Groupe Français des Peptides et des Protéines. [Link]
- Horng, J. C., & Raleigh, D. P. (2003). Local control of peptide conformation: stabilization of cis proline peptide bonds by aromatic proline interactions. Protein Science, 12(1), 61-66. [Link]
- Lee, H. J., et al. (2018). Impact of Backbone Pattern and Residue Substitution on Helicity in α/β/γ-Peptides. Biopolymers, 109(6), e23122. [Link]
- Hirst, J. D. (2014). Circular dichroism of peptides. Methods in Molecular Biology, 1088, 247-253. [Link]
- Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure.
- Royo, M., et al. (2011). Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides. The Journal of Organic Chemistry, 76(19), 7946–7955. [Link]
- Kim, H., et al. (2023). Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids. International Journal of Molecular Sciences, 24(16), 12903. [Link]
- Chakrabartty, A., & Baldwin, R. L. (1992). Stabilization of a-helical structures in short peptides via end capping. Proceedings of the National Academy of Sciences, 89(23), 11377-11381. [Link]
- Lee, J., et al. (2023). Sculpting Secondary Structure of a Cyclic Peptide: Conformational Analysis of a Cyclic Hexapeptide Containing a Combination of l-Leu, d-Leu, and Aib Residues. ACS Omega, 8(30), 27011–27017. [Link]
- Merutka, G., et al. (1995). Effect of amino acid ion pairs on peptide helicity. Biochemistry, 34(23), 7523-7530. [Link]
- Kim, H., et al. (2023). Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids. International Journal of Molecular Sciences, 24(16), 12903. [Link]
- Feng, Y., et al. (1996). Morphiceptin Analogs Containing 2-aminocyclopentane Carboxylic Acid as a Peptidomimetic for Proline. Journal of Peptide Research, 47(5), 366-375. [Link]
- Lee, Y. H., et al. (2022). Exploring Helical Folding in Oligomers of Cyclopentane-Based ϵ-Amino Acids: A Computational Study. ChemistryOpen, 11(1), e202100253. [Link]
- Kim, H., et al. (2023). Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids. International Journal of Molecular Sciences, 24(16), 12903. [Link]
- LifeTein. (n.d.). Overview of Custom Peptide Synthesis.
- North, M. (2000). Incorporation of Conformationally Constrained Beta-Amino Acids Into Peptides. Journal of Peptide Science, 6(7), 301-313. [Link]
- Spicer, C. D., & Davis, B. G. (2021). Improving enzymatic and chemical stability of peptides by chemical modifications. RSC Chemical Biology, 2(3), 734-746. [Link]
- Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Hruby, V. J. (1982). Conformational restrictions of biologically active peptides via amino acid side chain groups. Life Sciences, 31(3), 189-199. [Link]
- Calaza, M. I., et al. (2022).
- NIPER hyderabad. (2021, March 11). Global and local restrictions Peptidomimetics [Slides]. SlideShare. [Link]
- Hruby, V. J. (1982). Conformational restrictions of biologically active peptides via amino acid side chain groups. Life Sciences, 31(3), 189-199. [Link]
- Figure from: Paguigan, N. D., et al. (2020). The two possible conformations for the proline peptide bond. Marine Drugs, 18(11), 543. [Link]
- Smith, M. D., et al. (2012). Evaluation of a Cyclopentane-Based γ-Amino Acid for the Ability to Promote α/γ-Peptide Secondary Structure. The Journal of Organic Chemistry, 77(24), 11134–11142. [Link]
- The Biology Project. (2003). Proline. The Chemistry of Amino Acids. University of Arizona. [Link]
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A Senior Application Scientist's Guide to Peptide Optimization: Comparing 2-Amino-2-cyclopentylacetic Acid with Other Non-Natural Amino Acids
Introduction: Beyond Nature's Toolkit in Peptide Therapeutics
Peptides represent a highly sought-after class of therapeutics, occupying a unique space between small molecules and large biologics.[1] Their high specificity and potency are often unparalleled. However, native peptides are frequently plagued by significant liabilities that hinder their clinical translation, namely poor metabolic stability due to proteolytic degradation and low cell permeability, which typically restricts them to parenteral administration.[2][3]
To overcome these hurdles, medicinal chemists have turned to an expanded toolbox of non-natural amino acids (UAAs).[4][5] These synthetic building blocks offer a powerful strategy to fine-tune the physicochemical properties of peptides, enhancing their drug-like characteristics.[6] A primary strategy involves the introduction of conformational constraints, which rigidifies the peptide backbone. This pre-organization can lead to enhanced receptor binding affinity, improved resistance to enzymatic cleavage, and optimized membrane permeability.[7][8]
This guide provides an in-depth comparison of one such conformationally constraining UAA, 2-Amino-2-cyclopentylacetic acid (Cpg) , against other widely used non-natural residues. We will delve into supporting experimental data to objectively analyze its impact on biological activity and provide field-proven insights into its application for researchers, scientists, and drug development professionals.
The Core Principle: Why Conformational Constraint Matters
The biological activity of a peptide is intrinsically linked to its three-dimensional structure. In solution, linear peptides exist as an ensemble of rapidly interconverting conformers. Only a fraction of these conformers may adopt the specific "bioactive conformation" required for high-affinity binding to a biological target. This conformational flexibility comes at an entropic cost; the peptide must "freeze" into the correct shape upon binding, which is energetically unfavorable.
By incorporating rigid UAA residues like Cpg, we can pre-pay this entropic penalty. These residues restrict the available conformational space (the φ and ψ dihedral angles) of the peptide backbone, guiding it to adopt a more defined structure that ideally mimics the bioactive conformation.[9] This strategy can yield several key advantages:
-
Enhanced Potency: A more rigid peptide that is pre-organized for its target will exhibit stronger binding affinity (lower KD or IC50 values).[8]
-
Increased Metabolic Stability: A constrained backbone can sterically hinder the approach of proteases, preventing the peptide from fitting into the enzyme's active site and thus slowing degradation.[10][11]
-
Improved Selectivity: By locking the peptide into a specific shape, we can improve its selectivity for a desired receptor subtype over others.
-
Potential for Oral Bioavailability: For cyclic peptides, conformational rigidity is a key factor in achieving the balance of properties needed for passive cell permeability—the ability to shield polar amide bonds while exposing a hydrophobic surface to traverse the cell membrane.[12][13]
Comparative Analysis I: Receptor Binding & Potency
A direct comparison illustrates the profound impact of stereochemistry and ring structure on biological activity. A compelling case study is the modification of morphiceptin , an opioid peptide analog (Tyr-Pro-Phe-Pro-NH₂), where the Proline at position 2 was replaced by the four different stereoisomers of 2-aminocyclopentane carboxylic acid (referred to as βAc⁵c).[14][15]
Proline itself is a conformationally constrained amino acid, but the cyclopentyl ring of Cpg offers a different and often more rigid constraint. The study aimed to understand how these constraints would influence binding to µ- and δ-opioid receptors.
Experimental Data Summary: Morphiceptin Analogs
| Compound | Proline-2 Replacement | µ-Receptor Ki (nM) | δ-Receptor Ki (nM) | µ/δ Selectivity |
| Analog 1 | (1R, 2S)-cis-βAc⁵c | 150 ± 20 | 450 ± 50 | 3 |
| Analog 2 | (1S, 2R)-cis-βAc⁵c | > 10,000 | > 10,000 | - |
| Analog 3 | (1R, 2R)-trans-βAc⁵c | > 10,000 | > 10,000 | - |
| Analog 4 | (1S, 2S)-trans-βAc⁵c | > 10,000 | > 10,000 | - |
| Morphiceptin | L-Proline (Reference) | 30 ± 5 | 3000 ± 400 | 100 |
| Data sourced from Castell et al., 1989.[14][15] |
Causality and Insights:
The results are striking: only one of the four stereoisomers, the (1R, 2S)-cis form, retained significant biological activity.[14] While its affinity was slightly reduced compared to the parent morphiceptin, it demonstrated the critical role of precise stereochemical and conformational presentation of the pharmacophore. Conformational analysis via NMR and computer simulations revealed that the (1R, 2S) isomer induced a backbone turn that correctly oriented the crucial Tyr-1 and Phe-3 side chains for receptor interaction, whereas the other isomers forced the peptide into inactive conformations.[15]
This highlights a key principle: the choice of a UAA is not just about adding bulk or rigidity; it is about using a specific, well-defined constraint to achieve a desired three-dimensional structure. Compared to a simple D-Proline substitution, which might invert a local turn, or an achiral residue like Aib, the stereoisomers of Cpg offer a more nuanced and powerful tool for sculpting the peptide backbone.
Caption: Impact of Cpg Stereoisomers on Peptide Conformation and Binding.
Comparative Analysis II: Secondary Structure & Lytic Activity
Another critical application of UAAs is the stabilization of secondary structures like α-helices, which are common motifs in antimicrobial peptides (AMPs). These peptides often feature an amphipathic helix, with one polar and one non-polar face, allowing them to selectively disrupt bacterial cell membranes. A study systematically compared the effect of incorporating aminocyclopentanecarboxylic acid (Acp, a Cpg analog) versus the well-known helix-inducer 2-aminoisobutyric acid (Aib) in a model cell-lytic peptide.[16]
Aib, with its gem-dimethyl group, is a potent helix inducer.[17][18] The question was how the bulkier cyclopentyl group of Acp would modulate the peptide's structure and, consequently, its biological function.
Experimental Data Summary: Helical Cell-Lytic Peptides
| Peptide ID | Constraining Residue(s) at positions 7, 10, 13 | Helicity (%) in buffer | Hemolytic Activity (HC₅₀, µM) |
| P1 | L-Nle (Norleucine, linear) | ~40% | 15 |
| P2 | Acp (cyclopentyl) | ~80% | 4 |
| P5 | Aib (gem-dimethyl) | ~60% | 10 |
| Data adapted from Phoenix et al., 2008. Helicity determined by Circular Dichroism. HC₅₀ is the concentration required for 50% hemolysis of human erythrocytes, a measure of cytotoxicity (lower value = more toxic).[16] |
Causality and Insights:
The data reveals that while both Acp and Aib increased helicity compared to the linear amino acid (Nle), the Acp-containing peptide (P2) was significantly more helical and substantially more lytic/toxic than the Aib-containing peptide (P5).[16]
This can be attributed to the differing nature of the side chains.
-
Aib: The gem-dimethyl groups strongly favor helical (φ, ψ) angles but present relatively low hydrophobicity. It stabilizes the helix internally.[19]
-
Acp (Cpg): The cyclopentyl ring also strongly induces a helical conformation but simultaneously presents a large, bulky hydrophobic surface. This not only stabilizes the helix but also dramatically increases the hydrophobicity and side-chain density of the non-polar face of the peptide.[16]
This increased hydrophobicity in peptide P2 leads to a more profound interaction with and disruption of the cell membrane, explaining its higher hemolytic activity. This demonstrates that Cpg is not just a structural scaffold but also an active participant in modulating the peptide's surface properties. For applications where strong membrane interaction is desired (e.g., certain AMPs or cell-penetrating peptides), Cpg may offer an advantage over Aib. Conversely, if the goal is purely to stabilize a helix without significantly altering hydrophobicity, Aib might be the more conservative choice.
Practical Considerations & Experimental Protocols
The successful application of these principles requires robust and reliable experimental methodologies. Below are representative protocols for the synthesis and evaluation of peptides containing sterically hindered UAAs like this compound.
Protocol 1: Solid-Phase Peptide Synthesis (Fmoc-SPPS)
This protocol outlines the manual synthesis of a short peptide incorporating Fmoc-Cpg-OH using standard coupling reagents.
Workflow Diagram: Fmoc-SPPS Cycle
Caption: Standard workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Step-by-Step Methodology:
-
Resin Preparation:
-
Place 100 mg of Rink Amide resin (e.g., 0.5 mmol/g substitution) in a fritted reaction vessel.
-
Swell the resin in 5 mL of N,N-Dimethylformamide (DMF) for 30 minutes with gentle agitation. Drain the DMF.[20]
-
-
Fmoc Deprotection:
-
Add 5 mL of 20% (v/v) piperidine in DMF to the resin. Agitate for 10 minutes.
-
Drain the solution and repeat the piperidine treatment for another 10 minutes.
-
Drain and wash the resin thoroughly with DMF (5 x 5 mL).[21]
-
-
Amino Acid Coupling (for Cpg):
-
Rationale: Sterically hindered amino acids like Cpg often require stronger activation conditions or longer coupling times than standard amino acids.
-
In a separate vial, dissolve Fmoc-Cpg-OH (4 equivalents), HBTU (3.9 equivalents), and HOBt (4 equivalents) in 2 mL of DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (8 equivalents) to the activation mixture and vortex for 1 minute.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate at room temperature for 2-4 hours. Note: For difficult couplings, double coupling (repeating step 3) may be necessary.[22]
-
-
Post-Coupling Wash:
-
Drain the coupling solution and wash the resin with DMF (3 x 5 mL) and Dichloromethane (DCM) (3 x 5 mL).
-
-
Monitoring and Iteration:
-
Perform a Kaiser test to confirm the completion of the coupling (a negative result indicates a free primary amine is absent).
-
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
-
Cleavage and Deprotection:
-
After the final Fmoc deprotection and wash, treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O) for 2-3 hours at room temperature.[23]
-
Collect the filtrate and precipitate the crude peptide in cold diethyl ether.
-
Centrifuge, decant the ether, and dry the peptide pellet.
-
-
Purification:
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the final product by mass spectrometry and lyophilize to obtain a pure, fluffy powder.
-
Protocol 2: Competitive Fluorescence Polarization (FP) Binding Assay
This protocol is a self-validating system to determine the binding affinity (IC₅₀) of a synthesized peptide against a target receptor.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, with 0.01% Tween-20.
-
Fluorescent Ligand (Tracer): A known ligand for the target receptor, labeled with a fluorophore (e.g., TAMRA). Prepare a stock solution and determine its optimal working concentration by titration.
-
Receptor: Purified target receptor protein. Prepare a stock solution and determine its optimal working concentration (typically the concentration that gives ~80% of the maximum polarization signal with the tracer).
-
Test Peptide: Prepare a serial dilution series of the newly synthesized Cpg-containing peptide (e.g., from 100 µM to 1 pM) in assay buffer.
-
-
Assay Procedure (384-well plate):
-
Add 10 µL of Assay Buffer to all wells.
-
Add 5 µL of the test peptide serial dilutions to the appropriate wells.
-
Add 5 µL of the fluorescent ligand to all wells.
-
Initiate the binding reaction by adding 5 µL of the receptor to all wells (except for "tracer only" controls).
-
Incubate the plate in the dark at room temperature for 1-2 hours to reach equilibrium.
-
-
Data Acquisition:
-
Read the plate on a fluorescence polarization plate reader, measuring both parallel and perpendicular fluorescence intensity.
-
The instrument calculates the millipolarization (mP) values.
-
-
Data Analysis:
-
Plot the mP values against the logarithm of the test peptide concentration.
-
Fit the data to a sigmoidal dose-response (variable slope) curve using appropriate software (e.g., GraphPad Prism).
-
The IC₅₀ value is the concentration of the test peptide that displaces 50% of the fluorescent ligand, which can be determined from the fitted curve.[24]
-
Conclusion and Future Outlook
The incorporation of this compound into peptides is a powerful strategy for imposing significant conformational constraint. As the experimental data shows, this rigidity can have dramatic and highly specific effects on biological activity.
-
Versus Proline: Cpg offers a more rigid constraint, and its various stereoisomers provide a toolkit for finely sculpting peptide backbones in a way that simple L- or D-Proline cannot. The morphiceptin case study demonstrates that selecting the correct Cpg stereoisomer is critical for achieving the desired bioactive conformation.[14][15]
-
Versus Aib: Cpg not only promotes helical structures but also introduces significant hydrophobic bulk. This dual function can be advantageous for enhancing membrane interactions in antimicrobial or cell-penetrating peptides, but may be undesirable if only backbone stabilization is needed.[16]
The decision to use Cpg over other non-natural amino acids must be driven by the specific therapeutic goal. If the aim is to mimic a tight β-turn with high precision, a specific Cpg isomer may be ideal. If the goal is to stabilize an α-helix while increasing its hydrophobic moment, Cpg is a strong candidate. If simple, potent helix induction is the primary objective, Aib remains an excellent and well-characterized choice.
Future research will likely focus on combining Cpg with other modifications, such as N-methylation or hydrocarbon stapling, to create peptides with unprecedented stability and cell permeability. As our ability to predict peptide conformations improves, the rational design of peptides using structurally defined building blocks like this compound will become an increasingly vital component in the development of next-generation therapeutics.
References
- Sharma, K., Rao, K., Sharma, A., Aaghaz, S., Sehra, N., & Parmar, R. (2023). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry. [Link]
- Sharma, K., Rao, K., Sharma, A., Aaghaz, S., Sehra, N., & Parmar, R. (2023). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery.
- Hewitt, W. M., Liyanaaratchchi, T., Pratumyot, Y., & Lokey, R. S. (2018). Improving the Cell Permeability of Polar Cyclic Peptides by Replacing Residues with Alkylated Amino Acids, Asparagines, and d-Amino Acids. Organic Letters. [Link]
- Blanco, M. J., et al. (2023). Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. ACS Medicinal Chemistry Letters. [Link]
- Deyle, K. M., & Fichou, Y. (2019). Constrained Peptides as Miniature Protein Structures. Biochemistry. [Link]
- Rodriguez-Ropero, F., & Aleman, C. (2023). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. International Journal of Molecular Sciences. [Link]
- Uesugi, M., et al. (2023). Molecular Design of Cyclic Peptides with Cell Membrane Permeability and Development of MDMX-p53 Inhibitor. Journal of Medicinal Chemistry. [Link]
- Cain, K. T., et al. (2019). Structure-Activity Relationships of Peptides Incorporating a Bioactive Reverse-Turn Heterocycle at the Melanocortin Receptors. Journal of Medicinal Chemistry. [Link]
- Singh, Y., & Sharma, S. (2018). Strategies to Enhance Metabolic Stabilities of Macrocyclic Peptides. Semantic Scholar. [Link]
- Martinek, T. A., et al. (2017). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid: A Toolbox for Peptide Foldamer Chemistry. The Journal of Organic Chemistry. [Link]
- Bowers Lab. (n.d.). Peptide Cell Permeability. University of North Carolina. [Link]
- Gentilucci, L., De Marco, R., & Cerisoli, L. (2010). Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization. Current Pharmaceutical Design. [Link]
- Uptain, S. M., et al. (2016). Enhancing the Cell-Permeability of Stapled Peptides with a Cyclic Cell-Penetrating Peptide.
- AAPPTec. (n.d.). How to Synthesize a Peptide. AAPPTec. [Link]
- Tieu, W., et al. (2020). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules. [Link]
- Bhowmick, M., et al. (2016). Rational design and synthesis of an orally bioavailable peptide guided by NMR amide temperature coefficients.
- Perler, F. B., et al. (2022). Structure-activity relationship of a peptide permeation enhancer. Frontiers in Drug Delivery. [Link]
- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]
- Phoenix, D. A., et al. (2008). Controlled alteration of the shape and conformational stability of α-helical cell-lytic peptides: effect on mode of action and cell specificity. Biochemical Journal. [Link]
- Liu, T., et al. (2021). Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. Marine Drugs. [Link]
- CEM Corporation. (2019). Automated Synthesis of Head-to-Tail Cyclic Peptides via Microwave-Enhanced SPPS.
- Hruby, V. J. (1982). Conformational restrictions of biologically active peptides via amino acid side chain groups. Life Sciences. [Link]
- Schiller, P. W., et al. (1989). Morphiceptin Analogs Containing 2-aminocyclopentane Carboxylic Acid as a Peptidomimetic for Proline. International Journal of Peptide and Protein Research. [Link]
- Schiller, P. W., et al. (1989). Morphiceptin analogs containing 2-aminocyclopentane carboxylic acid as a peptidomimetic for proline.
- Powers, J. P., & Hancock, R. E. (2003). The relationship between peptide structure and antibacterial activity. Peptides. [Link]
- Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UC Irvine, Department of Chemistry. [Link]
- Grema, T. J., et al. (2020). Peptide Side-COOH Groups Have Two Distinct Conformations under Biorelevant Conditions. The Journal of Physical Chemistry Letters. [Link]
- Chhabra, G., et al. (2021). Enhancing the Bioactivity of Bicyclic Peptides Targeted to Grb7-SH2 by Restoring Cell Permeability. International Journal of Molecular Sciences. [Link]
- Mangoni, M. L., et al. (2017). Effects of Aib residues insertion on the structural-functional properties of the frog skin-derived peptide esculentin-1a(1-21)NH2. Amino Acids. [Link]
- Ueda, K., et al. (2004).
- Wikipedia. (n.d.). 2-Aminoisobutyric acid. Wikipedia. [Link]
- D'Andrea, L. D., et al. (2009). Morpholine-based RGD-cyclopentapeptides as alphavbeta3/alphavbeta5 integrin ligands: role of configuration towards receptor binding affinity. Bioorganic & Medicinal Chemistry. [Link]
- LifeTein. (2024). Unusual Amino Acids: α-Aminoisobutyric Acid. LifeTein Peptide Blog. [Link]
- Dooley, C. T., et al. (1997). Binding and in vitro activities of peptides with high affinity for the nociceptin/orphanin FQ receptor, ORL1. The Journal of Pharmacology and Experimental Therapeutics. [Link]
- Fremont, D. H., et al. (1996). A negatively charged anchor residue promotes high affinity binding to the MHC class II molecule I-Ak.
- LibreTexts. (2023). 3.1: Amino Acids and Peptides. Biology LibreTexts. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Extraordinary metabolic stability of peptides containing α-aminoxy acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Conformational studies on model peptides with 1-aminocyclopropane 1-carboxylic acid residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bif.wisc.edu [bif.wisc.edu]
- 7. Strategies to Enhance Metabolic Stabilities. | Semantic Scholar [semanticscholar.org]
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- 9. Constrained Peptides as Miniature Protein Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Morphiceptin analogs containing 2-aminocyclopentane carboxylic acid as a peptidomimetic for proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
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- 18. lifetein.com [lifetein.com]
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- 21. peptide.com [peptide.com]
- 22. peptide.com [peptide.com]
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A Comparative Guide to the Conformational Effects of Cyclic α-Amino Acids: 2-Amino-2-cyclopentylacetic Acid vs. Cyclobutyl Glycine
Introduction: The Scientific Imperative for Conformational Constraint
In the landscape of modern drug discovery and peptide science, the rational design of molecules with predictable three-dimensional structures is paramount. Unconstrained linear peptides often fail as therapeutic candidates due to their conformational flexibility, which leads to reduced receptor affinity and susceptibility to proteolytic degradation. The incorporation of non-natural, conformationally constrained amino acids is a powerful strategy to surmount these challenges. By restricting the allowable dihedral angles (φ and ψ) of the peptide backbone, these building blocks pre-organize the peptide into a bioactive conformation, enhancing its potency, selectivity, and stability.
This guide provides an in-depth comparison of the conformational effects induced by two prominent α,α-disubstituted cyclic amino acids: 2-Amino-2-cyclopentylacetic acid (also known as 1-aminocyclopentane-1-carboxylic acid, Ac5c) and Cyclobutyl Glycine (represented by its close analog 1-aminocyclobutane-1-carboxylic acid, Ac4c). We will delve into the structural rationale behind their conformational preferences, present supporting experimental data, and provide standardized protocols for their analysis.
The Influence of Ring Size on Backbone Geometry: A Tale of Two Rings
The fundamental difference between this compound and Cyclobutyl Glycine lies in the size of the cycloalkane ring fused to the α-carbon. This seemingly subtle variation has profound implications for the steric environment around the peptide backbone, thereby dictating the accessible regions of the Ramachandran plot.
This compound (Ac5c): A Preference for Helical Structures
The five-membered cyclopentane ring of Ac5c is inherently more flexible than a cyclobutane ring, capable of adopting various puckered conformations (envelope and twist). However, when incorporated into a peptide chain, the steric bulk of the ring significantly restricts the rotation around the N-Cα (φ) and Cα-C' (ψ) bonds.
Experimental evidence from X-ray crystallography of Ac5c derivatives consistently demonstrates a strong preference for folded, helical conformations. The torsion angles for the Ac5c residue are typically found in the α-helical or 3(10)-helical regions of the Ramachandran plot[1]. This is a direct consequence of the cyclopentyl ring minimizing steric clashes when the backbone adopts these compact structures.
Cyclobutyl Glycine (Ac4c): A Potent Inducer of Turns and Helices
The four-membered cyclobutane ring of Ac4c imposes an even more severe constraint on the peptide backbone. The increased ring strain and the expanded N-Cα-C' bond angle (a phenomenon observed in α,α-disubstituted amino acids) force the peptide chain into well-defined secondary structures.
X-ray diffraction studies on peptides containing Ac4c reveal its remarkable capacity to act as a potent β-turn and helix former[2]. The conformational space of Ac4c is largely restricted to the helical regions of the Ramachandran plot, making it a valuable tool for stabilizing specific secondary structural motifs in peptides[2][3]. The energetically favored conformations are often characteristic of α-helices and 3(10)-helices[3].
Quantitative Conformational Comparison
The following table summarizes the experimentally observed and computationally predicted backbone dihedral angles for Ac5c and Ac4c, providing a quantitative basis for their comparison. These values represent the most populated conformational states.
| Amino Acid Analog | Ring Size | Preferred φ (phi) Angle Range | Preferred ψ (psi) Angle Range | Resulting Secondary Structure Propensity |
| This compound (Ac5c) | 5-membered | -50° to -90° | -10° to -50° | α-helix, 3(10)-helix[1] |
| Cyclobutyl Glycine (Ac4c) | 4-membered | -50° to -90° | -20° to -50° | β-turn, α-helix, 3(10)-helix[2][3] |
Visualizing Conformational Constraints
The following diagrams illustrate the fundamental principles discussed.
Caption: Impact of cyclic side chains on peptide conformational freedom.
Experimental Protocols for Conformational Analysis
The determination of the conformational preferences of novel amino acids relies on a synergistic approach combining synthesis, spectroscopy, and computational modeling. Below are detailed protocols for two key techniques.
Protocol 1: NMR Spectroscopy for Solution-State Conformational Analysis
Objective: To determine the solution-state conformation of a peptide containing a cyclic amino acid using Nuclear Magnetic Resonance (NMR) spectroscopy.
Methodology:
-
Peptide Synthesis: Synthesize the peptide of interest incorporating the cyclic amino acid using standard solid-phase peptide synthesis (SPPS) protocols. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity and confirm its identity by mass spectrometry.
-
Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6, or D2O) to a concentration of 1-5 mM.
-
1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to assess the overall purity and folding of the peptide. Dispersed amide proton signals (typically 6-9 ppm) are indicative of a structured peptide.
-
2D NMR Experiments:
-
TOCSY (Total Correlation Spectroscopy): Acquire a TOCSY spectrum with a mixing time of 60-80 ms to identify the spin systems of individual amino acid residues.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Acquire a NOESY (for smaller peptides) or ROESY (for larger peptides or those with intermediate correlation times) spectrum with mixing times ranging from 150-400 ms. This experiment detects through-space correlations between protons that are close in proximity (< 5 Å).
-
-
Data Analysis:
-
Resonance Assignment: Use the TOCSY and NOESY/ROESY spectra to assign all proton resonances to specific amino acids in the peptide sequence.
-
NOE Restraint Generation: Identify and quantify the intensities of NOE cross-peaks. These intensities are inversely proportional to the sixth power of the distance between the protons. Classify NOEs as strong, medium, or weak, corresponding to distance restraints of approximately <2.5 Å, <3.5 Å, and <5.0 Å, respectively.
-
Dihedral Angle Restraints: Measure the ³J(HN,Hα) coupling constants from a high-resolution 1D ¹H or 2D COSY spectrum. Use the Karplus equation to derive dihedral angle (φ) restraints.
-
-
Structure Calculation: Use the experimental distance and dihedral angle restraints as input for molecular dynamics and simulated annealing calculations using software such as CYANA, CNS, or Xplor-NIH. This will generate an ensemble of low-energy structures consistent with the NMR data.
Trustworthiness of the Protocol: The self-validating nature of this protocol lies in the convergence of the calculated structures. A well-defined conformation will result in a low root-mean-square deviation (RMSD) among the final ensemble of structures. The consistency between sequential, medium-range, and long-range NOEs provides internal validation of the determined fold.
Protocol 2: Computational Modeling Workflow
Objective: To predict the low-energy conformations and generate a Ramachandran plot for a peptide containing a cyclic amino acid.
Caption: Workflow for computational conformational analysis.
Methodology:
-
Initial Structure Generation: Build the initial 3D structure of the model peptide (e.g., an N-acetylated, C-terminal methylamide derivative) using molecular modeling software.
-
Conformational Search: Perform a systematic or stochastic conformational search of the dihedral angle space (φ and ψ) of the cyclic amino acid residue. This can be achieved using molecular mechanics force fields.
-
Quantum Mechanical Calculations: For each low-energy conformer identified in the previous step, perform higher-level quantum mechanical calculations (e.g., Density Functional Theory - DFT) to obtain more accurate energies and geometries.
-
Solvation Modeling: Implicitly or explicitly model the solvent environment to account for its effect on conformational stability.
-
Data Analysis: Plot the energy of each conformer as a function of its φ and ψ dihedral angles to generate a conformational energy landscape or a Ramachandran plot. The lowest energy regions correspond to the most probable conformations.
Conclusion and Outlook
Both this compound (Ac5c) and Cyclobutyl Glycine (Ac4c) are highly effective at constraining peptide conformations, primarily directing the backbone towards helical and turn structures. The smaller, more strained cyclobutane ring of Ac4c appears to offer a slightly more rigid constraint compared to the cyclopentyl ring of Ac5c. The choice between these two building blocks will depend on the specific structural goals of the peptide design project. For inducing tight turns and stabilizing helices in short peptides, Ac4c is an excellent candidate. For applications where a slight degree of flexibility within a helical conformation is desired, Ac5c may be more suitable. The experimental and computational protocols outlined in this guide provide a robust framework for researchers to characterize these and other novel constrained amino acids, thereby accelerating the development of next-generation peptide therapeutics.
References
- Toniolo, C., Crisma, M., Formaggio, F., & Peggion, C. (1997). Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides. Journal of Peptide Science, 3(2), 110-22. [Link]
- Valle, G., Crisma, M., Toniolo, C., Beisswenger, R., Rieker, A., & Jung, G. (1989). Linear oligopeptides. 188.Crystallographic characterization of the conformation of the 1-aminocyclopentane-1-carboxylic acid residue in simple derivatives. Canadian Journal of Chemistry, 67(8), 1363-1370. [Link]
- Balaji, V. N., Ramnarayan, K., Chan, M. F., & Rao, S. N. (1995). Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues. Peptide Research, 8(3), 178-86. [Link]
Sources
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- 2. Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Verifying the Stereochemistry of 2-Amino-2-cyclopentylacetic Acid in Peptides
Introduction: The Stereochemical Imperative in Peptide Therapeutics
In the landscape of modern drug development, peptides have re-emerged as a powerful class of therapeutics. Their high specificity and potency are often dictated by their precise three-dimensional structure. A critical component of this architecture is the stereochemistry of their constituent amino acids. While nature predominantly utilizes L-amino acids, the strategic incorporation of non-standard amino acids (nsAAs), including D-enantiomers and α,α-disubstituted variants like 2-Amino-2-cyclopentylacetic acid, is a key strategy for enhancing therapeutic properties.[1] The introduction of such residues can dramatically improve proteolytic stability, modulate receptor affinity, and fine-tune pharmacokinetic profiles.[1][2]
However, this synthetic versatility introduces a critical analytical challenge: verifying the stereochemical integrity of the nsAA within the final peptide. An incorrect stereocenter can lead to a cascade of undesirable outcomes, from reduced efficacy to complete loss of function or even immunogenicity.[3][4] This guide provides a comparative analysis of robust analytical methodologies for confirming the stereochemistry of this compound, a conformationally constrained nsAA, within a synthetic peptide. We will explore the causality behind experimental choices and provide field-proven protocols to ensure data integrity for researchers, scientists, and drug development professionals.
The Analytical Challenge: Beyond Standard Methodologies
Verifying the stereochemistry of an amino acid requires distinguishing between enantiomers—molecules that are non-superimposable mirror images. Analytically, this is challenging because enantiomers possess identical physical properties (mass, boiling point, solubility in achiral solvents), making them indistinguishable by standard techniques like conventional HPLC or mass spectrometry.[5][6][7] Therefore, specialized chiral recognition methods are imperative.
The process typically begins with the complete acid hydrolysis of the peptide to liberate the individual amino acids. This crucial first step, however, must be performed under carefully controlled conditions to minimize acid-induced racemization, which could compromise the accuracy of the final analysis.
Caption: General workflow for stereochemical verification.
Method 1: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most widely used and definitive technique for determining the enantiomeric purity of amino acids.[8] The methodology can be divided into two primary approaches: direct and indirect separation.
A. Direct Separation via Chiral Stationary Phases (CSPs)
The direct method leverages a chiral stationary phase (CSP) that transiently and stereoselectively interacts with the amino acid enantiomers. This differential interaction results in different retention times, allowing for their separation and quantification.
-
Expertise & Causality: The choice of CSP is critical. For polar, underivatized amino acids like our target, macrocyclic glycopeptide-based CSPs (e.g., teicoplanin or vancomycin-based columns) are particularly effective.[9] These phases possess ionic groups compatible with the aqueous mobile phases needed to solubilize the amino acid, enabling direct analysis without derivatization, which simplifies the workflow and eliminates a potential source of error.[9][10] Crown-ether based CSPs are also highly effective for separating D- and L-amino acid enantiomers.[11]
Caption: Workflow for Direct Chiral HPLC Analysis.
B. Indirect Separation via Chiral Derivatization
The indirect method involves reacting the amino acid mixture with an enantiomerically pure chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard, achiral reversed-phase column (e.g., C18).
-
Expertise & Causality: Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA) is a gold-standard CDA for amino acid analysis.[12] When reacted with a D/L mixture of an amino acid, it forms two diastereomers that typically exhibit excellent resolution on a C18 column. The L-amino acid derivative usually elutes earlier than the D-amino acid derivative, providing a predictable elution order. This method is highly sensitive and compatible with mass spectrometry, offering an additional layer of confirmation.[12]
Experimental Protocol: Indirect Chiral HPLC using Marfey's Reagent
-
Peptide Hydrolysis:
-
Place ~1 mg of the peptide in a hydrolysis tube.
-
Add 500 µL of 6N HCl.
-
Seal the tube under vacuum and heat at 110°C for 24 hours.
-
After cooling, open the tube, and evaporate the HCl under a stream of nitrogen.
-
Reconstitute the dried hydrolysate in 200 µL of ultrapure water.
-
-
Derivatization:
-
To 50 µL of the hydrolysate, add 20 µL of 1 M sodium bicarbonate.
-
Add 100 µL of a 1% (w/v) solution of Marfey's reagent in acetone.
-
Incubate at 40°C for 1 hour, mixing occasionally.
-
Cool to room temperature and neutralize by adding 20 µL of 1 M HCl.
-
Evaporate to dryness and reconstitute in 500 µL of 50% acetonitrile/water for injection.
-
-
HPLC-UV Analysis:
-
Column: Standard C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 10-60% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: 340 nm.
-
Control: Prepare and run standards of L- and D-2-Amino-2-cyclopentylacetic acid to confirm retention times.
-
Method 2: NMR Spectroscopy with Chiral Auxiliaries
NMR spectroscopy offers a powerful, non-destructive alternative for determining enantiomeric excess.[13] Similar to indirect HPLC, this method relies on converting the enantiomeric mixture into diastereomers (either through derivatization with a CDA or complexation with a chiral solvating agent, CSA) whose signals are distinguishable in the NMR spectrum.[14][15]
-
Expertise & Causality: The choice of chiral auxiliary and the specific nucleus to observe are key. For amino acids, chiral derivatizing agents containing phosphorus (³¹P) or fluorine (¹⁹F) are often preferred. These nuclei offer a wide chemical shift range, high sensitivity, and typically simpler spectra compared to proton (¹H) NMR, reducing issues of signal overlap.[14] For example, reacting the amino acid with a chiral phosphonic acid creates diastereomeric phosphonamides whose signals can be cleanly resolved and integrated in the ³¹P NMR spectrum.
Caption: Workflow for NMR Analysis using a Chiral Derivatizing Agent.
Experimental Protocol: ³¹P NMR Analysis
-
Sample Preparation:
-
Start with the dried peptide hydrolysate (~1-5 mg).
-
Dissolve the hydrolysate in 500 µL of a suitable deuterated solvent (e.g., CDCl₃ or MeOD).
-
Add a stoichiometric equivalent of a chiral derivatizing agent (e.g., (S)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride, Mosher's acid chloride, followed by reaction to form a phosphonate ester if desired for ³¹P NMR).
-
Add a base (e.g., triethylamine) to facilitate the reaction.
-
Allow the reaction to proceed to completion at room temperature.
-
-
NMR Acquisition:
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire a proton-decoupled ³¹P NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) is used (e.g., 5 times the longest T1) to allow for accurate signal integration.
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Integrate the two distinct signals corresponding to the two diastereomers.
-
The ratio of the integrals directly corresponds to the enantiomeric ratio of the amino acid in the sample.
-
Method 3: Mass Spectrometry (MS) Based Approaches
While mass spectrometry cannot directly differentiate isomers, it is an indispensable tool for confirmation, especially when coupled with a separation technique (LC-MS).[5][16] For stereochemical analysis, its primary role is to confirm the identity of the peaks separated by chiral HPLC or to analyze fragmentation patterns that may differ between diastereomers.
-
Expertise & Causality: An LC-MS/MS approach is highly valuable. After separating the Marfey's derivatives via HPLC, the mass spectrometer can confirm that the eluting peaks have the correct mass for the derivatized this compound. Furthermore, tandem MS (MS/MS) fragmentation can provide structural information. While the MS/MS spectra of diastereomers are often very similar, subtle differences in fragment ion ratios can sometimes be observed, providing an additional axis of evidence.[6][17] This method is particularly powerful for confirming results from complex biological matrices.[7]
Comparative Guide: Selecting the Optimal Method
The choice of analytical technique depends on the specific requirements of the study, such as sample availability, required throughput, and the need for orthogonal validation.
| Feature | Chiral HPLC (Direct/Indirect) | NMR with Chiral Auxiliaries | Mass Spectrometry (LC-MS/MS) |
| Primary Purpose | Quantitative determination of %ee | Quantitative determination of enantiomeric ratio | Identity confirmation, structural analysis |
| Sensitivity | High (pmol to nmol) | Moderate (µmol to mmol) | Very High (fmol to pmol) |
| Sample Requirement | Low (µg) | High (mg) | Very Low (ng to µg) |
| Nature of Analysis | Destructive | Non-destructive | Destructive |
| Quantitative Accuracy | Excellent (often <0.1% error) | Good (typically 1-5% error) | Semi-quantitative (relies on separation) |
| Throughput | High | Low | High |
| Key Advantage | Gold-standard for accuracy and validation.[8] | Simple sample prep (with CSAs), non-destructive. | Unmatched sensitivity and structural confirmation.[7] |
| Key Limitation | Requires method development for new nsAAs. | Requires higher sample amounts; potential for signal overlap. | Cannot distinguish enantiomers without prior separation.[5][6] |
Conclusion and Recommendations
Verifying the stereochemistry of this compound in a peptide is a non-negotiable step in ensuring the quality, efficacy, and safety of a potential therapeutic. No single method is universally superior; rather, a strategic combination provides the most trustworthy data.
-
For Routine Quality Control and Release Assays: Chiral HPLC is the method of choice due to its high accuracy, robustness, and established protocols. The indirect method using Marfey's reagent is highly recommended for its sensitivity and reliability.[12]
-
For Orthogonal Validation or Structural Elucidation: NMR spectroscopy serves as an excellent independent method to confirm HPLC results. Its non-destructive nature allows for further experiments on the same sample.
-
For Confirmation and High-Sensitivity Needs: LC-MS/MS should be used in conjunction with chiral HPLC to provide definitive mass confirmation of the separated enantiomers, ensuring that the peaks being quantified are indeed the correct analytes.
By employing these self-validating systems, researchers can confidently establish the stereochemical integrity of their peptide candidates, a foundational requirement for successful drug development.
References
- Strategies for analysis of isomeric peptides. PubMed.
- Chiral HPLC Methods for Determining Enantiomeric Purity of D-Amino Acids: A Comparative Guide. Benchchem.
- 31P NMR Spectroscopy as a Powerful Tool for the Determination of Enantiomeric Excess and Absolute Configurations of α-Amino Acids. ACS Publications.
- Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich.
- A Universal HPLC-MS Method to Determine the Stereochemistry of Common and Unusual Amino Acids. PubMed.
- Localizing Isomerized Residue Sites in Peptides with Tandem Mass Spectrometry. ACS Publications.
- The Stereochemical Imperative: A Technical Guide to the Importance of D-Configuration in Modified Amino Acids for Drug Development. Benchchem.
- Improved Chiral Separations for Enantiopure D- and L-Amino Acids. LCGC International.
- Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today.
- Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments. PubMed Central.
- Identification of Cofragmented Combinatorial Peptide Isomers by Two-Dimensional Partial Covariance Mass Spectrometry. ACS Publications.
- Strategies for using NMR spectroscopy to determine absolute configuration. ResearchGate.
- A Brief on The NMR Spectroscopy of Proteins. Conduct Science.
- Leveraging Mass Spectrometry for Structural Analysis: Peptide Isomers to Intact Proteins. eScholarship, University of California.
- What is the application of stereochemistry in drug design? Patsnap Synapse.
- Stereochemistry in Drug Action. PMC, NIH.
- Stereochemistry and Its Role in Drug Design. Longdom Publishing SL.
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- 17. Leveraging Mass Spectrometry for Structural Analysis: Peptide Isomers to Intact Proteins [escholarship.org]
A Senior Application Scientist's Guide to Confirming Incorporation of 2-Amino-2-cyclopentylacetic Acid via Mass Spectrometry
In the landscape of modern drug discovery and protein engineering, the site-specific incorporation of unnatural amino acids (UAAs) into proteins is a transformative technology.[][2][3][4] This guide provides a comprehensive comparison of mass spectrometry-based methodologies to confirm the successful incorporation of a particularly interesting UAA, 2-Amino-2-cyclopentylacetic acid. This non-canonical amino acid, with its constrained cyclic structure, introduces unique conformational rigidity into peptides and proteins, making it a valuable tool for modulating biological activity and stability.
This guide is structured to provide not just protocols, but the underlying scientific rationale, enabling researchers to adapt and troubleshoot these methods for their specific applications. We will explore two orthogonal, yet complementary, mass spectrometry workflows:
-
Gas Chromatography-Mass Spectrometry (GC-MS) of the Derivatized Free Amino Acid: A robust method for the qualitative and quantitative analysis of the free UAA, crucial for monitoring its uptake and availability.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) of Peptides: The definitive method for confirming the site-specific incorporation of the UAA into a target peptide or protein.
The Analytical Challenge: this compound
This compound presents a unique analytical challenge due to its properties:
-
Polarity: Like all amino acids, it is a polar, zwitterionic molecule, making it non-volatile and unsuitable for direct GC-MS analysis without derivatization.[5]
-
Cyclic Structure: The cyclopentyl ring can influence its fragmentation pattern in the mass spectrometer, potentially differing from linear amino acids.[6][7][8]
-
Chirality: As with many amino acids, it possesses a chiral center, which may require specific analytical methods to resolve its enantiomers if necessary.[9][10][11][12][13]
Workflow 1: GC-MS Analysis of Free this compound
This workflow is essential for verifying the presence and purity of the UAA before its use in cell culture or in vitro translation systems, and for quantifying its concentration in biological matrices.
The "Why": The Imperative of Derivatization
Direct analysis of amino acids by GC is challenging due to their low volatility.[14] Derivatization is a critical step to chemically modify the amino acid, making it more volatile and thermally stable for GC analysis.[5][15] Silylation is a common and effective derivatization technique where active hydrogens on the amine and carboxyl groups are replaced with a nonpolar trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.[16]
Experimental Protocol: Silylation and GC-MS Analysis
Objective: To derivatize this compound for GC-MS analysis.
Materials:
-
This compound standard
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)[14]
-
Acetonitrile (anhydrous)
-
Reacti-Vials™ or equivalent glass reaction vials with magnetic stirrers
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh 1-2 mg of this compound into a Reacti-Vial™. For quantitative analysis, a known amount of an internal standard (e.g., a stable isotope-labeled version of the amino acid) should be added.
-
Derivatization: Add 0.5 mL of MSTFA and 0.5 mL of anhydrous acetonitrile to the vial.
-
Reaction: Cap the vial tightly and heat at 70-80°C for 30-60 minutes with stirring. The reaction converts the polar amine and carboxyl groups into their volatile TMS derivatives.
-
GC-MS Analysis: Inject an aliquot of the cooled, derivatized sample into the GC-MS system.
GC-MS Parameters (Typical):
-
Column: A non-polar or medium-polarity column, such as a 5% phenyl methylpolysiloxane column (e.g., TRACE TR-5), is suitable for separating the derivatized amino acid.[14]
-
Injector Temperature: 250°C
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 50-500.
Data Presentation: Expected Results
The successful derivatization of this compound (Molecular Weight: 143.18 g/mol , Monoisotopic Mass: 143.094628657 Da[17]) will result in a di-TMS derivative with an expected monoisotopic mass of 287.1894 Da. The mass spectrum will show a characteristic fragmentation pattern that can be used for identification.
| Analyte | Derivative | Expected Monoisotopic Mass (Da) | Key Fragment Ions (m/z) |
| This compound | Di-TMS | 287.1894 | M-15 (loss of CH3), M-73 (loss of Si(CH3)3), characteristic cyclopentyl ring fragments |
Workflow Visualization
Caption: GC-MS workflow for the analysis of derivatized this compound.
Workflow 2: LC-MS/MS for Confirmation of Incorporation into Peptides
This is the gold standard for confirming that the UAA has been successfully incorporated into the primary sequence of a target peptide or protein.[]
The "Why": Precision and Specificity
LC-MS/MS provides high sensitivity and specificity for analyzing complex mixtures like peptide digests.[18] It allows for the precise determination of the mass of a peptide containing the UAA and its fragmentation pattern, which serves as a definitive confirmation of incorporation at the intended site.[2]
Experimental Protocol: Proteolysis and LC-MS/MS
Objective: To confirm the incorporation of this compound into a target protein by analyzing its tryptic digest.
Materials:
-
Protein sample potentially containing this compound
-
Trypsin (sequencing grade)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Ammonium bicarbonate buffer
-
Formic acid
-
HPLC-grade water and acetonitrile
Step-by-Step Protocol:
-
Protein Denaturation, Reduction, and Alkylation:
-
Denature the protein sample in a suitable buffer (e.g., 8 M urea).
-
Reduce disulfide bonds with DTT at 56°C for 30 minutes.
-
Alkylate cysteine residues with IAA in the dark at room temperature for 20 minutes.
-
-
Proteolytic Digestion:
-
Dilute the sample to reduce the urea concentration to < 1 M.
-
Add trypsin at an enzyme-to-substrate ratio of 1:50 (w/w) and incubate overnight at 37°C.
-
-
Sample Cleanup: Desalt the peptide digest using a C18 solid-phase extraction (SPE) cartridge to remove salts and detergents that can interfere with MS analysis.
-
LC-MS/MS Analysis:
-
Inject the cleaned peptide mixture onto a reverse-phase HPLC column (e.g., C18) coupled to a tandem mass spectrometer.
-
Separate the peptides using a gradient of increasing acetonitrile concentration.
-
The mass spectrometer should be operated in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions are selected for fragmentation (MS/MS).
-
LC-MS/MS Parameters (Typical):
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A linear gradient from 5% to 40% B over 30-60 minutes.
-
Mass Spectrometer: Electrospray ionization (ESI) in positive ion mode.
-
MS1 Scan Range: m/z 350-1500
-
MS2 Fragmentation: Collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
Data Presentation: Identifying the UAA-containing Peptide
The key to confirming incorporation is to identify the peptide containing this compound. This is achieved by searching the MS/MS data against a protein sequence database that includes the target protein with the UAA at the expected position. The mass of the UAA (143.0946 Da) will be used in the search parameters.
| Parameter | Expected Observation for Confirmation |
| Precursor Ion Mass | The measured mass of the peptide will match the theoretical mass of the peptide containing this compound. |
| MS/MS Fragmentation | The fragmentation pattern (b- and y-ions) will be consistent with the sequence of the peptide containing the UAA. The mass difference between adjacent fragment ions will correspond to the mass of the amino acid residues, including the UAA. |
Workflow Visualization
Caption: LC-MS/MS workflow for confirming the incorporation of this compound into a protein.
Comparison of Methodologies
| Feature | GC-MS of Free Amino Acid | LC-MS/MS of Peptides |
| Analyte | Free, unincorporated this compound | This compound incorporated into a peptide |
| Primary Purpose | Quantification of UAA uptake and availability; purity check | Definitive confirmation of site-specific incorporation |
| Sample Preparation | Derivatization (e.g., silylation) required | Proteolytic digestion and desalting |
| Instrumentation | Gas Chromatograph-Mass Spectrometer | Liquid Chromatograph-Tandem Mass Spectrometer |
| Key Advantage | High throughput for free amino acid analysis | High specificity and direct evidence of incorporation |
| Limitation | Does not confirm incorporation into a protein | More complex sample preparation and data analysis |
Conclusion
The successful incorporation of this compound into a protein is a multi-step process that requires rigorous analytical validation. By employing a dual-pronged approach using both GC-MS for the analysis of the free UAA and LC-MS/MS for the definitive confirmation of its incorporation into the target protein, researchers can have high confidence in their results. This guide provides the foundational knowledge and practical protocols to implement these powerful mass spectrometry techniques, ultimately accelerating the development of novel protein therapeutics and research tools.
References
- Wikipedia. (n.d.). Stable isotope labeling by amino acids in cell culture.
- Geiger, T., et al. (2010). Use of stable isotope labeling by amino acids in cell culture as a spike-in standard in quantitative proteomics. Nature Protocols, 5(8), 1446-1456.
- Gygi, S. P., et al. (1999). Quantitative analysis of complex protein mixtures using isotope-coded affinity tags. Nature Biotechnology, 17(10), 994-999.
- Ngoka, L. C., & Gross, M. L. (1999). Multistep decompositions of cyclic peptides in a quadrupole ion-trap mass spectrometer. Journal of the American Society for Mass Spectrometry, 10(8), 732-746.
- Bogan, M. J., & Agnes, G. R. (2004). Fragmentation of protonated and sodiated cyclic peptides in a quadrupole ion trap. Journal of the American Society for Mass Spectrometry, 15(3), 396-407.
- Ng, J., et al. (2009). The interpretation of tandem mass spectra obtained from cyclic non-ribosomal peptides. Journal of the American Society for Mass Spectrometry, 20(2), 174-184.
- Moos, M., et al. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Amino Acids, 53(4), 623-635.
- Matrix Science. (n.d.). Peptide Fragmentation Patterns in Mass Spectrometry.
- Agilent Technologies. (2025). Streamlined Analysis of Synthetic Peptides with Non-Standard Amino Acid Chemistry.
- Brückner, H., & Schieber, A. (2001). Chiral Derivatizing Agents Applied for the Determination of D-Amino Acid Content. Amino Acids, 21(3), 229-253.
- Tsogas, F., et al. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Metabolites, 11(3), 184.
- ResearchGate. (n.d.). Analytical characteristics for amino acid derivatives using GC-MS....
- Dougherty, D. A. (2007). Incorporation of non-canonical amino acids. Current Opinion in Chemical Biology, 11(6), 633-639.
- ResearchGate. (n.d.). Fig. 2. TIC GC/MS chromatogram of the chiral amino acid analysis....
- The University of Arizona. (n.d.). PEPTIDE FRAGMENTATION AND AMINO ACID QUANTIFICATION BY MASS SPECTROMETRY.
- Jo, K., et al. (2022). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. Atmosphere, 13(2), 295.
- Fujii, K., et al. (2005). Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. Analytical and Bioanalytical Chemistry, 381(3), 633-644.
- Hohsaka, T., & Sisido, M. (2002). Incorporation of non-natural amino acids into proteins. Current Opinion in Chemical Biology, 6(6), 809-815.
- Anapharm Bioanalytics. (2025). Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges.
- National Center for Biotechnology Information. (n.d.). Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- ResearchGate. (n.d.). Incorporation of non-natural amino acids into proteins.
- van den Ouweland, J. M., et al. (2010). Improved LC–MS identification of short homologous peptides using sequence-specific retention time predictors. Journal of Chromatography B, 878(2), 125-132.
- Wiley-VCH. (n.d.). 1 Mass Spectrometry of Amino Acids and Proteins.
- Chen, Y., et al. (2024). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. Metabolites, 14(1), 1.
- Restek. (2021). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma.
- National Center for Biotechnology Information. (n.d.). Cyclopentylacetic acid. PubChem.
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A Comparative Guide to the Conformational Impact of 2-Amino-2-cyclopentylacetic Acid in Peptides via Circular Dichroism Spectroscopy
In the landscape of peptide-based drug discovery and development, the rational design of molecules with predictable and stable secondary structures is paramount. The conformational flexibility of native peptides often leads to reduced receptor affinity and susceptibility to proteolytic degradation. A powerful strategy to overcome these limitations is the incorporation of non-proteinogenic, conformationally constrained amino acids. Among these, 2-Amino-2-cyclopentylacetic acid, a cyclic α,α-disubstituted amino acid, offers a unique tool to enforce specific secondary structures. This guide provides an in-depth comparison of the conformational effects of incorporating this compound into peptides, with a focus on its characterization by Circular Dichroism (CD) spectroscopy.
The Principle of Conformational Constraint: Why this compound?
The incorporation of α,α-disubstituted amino acids, such as this compound, introduces steric hindrance that restricts the rotational freedom around the peptide backbone's phi (Φ) and psi (Ψ) dihedral angles.[1][2] This limitation on conformational space significantly reduces the entropic penalty of folding, thereby favoring the adoption of well-defined secondary structures like α-helices and β-turns. The cyclopentyl ring of this compound is particularly effective in this regard, offering a balance of rigidity and appropriate bond angles to promote helical conformations.[3]
This guide will compare the structural influence of this compound with other classes of amino acids:
-
Linear Aliphatic Amino Acids (e.g., Alanine): These residues offer high conformational flexibility.
-
Proline: A unique cyclic amino acid that introduces a "kink" in the peptide backbone, often disrupting α-helical structures but favoring polyproline II helices and β-turns.
-
Other Cyclic Amino Acids (e.g., 2-Aminocyclohexanecarboxylic acid): Varying ring sizes can modulate the degree and nature of the conformational constraint.
Circular Dichroism Spectroscopy: A Window into Peptide Secondary Structure
Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique for analyzing the secondary structure of peptides and proteins in solution.[4] It measures the differential absorption of left and right circularly polarized light by chiral molecules. The peptide backbone, when arranged in ordered secondary structures, gives rise to characteristic CD spectra.[4]
-
α-Helix: Characterized by two negative bands of similar magnitude around 222 nm and 208 nm, and a strong positive band around 192 nm.
-
β-Sheet: Shows a negative band around 218 nm and a positive band around 195 nm.
-
Random Coil: Exhibits a strong negative band around 200 nm and near-zero ellipticity above 210 nm.
-
Polyproline II (PPII) Helix: Displays a weak positive band around 228 nm and a strong negative band around 206 nm.
By comparing the CD spectra of peptides with and without this compound, we can directly assess its impact on the peptide's conformational landscape.
Comparative Analysis of Peptide Conformations
The inclusion of this compound (or its close analog, 1-aminocyclopentane-1-carboxylic acid) has been shown to be a potent inducer of helical structures.[3] In a comparative context, we can expect the following trends in CD spectra:
| Peptide Composition | Expected Predominant Secondary Structure | Key CD Spectral Features |
| Peptide with Alanine | Random Coil or weak helix (sequence dependent) | Strong negative band near 200 nm, or weak helical signals. |
| Peptide with Proline | β-turn or Polyproline II helix | Characteristic PPII or β-turn spectra. |
| Peptide with this compound | Stable α-helix or 310-helix | Strong negative bands at ~208 and ~222 nm. [1][3] |
| Peptide with 2-Aminocyclohexanecarboxylic acid | Helical or β-sheet (stereochemistry dependent) | Varies with stereochemistry, can induce both helical and sheet structures.[5] |
A note on this compound analogs: Direct comparative studies on this compound are limited. The data presented here is largely based on the well-studied conformational effects of its close structural analogs, 1-aminocyclopentane-1-carboxylic acid (Ac5c) and 2-aminocyclopentanecarboxylic acid (ACPC). The underlying principle of conformational restriction by the five-membered ring is directly applicable.
Experimental Protocols
Synthesis of Peptides Containing this compound
The synthesis of peptides incorporating this compound is readily achievable using standard Fmoc-based solid-phase peptide synthesis (SPPS).[6]
Diagram of the SPPS Workflow:
Caption: Standard workflow for Fmoc-based solid-phase peptide synthesis.
Step-by-Step Protocol:
-
Resin Preparation: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in a suitable solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin or the N-terminus of the growing peptide chain using a solution of 20% piperidine in DMF.
-
Amino Acid Coupling: Activate the carboxyl group of the Fmoc-protected this compound (or other amino acid) using a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA). Add the activated amino acid to the resin and allow the reaction to proceed.
-
Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.
-
Repeat: Repeat steps 2-4 for each amino acid in the desired sequence.
-
Final Deprotection: Once the sequence is complete, perform a final Fmoc deprotection.
-
Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid, water, and scavengers) to cleave the peptide from the resin and remove any side-chain protecting groups.
-
Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry.
Circular Dichroism Spectroscopy
Diagram of the CD Spectroscopy Workflow:
Sources
- 1. Design and Synthesis of Chiral α,α-Disubstituted Amino Acids and Conformational Study of Their Oligopeptides [jstage.jst.go.jp]
- 2. Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. verifiedpeptides.com [verifiedpeptides.com]
- 5. VCD studies on cyclic peptides assembled from L-α-amino acids and a trans-2-aminocyclopentane- or trans-2-aminocyclohexane carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Solid-Phase vs. Solution-Phase Synthesis for 2-Amino-2-cyclopentylacetic Acid Peptides
For researchers, scientists, and professionals in drug development, the choice between solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (LPPS) is a critical decision that influences project timelines, scalability, and cost-effectiveness.[1] This is particularly true when synthesizing peptides incorporating non-proteinogenic or sterically hindered amino acids, such as 2-Amino-2-cyclopentylacetic acid. This α,α-disubstituted amino acid is a valuable building block for creating peptidomimetics with enhanced conformational stability and resistance to enzymatic degradation.[2][3] However, its bulky cyclopentyl group presents significant synthetic challenges.[2][4]
This guide provides an in-depth, objective comparison of SPPS and LPPS for the synthesis of peptides containing this compound, supported by experimental insights and data to inform your selection of the optimal synthetic strategy.
The Challenge: Steric Hindrance in this compound Peptides
The primary difficulty in synthesizing peptides with α,α-disubstituted amino acids like this compound lies in the steric hindrance around the α-carbon.[2][4] This bulkiness can impede the coupling reaction, leading to lower yields and incomplete reactions.[5][6] Therefore, the choice of synthesis methodology and, crucially, the coupling reagents, becomes paramount to success.[7][8]
Solid-Phase Peptide Synthesis (SPPS): The Workhorse of Peptide Chemistry
Pioneered by R. Bruce Merrifield, SPPS revolutionized peptide synthesis by anchoring the growing peptide chain to an insoluble resin support.[9][10] This approach simplifies the purification process, as excess reagents and byproducts are removed by simple washing and filtration steps after each reaction cycle.[9][11]
The SPPS Workflow
The core of SPPS is a cyclical process involving:
-
Resin Loading: The C-terminal amino acid is covalently attached to a solid support.[9][10]
-
Deprotection: The temporary protecting group (commonly Fmoc) on the α-amino group is removed.[12][13]
-
Coupling: The next protected amino acid is activated and coupled to the free amino group on the resin-bound peptide.[9][13]
This cycle is repeated until the desired peptide sequence is assembled, after which the peptide is cleaved from the resin and deprotected.[9][12]
// Nodes Start [label="Start:\nFmoc-AA-Resin", fillcolor="#F1F3F4", fontcolor="#202124"]; Deprotection [label="Fmoc Deprotection\n(e.g., 20% Piperidine/DMF)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Wash1 [label="Wash\n(DMF)", fillcolor="#FBBC05", fontcolor="#202124"]; Coupling [label="Amino Acid Coupling\n(Fmoc-AA-OH, Activator, Base)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Wash2 [label="Wash\n(DMF)", fillcolor="#FBBC05", fontcolor="#202124"]; Cycle [label="Repeat Cycle\n(n-1 times)", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"]; Cleavage [label="Final Cleavage\n& Deprotection (TFA)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="Purified Peptide", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Deprotection; Deprotection -> Wash1; Wash1 -> Coupling; Coupling -> Wash2; Wash2 -> Cycle [label="Next Amino Acid"]; Cycle -> Deprotection [style=dashed]; Wash2 -> Cleavage [label="Final Cycle Complete"]; Cleavage -> End; }
Figure 1: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Advantages of SPPS:
-
Speed and Automation: The simplified washing steps make SPPS highly amenable to automation, enabling rapid synthesis of multiple peptides.[1][11][14]
-
High Throughput: Well-suited for creating peptide libraries for screening and drug discovery.[15][16]
-
Simplified Purification: Excess reagents are easily washed away, eliminating the need for purification of intermediate peptides.[11][15]
Limitations of SPPS:
-
Reagent Excess: Requires a large excess of reagents to drive reactions to completion, which can be costly.[5]
-
Aggregation: On-resin aggregation of hydrophobic or long peptide sequences can hinder synthesis.[17][18]
-
Scalability Challenges: While suitable for milligram-to-gram scale, industrial-scale production can be less economical due to the cost of resin and large solvent volumes.[11][15]
Solution-Phase Peptide Synthesis (LPPS): The Classical Approach
Also known as liquid-phase peptide synthesis, this method involves carrying out all reactions in a homogenous solution.[19][20] After each coupling step, the resulting peptide must be isolated and purified before the next amino acid can be added.[19][21]
The LPPS Workflow
LPPS is a more traditional and manual process:
-
Protection: The reactive groups of the starting amino acids are protected.[19][22]
-
Activation & Coupling: The carboxyl group of one amino acid is activated and reacted with the amino group of another in solution.[19]
-
Purification: The dipeptide product is isolated from unreacted starting materials and byproducts, often through extraction or crystallization.[19][21]
-
Deprotection: The protecting group on the N-terminus is removed to allow for the next coupling reaction.
This sequence is repeated to elongate the peptide chain.
// Nodes Start [label="Start:\nProtected Amino Acids in Solution", fillcolor="#F1F3F4", fontcolor="#202124"]; Coupling [label="Activation & Coupling\n(e.g., DCC/EDC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purification1 [label="Intermediate Purification\n(Extraction/Crystallization)", fillcolor="#FBBC05", fontcolor="#202124"]; Deprotection [label="Selective Deprotection", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purification2 [label="Intermediate Purification", fillcolor="#FBBC05", fontcolor="#202124"]; Next_Cycle [label="Couple Next Amino Acid", shape=ellipse, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"]; Final_Deprotection [label="Final Deprotection", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Final_Purification [label="Final Purification (HPLC)", fillcolor="#FBBC05", fontcolor="#202124"]; End [label="Purified Peptide", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Coupling; Coupling -> Purification1; Purification1 -> Deprotection; Deprotection -> Purification2; Purification2 -> Next_Cycle; Next_Cycle -> Coupling [style=dashed]; Purification2 -> Final_Deprotection [label="Sequence Complete"]; Final_Deprotection -> Final_Purification; Final_Purification -> End; }
Figure 2: General workflow for Solution-Phase Peptide Synthesis (LPPS).
Advantages of LPPS:
-
Scalability: More economical for large-scale production of shorter peptides due to lower raw material consumption and the potential for purification by crystallization.[11][15]
-
Purity Control: Intermediate purification at each step allows for close monitoring and removal of impurities, which can lead to a very pure final product.[21][23]
-
Flexibility: Greater flexibility in reaction conditions to address challenging sequences, such as those prone to aggregation.[15]
Limitations of LPPS:
-
Labor-Intensive: The process is manual and requires purification after each step, making it time-consuming.[1][11]
-
Difficult for Long Peptides: The cumulative loss of product during multiple purification steps makes it inefficient for synthesizing long peptides.[11][20]
-
Automation Challenges: Less compatible with automation compared to SPPS.[11]
Experimental Comparison: Synthesis of a Model Dipeptide
To illustrate the practical differences, consider the synthesis of a model dipeptide, Ala-(this compound) .
Solid-Phase Protocol Outline
-
Resin: Rink Amide resin (for a C-terminal amide).
-
First Amino Acid Loading: Fmoc-2-Amino-2-cyclopentylacetic acid is loaded onto the resin.
-
Fmoc Deprotection: 20% piperidine in DMF.
-
Coupling of Alanine:
-
Challenge: The secondary amine on the resin-bound cyclopentyl residue is sterically hindered.
-
Solution: Use of a potent coupling reagent is critical. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is highly effective for sterically hindered couplings.[24] A 4-fold excess of Fmoc-Ala-OH, HATU, and a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is used.
-
-
Cleavage: A standard cocktail of TFA (Trifluoroacetic acid), water, and triisopropylsilane.
-
Purification: RP-HPLC.
Solution-Phase Protocol Outline
-
Protection: Protect the carboxyl group of this compound as a methyl ester (H-Acp-OMe) and the amino group of Alanine with a Boc group (Boc-Ala-OH).
-
Coupling:
-
Challenge: As with SPPS, overcoming steric hindrance is key.
-
Solution: Dissolve Boc-Ala-OH and H-Acp-OMe in an appropriate solvent (e.g., DCM or DMF). Add a coupling reagent like DCC (N,N'-Dicyclohexylcarbodiimide), which is cost-effective for solution-phase work.[24] The byproduct, dicyclohexylurea (DCU), is insoluble and can be removed by filtration.[24]
-
-
Purification: The protected dipeptide (Boc-Ala-Acp-OMe) is purified via aqueous workup and extraction.
-
Deprotection: The Boc and methyl ester groups are removed in subsequent steps (e.g., TFA for Boc, saponification for the ester) with purification after each step.
-
Final Purification: Crystallization or RP-HPLC.
Comparative Data Summary
The following table summarizes the expected outcomes for the synthesis of the model dipeptide using both methods.
| Parameter | Solid-Phase Synthesis (SPPS) | Solution-Phase Synthesis (LPPS) | Rationale & Causality |
| Overall Yield | Moderate (~50-60%) | Potentially Higher (~65-75%) | SPPS yield is impacted by the single, final purification. LPPS allows for optimization at each step, but losses can occur during multiple purifications. |
| Purity (Crude) | Lower | Higher | In LPPS, intermediates are purified, leading to a cleaner crude product before the final step. SPPS carries all accumulated impurities to the final cleavage. |
| Synthesis Time | Faster (1-2 days) | Slower (4-5 days) | Automation and elimination of intermediate purifications make SPPS significantly faster.[1] LPPS is manual and requires lengthy workups.[11] |
| Solvent Consumption | High | Moderate to High | SPPS requires large volumes of solvent for washing steps.[1] LPPS uses less for reactions but can require significant amounts for extractions and crystallizations. |
| Scalability | Good for mg to gram scale | Excellent for kg scale | LPPS is more cost-effective at large scales as it avoids expensive resins and can utilize cheaper purification methods like crystallization.[15] |
| Ease of Operation | High (Automatable) | Low (Manual, skilled) | SPPS protocols are standardized and easily automated.[16] LPPS requires significant hands-on time and expertise for each purification step.[11] |
Conclusion and Recommendations
The choice between SPPS and LPPS for synthesizing peptides with this compound depends heavily on the project's specific goals.
-
For rapid synthesis, high-throughput screening, and discovery-phase research (mg to g scale), Solid-Phase Peptide Synthesis (SPPS) is the superior choice. Its speed, ease of automation, and simplified workflow outweigh the challenges of steric hindrance, which can be effectively managed with advanced coupling reagents like HATU.[16]
-
For large-scale manufacturing (multi-gram to kg) of a specific, often shorter, peptide therapeutic, Solution-Phase Peptide Synthesis (LPPS) is generally more advantageous. The potential for higher overall yields, rigorous purity control through intermediate isolation, and greater cost-effectiveness at scale make it the preferred method for commercial production.[15][21]
Ultimately, a hybrid approach is also common, where peptide fragments are synthesized via LPPS and then coupled together on a solid support.[5] This strategy can leverage the strengths of both methodologies. For any project involving sterically hindered amino acids, a careful evaluation of peptide length, required purity, scale, and available resources is essential to selecting the most efficient and successful synthesis strategy.[15]
References
- Solid vs Liquid Phase Peptide Synthesis: Which Method Is Better? (2025).
- Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec.
- Solid-Phase vs. Liquid-Phase Peptide Synthesis: Which Is Right for Your Project. (n.d.). GenCefe Biotech.
- What is Solid-phase Peptide Synthesis? (2025). Powder Systems.
- Solid-Phase Synthesis of Cyclic Peptides: Workflow and Techniques. (n.d.). CSBio.
- Mastering Solid Phase Peptide Synthesis (SPPS). (n.d.). Peptide Synthesis.
- Solid-Phase vs. Solution-Phase Peptide Synthesis: Pros and Cons. (2025). Nordsci.
- Introduction to Peptide Synthesis Methods. (n.d.). Bachem.
- Solid-Phase vs.
- Solid-Phase or Liquid-Phase? How Has Peptide Synthesis Revolutionized Drug Discovery? (2025). BioDuro.
- Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. (2024).
- What Is Liquid Phase Peptide Synthesis? Methods & Uses. (2025). Neuland Labs.
- What Are the Differences Between Solid-Phase and Liquid-Phase Peptide Synthesis? (n.d.). Undisclosed Source.
- Commonly Used Coupling Reagents in Peptide Synthesis. (2025). DilunBio.
- Recent development of peptide coupling reagents in organic synthesis. (n.d.). Undisclosed Source.
- Peptide Coupling Reagents Guide. (n.d.). Sigma-Aldrich.
- Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2025).
- A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015). Organic & Biomolecular Chemistry.
- Liquid Phase vs. Solid Phase Peptide Synthesis: Pros and Cons. (n.d.).
- Peptide Synthesis Str
- Recent advances in the solid- and solution-phase synthesis of peptides and proteins using micro-flow technology. (n.d.). Undisclosed Source.
- Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides. (n.d.).
- 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024). Biosynth.
- Liquid Phase Peptides Synthesis. (n.d.). Undisclosed Source.
- Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (2020).
- Peptide Synthesis: Solution Phase, Solid Phase or Hybrid? (2013). Neuland Labs.
- 12.5: Peptide Synthesis- Solution-Phase. (2025). Chemistry LibreTexts.
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Peptide Synthesis Strategies | AmbioPharm [ambiopharm.com]
- 6. blog.mblintl.com [blog.mblintl.com]
- 7. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 8. researchgate.net [researchgate.net]
- 9. What is Solid-phase Peptide Synthesis? | Powder Systems [powdersystems.com]
- 10. jpt.com [jpt.com]
- 11. gencefebio.com [gencefebio.com]
- 12. peptide.com [peptide.com]
- 13. Solid-Phase Synthesis of Cyclic Peptides - SPPS Guide - Creative Peptides [creative-peptides.com]
- 14. Liquid Phase vs. Solid Phase Peptide Synthesis: Pros and Cons - Creative Peptides [creative-peptides.com]
- 15. Solid-Phase vs Liquid-Phase Peptide Synthesis | Adesis [adesisinc.com]
- 16. Solid-Phase or Liquid-Phase? How Has Peptide Synthesis Revolutionized Drug Discovery?-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 17. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Peptide Synthesis: Solution vs Solid vs Hybrid | Neuland Labs [neulandlabs.com]
- 19. What Is Liquid Phase Peptide Synthesis? Methods & Uses [neulandlabs.com]
- 20. What Are the Differences Between Solid-Phase and Liquid-Phase Peptide Synthesis? | MtoZ Biolabs [mtoz-biolabs.com]
- 21. Liquid Phase Peptides Synthesis - Creative Peptides [creative-peptides.com]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. nordscipeptides.com [nordscipeptides.com]
- 24. file.globalso.com [file.globalso.com]
A Senior Application Scientist's Guide to the Quantification of 2-Amino-2-cyclopentylacetic Acid in a Peptide Sequence
The incorporation of non-standard or unnatural amino acids (nAAs) into peptide therapeutics is a cornerstone of modern drug development.[1][2][3] These unique building blocks can enhance proteolytic stability, modulate receptor affinity, and improve pharmacokinetic profiles.[2][] One such nAA is 2-Amino-2-cyclopentylacetic acid (also known as Cyclopentylglycine), a synthetic amino acid valued for its structural properties. However, its non-proteinogenic nature presents a significant analytical challenge: accurate quantification within a peptide sequence is critical for quality control, pharmacokinetic studies, and establishing structure-activity relationships.
This guide provides an in-depth comparison of the primary analytical methodologies for quantifying this compound in peptide sequences. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring a robust and reliable analytical workflow.
The Core Challenge: Releasing the Amino Acid
Before any quantification can occur, the constituent amino acids of the peptide must be liberated. This is achieved through hydrolysis, a process that cleaves the amide bonds. Standard acid hydrolysis using 6 M HCl is the most common method.[5] However, this aggressive technique can lead to the degradation of sensitive amino acids and potential racemization.[6] For a robust nAA like this compound, standard acid hydrolysis is generally effective, but one must always validate the stability of the specific nAA under these conditions.
Causality Check: Why is vapor-phase hydrolysis often preferred for pure peptide samples? It minimizes contamination from reagents and is considered a more sensitive approach for small sample amounts.[5]
Method 1: The Gold Standard - LC-MS/MS without Derivatization
For specificity and sensitivity, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the undisputed leader. This approach quantifies the free amino acid post-hydrolysis without the need for chemical derivatization, simplifying the workflow and reducing potential sources of error.[7]
The Principle: The peptide hydrolysate is injected into an LC system, where the individual amino acids are separated chromatographically, typically using a reversed-phase or HILIC column. The separated amino acids then enter the mass spectrometer. The mass spectrometer is set to a Multiple Reaction Monitoring (MRM) mode. In this mode, the first quadrupole (Q1) isolates the specific mass-to-charge ratio (m/z) of the protonated this compound molecule (the precursor ion). This isolated ion is then fragmented in the second quadrupole (Q2, collision cell), and the third quadrupole (Q3) monitors for a specific, characteristic fragment ion (the product ion). This precursor-to-product ion transition is highly specific to the target analyte, providing exceptional selectivity even in complex mixtures.[7]
Workflow for LC-MS/MS Quantification
Caption: LC-MS/MS workflow for amino acid quantification.
Detailed Experimental Protocol: LC-MS/MS
-
Standard Preparation: Prepare a calibration curve by accurately weighing a certified reference standard of this compound. Perform serial dilutions in a matrix that mimics the final sample diluent (e.g., 0.1% formic acid in water).
-
Peptide Hydrolysis:
-
Accurately weigh approximately 1 mg of the peptide into a hydrolysis tube.
-
Place the sample tube into a larger reaction vial containing 200 µL of 6 N HCl with 1% phenol.[5]
-
Evacuate the vial and seal under vacuum.
-
Heat at 110°C for 24 hours.
-
After cooling, break the seal, and dry the hydrolysate completely under a stream of nitrogen or using a vacuum centrifuge.
-
-
Sample Preparation:
-
Reconstitute the dried hydrolysate in a known volume (e.g., 1 mL) of LC mobile phase A (e.g., water with 0.1% formic acid).
-
Spike the sample with a known concentration of a stable isotope-labeled internal standard (e.g., D-labeled this compound, if available) to correct for matrix effects and instrument variability.
-
Filter the sample through a 0.22 µm syringe filter.
-
-
LC-MS/MS Analysis:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to resolve the amino acid from other components (e.g., 5% to 95% B over 10 minutes).
-
MS Detection: Electrospray Ionization (ESI) in positive mode. Monitor the specific MRM transition for this compound and its internal standard.
-
-
Quantification: Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards. Determine the concentration of the nAA in the sample from this curve.
Method 2: HPLC with Pre-Column Derivatization
Before the widespread availability of LC-MS, High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection was the workhorse for amino acid analysis. Because most amino acids, including this compound, lack a strong chromophore, they must be chemically modified with a labeling agent (derivatized) before detection.[8][9][10]
The Principle: The free amino acids in the hydrolysate are reacted with a derivatizing reagent, which attaches a UV-absorbing or fluorescent molecule to the primary amine group.[8] Common reagents include o-phthalaldehyde (OPA) for primary amines, fluorenylmethyloxycarbonyl chloride (FMOC) for secondary amines, and phenyl isothiocyanate (PITC).[9][11] The resulting derivatives are then separated by reversed-phase HPLC and quantified.
Workflow for HPLC with Derivatization
Sources
- 1. cpcscientific.com [cpcscientific.com]
- 2. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 5. waters.com [waters.com]
- 6. Improved method for hydrolyzing proteins and peptides without inducing racemization and for determining their true D-amino acid content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. axionlabs.com [axionlabs.com]
- 10. actascientific.com [actascientific.com]
- 11. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
A Senior Application Scientist's Guide to Coupling Reagents for 2-Amino-2-cyclopentylacetic Acid
Introduction: The Challenge of Steric Hindrance in Peptide Synthesis
In the landscape of modern drug discovery, non-canonical amino acids are invaluable building blocks for creating novel peptide-based therapeutics with enhanced stability, conformational rigidity, and biological activity. Among these, α,α-disubstituted amino acids, such as 2-Amino-2-cyclopentylacetic acid, have garnered significant interest.[1][2][3] The presence of two substituents on the α-carbon imposes significant conformational constraints, which can be highly desirable for designing peptides with specific secondary structures.[3][4]
However, this structural rigidity presents a formidable synthetic challenge. The quaternary α-carbon creates substantial steric hindrance around the carboxylic acid and amino groups, impeding the formation of the amide bond.[5] Standard coupling conditions often result in low yields, slow reaction kinetics, and incomplete reactions. Therefore, the judicious selection of a coupling reagent is not merely a procedural choice but a critical determinant of success. This guide provides a comparative analysis of the efficacy of different classes of coupling reagents for the amidation of this compound, grounded in mechanistic principles and experimental considerations.
Understanding the Battlefield: Classes of Coupling Reagents
The formation of an amide bond requires the activation of the carboxylic acid to transform the hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine.[6][7][8] Coupling reagents are broadly categorized based on their core activating mechanism. We will examine the three principal classes: Carbodiimides, Phosphonium Salts, and Aminium/Uronium Salts.
Carbodiimide Reagents (e.g., DCC, DIC, EDC)
Carbodiimides were among the first reagents used for peptide synthesis and remain popular due to their low cost and effectiveness in many applications.[9][10]
-
Mechanism of Action: Carbodiimides like N,N'-Dicyclohexylcarbodiimide (DCC) or N,N'-Diisopropylcarbodiimide (DIC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[11][12][13][14] This intermediate is then attacked by the amine to form the amide bond, releasing a urea byproduct.[13] To enhance efficiency and suppress side reactions like racemization, an additive such as 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure) is often included. The additive intercepts the O-acylisourea to form a less reactive but more stable active ester, which provides a cleaner reaction.
Caption: Carbodiimide-mediated coupling mechanism.
-
Performance Insights: For sterically hindered substrates like this compound, carbodiimides alone are often inefficient. The bulky environment slows the nucleophilic attack on the O-acylisourea, allowing it to undergo side reactions. However, the combination of DIC with an additive like OxymaPure has proven effective for challenging couplings.[5]
-
Advantages: Low cost, readily available. EDC is water-soluble, allowing for easy removal of its urea byproduct through aqueous workup.[8][12][15]
-
Disadvantages: DCC forms a dicyclohexylurea (DCU) byproduct that is insoluble in most organic solvents, complicating purification, especially in solid-phase synthesis.[6][9][16] DIC is a liquid and its diisopropylurea byproduct is more soluble, making it preferable for solid-phase applications.[6][9]
-
Phosphonium Salt Reagents (e.g., PyBOP, PyAOP)
Phosphonium salts are highly efficient coupling reagents that generate active esters, similar to carbodiimides with additives, but generally with faster kinetics.
-
Mechanism of Action: Reagents like (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) react with the carboxylate of the amino acid (in the presence of a non-nucleophilic base) to form an acyloxyphosphonium salt.[17] This rapidly converts to a benzotriazolyl active ester (OBt ester), which then reacts with the amine.[7] The use of a 7-azabenzotriazole (OAt) derivative, as in PyAOP, results in a more reactive active ester, making it particularly effective for hindered systems.[16][18]
Caption: Phosphonium salt-mediated coupling mechanism.
-
Performance Insights: Phosphonium reagents are an excellent choice for coupling hindered amino acids. A key advantage is that they do not react with free amino groups, preventing the guanidinylation side reaction that can occur with uronium salts.[18][19] This makes them particularly robust for challenging fragment couplings or cyclizations where activation may be slow.[19]
-
Advantages: High reactivity, rapid coupling, low racemization, and absence of guanidinylation side reactions.[7][16]
-
Disadvantages: Higher cost compared to carbodiimides. Solutions in DMF have moderate stability and should be used within a couple of days.[18] The original BOP reagent produced a carcinogenic byproduct (HMPA), but modern alternatives like PyBOP have eliminated this hazard.[6][7]
-
Aminium/Uronium Salt Reagents (e.g., HATU, HBTU, HCTU, COMU)
This class of reagents is arguably the most powerful and widely used for difficult couplings in modern peptide synthesis.[9]
-
Mechanism of Action: Despite their historical classification as uronium salts, reagents like HBTU and HATU exist as aminium salts (guanidinium N-oxides).[16] In the presence of a base, they activate the carboxylic acid to form a highly reactive OAt (from HATU) or OBt (from HBTU) active ester.[20] These active esters are more reactive than those generated by HOBt-based phosphonium reagents, leading to very high coupling efficiency.[18]
Caption: Aminium salt-mediated coupling mechanism.
-
Performance Insights: For α,α-disubstituted amino acids, HATU is often considered the gold standard due to its exceptional reactivity.[5][9] COMU, a more recent development, incorporates an OxymaPure moiety and shows reactivity comparable to HATU but with improved safety and solubility profiles.[7][21]
-
Advantages: Extremely high reactivity and speed, excellent for hindered couplings, stable in DMF solutions, making them ideal for automated synthesizers.[9][18]
-
Disadvantages: Highest cost among the common reagents. Can cause guanidinylation of the free N-terminal amine if activation is slow or if the reagent is used in large excess, which terminates the peptide chain.[18][22]
-
Comparative Performance Summary
The selection of a coupling reagent is a multi-faceted decision involving a trade-off between reactivity, cost, and potential side reactions.
| Reagent Class | Example(s) | Byproducts | Key Advantages | Suitability for this compound |
| Carbodiimide | DIC, EDC | Soluble or insoluble ureas | Low cost, simple to use. EDC and its byproduct are water-soluble.[8][15] | Moderate. Best used with a potent additive like OxymaPure. A cost-effective option for initial trials. |
| Phosphonium Salt | PyBOP, PyAOP | HOBt/HOAt, phosphoramide | High reactivity, no guanidinylation side reaction.[18][19] | High. Excellent choice, particularly if guanidinylation is a concern or in fragment coupling scenarios. |
| Aminium/Uronium Salt | HATU, HCTU, COMU | HOAt/HOBt, tetramethylurea | Highest reactivity, very fast, stable solutions.[9][18] Ideal for automated synthesis. | Very High. Often the reagent of choice for overcoming severe steric hindrance, ensuring high coupling yields.[5] |
Experimental Protocols & Workflow
A robust experimental design is crucial for objectively comparing reagent efficacy. The following generalized workflow and protocols provide a validated starting point for your investigations.
General Workflow for Reagent Comparison
Caption: Workflow for comparing coupling reagent efficacy.
Protocol 1: HATU-Mediated Coupling (High Efficacy)
This protocol is designed for maximum efficiency in coupling sterically hindered amino acids.
-
Reagent Preparation: In a clean, dry flask under an inert atmosphere (N₂ or Ar), dissolve the N-terminally protected this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).
-
Activation: Add HATU (1.0 eq) to the solution. Follow with the addition of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture at room temperature for 10-15 minutes. This pre-activation step is crucial for minimizing side reactions.
-
Coupling: Add the amine component (1.0-1.1 eq) to the activated mixture.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours at room temperature.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by flash column chromatography and characterize the final product to confirm identity and purity.
Protocol 2: DIC/OxymaPure-Mediated Coupling (Cost-Effective)
This protocol presents a more economical yet robust alternative to aminium salts.
-
Reagent Preparation: In a flask, dissolve the N-terminally protected this compound (1.0 eq), the amine component (1.1 eq), and OxymaPure (1.0 eq) in DMF or dichloromethane (DCM).
-
Coupling: Cool the solution to 0 °C in an ice bath. Add N,N'-Diisopropylcarbodiimide (DIC) (1.1 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. The longer reaction time is often necessary to accommodate the reduced reactivity compared to HATU.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Filter the reaction mixture to remove the diisopropylurea byproduct (if it precipitates). Dilute the filtrate with an appropriate organic solvent and perform an aqueous workup as described in Protocol 1.
-
Analysis: Purify and characterize the product as described above.
Conclusion and Recommendations
The successful incorporation of the sterically demanding this compound into a peptide sequence is highly dependent on the choice of coupling reagent.
-
For Maximum Efficacy and Speed: Aminium salt reagents, particularly HATU or COMU , are the recommended first choice. Their superior reactivity is best suited to overcome the significant steric barrier, ensuring high yields and minimizing reaction times, which is especially critical in automated solid-phase peptide synthesis.
-
For Robustness and Avoiding Side Reactions: Phosphonium salt reagents like PyBOP or PyAOP offer a compelling alternative. They provide excellent reactivity for hindered systems without the risk of guanidinylation, making them a safer choice for complex syntheses, such as fragment condensations.
-
For Cost-Effective Synthesis and Process Development: The combination of DIC with an additive like OxymaPure is a highly viable and economical option. While reaction times may be longer, this method can deliver excellent results with careful optimization and is well-suited for larger-scale syntheses where reagent cost is a significant factor.
Ultimately, the optimal reagent is context-dependent. By understanding the mechanistic nuances and relative performance of each class, researchers can make an informed decision, transforming the challenge of steric hindrance into a successful synthetic outcome.
References
- Commonly Used Coupling Reagents in Peptide Synthesis. (2025, September 2). Self-publishing.
- Coupling Reagents. Aapptec Peptides.
- Peptide Coupling Reagents Guide. Sigma-Aldrich.
- APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. (2011, May 1). PharmaInfo.
- Recent Development of Peptide Coupling Reagents in Organic Synthesis. (2025, August 7).
- Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447–2467.
- Phosphonium Salts. Thieme Chemistry.
- Design and Synthesis of Chiral α,α-Disubstituted Amino Acids and Conformational Study of Their Oligopeptides. J-Stage.
- Carbodiimide Crosslinker Chemistry: EDC and DCC.
- Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
- Tanaka, M. (2007). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. Chemical & Pharmaceutical Bulletin, 55(3), 349–358.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024, June 4). Bachem.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631.
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
- A Comparative Guide to Coupling Reagents for Amide Bond Form
- Carbodiimide Crosslinker Chemistry. Thermo Fisher Scientific - US.
- Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps.
- An In-depth Technical Guide to Phosphonium Salt Coupling Reagents. (2025). BenchChem.
- Carbodiimide. Wikipedia.
- Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2013). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 17(8), 1555–1566.
- Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids. (2025, August 6).
- Synthesis of α,α-Diaryl-α-amino Acid Precursors by Reaction of Isocyanoacetate Esters with o-Quinone Diimides. PubMed Central.
- The Battle Against Bulk: A Comparative Analysis of Coupling Reagents for Hindered Amino Acids. (2026, January). BenchChem.
- This compound. PubChem.
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A Head-to-Head Comparison of 2-Amino-2-cyclopentylacetic Acid with Other Cyclic Amino Acids for Advanced Drug Discovery
Introduction: The Critical Role of Conformational Constraint in Modern Drug Design
In the landscape of medicinal chemistry, the quest for therapeutic agents with enhanced potency, selectivity, and metabolic stability is perpetual. Unnatural amino acids (UAAs), particularly cyclic amino acids, have emerged as powerful tools in this endeavor.[1] By incorporating a cyclic moiety into the amino acid backbone, these building blocks introduce conformational rigidity, a stark contrast to the flexibility of their linear counterparts.[2][3] This constraint can pre-organize a peptide or small molecule into a bioactive conformation, reducing the entropic penalty upon binding to its biological target and often leading to improved affinity and specificity.[3][4] Furthermore, the cyclic nature can shield the molecule from enzymatic degradation, thereby enhancing its metabolic stability and bioavailability.[5][6][7]
This guide provides a comprehensive, head-to-head comparison of 2-Amino-2-cyclopentylacetic acid (also known as Cyclopentylglycine) with other notable cyclic amino acids. We will delve into the nuanced differences in their structural, physicochemical, and biological properties, supported by experimental data and detailed protocols to empower researchers in making informed decisions for their drug discovery programs.
Part 1: Structural and Conformational Analysis
The defining feature of a cyclic amino acid is the ring system fused to its core structure. The size and nature of this ring profoundly influence the torsional angles of the peptide backbone and the orientation of the side chains, ultimately dictating the secondary structure of peptides.[8]
This compound (ACPA): A Balance of Rigidity and Flexibility
ACPA, with its five-membered cyclopentyl ring, offers a unique conformational profile. Compared to smaller rings like cyclopropane (found in 1-aminocyclopropane-1-carboxylic acid, ACC), the cyclopentyl group provides a greater degree of conformational restriction while still allowing for some puckering of the ring. This can be advantageous in mimicking specific turn structures in peptides.[9][10]
| Amino Acid Derivative | Ring Size | Key Conformational Influence |
| 1-Aminocyclopropane-1-carboxylic acid (ACC) | 3 | Induces tight turns, similar to a γ-turn.[9] |
| 1-Aminocyclobutane-1-carboxylic acid (ACBC) | 4 | Provides significant rigidity, often promoting helical or extended conformations. |
| This compound (ACPA) | 5 | Offers a balance of constraint and flexibility, capable of stabilizing various turn and helical structures.[10] |
| 1-Aminocyclohexane-1-carboxylic acid (ACHC) | 6 | The larger ring allows for more conformational possibilities, including chair and boat forms, which can influence peptide secondary structure in complex ways. |
The following diagram illustrates the workflow for evaluating how these structural differences translate into biological activity.
Caption: Workflow for comparative analysis of cyclic amino acids.
Part 2: Physicochemical Properties - Impact on Drug-Likeness
The "drug-likeness" of a molecule is heavily influenced by its physicochemical properties. The introduction of a cyclic amino acid can modulate these properties, impacting absorption, distribution, metabolism, and excretion (ADME).
| Compound | Molecular Weight ( g/mol ) | XLogP3 | Polar Surface Area (Ų) |
| (S)-2-Amino-2-cyclopentylacetic acid | 143.18 [11] | -1.5 [11] | 63.3 [11] |
| (S)-Alanine | 89.09 | -2.9 | 63.3 |
| (S)-Cyclohexylalanine | 171.25 | 1.4 | 63.3 |
| 1-Aminocyclopropane-1-carboxylic acid | 101.10 | -2.1 | 63.3 |
| 1-Aminocyclohexane-1-carboxylic acid | 143.18 | -1.1 | 63.3 |
Data sourced from PubChem and other chemical suppliers.[11][12][13]
The cyclopentyl group in ACPA increases lipophilicity compared to smaller acyclic and cyclic counterparts, which can enhance membrane permeability. However, its overall profile remains within a favorable range for drug development.
Part 3: Biological Activity & Receptor Selectivity
The true test of a cyclic amino acid's utility lies in its impact on biological activity. The conformational constraint imposed by the cyclic structure can lock a peptide into a receptor-preferred conformation, leading to enhanced potency and selectivity.
A study on morphiceptin analogs, where proline was substituted with stereoisomers of 2-aminocyclopentane carboxylic acid, demonstrated the profound impact of stereochemistry and conformation on opioid receptor activity.[10] The analog containing the (R,S)-cis configuration was active at both µ and δ-opioid receptors, while other stereoisomers were largely inactive.[10] This highlights the critical need for precise conformational control, which can be fine-tuned by selecting the appropriate cyclic amino acid.
The following diagram illustrates a simplified signaling pathway where such amino acid analogs might exert their effects, for instance, as modulators of G-protein coupled receptors (GPCRs).
Caption: Simplified GPCR signaling pathway modulated by a peptide ligand.
Part 4: Experimental Protocols for Comparative Analysis
To provide actionable insights, we detail two key experimental protocols for the head-to-head comparison of cyclic amino acids.
Protocol 1: Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound for a specific receptor.
Objective: To compare the binding affinities of peptides containing ACPA versus other cyclic amino acids (e.g., ACC, ACHC) for a target receptor.
Materials:
-
Cell membranes expressing the target receptor.
-
Radioligand specific for the target receptor.
-
Test peptides (synthesized with ACPA, ACC, ACHC, etc.).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate additives).
-
96-well filter plates and vacuum manifold.
-
Scintillation counter and cocktail.
Methodology:
-
Preparation: Serially dilute the test peptides to create a range of concentrations.
-
Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test peptide. Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known non-radioactive ligand).
-
Equilibration: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium.
-
Harvesting: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Punch out the filters, place them in scintillation vials with scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each test peptide concentration. Plot the percentage of specific binding against the logarithm of the test peptide concentration. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: Liver Microsomal Stability Assay
This assay evaluates the susceptibility of a compound to metabolism by Phase I enzymes, primarily Cytochrome P450s.[14][15]
Objective: To compare the metabolic stability of peptides containing ACPA with those containing other cyclic amino acids.
Materials:
-
Pooled human liver microsomes.[15]
-
Test peptides.
-
NADPH regenerating system (cofactor for CYP enzymes).
-
Phosphate buffer (pH 7.4).[15]
-
Acetonitrile (for quenching the reaction).
-
LC-MS/MS system for analysis.
Methodology:
-
Incubation Setup: In a microcentrifuge tube, pre-warm a mixture of liver microsomes and phosphate buffer to 37°C.
-
Initiation: Add the test peptide to the mixture and briefly pre-incubate. Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing ice-cold acetonitrile to stop the reaction.
-
Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins. Transfer the supernatant to a new plate or vials for analysis.
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the amount of the parent peptide remaining at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of the linear regression line corresponds to the elimination rate constant (k). Calculate the in vitro half-life (t½) as 0.693/k.
Conclusion and Future Outlook
This compound represents a valuable building block in the medicinal chemist's toolbox, offering a distinct conformational profile that balances rigidity and flexibility. Its incorporation into peptide and small molecule scaffolds can lead to significant improvements in biological activity and metabolic stability.
The choice of which cyclic amino acid to use—be it ACPA, ACC, or others—is not arbitrary. It must be a data-driven decision based on the specific structural requirements of the biological target. The experimental protocols outlined in this guide provide a robust framework for making such head-to-head comparisons. By systematically evaluating the impact of these unique structural motifs on conformation, binding affinity, and metabolic fate, researchers can accelerate the design and development of next-generation therapeutics with superior pharmacological properties.
References
- Vertex AI Search. (n.d.). 2-Amino-2-cyclopropylacetic Acid: Properties, Synthesis, and Applications.
- MolecularCloud. (2023, September 13). What Are Cyclic Amino Acids and Their Applications?
- Taylor & Francis Online. (n.d.). Bioactive cyclic molecules and drug design.
- PMC - PubMed Central. (n.d.). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery.
- PubMed Central. (n.d.). DESIGN OF CYCLIC PEPTIDES WITH BIOLOGICAL ACTIVITIES FROM BIOLOGICALLY ACTIVE PEPTIDES: THE CASE OF PEPTIDE MODULATORS OF MELANOCORTIN RECEPTORS.
- RSC Publishing. (2022, November 4). A focus on the discovery of potent and selective cyclic peptide scaffolds for drug development.
- WuXi AppTec. (2023, October 9). Metabolic Stability in Drug Development: 5 Assays.
- PMC - PubMed Central. (2020, May 14). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals.
- PubChem - NIH. (n.d.). This compound.
- Benchchem. (n.d.). Assessing the Metabolic Stability of "4-Amino-3-cyclopropylbenzoic acid" Derivatives: A Comparative Guide.
- PubChem - NIH. (n.d.). This compound | C7H13NO2 | CID 224366.
- Echemi. (n.d.). (S)-2-amino-2-cyclopentylacetic acid.
- PubChem - NIH. (n.d.). (2S)-2-amino-2-cyclopentylacetic acid | C7H13NO2 | CID 10374564.
- PubMed. (n.d.). Conformational characteristics of peptides and unanticipated results from crystal structure analyses.
- PubMed. (n.d.). Conformational restrictions of biologically active peptides via amino acid side chain groups.
- PubMed. (1994, Mar-Apr). Conformational Studies on Model Peptides With 1-aminocyclopropane 1-carboxylic Acid Residues. Pept Res., 7(2), 60-71.
- PubMed. (n.d.). Morphiceptin Analogs Containing 2-aminocyclopentane Carboxylic Acid as a Peptidomimetic for Proline.
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A Senior Application Scientist's Guide to Peptide Conformational Constraint: Assessing 2-Amino-2-cyclopentylacetic Acid in Peptide-Protein Interactions
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge and Opportunity of Targeting Peptide-Protein Interactions
Protein-protein interactions (PPIs) represent a vast and complex network of communication that underpins virtually all cellular processes, from signal transduction to programmed cell death.[1] Their dysregulation is a hallmark of numerous diseases, including cancer and neurodegenerative disorders, making them a compelling class of therapeutic targets. However, the very nature of PPIs makes them notoriously difficult to modulate with traditional small molecules. The interaction surfaces are often large (1500–3000 Ų), flat, and lack the well-defined pockets that small molecules typically bind to.[1][2]
Peptides, derived from the native protein sequences, offer a promising alternative as they can mimic one of the interacting partners with high specificity.[1] Yet, their therapeutic potential is frequently hampered by two major drawbacks: poor metabolic stability due to protease degradation and high conformational flexibility. An unstructured peptide in solution must pay a significant entropic penalty to adopt the specific conformation required for binding, which weakens its affinity.[2][3]
This guide focuses on a key strategy to overcome these limitations: the introduction of conformational constraints. Specifically, we will provide an in-depth assessment of incorporating 2-Amino-2-cyclopentylacetic acid , a non-natural, cyclic amino acid, to pre-organize peptide structures for enhanced binding affinity and stability. We will compare this approach with other common constraining strategies and provide the experimental frameworks necessary to validate its impact.
The Core Principle: Pre-organization Reduces the Entropic Cost of Binding
The central dogma of using constrained peptides is to rigidify the molecule into its "bioactive" conformation—the precise three-dimensional shape it adopts when bound to its target protein. By locking the peptide into this shape before it binds, we minimize the conformational entropy that is lost upon interaction. This reduction in the entropic penalty (ΔS) can lead to a substantial improvement in binding affinity (Gibbs free energy, ΔG = ΔH – TΔS).[2]
Incorporating rigid structural elements, such as the cyclopentyl group of this compound, is an effective way to achieve this pre-organization. The cyclic nature of the side chain restricts the rotational freedom of the peptide backbone in its vicinity, favoring specific turn or helical structures.
Caption: The entropic advantage of constrained peptides.
Comparative Analysis of Peptide Constraint Strategies
While this compound offers a powerful tool, it is one of several methods available. The choice of strategy depends on the desired structural outcome, synthetic feasibility, and the specific biological question being addressed.
| Strategy | Mechanism of Constraint | Common Structural Outcome | Key Advantages | Key Disadvantages |
| Cyclic Amino Acids (e.g., this compound) | Incorporation of a rigid cyclic moiety into the peptide backbone or side chain. | Induces specific β-turns or stabilizes helical structures.[4][5] | Synthetically straightforward (via SPPS); precise, localized control over backbone torsion angles. | May not be sufficient to stabilize longer secondary structures like full α-helices. |
| Peptide Stapling | Covalent linkage of two amino acid side chains (e.g., at i, i+4 or i, i+7 positions) using an all-hydrocarbon "staple". | Stabilizes α-helical conformations.[2][3] | Significantly increases helicity, protease resistance, and often cell permeability. | Requires specialized amino acids and additional synthetic steps; can be synthetically challenging. |
| Main-Chain Macrocyclization | Covalent linkage between the N-terminus and C-terminus or a side chain and a terminus. | Creates a cyclic peptide, restricting global conformation.[2] | Greatly enhances metabolic stability; can improve affinity by reducing flexibility.[1] | Can be synthetically complex; cyclization yields can be low; may not enforce a specific secondary structure. |
| Peptidomimetics (e.g., Azapeptides, β-peptides) | Modification of the peptide backbone itself (e.g., replacing Cα with Nitrogen).[6] | Alters backbone geometry, introduces rigidity, and can mimic secondary structures. | Highly resistant to proteolysis; offers novel structural diversity. | Synthesis is often non-trivial and requires custom building blocks; may alter key hydrogen bonding patterns. |
Experimental Validation: A Guide to Quantifying the Impact
To rigorously assess the effect of incorporating this compound, a suite of biophysical techniques is essential. These methods provide quantitative data on binding affinity, kinetics, and thermodynamics.
Overview of Key Biophysical Techniques
| Technique | Key Parameters Measured | Pros | Cons |
| Surface Plasmon Resonance (SPR) | KD (affinity), kon (association rate), koff (dissociation rate) | Real-time kinetics, high sensitivity, label-free (for analyte) | Requires immobilization of one partner, which can affect binding; sensitive to non-specific binding.[7][8] |
| Isothermal Titration Calorimetry (ITC) | KD (affinity), ΔH (enthalpy), ΔS (entropy), Stoichiometry (n) | "Gold standard" for thermodynamics; label-free, in-solution measurement.[7][9] | Requires larger amounts of pure sample; lower throughput; may not be suitable for very weak or very tight interactions.[10] |
| Fluorescence Polarization (FP) | KD (affinity) | In-solution measurement, high-throughput, requires small sample volume. | Requires fluorescent labeling of one partner; significant size difference between partners is needed for a good signal window.[7][8] |
Detailed Experimental Protocol 1: Surface Plasmon Resonance (SPR)
Objective: To determine the binding affinity and kinetics of a constrained peptide against its target protein.
Causality: SPR measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate. This allows for the real-time monitoring of the interaction, providing not just the overall affinity (KD) but also how fast the complex forms (kon) and falls apart (koff). This kinetic information is crucial for understanding the dynamic nature of the interaction.
Self-Validation: The protocol includes a negative control (scrambled peptide) to ensure observed binding is sequence-specific and a reference flow cell to subtract bulk refractive index changes.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor Chip (e.g., CM5, for amine coupling)
-
Target protein (>95% purity)
-
Constrained peptide and a negative control (e.g., scrambled sequence) peptide (>95% purity)
-
Immobilization reagents (EDC, NHS, Ethanolamine)
-
Running buffer (e.g., HBS-EP+)
Methodology:
-
Chip Preparation & Protein Immobilization:
-
Equilibrate the system with running buffer.
-
Activate the sensor chip surface with a 1:1 mixture of EDC/NHS for 7 minutes.
-
Inject the target protein (e.g., 20-50 µg/mL in a low ionic strength buffer like 10 mM Acetate, pH 4.5) over the activated surface until the desired immobilization level (e.g., 2000-4000 RU) is reached. The low pH is used to pre-concentrate the positively charged protein on the negatively charged carboxymethylated surface.
-
Block remaining active sites by injecting 1 M Ethanolamine-HCl for 7 minutes.
-
-
Binding Analysis:
-
Inject a series of concentrations of the constrained peptide (e.g., 0.1 nM to 1 µM, prepared in running buffer) over the immobilized protein surface and a reference flow cell. Use a moderate flow rate (e.g., 30 µL/min).
-
Allow for sufficient association time (e.g., 180 seconds) and dissociation time (e.g., 300-600 seconds) to observe the full binding curve.
-
Between injections, regenerate the surface with a pulse of a harsh buffer (e.g., 10 mM Glycine-HCl, pH 2.0) if necessary to remove all bound peptide.
-
-
Control Experiment:
-
Inject the highest concentration of the scrambled peptide over the surface to check for non-specific binding.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active cell data.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to extract kon, koff, and calculate KD (koff/kon).
-
Detailed Experimental Protocol 2: Isothermal Titration Calorimetry (ITC)
Objective: To determine the complete thermodynamic profile (ΔH, ΔS, KD) of the peptide-protein interaction.
Causality: ITC directly measures the heat released or absorbed during a binding event. By titrating one molecule into another, a binding isotherm is generated, from which the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) can be directly determined. Entropy (ΔS) is then calculated, providing a full thermodynamic signature of the interaction, which is invaluable for understanding the driving forces (e.g., is binding driven by favorable enthalpy or entropy?).
Self-Validation: A control titration of the peptide into the buffer alone is performed to measure the heat of dilution, which is then subtracted from the experimental data.
Materials:
-
Isothermal Titration Calorimeter
-
Target protein and constrained peptide (>95% purity), dialyzed extensively against the same buffer (e.g., 20 mM Phosphate, 150 mM NaCl, pH 7.4).
-
Matched dialysis buffer.
Methodology:
-
Sample Preparation:
-
Accurately determine the concentration of both protein and peptide solutions.
-
Degas both solutions immediately before the experiment to prevent air bubbles.
-
Load the target protein into the sample cell (e.g., at 10-20 µM).
-
Load the constrained peptide into the injection syringe (e.g., at 100-200 µM, typically 10-15x the protein concentration).
-
-
Titration Experiment:
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of small injections (e.g., 1 injection of 0.5 µL followed by 19 injections of 2 µL) with adequate spacing (e.g., 150 seconds) to allow the signal to return to baseline.
-
-
Control Experiment:
-
Perform an identical titration but inject the peptide solution into the sample cell containing only the matched buffer. This measures the heat of dilution.
-
-
Data Analysis:
-
Integrate the heat signal for each injection peak.
-
Subtract the heat of dilution from the experimental data.
-
Plot the resulting heat change per mole of injectant against the molar ratio of the two molecules.
-
Fit the data to a suitable binding model (e.g., One Set of Sites) to determine n, KD, and ΔH. Calculate ΔG and ΔS using the equation: ΔG = -RTln(KA) = ΔH - TΔS, where KA = 1/KD.
-
Caption: Workflow for developing and validating constrained peptides.
Conclusion and Future Outlook
The incorporation of this compound represents a rational and synthetically accessible strategy for constraining peptides to enhance their therapeutic potential. By pre-organizing the peptide into its bioactive conformation, this approach directly addresses the critical limitations of flexibility and stability that hinder linear peptides. Compared to more complex methods like hydrocarbon stapling, it offers a more localized and subtle modification that can be ideal for mimicking specific turn structures at a PPI interface.
The ultimate success of this or any peptide constraining strategy rests on rigorous experimental validation. A multi-pronged approach using techniques like SPR, ITC, and FP is not merely recommended; it is essential for building a comprehensive understanding of the modified peptide's interaction with its target. This detailed characterization allows researchers to move beyond simple affinity measurements and dissect the kinetic and thermodynamic drivers of binding, paving the way for the rational, structure-based design of next-generation peptide therapeutics.
References
- Robertson, N. S., & Jamieson, A. G. (2018). Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein–Protein Interactions. Molecules, 23(4), 959. [Link]
- Robertson, N. S., & Jamieson, A. G. (2018). Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein–Protein Interactions.
- de Vink, P. J., et al. (2024). Peptide design to control protein–protein interactions. RSC Chemical Biology. [Link]
- Bozovičar, K., & Bratkovič, T. (2021). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. International Journal of Molecular Sciences, 22(4), 2005. [Link]
- Ho, T., & Houghten, R. A. (2023). Shaping the future of constrained peptides and compact proteins in drug discovery. RSC Chemical Biology. [Link]
- Johnson, M. B., & Gellman, S. H. (2017). Peptides and peptidomimetics as regulators of protein-protein interactions. Current Opinion in Chemical Biology, 38, 50-58. [Link]
- Pepscan. (n.d.). Peptide therapeutics: reconstructing protein surfaces using constrained peptides. Drug Target Review. [Link]
- Gil, J., et al. (2011). Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides. The Journal of Organic Chemistry, 76(23), 9644-9653. [Link]
- Wilson, A. J. (n.d.). New methods to modulate protein-protein interactions for drug discovery. University of Leeds. [Link]
- Arkin, M. R., & Wells, J. A. (2004). Small-molecule inhibitors of protein-protein interactions: beginning to bind. Nature Reviews Drug Discovery, 3(4), 301-317. [Link]
- L-A. Carlson, et al. (2018). Experimental Characterization of Peptide–Surface Interactions. Methods in Molecular Biology. [Link]
- Mard-Soltani, M., et al. (2020). In silico Approaches for the Design and Optimization of Interfering Peptides Against Protein–Protein Interactions. Frontiers in Molecular Biosciences. [Link]
- Phizicky, E. M., & Fields, S. (1995). Protein-protein interactions: methods for detection and analysis. Microbiological reviews, 59(1), 94-123. [Link]
- Srdanović, S., et al. (2022). Contemporary biophysical approaches for studying 14-3-3 protein-protein interactions. Frontiers in Molecular Biosciences. [Link]
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- National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
- North, M. (2000). Incorporation of conformationally constrained beta-amino acids into peptides. Journal of Peptide Science, 6(7), 301-313. [Link]
- Lee, H. S., et al. (2004). Evaluation of a Cyclopentane-Based γ-Amino Acid for the Ability to Promote α/γ-Peptide Secondary Structure. Organic Letters, 6(11), 1841-1844. [Link]
- Vázquez, S., et al. (2020).
- Roviello, V. N., & Roviello, G. (2021). Peptide–Protein Interactions: From Drug Design to Supramolecular Biomaterials. International Journal of Molecular Sciences, 22(5), 2376. [Link]
- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
- Fatoki, T. H., et al. (2022). In silico and in vitro studies of the antioxidant and anti-inflammatory properties of patatin-derived peptides. Food Chemistry, 373, 131448. [Link]
- Asgari, S., et al. (2022). Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. International Journal of Molecular Sciences, 23(16), 9239. [Link]
- Venneti, N. M., & Aduri, P. K. (2024). Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. Journal of Medicinal Chemistry. [Link]
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A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for 2-Amino-2-cyclopentylacetic Acid
Introduction: 2-Amino-2-cyclopentylacetic acid is a non-proteinogenic amino acid analog whose structural uniqueness presents specific challenges and requirements for its quantification in research and pharmaceutical development. The integrity of pharmacokinetic, toxicokinetic, and quality control data hinges on the reliability of the analytical methods used. It is not sufficient for a single method to be validated in isolation; in a robust drug development lifecycle, it is often necessary to employ multiple analytical techniques. Cross-validation thus becomes a critical process to ensure data consistency and reliability across different methodologies, instruments, or laboratories.[1]
This guide provides an in-depth comparison of three prevalent analytical techniques for the quantification of amino acid analogs: High-Performance Liquid Chromatography (HPLC) with pre-column derivatization, Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will explore the causality behind the experimental choices for each method, provide detailed protocols, and present a framework for their cross-validation, all grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[2][3][4][5]
The Regulatory Cornerstone: Principles of Method Validation
Before comparing methods, it is imperative to understand the universal criteria that define a reliable analytical procedure. The objective of validation is to demonstrate that a method is fit for its intended purpose.[6][7] According to the ICH Q2(R2) guidelines, this fitness is demonstrated by assessing a series of core performance characteristics.[5][8][9]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, or matrix components.[8]
-
Accuracy: The closeness of test results to the true value, often determined by analyzing a standard of known concentration or by spiking a placebo matrix.[5]
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically expressed as the relative standard deviation (%RSD).
-
Linearity & Range: The ability to elicit test results that are directly proportional to the analyte concentration within a given range. The range is the interval between the upper and lower concentration levels where the method has suitable accuracy, precision, and linearity.[10]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[2]
Comparative Analysis of Core Methodologies
The selection of an analytical method is driven by the physicochemical properties of the analyte and the specific requirements of the study, such as required sensitivity, sample matrix, and throughput.
High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization
Principle & Rationale: this compound lacks a strong native chromophore, making it invisible to standard UV-Vis detectors. Pre-column derivatization is employed to attach a fluorescent or UV-absorbing tag to the amino acid's primary amine group. O-phthalaldehyde (OPA), in the presence of a thiol, reacts rapidly with primary amines to form a highly fluorescent isoindole derivative, enabling sensitive detection.[11][12][13] This approach is a workhorse in many labs due to its robustness and cost-effectiveness.
Experimental Protocol: OPA Derivatization for HPLC-Fluorescence Detection
-
Reagent Preparation:
-
Borate Buffer (0.4 M, pH 10.2): Prepare and adjust pH as required.
-
OPA Reagent: Dissolve OPA in borate buffer, add 3-mercaptopropionic acid (3-MPA), and mix. This reagent is light-sensitive and should be prepared fresh.
-
-
Automated Online Derivatization (via Autosampler):
-
Program the autosampler to perform the following sequence:
-
Draw 2.5 µL of Borate Buffer.
-
Draw 1.0 µL of the sample (or standard).
-
Mix the contents in the needle (e.g., 5 times at maximum speed).
-
Draw 0.5 µL of OPA Reagent.
-
Mix again to ensure a complete reaction.
-
Inject the entire volume onto the column.
-
Causality: Automating the derivatization in the autosampler minimizes timing variability and reagent exposure, drastically improving precision compared to manual offline methods.[13]
-
-
Chromatographic Conditions:
-
Column: Agilent ZORBAX Eclipse Plus C18 (e.g., 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase A: Sodium phosphate buffer with an organic modifier (e.g., THF), pH adjusted to 7.2.
-
Mobile Phase B: Acetonitrile/Methanol/Water mixture (e.g., 45:45:10).[14]
-
Gradient: A typical gradient would start at a low percentage of Mobile Phase B, ramping up to elute the derivatized amino acid, followed by a high-organic wash and re-equilibration.
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence Detector (Excitation: 338 nm, Emission: 450 nm).
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle & Rationale: GC-MS requires analytes to be volatile and thermally stable. Amino acids are polar and non-volatile, necessitating derivatization to replace their active hydrogens with nonpolar groups.[15] A common approach is silylation, using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), which converts the amine and carboxylic acid groups into their TBDMS derivatives.[15] This method provides excellent chromatographic resolution and structural confirmation from the mass spectra.
Experimental Protocol: TBDMS Derivatization for GC-MS Analysis
-
Sample Preparation:
-
Pipette an aliquot of the sample (or standard) into a reaction vial and evaporate to complete dryness under a stream of nitrogen.
-
Causality: The silylation reaction is highly sensitive to moisture, which can consume the reagent and lead to incomplete derivatization and poor reproducibility.[15] Ensuring the sample is completely dry is the most critical step for success.
-
-
Derivatization:
-
Add 100 µL of MTBSTFA and 100 µL of a solvent like acetonitrile to the dried sample.
-
Cap the vial tightly and heat at 100 °C for 2-4 hours.
-
Causality: Heating provides the necessary activation energy to drive the derivatization of both the amine and the sterically hindered carboxylic acid group to completion.
-
-
GC-MS Conditions:
-
Column: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane phase (e.g., SLB-5ms, 20 m x 0.18 mm x 0.18 µm).[15]
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: Start at a low temperature (e.g., 100 °C) to resolve the derivative from the solvent front, then ramp at 10-20 °C/min to a final temperature of ~300 °C.
-
Ionization Mode: Electron Impact (EI).
-
MS Detection: Operate in Selected Ion Monitoring (SIM) mode for quantitative analysis, monitoring characteristic ions of the TBDMS-derivatized this compound (e.g., M-57, representing the loss of a tert-butyl group).
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle & Rationale: LC-MS/MS is the modern gold standard for bioanalysis due to its superior sensitivity and specificity. It combines the separation power of HPLC with the precise detection of tandem mass spectrometry. For a polar compound like this compound, Hydrophilic Interaction Chromatography (HILIC) is often preferred over traditional reversed-phase chromatography, as it provides better retention for polar analytes without derivatization.[16] The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion is selected and fragmented to produce a specific product ion, creating an exceptionally selective and noise-free signal.
Experimental Protocol: Underivatized HILIC-MS/MS Analysis
-
Sample Preparation:
-
Perform a simple protein precipitation by adding a 3:1 ratio of cold acetonitrile containing a stable isotope-labeled (SIL) internal standard to the sample.
-
Vortex for 30 seconds and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to an autosampler vial for injection.
-
Causality: The "crash" with organic solvent efficiently removes proteins that would otherwise foul the column and ion source. The SIL internal standard is chemically identical to the analyte and co-elutes, perfectly compensating for matrix effects and variations in instrument response, which is the cornerstone of accurate quantification in LC-MS/MS.[17]
-
-
LC-MS/MS Conditions:
-
Column: A HILIC column (e.g., Agilent InfinityLab Poroshell 120 HILIC-Z).[16]
-
Mobile Phase A: 20 mM Ammonium formate in water, pH 3.
-
Mobile Phase B: 20 mM Ammonium formate in 90:10 Acetonitrile:Water, pH 3.
-
Gradient: Start at a high percentage of Mobile Phase B (e.g., 95%), ramp down to increase the aqueous content and elute the analyte, then return to initial conditions for re-equilibration.
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
MS Detection: MRM mode. The specific precursor -> product ion transition for this compound (MW: 143.18) would need to be determined via infusion and optimization.
-
Performance Metrics: A Comparative Summary
The following table summarizes the expected performance characteristics for each method, based on typical results for amino acid analysis. This data provides a clear, objective basis for comparison.
| Parameter | HPLC-FLD (OPA) | GC-MS (TBDMS) | HILIC-MS/MS (Underivatized) |
| Linearity (r²) | >0.995 | >0.99 | >0.998 |
| Limit of Quantitation (LOQ) | ~10-50 ng/mL | ~20-100 ng/mL | <1 ng/mL |
| Precision (%RSD) | < 5% | < 10% | < 5% |
| Accuracy (% Recovery) | 90-110% | 85-115% | 95-105% |
| Throughput | Moderate | Low (due to long derivatization) | High (with simple sample prep) |
| Specificity | Good | Very Good | Excellent |
| Cost | Low | Moderate | High |
Cross-Validation: Ensuring Methodological Congruence
Cross-validation is performed to formally demonstrate that two distinct analytical methods yield comparable results, ensuring data integrity when methods are changed or used interchangeably.[1]
Experimental Workflow for Cross-Validation
The core of the cross-validation study is to analyze the same set of quality control (QC) samples—prepared from a single stock at low, medium, and high concentrations within the analytical range—with each of the three validated methods.
Caption: Cross-Validation Experimental Workflow.
Data Analysis and Acceptance Criteria
-
Calculate Concentrations: Determine the concentration of the analyte in each QC sample using the calibration curve from each respective method.
-
Calculate Percent Difference: For each QC level, calculate the percent difference between the mean results of the methods being compared (e.g., Method A vs. Method B).
-
% Difference = [(Mean_A - Mean_B) / ((Mean_A + Mean_B) / 2)] * 100
-
-
Acceptance Criteria: The acceptance criterion is typically that the mean concentration difference between the two methods should not exceed a predefined limit, often ±20%, for a significant number of the samples analyzed.
Decision Guide: Selecting the Appropriate Method
The choice of method is a strategic decision based on the phase of development and the specific question being answered.
Caption: Decision Matrix for Method Selection.
Conclusion
The analytical validation and cross-validation for this compound are not mere procedural exercises; they are fundamental scientific endeavors that underpin the integrity of drug development. While LC-MS/MS offers unparalleled sensitivity and specificity, the robustness of HPLC-FLD and the confirmatory power of GC-MS ensure their continued relevance. A successful cross-validation study provides the ultimate confidence that the data generated, regardless of the method employed, is accurate, reproducible, and reliable. This multi-faceted approach ensures that analytical data is a robust foundation upon which critical decisions can be made with confidence.
References
- Altabrisa Group. (2025, July 30).
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
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- Lab Manager Magazine. (2025, September 2).
- AMSbiopharma. (2025, July 22).
- Intuition Labs. (2025, July 2). Understanding ICH Q2(R2)
- Intuition Labs. ICH Q2(R2)
- U.S. Food and Drug Administration. Q2(R2)
- Benchchem.
- Benchchem.
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- Culea, M. et al.
- Agilent Technologies. (2017, December 1).
- Restek Corporation. (2021, October 8). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma.
- Sigma-Aldrich. The Derivatization and Analysis of Amino Acids by GC-MS.
- Agilent Technologies. Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids.
- Zahradníčková, H. et al. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids.
- Agilent Technologies. (2010, May 14).
- Grand Canyon University. HPLC Analysis of Amino Acids Formed by Urey-Miller-Type Experiments.
- Vanderbilt University. (2009, February 6).
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A Senior Application Scientist's Guide to Benchmarking 2-Amino-2-cyclopentylacetic Acid-Containing Peptidomimetics
Introduction: The Quest for Stability and Potency in Peptide Therapeutics
Peptides have emerged as highly selective and potent therapeutic agents, owing to their ability to mimic natural protein-protein interactions with high fidelity. However, their clinical translation is often hampered by inherent limitations, including poor metabolic stability and low cell permeability.[1] To overcome these hurdles, medicinal chemists have turned to peptidomimetics, synthetic molecules that replicate the structure and function of natural peptides but possess improved drug-like properties.[1]
A key strategy in peptidomimetic design is the incorporation of conformationally constrained amino acids.[2][3] These modified residues restrict the flexibility of the peptide backbone, pre-organizing the molecule into a bioactive conformation that can lead to enhanced receptor binding affinity, increased resistance to proteolytic degradation, and improved cell permeability.[2][3] Among the diverse array of constrained amino acids, 2-Amino-2-cyclopentylacetic acid stands out as a valuable building block for imparting rigidity and favorable pharmacokinetic properties to peptidomimetics.[4]
This guide provides a comprehensive framework for benchmarking the performance of this compound-containing peptidomimetics against relevant alternatives. We will delve into the core principles of experimental design, provide detailed, step-by-step protocols for key performance assays, and present a logical approach to data interpretation, empowering researchers to make informed decisions in the development of next-generation peptide-based therapeutics.
The Rationale for Conformational Constraint: Why this compound?
The cyclopentyl group of this compound introduces a significant steric hindrance that restricts the rotation around the N-Cα and Cα-C bonds of the peptide backbone. This constraint can lock the peptidomimetic into a specific three-dimensional structure, which is crucial for several reasons:
-
Enhanced Receptor Binding: By pre-organizing the peptidomimetic into its bioactive conformation, the entropic penalty of binding to its target is reduced, often leading to a significant increase in binding affinity.[2]
-
Increased Proteolytic Stability: The rigid structure conferred by the cyclopentyl group can sterically hinder the approach of proteases, the enzymes responsible for peptide degradation, thereby extending the half-life of the peptidomimetic in biological fluids.[5][6][7]
-
Improved Cell Permeability: While seemingly counterintuitive for a bulky group, the conformational constraint can shield polar amide bonds and expose hydrophobic side chains, facilitating passive diffusion across cell membranes.[8]
This guide will focus on three critical performance metrics for benchmarking these peptidomimetics: Binding Affinity , Enzymatic Stability , and Cell Permeability .
Experimental Workflows: A Visual Guide
To provide a clear overview of the benchmarking process, the following diagram illustrates the key experimental workflows.
Figure 1: A high-level overview of the experimental workflow for synthesizing and benchmarking the performance of peptidomimetics.
I. Benchmarking Binding Affinity: The Competition Assay
A fundamental measure of a peptidomimetic's efficacy is its ability to bind to its biological target. A competition binding assay is a robust method to determine the relative binding affinity of a test compound (the this compound-containing peptidomimetic) by measuring its ability to compete with a known ligand for binding to a target receptor.[9][10]
Experimental Protocol: Competition ELISA
This protocol outlines a typical competition Enzyme-Linked Immunosorbent Assay (ELISA) to determine the half-maximal inhibitory concentration (IC50) of a peptidomimetic.
Materials:
-
High-binding 96-well microplate
-
Target receptor, coated onto the microplate
-
Biotinylated known ligand
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 5% non-fat dry milk in wash buffer)
-
Test peptidomimetics (this compound-containing and alternatives) at various concentrations
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with the target receptor overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer to remove unbound receptor.
-
Blocking: Block non-specific binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competition: Add a fixed concentration of the biotinylated known ligand to each well, along with varying concentrations of the test peptidomimetics. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate five times with wash buffer to remove unbound reagents.
-
Enzyme Conjugation: Add Streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add TMB substrate to each well and incubate in the dark until a blue color develops (typically 15-30 minutes).
-
Reaction Stoppage: Stop the reaction by adding the stop solution. The color will change from blue to yellow.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
Data Analysis: The IC50 value, which is the concentration of the test peptidomimetic that inhibits 50% of the binding of the known ligand, is determined by plotting the absorbance against the logarithm of the peptidomimetic concentration and fitting the data to a sigmoidal dose-response curve. A lower IC50 value indicates a higher binding affinity.
Figure 2: Logical flow of a competition binding assay to determine the binding affinity of a test peptidomimetic.
II. Benchmarking Enzymatic Stability: The Protease Challenge
A major advantage of incorporating constrained amino acids is the anticipated increase in resistance to enzymatic degradation. This can be quantified by measuring the half-life (t₁/₂) of the peptidomimetic in the presence of proteases, typically found in serum or plasma.[11]
Experimental Protocol: In Vitro Serum Stability Assay
This protocol describes how to assess the stability of a peptidomimetic in human serum.
Materials:
-
Test peptidomimetics (this compound-containing and alternatives)
-
Human serum
-
Quenching solution (e.g., 10% Trichloroacetic acid (TCA) in acetonitrile)
-
Incubation buffer (e.g., Phosphate-buffered saline, PBS)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Mass spectrometer (optional, for metabolite identification)
Procedure:
-
Sample Preparation: Prepare a stock solution of each test peptidomimetic in an appropriate solvent (e.g., DMSO).
-
Incubation: Dilute the peptidomimetic stock solution in pre-warmed human serum to a final concentration (e.g., 10 µM).
-
Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the incubation mixture.
-
Quenching: Immediately add the aliquot to a tube containing the quenching solution to stop the enzymatic reaction and precipitate serum proteins.
-
Protein Precipitation: Vortex the samples and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Analysis: Carefully collect the supernatant and analyze it by HPLC to quantify the amount of the intact peptidomimetic remaining.
-
Data Analysis: Plot the percentage of the intact peptidomimetic remaining against time. Fit the data to a one-phase exponential decay curve to determine the half-life (t₁/₂).
A longer half-life indicates greater stability against proteolytic degradation.
III. Benchmarking Cell Permeability: Crossing the Membrane Barrier
For targeting intracellular proteins, the ability of a peptidomimetic to cross the cell membrane is paramount. Several in vitro models can be used to assess cell permeability, with the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell monolayer assay being two of the most common.[12][13][14]
Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA provides a high-throughput method to predict passive membrane permeability.
Materials:
-
PAMPA plate (a 96-well filter plate and a 96-well acceptor plate)
-
Phospholipid solution (e.g., lecithin in dodecane)
-
Donor buffer (e.g., PBS at pH 7.4)
-
Acceptor buffer (e.g., PBS at pH 7.4)
-
Test peptidomimetics
-
UV-Vis plate reader or LC-MS for quantification
Procedure:
-
Membrane Coating: Coat the filter of the donor plate with the phospholipid solution.
-
Sample Addition: Add the test peptidomimetics to the donor wells.
-
Assembly: Place the donor plate on top of the acceptor plate, which contains the acceptor buffer.
-
Incubation: Incubate the plate assembly for a defined period (e.g., 4-16 hours) at room temperature.
-
Quantification: After incubation, determine the concentration of the peptidomimetic in both the donor and acceptor wells using a suitable analytical method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:
Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - [C]a / [C]equilibrium)
Where:
-
Vd = volume of the donor well
-
Va = volume of the acceptor well
-
A = area of the filter
-
t = incubation time
-
[C]a = concentration in the acceptor well
-
[C]equilibrium = equilibrium concentration
-
A higher Papp value indicates greater passive permeability.
Data Summary and Comparison
To facilitate a clear and objective comparison, the performance data for the this compound-containing peptidomimetic and its alternatives should be summarized in a structured table.
| Peptidomimetic | Target Binding Affinity (IC50, nM) | Serum Stability (t₁/₂, min) | Cell Permeability (Papp, 10⁻⁶ cm/s) |
| This compound Analog | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] |
| Linear Peptide Control | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] |
| Alternative Constrained Analog (e.g., Proline-rich) | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] |
| Alternative Constrained Analog (e.g., D-amino acid substitution) | [Insert experimental value] | [Insert experimental value] | [Insert experimental value] |
Table 1: A template for summarizing the comparative performance data of the benchmarked peptidomimetics.
Conclusion: An Evidence-Based Approach to Peptidomimetic Design
The incorporation of this compound represents a promising strategy for enhancing the therapeutic potential of peptides. By systematically benchmarking its performance against relevant alternatives using the robust experimental protocols outlined in this guide, researchers can generate the critical data needed to validate its utility and guide the rational design of next-generation peptidomimetics. This evidence-based approach, grounded in rigorous scientific methodology, is essential for advancing the field of peptide therapeutics and ultimately, for developing novel and effective treatments for a wide range of diseases.
References
- Kwon, Y. U., & Kodadek, T. (2007). High-Throughput Evaluation of Relative Cell Permeability between Peptoids and Peptides. Journal of the American Chemical Society, 129(6), 1504–1505.
- Sato, K., et al. (2015). A parallel permeability assay of peptides across artificial membranes and cell monolayers using a fluorogenic reaction. Organic & Biomolecular Chemistry, 13(23), 6551-6555.
- FabGennix International. (n.d.). Competition Assay Protocol. FabGennix. [Link]
- Resolian. (2025). Optimizing Peptide Permeability Assays. Resolian. [Link]
- Gundla, R., et al. (2012). Structure-activity relationship of conformationally constrained peptidomimetics for antiproliferative activity in HER2-overexpressing breast cancer cell lines. Journal of Medicinal Chemistry, 55(17), 7545-7556.
- LifeTein. (2018). How to do competition binding assay? LifeTein Peptide Blog. [Link]
- Böttger, R., et al. (2017).
- Vlieghe, P., et al. (2010). Synthetic therapeutic peptides: science and market. Drug discovery today, 15(1-2), 40–56.
- Scoffin, R. A., et al. (2017). The Discovery of Conformationally Constrained Bicyclic Peptidomimetics as Potent Hepatitis C NS5A Inhibitors. ACS Medicinal Chemistry Letters, 8(12), 1275–1280.
- Lee, S., et al. (2004). Antimicrobial Activity and Protease Stability of Peptides Containing Fluorinated Amino Acids. Journal of the American Chemical Society, 126(12), 3766–3773.
- La Belle, A., et al. (2009). Conformationally constrained peptidomimetic inhibitors of Signal transducer and activator of transcription 3: Evaluation and molecular modeling. Journal of Medicinal Chemistry, 52(8), 2429–2442.
- Schwochert, J. A., et al. (2009). Conformationally Constrained Peptidomimetic Inhibitors of Signal Transducer and Activator of Transcription 3: Evaluation and Molecular Modeling. Journal of Medicinal Chemistry, 52(8), 2429–2442.
- Li, P., & Roller, P. P. (2002). Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. Current organic chemistry, 6(14), 1297–1318.
- Bock, J. E., et al. (2012). Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints. ACS Chemical Biology, 7(8), 1307–1316.
- PRISM BioLab. (2024). Recent Alternatives to Improve Permeability of Peptides. PRISM BioLab. [Link]
- Gellman, S. H. (2009). Peptides and Peptidomimetics as Prototypes. Current opinion in chemical biology, 13(5-6), 543–545.
- Mezo, G., et al. (2002). Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide. Journal of peptide science, 8(6), 288–298.
- Mezo, G., et al. (2002). Partial D-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide. PNAS, 99(13), 8494–8499.
- Spring, D. R., et al. (2018). Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein‒Protein Interactions. Molecules, 23(4), 959.
- Li, L., et al. (2004). Development of Peptidomimetics Targeting IAPs. Journal of the American Chemical Society, 126(41), 13350–13351.
- Wang, S., et al. (2022). Advances in the stability challenges of bioactive peptides and improvement strategies. Food Science and Human Wellness, 11(6), 1469-1478.
- Al-Masri, E., et al. (2024).
- Berezowska, I., et al. (2012). Constrained beta-amino acid-containing miniproteins. Organic & Biomolecular Chemistry, 10(1), 211-218.
- Dutta, A. S., et al. (1979). Polypeptides. Part XIV. A comparative study of the stability towards enzymes of model tripeptides containing α-aza-amino-acids, L-amino-acids, and D-amino-acids. Journal of the Chemical Society, Perkin Transactions 1, 379-385.
- Muttenthaler, M., et al. (2021). Peptidomimetics – An infinite reservoir of metal binding motifs in metabolically stable and biologically active molecules. Journal of Inorganic Biochemistry, 217, 111386.
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Structural comparison of 2-Amino-2-cyclopentylacetic acid and 2-aminocyclohexanecarboxylic acid in peptides
An Expert's Guide to Peptide Design: A Structural Comparison of 2-Amino-2-cyclopentylacetic acid and 2-aminocyclohexanecarboxylic acid
Introduction
In the realm of peptide-based therapeutics and peptidomimetics, the introduction of non-natural amino acids is a cornerstone strategy for overcoming inherent limitations of native peptides, such as poor metabolic stability and limited conformational specificity. Among the vast arsenal of synthetic amino acids, cyclic residues offer a powerful tool to impose conformational constraints, thereby pre-organizing the peptide backbone into desired secondary structures. This guide provides a detailed structural and functional comparison between two such influential building blocks: this compound, an α,α-disubstituted cyclic amino acid, and 2-aminocyclohexanecarboxylic acid, a cyclic β-amino acid.
The choice between these two structural motifs is not trivial; it has profound implications for peptide secondary structure, receptor affinity, and proteolytic resistance. This guide, intended for researchers and drug development professionals, will delve into the nuanced differences in their conformational preferences, their impact on peptide structure and stability, and the experimental methodologies used to characterize these effects.
The Contenders: A Structural Overview
At first glance, both molecules introduce cyclic constraints, but their fundamental structures dictate distinct conformational outcomes.
This compound (Ac5c): This is an α,α-disubstituted amino acid, where the cyclopentyl ring is attached to the α-carbon. This substitution pattern severely restricts the Ramachandran space available to the residue, favoring specific dihedral angles (φ, ψ) that strongly promote helical conformations, particularly the 310-helix and α-helix.
2-Aminocyclohexanecarboxylic acid (Ac6c): This is a cyclic β-amino acid. The amino and carboxyl groups are attached to adjacent carbons (C1 and C2) of the cyclohexane ring. This arrangement leads to a more extended conformation in the peptide backbone. Peptides composed of β-amino acids, known as β-peptides, are known to form unique and stable secondary structures, such as various helices (H10, H12, H14) and sheets, that are distinct from those formed by α-amino acids.
Impact on Peptide Secondary Structure: A Comparative Analysis
The incorporation of Ac5c versus Ac6c into a peptide sequence leads to fundamentally different structural consequences. This section explores these differences, supported by experimental data.
Helical Conformations
Ac5c as a Helix Inducer: The gem-disubstitution at the α-carbon of Ac5c sterically hinders backbone rotation, effectively locking the dihedral angles into the helical region of the Ramachandran plot. Numerous studies utilizing Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography have demonstrated that even a single Ac5c residue can induce or stabilize helical turns in short peptides. For instance, peptides containing Ac5c often exhibit characteristic NOEs (Nuclear Overhauser Effects) between NH(i) and NH(i+1) protons, indicative of a helical turn.
Ac6c and the World of β-Peptides: In contrast, Ac6c promotes the formation of β-peptide secondary structures. The most common is the 12-helix (H12), which is stabilized by C=O(i)···H-N(i+3) hydrogen bonds. The cyclohexane ring itself can exist in a stable chair conformation, which further dictates the overall fold. Circular Dichroism (CD) spectroscopy is a powerful tool for observing these structures, with β-peptides often showing distinct CD spectra compared to their α-peptide counterparts.
Table 1: Comparative Impact on Peptide Conformation
| Feature | This compound (Ac5c) | 2-aminocyclohexanecarboxylic acid (Ac6c) |
| Amino Acid Type | α,α-disubstituted α-amino acid | Cyclic β-amino acid |
| Primary Induced Structure | 310-helix, α-helix | β-Peptide helices (e.g., 12-helix), sheets |
| Backbone Geometry | Constrained φ, ψ angles | Extended conformation |
| Key Stabilizing H-bonds | C=O(i)···H-N(i+4) or C=O(i)···H-N(i+3) | C=O(i)···H-N(i+3) in 12-helix |
| Typical Spectroscopic Signal | Strong negative ellipticity at ~205 and 222 nm in CD | Varies; can show maxima around 215 nm in CD |
Biological Implications: Stability and Activity
The structural constraints imposed by these amino acids translate directly into significant biological advantages.
Proteolytic Stability: One of the most significant benefits of incorporating non-natural amino acids is the enhanced resistance to enzymatic degradation. The steric bulk of the cyclopentyl group in Ac5c and the non-natural β-amino acid backbone of Ac6c make peptides containing these residues poor substrates for proteases. This increased stability is a critical attribute for the development of peptide-based drugs with improved pharmacokinetic profiles.
Receptor Binding and Specificity: By locking a peptide into a specific bioactive conformation, both Ac5c and Ac6c can lead to enhanced binding affinity and selectivity for a target receptor. The pre-organized structure reduces the entropic penalty of binding, leading to a more favorable free energy of binding.
Experimental Protocols
To aid researchers in their own investigations, we provide a standard workflow for the synthesis and structural analysis of peptides containing these cyclic residues.
Experimental Workflow Diagram
Caption: Workflow for synthesis and analysis of modified peptides.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group with 20% piperidine in DMF for 20 minutes.
-
Washing: Wash the resin extensively with DMF and dichloromethane (DCM).
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-protected amino acid (including Fmoc-Ac5c-OH or Fmoc-Ac6c-OH) with a coupling agent like HBTU/HOBt in the presence of a base (DIPEA) in DMF.
-
Add the activated amino acid solution to the resin and allow it to react for 2-4 hours. The extended coupling time is often necessary for sterically hindered residues.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
-
Washing: Repeat the washing steps.
-
Repeat Cycle: Repeat steps 2-5 for each amino acid in the sequence.
-
Final Deprotection: Perform a final Fmoc deprotection (step 2).
Protocol 2: Circular Dichroism (CD) Spectroscopy
-
Sample Preparation: Dissolve the purified, lyophilized peptide in an appropriate solvent (e.g., 10 mM phosphate buffer, pH 7.4, or structure-promoting solvents like trifluoroethanol). The final peptide concentration should be in the range of 20-100 µM.
-
Instrument Setup: Use a quartz cuvette with a path length of 1 mm. Set the instrument to scan from approximately 260 nm to 190 nm.
-
Data Acquisition: Record the CD spectrum at a controlled temperature (e.g., 25 °C). Acquire an average of 3-5 scans to improve the signal-to-noise ratio.
-
Blank Subtraction: Subtract the spectrum of the solvent (blank) from the peptide spectrum.
-
Data Conversion: Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity (MRE) using the following formula: MRE = (Observed Ellipticity) / (10 * c * n * l), where c is the molar concentration, n is the number of residues, and l is the path length in cm.
Conclusion
The choice between this compound and 2-aminocyclohexanecarboxylic acid is a critical decision in peptide design, guided by the desired final conformation of the molecule. Ac5c is an excellent choice for stabilizing local helical turns within an α-peptide framework, leveraging steric hindrance to enforce a specific backbone geometry. In contrast, Ac6c serves as a building block for entirely new β-peptide architectures with unique folding patterns and enhanced proteolytic stability. Understanding the distinct structural and biological consequences of these residues empowers researchers to rationally design peptidomimetics with tailored properties for therapeutic and biotechnological applications. The experimental protocols provided herein offer a starting point for the practical synthesis and characterization of these promising molecules.
References
Safety Operating Guide
Guide to the Proper Disposal of 2-Amino-2-cyclopentylacetic Acid: A Procedural and Safety Directive
As a Senior Application Scientist, my primary objective is to empower our partners in research and development with not only high-quality reagents but also the critical knowledge to handle them safely and responsibly. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-Amino-2-cyclopentylacetic acid, ensuring the safety of laboratory personnel, adherence to regulatory standards, and protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory frameworks, reflecting a commitment to best practices in the laboratory.
Hazard Profile and Chemical Characteristics
Before handling or disposing of any chemical, a thorough understanding of its properties and hazards is essential. This compound is a solid organic compound that, while not classified as acutely toxic, presents notable hazards that dictate its handling and disposal requirements.
| Property | Data | Source |
| Chemical Formula | C₇H₁₃NO₂ | [1] |
| Molecular Weight | 143.18 g/mol | [1] |
| Appearance | White to off-white solid/powder | [2] |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1], |
| GHS Signal Word | Warning | [1], |
The GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications are critical. These statements confirm that this compound waste cannot be treated as common refuse and must be managed as hazardous chemical waste.
Regulatory Framework: The RCRA Mandate
The disposal of chemical waste in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) .[3][4] RCRA establishes a "cradle-to-grave" system for managing hazardous waste, which includes its generation, transport, treatment, storage, and disposal.[3][4]
Under RCRA, a chemical waste is considered hazardous if it is specifically listed or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[5] Given that this compound is a known irritant, it falls under the umbrella of materials that must be managed as hazardous waste to ensure compliance and safety. Laboratory personnel should treat all chemical waste as hazardous unless explicitly confirmed otherwise by their institution's Environmental Health & Safety (EHS) department.[6][7]
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the safe disposal of this compound and associated materials.
Proper disposal begins at the point of generation. It is crucial to correctly identify and segregate the waste stream. Never mix non-hazardous waste with hazardous waste, as this renders the entire volume hazardous.[6]
-
Solid Waste:
-
Unused or expired pure this compound.
-
Contaminated personal protective equipment (PPE) such as gloves and lab coats.
-
Contaminated consumables like weigh boats, filter paper, and absorbent pads used for spills.[7]
-
-
Liquid Waste:
-
Solutions containing dissolved this compound.
-
Rinsate from cleaning contaminated glassware.
-
Causality: Segregation is paramount for both safety and cost. For instance, halogenated solvent wastes are significantly more expensive to dispose of than non-halogenated ones.[7] Mixing them unnecessarily increases disposal costs. Similarly, keeping aqueous waste separate from organic solvent waste is standard practice.[8]
The integrity of the waste containment system is a primary barrier against exposure and environmental release.
-
Container Selection:
-
Use only containers that are chemically compatible with this compound and any solvents used. High-density polyethylene (HDPE) carboys are suitable for most solid and liquid laboratory waste.
-
Ensure the container is in good condition, free of cracks or deterioration, and has a secure, leak-proof screw cap.[5]
-
The container must remain closed except when actively adding waste.[7][9]
-
-
Labeling:
-
Immediately label the waste container using a tag provided by your institution's EHS department.
-
The label must clearly state "Hazardous Waste." [9]
-
List all chemical constituents by their full names (no abbreviations) and their approximate percentages.[9]
-
Record the "Accumulation Start Date," which is the date the first drop of waste was added to the container.[10]
-
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[5]
-
Store liquid waste containers in secondary containment (e.g., a plastic tub or tray) to contain potential spills.[7]
-
Ensure the storage area is well-ventilated.[11]
-
Do not accumulate more than 55 gallons of hazardous waste (or 1 quart of acutely hazardous waste) in the SAA.[10]
Under no circumstances should this compound or its solutions be disposed of down the sanitary sewer (sink drain) or in the regular trash.[6][9][10] Evaporation in a fume hood is also strictly prohibited as a disposal method.[7][9]
-
Request Pickup: Once the waste container is full or has been accumulating for a designated period (typically not exceeding six months), contact your institution's EHS department to schedule a hazardous waste pickup.[10]
-
Documentation: Complete any required waste manifests or pickup request forms provided by EHS. This documentation is a crucial part of the RCRA "cradle-to-grave" tracking system.[3]
-
Professional Handling: Trained EHS professionals or licensed hazardous waste contractors will collect the waste for transport to a permitted Treatment, Storage, and Disposal Facility (TSDF).[6][12]
A container that held this compound is not considered "empty" until it has been properly decontaminated.
-
Triple Rinse: Rinse the empty container with a suitable solvent (e.g., water or another solvent capable of removing the residue) three times.[6][8]
-
Collect Rinsate: The first rinseate (and subsequent rinses for highly toxic materials) must be collected and disposed of as hazardous waste.[6][9] Add it to your appropriate liquid waste container.
-
Final Disposal: Once triple-rinsed and air-dried, deface or remove the original chemical label and the hazardous waste label.[6][7] The container can then be disposed of in the regular trash or recycled according to institutional policy.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for handling this compound waste.
Spill and Emergency Procedures
In the event of a spill, prioritize personal safety.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Don PPE: At a minimum, wear a lab coat, safety goggles, and chemical-resistant gloves. For large spills or if there is a risk of dust inhalation, respiratory protection may be required.[11][13]
-
Containment: For solid spills, carefully sweep up the material to avoid creating dust.[14] For liquid spills, use an inert absorbent material (e.g., sand, vermiculite, or a commercial spill kit).[15]
-
Collect Waste: Place all contaminated cleanup materials into a designated hazardous waste container.[7]
-
Report: Report the spill to your laboratory supervisor and EHS department.
By adhering to this comprehensive disposal directive, you contribute to a culture of safety and environmental stewardship, ensuring that your vital research work is conducted responsibly from experiment initiation to waste disposition.
References
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- Fisher Scientific. (2009, September 22). (1S,2R)-(+)
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- U.S. Environmental Protection Agency. (2025, August 4). Resource Conservation and Recovery Act (RCRA) and Federal Facilities.
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A Guide to the Safe Handling of 2-Amino-2-cyclopentylacetic Acid: Personal Protective Equipment, Operational Protocols, and Disposal
This guide provides comprehensive safety and logistical information for the handling and disposal of 2-Amino-2-cyclopentylacetic acid (CAS No. 933-95-9). Designed for researchers, scientists, and professionals in drug development, this document moves beyond mere procedural steps to instill a deep understanding of the principles behind safe laboratory practices. Our commitment is to empower you with the knowledge to create a secure and efficient research environment.
Understanding the Risks: Hazard Profile of this compound
This compound is a non-proteinogenic amino acid derivative that requires careful handling due to its potential health effects. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2] In its powdered form, it presents a risk of airborne dust generation, which can lead to inhalation exposure.
Core Defense: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to mitigate the risks associated with this compound. The following table outlines the recommended PPE, along with the rationale for each selection.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Regularly inspect gloves for any signs of degradation or punctures before use. Double-gloving can provide an additional layer of protection, especially during prolonged handling.[3] |
| Eyes | Safety glasses with side shields or goggles | Provides a crucial barrier against airborne particles and accidental splashes. Goggles offer a more complete seal around the eyes and are preferable when there is a higher risk of dust or splash generation.[4] |
| Face | Face shield | To be used in conjunction with safety glasses or goggles, particularly when handling larger quantities or when there is a significant risk of splashing. A face shield offers broader protection for the entire face.[5] |
| Body | Laboratory coat | A standard, long-sleeved lab coat is required to protect the skin and personal clothing from contamination. Ensure the lab coat is fully buttoned. |
| Respiratory | NIOSH-approved respirator | A NIOSH-approved respirator (e.g., an N95 dust mask) is necessary when handling the powder outside of a certified chemical fume hood or when there is a potential for dust generation.[3][6] The selection of the respirator should be based on a thorough risk assessment of the specific procedure. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a systematic workflow is paramount for ensuring safety and experimental integrity. The following protocol outlines the key stages of handling this compound.
Preparation and Engineering Controls:
-
Designated Work Area: All handling of solid this compound should be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[7]
-
Pre-use Inspection: Before commencing any work, ensure that all necessary PPE is readily available and in good condition. Verify that the chemical fume hood is functioning correctly.
-
Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) within the fume hood to avoid unnecessary movement in and out of the controlled workspace.
Handling the Compound:
-
Donning PPE: Put on all required PPE as detailed in the table above before entering the designated handling area.
-
Minimize Dust Generation: When transferring the solid material, use techniques that minimize the creation of dust. This can include gently scooping the powder instead of pouring it from a height.
-
Weighing: If weighing the powder, do so within the fume hood. Use a tared container with a lid to transport the weighed compound to other areas of the lab.
-
Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing. Ensure the vessel is appropriately sized to prevent overflow.
Post-Handling Procedures:
-
Decontamination: Thoroughly clean all surfaces, glassware, and equipment that have come into contact with the chemical.
-
Hand Washing: After removing gloves, wash hands thoroughly with soap and water.
-
Doffing PPE: Remove PPE in an order that minimizes the risk of cross-contamination (e.g., gloves first, then face shield/goggles, then lab coat).
Workflow for Handling this compound
Caption: A procedural workflow for the safe handling of this compound.
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Proper disposal of this compound and any contaminated materials is a critical final step to prevent environmental contamination and adhere to regulatory standards.
Waste Characterization:
-
Solid Waste: Unused or expired this compound, as well as any grossly contaminated disposable items (e.g., weigh boats, gloves, bench paper), should be treated as hazardous chemical waste.
-
Liquid Waste: Solutions containing this compound should be disposed of as non-halogenated organic waste, provided they are not mixed with halogenated solvents.[8]
Step-by-Step Disposal Procedure:
-
Containerization:
-
Solid Waste: Place solid waste in a clearly labeled, sealed, and compatible container.
-
Liquid Waste: Collect liquid waste in a designated, leak-proof, and clearly labeled container for non-halogenated organic waste.[2]
-
-
Labeling: All waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name of the contents, and the approximate concentration.
-
Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials. Ensure containers are kept closed except when adding waste.
-
Pickup: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. Do not dispose of this chemical down the drain.[8]
Emergency Procedures: In Case of Exposure or Spill
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]
-
Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[9]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]
-
Spill: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with soap and water. For large spills, evacuate the area and contact your institution's emergency response team.
References
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 224366, this compound.
- Lab Manager. (2009). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide.
- University of California, Santa Cruz. (n.d.). Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety.
- University of Wisconsin-Madison. (2022). Appendix A Disposal Procedures by Chemical. Environment, Health & Safety.
- American Chemistry Council. (n.d.). Protective Equipment.
- Lab Manager. (2009). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide.
- University of California, Santa Cruz. (n.d.). Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety.
- University of Wisconsin-Madison. (2022). Appendix A Disposal Procedures by Chemical. Environment, Health & Safety.
- University of Michigan-Dearborn. (n.d.). Irritant Chemicals. Environmental Health and Safety.
Sources
- 1. scribd.com [scribd.com]
- 2. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 3. Pocket Guide to Chemical Hazards | NIOSH | CDC [cdc.gov]
- 4. nipissingu.ca [nipissingu.ca]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. labelmaster.com [labelmaster.com]
- 7. ehss.syr.edu [ehss.syr.edu]
- 8. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 9. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
